(2R)-2-amino-2-(4-chlorophenyl)ethan-1-ol
Description
BenchChem offers high-quality (2R)-2-amino-2-(4-chlorophenyl)ethan-1-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2R)-2-amino-2-(4-chlorophenyl)ethan-1-ol including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(2R)-2-amino-2-(4-chlorophenyl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClNO/c9-7-3-1-6(2-4-7)8(10)5-11/h1-4,8,11H,5,10H2/t8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJASJZNNGLIKBY-QMMMGPOBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(CO)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1[C@H](CO)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to (2R)-2-amino-2-(4-chlorophenyl)ethan-1-ol
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential applications of (2R)-2-amino-2-(4-chlorophenyl)ethan-1-ol. As a chiral amino alcohol, this compound and its derivatives are of significant interest in medicinal chemistry and pharmaceutical development. The presence of a para-substituted chlorine on the phenyl ring, combined with the chiral center, imparts unique electronic and lipophilic characteristics that are crucial for biological activity. This document details its structural and chemical properties, offers insights into its synthesis and analysis, and discusses its relevance as a building block for more complex therapeutic agents.
Introduction: The Significance of Chiral Amino Alcohols in Drug Discovery
The phenylethanolamine scaffold is a cornerstone in medicinal chemistry, forming the structural basis for numerous biologically active molecules. (2R)-2-amino-2-(4-chlorophenyl)ethan-1-ol belongs to this important class of compounds. Its chirality is of paramount importance; in drug development, it is common for one enantiomer of a chiral molecule to exhibit greater therapeutic efficacy or a more favorable side-effect profile than its mirror image. The "R" configuration at the chiral center, along with the electronic influence of the chlorine atom, makes this molecule a valuable intermediate for synthesizing novel compounds with potential applications in various therapeutic areas. This guide will delve into the core physicochemical properties that are essential for researchers working with this compound.
Core Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. These properties influence its reactivity, solubility, and pharmacokinetic profile.
Structural and Chemical Identifiers
The foundational information for (2R)-2-amino-2-(4-chlorophenyl)ethan-1-ol is summarized in the table below. These identifiers are crucial for unambiguous documentation and database searches.
| Property | Value | Source |
| IUPAC Name | (2R)-2-amino-2-(4-chlorophenyl)ethan-1-ol | [1] |
| Synonyms | (2R)-2-amino-2-(4-chlorophenyl)ethanol | [2] |
| CAS Number | 179811-64-4 | [1][3] |
| Molecular Formula | C₈H₁₀ClNO | [4][5] |
| Molecular Weight | 171.62 g/mol | [1] |
| InChI Key | AJASJZNNGLIKBY-UHFFFAOYSA-N | [1][3] |
Physical Properties
The physical state and solubility of a compound are critical for its handling, formulation, and biological absorption.
| Property | Value | Source |
| Physical Form | Solid | [2][3] |
| Appearance | White to Yellow Solid | [6] |
| Melting Point | Data not available | |
| Boiling Point | Data not available | |
| Solubility | Soluble in Chloroform, Ethyl Acetate, Methanol |
From a Senior Application Scientist's perspective, the lack of precise, experimentally determined melting and boiling points in readily available literature suggests that further characterization of this compound would be a valuable contribution to the field. When preparing this compound, differential scanning calorimetry (DSC) would be the recommended method for obtaining an accurate melting point.
Chemical and Spectroscopic Properties
While detailed spectroscopic data for (2R)-2-amino-2-(4-chlorophenyl)ethan-1-ol is not widely published, the expected spectral characteristics can be inferred from its structure.
-
¹H and ¹³C NMR Spectroscopy : These techniques are essential for confirming the structure of the synthesized compound. The proton NMR would show distinct signals for the aromatic protons, the methine proton at the chiral center, the methylene protons adjacent to the hydroxyl group, and the exchangeable protons of the amino and hydroxyl groups. The carbon NMR would similarly provide a unique fingerprint of the carbon skeleton.
-
Infrared (IR) Spectroscopy : The IR spectrum would be characterized by absorption bands corresponding to the O-H and N-H stretching of the alcohol and amine groups, C-H stretching of the aromatic and aliphatic portions, and C-Cl stretching.
-
Mass Spectrometry (MS) : This would be used to confirm the molecular weight of the compound.
Scientist's Note: When undertaking the synthesis of this or related compounds, it is imperative to perform a full suite of spectroscopic analyses (NMR, IR, and MS) to unequivocally confirm the identity and purity of the final product. These data form the bedrock of any subsequent biological or chemical studies.
Synthesis and Reactivity
(2R)-2-amino-2-(4-chlorophenyl)ethan-1-ol is a valuable chiral building block for the synthesis of more complex molecules, a critical aspect of pharmaceutical research.[1]
Synthetic Pathways
Several synthetic routes can be envisioned for the preparation of this chiral amino alcohol. A common strategy involves the asymmetric reduction of a corresponding α-amino ketone.
Figure 1: A generalized synthetic workflow for the preparation of the target compound.
A frequently employed method for synthesizing 1,2-amino alcohols is through the ring-opening of chiral epoxides.[1] Another approach involves the reduction of a nitro alcohol intermediate, such as 2-nitro-1-(4-chlorophenyl)ethanol, often using catalytic hydrogenation (e.g., H₂ with a Palladium on carbon catalyst).[1]
Chemical Reactivity
The reactivity of (2R)-2-amino-2-(4-chlorophenyl)ethan-1-ol is dictated by its amino and hydroxyl functional groups.[1]
-
The amino group is nucleophilic and will readily react with various electrophiles.
-
Both the amino and hydroxyl groups can participate in nucleophilic substitution reactions .
-
These functional groups also provide sites for glycosylation , allowing for the synthesis of derivatives with modified solubility and pharmacokinetic properties.
Applications in Research and Drug Development
The phenylethanolamine scaffold is a privileged structure in medicinal chemistry due to its presence in a wide range of biologically active compounds.
As a Chiral Building Block
The primary application of (2R)-2-amino-2-(4-chlorophenyl)ethan-1-ol is as a chiral intermediate for the synthesis of more complex, enantiomerically pure molecules.[1] This is particularly crucial in the development of pharmaceuticals where stereochemistry dictates biological activity. For example, it can be used in the synthesis of unnatural amino acids and various heterocyclic compounds with potential therapeutic value.[1]
Potential Therapeutic Areas
While this specific compound is primarily a synthetic intermediate, its structural motifs are found in drugs targeting a variety of conditions. For instance, related 2-amino-1-phenylethanol derivatives are utilized in the development of drugs for neurological disorders.[7] Furthermore, derivatives of similar amino alcohols have been investigated for their antimicrobial activity against various bacterial and fungal strains.[1]
Safety and Handling
As with any chemical compound, proper safety precautions are essential when handling (2R)-2-amino-2-(4-chlorophenyl)ethan-1-ol.
Hazard Identification
This compound is classified with the following hazard statements:
-
H302: Harmful if swallowed.[3]
-
H315: Causes skin irritation.[3]
-
H319: Causes serious eye irritation.[3]
-
H335: May cause respiratory irritation.[3]
The corresponding GHS pictogram is GHS07 (Exclamation mark).[2][3]
Recommended Handling Procedures
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[8]
-
Ventilation: Use only outdoors or in a well-ventilated area, such as under a chemical fume hood.[8][9]
-
Handling: Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash hands and any exposed skin thoroughly after handling. Do not eat, drink, or smoke when using this product.[8]
-
Storage: Store in a well-ventilated place and keep the container tightly closed.[8] It is recommended to store at 2-8°C, protected from light.[2][3]
Conclusion
(2R)-2-amino-2-(4-chlorophenyl)ethan-1-ol is a chiral compound of significant interest to the scientific and drug development communities. Its well-defined structure, featuring a key chiral center and a strategically placed chloro-substituent, makes it a valuable building block in the synthesis of novel therapeutic agents. A thorough understanding of its physicochemical properties, synthetic routes, and safety protocols, as outlined in this guide, is essential for any researcher intending to work with this versatile intermediate. Future research focused on the full experimental characterization of its physical properties and the exploration of its utility in the synthesis of new biologically active molecules is warranted.
References
- Safety D
-
Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Unprotected α-Amino Ketones. SciHorizon. [Link]
- CN105481705A - Preparation and application of (R)-2-[[2-(4-aminophenyl)ethyl]amino]-1-phenylethyl alcohol.
-
2-Amino-2-(4-chlorophenyl)ethanol | 179811-64-4. BuyersGuideChem. [Link]
-
Processes for producing optically active 2-amino-1-phenylethanol derivatives. European Patent Office. [Link]
-
2-[(4-chlorophenyl)amino]ethanol | CAS#:2933-81-5. Chemsrc. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. (R)-2-Amino-2-(3-chlorophenyl)ethanol | 926291-77-2 [sigmaaldrich.com]
- 3. 2-Amino-2-(4-chlorophenyl)ethan-1-ol | 179811-64-4 [sigmaaldrich.com]
- 4. chemscene.com [chemscene.com]
- 5. 2-[(4-chlorophenyl)amino]ethanol | CAS#:2933-81-5 | Chemsrc [chemsrc.com]
- 6. (R)-2-AMINO-2-(4-FLUOROPHENYL)ETHAN-1-OL HYDROCHLORIDE [sigmaaldrich.com]
- 7. chemimpex.com [chemimpex.com]
- 8. fishersci.com [fishersci.com]
- 9. file.medchemexpress.com [file.medchemexpress.com]
Spectroscopic Profile of (2R)-2-amino-2-(4-chlorophenyl)ethan-1-ol: A Technical Guide
Introduction
(2R)-2-amino-2-(4-chlorophenyl)ethan-1-ol is a chiral amino alcohol of significant interest in pharmaceutical research and asymmetric synthesis. Its stereochemistry is a critical determinant of its biological activity and chemical reactivity. Consequently, unambiguous structural elucidation and confirmation of its enantiopurity are paramount. This technical guide provides a comprehensive overview of the key spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—as they are applied to the characterization of this compound. We will delve into the theoretical underpinnings of each technique, present detailed methodologies for data acquisition, and offer in-depth interpretation of the spectral data, both observed in related structures and predicted for the title compound.
Molecular Structure and Chirality
The structural integrity and stereochemical configuration of (2R)-2-amino-2-(4-chlorophenyl)ethan-1-ol are the foundation of its function. Spectroscopic analysis serves to confirm this structure.
Figure 1. Chemical structure of (2R)-2-amino-2-(4-chlorophenyl)ethan-1-ol with the chiral center indicated by an asterisk.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms.
¹H NMR Spectroscopy
Experimental Protocol:
-
Sample Preparation: Dissolve approximately 5-10 mg of (2R)-2-amino-2-(4-chlorophenyl)ethan-1-ol in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent can influence the chemical shifts of exchangeable protons (OH and NH₂).[1]
-
Data Acquisition:
-
Use a standard pulse program on a 400 MHz or higher field NMR spectrometer.[1]
-
Set the spectral width to cover a range of 0-12 ppm.
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Predicted ¹H NMR Data and Interpretation:
| Proton(s) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| Aromatic (H-2', H-6') | ~7.35 | Doublet | ~8.5 | 2H |
| Aromatic (H-3', H-5') | ~7.28 | Doublet | ~8.5 | 2H |
| Methine (CH-N) | ~4.1-4.3 | Doublet of Doublets (dd) | Jax ≈ 8-9, Jbx ≈ 4-5 | 1H |
| Methylene (CH₂-O) | ~3.6-3.8 | Multiplet (m) | - | 2H |
| Amine (NH₂) | Variable (broad singlet) | Broad Singlet (br s) | - | 2H |
| Hydroxyl (OH) | Variable (broad singlet) | Broad Singlet (br s) | - | 1H |
-
Aromatic Protons: The para-substituted chlorophenyl group will exhibit a characteristic AA'BB' system, which often appears as two distinct doublets. The protons ortho to the chlorine atom (H-3', H-5') will be slightly upfield compared to the protons ortho to the amino-substituted carbon (H-2', H-6').
-
Chiral Center Protons: The methine proton (CH-N) is coupled to the two diastereotopic protons of the adjacent methylene group (CH₂-O), resulting in a doublet of doublets. The diastereotopicity arises from the adjacent chiral center.
-
Exchangeable Protons: The chemical shifts of the amine (NH₂) and hydroxyl (OH) protons are highly dependent on solvent, concentration, and temperature, and they often appear as broad singlets due to rapid chemical exchange.
¹³C NMR Spectroscopy
Experimental Protocol:
-
Sample Preparation: Use the same sample prepared for ¹H NMR.
-
Data Acquisition:
-
Acquire the spectrum using a proton-decoupled pulse sequence.
-
The spectral width should be set to encompass a range of 0-160 ppm.
-
A larger number of scans is typically required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.[2]
-
Predicted ¹³C NMR Data and Interpretation:
| Carbon(s) | Predicted Chemical Shift (δ, ppm) |
| Aromatic (C-Cl) | ~132-134 |
| Aromatic (C-1') | ~140-142 |
| Aromatic (CH) | ~128-129 |
| Aromatic (CH) | ~127-128 |
| Methylene (CH₂-O) | ~65-68 |
| Methine (CH-N) | ~58-62 |
-
Aromatic Carbons: Four signals are expected for the aromatic ring due to symmetry. The carbon bearing the chlorine atom (C-Cl) and the carbon attached to the ethan-1-ol chain (C-1') will be deshielded.
-
Aliphatic Carbons: The carbon attached to the hydroxyl group (CH₂-O) will be downfield from the carbon attached to the amino group (CH-N). The specific chemical shifts are sensitive to the electronic environment.
Infrared (IR) Spectroscopy
IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.
Experimental Protocol (ATR Method):
-
Sample Preparation: A small amount of the solid (2R)-2-amino-2-(4-chlorophenyl)ethan-1-ol is placed directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition:
-
Record a background spectrum of the empty ATR crystal.
-
Record the sample spectrum over a range of 4000-400 cm⁻¹. The background is automatically subtracted.[2]
-
Predicted IR Data and Interpretation:
| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |
| 3400-3200 | O-H and N-H stretching | Strong, Broad |
| 3100-3000 | Aromatic C-H stretching | Medium |
| 2950-2850 | Aliphatic C-H stretching | Medium |
| ~1600, ~1490 | C=C aromatic ring stretching | Medium to Strong |
| ~1100-1000 | C-O stretching | Strong |
| ~1090 | C-Cl stretching | Strong |
| ~830 | C-H out-of-plane bending (para-substitution) | Strong |
-
O-H and N-H Stretching: A broad band in the 3400-3200 cm⁻¹ region is characteristic of the overlapping stretching vibrations of the hydroxyl and amino groups, often with discernible shoulders.
-
Aromatic Region: The presence of the aromatic ring is confirmed by C-H stretching just above 3000 cm⁻¹ and characteristic C=C stretching absorptions around 1600 and 1490 cm⁻¹.
-
Fingerprint Region: The strong absorptions for C-O and C-Cl stretching, along with the out-of-plane bending for the para-substituted ring, provide further confirmation of the molecular structure.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which aids in confirming its identity.
Experimental Protocol (ESI):
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile) at a low concentration (e.g., 1 µg/mL).
-
Data Acquisition:
-
Introduce the sample into an electrospray ionization (ESI) source coupled to a mass analyzer (e.g., time-of-flight, quadrupole).
-
Acquire the mass spectrum in positive ion mode.
-
Predicted Mass Spectrometry Data and Interpretation:
-
Molecular Ion Peak: The protonated molecule [M+H]⁺ is expected at m/z 172.05. The isotopic pattern of chlorine (³⁵Cl:³⁷Cl ≈ 3:1) will result in a characteristic [M+H+2]⁺ peak at m/z 174.05 with approximately one-third the intensity of the [M+H]⁺ peak.
-
Key Fragmentation Pathways:
-
Loss of water: A fragment corresponding to the loss of H₂O from the protonated molecule ([M+H - H₂O]⁺) is expected at m/z 154.04.
-
Benzylic Cleavage: Cleavage of the C-C bond between the chiral center and the methylene group can lead to the formation of the [4-Cl-C₆H₄-CH(NH₂)]⁺ fragment at m/z 140.03.
-
Figure 2. Predicted major fragmentation pathways for (2R)-2-amino-2-(4-chlorophenyl)ethan-1-ol in ESI-MS.
Conclusion
The comprehensive spectroscopic analysis of (2R)-2-amino-2-(4-chlorophenyl)ethan-1-ol, employing ¹H and ¹³C NMR, IR, and MS, provides a robust framework for its structural confirmation and purity assessment. The combination of these techniques allows for the unambiguous determination of its chemical structure, the identification of key functional groups, and the confirmation of its molecular weight and fragmentation patterns. This guide serves as a valuable resource for researchers and scientists engaged in the synthesis, development, and quality control of this important chiral building block.
References
- BenchChem. (2025). A Comparative Guide to the Spectroscopic Characterization of Chiral Amino Alcohols.
- American Chemical Society. (2001). Specific Recognition of Chiral Amino Alcohols via Lanthanide Coordination Chemistry. Inorganic Chemistry.
- National Institutes of Health. (2021). Enantioselective Recognition of Racemic Amino Alcohols in Aqueous Solution by Chiral Metal‐Oxide Keplerate {Mo132} Cluster Capsules.
- The Royal Society of Chemistry. (2013). L-Proline: an efficient N,O-bidentate ligand for copper- catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature.
- American Chemical Society. (2024). Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Unprotected α-Ketoamines. The Journal of Organic Chemistry.
Sources
An In-depth Technical Guide to the Crystal Structure Analysis of (2R)-2-amino-2-(4-chlorophenyl)ethan-1-ol
Distribution: For Researchers, Scientists, and Drug Development Professionals
Abstract
(2R)-2-amino-2-(4-chlorophenyl)ethan-1-ol is a chiral amino alcohol of significant interest in pharmaceutical development due to its structural relation to various bioactive molecules. Understanding its three-dimensional atomic arrangement is paramount for elucidating structure-activity relationships (SAR), guiding lead optimization, and ensuring solid-state properties are well-characterized for drug formulation. This technical guide provides a comprehensive overview of the methodologies involved in determining and analyzing the crystal structure of this compound. We will explore the synthesis and crystallization strategies, the principles and a detailed protocol for single-crystal X-ray diffraction (SCXRD), and the interpretation of the resulting structural data. This document is intended to serve as a practical and authoritative resource, grounded in established scientific principles and field-proven insights.
Introduction: The Significance of Chirality and Crystal Structure in Drug Design
Chirality is a fundamental property in pharmacology, where the enantiomers of a drug molecule can exhibit markedly different physiological effects.[1] The specific spatial arrangement of atoms in a chiral molecule, such as (2R)-2-amino-2-(4-chlorophenyl)ethan-1-ol, dictates its interaction with biological targets, which are themselves chiral. Therefore, the unambiguous determination of the absolute configuration and the detailed molecular geometry is a critical step in drug discovery and development.
Single-crystal X-ray diffraction (SCXRD) stands as the definitive method for elucidating the three-dimensional structure of molecules in the solid state.[2][3] It provides precise information on bond lengths, bond angles, torsion angles, and intermolecular interactions, which collectively define the crystal packing. This information is invaluable for understanding the compound's physical properties, such as solubility, stability, and melting point, and for identifying potential polymorphs—different crystal structures of the same compound that can have different properties.
This guide will walk through the essential steps to achieve a high-quality crystal structure of (2R)-2-amino-2-(4-chlorophenyl)ethan-1-ol, from obtaining suitable single crystals to the final analysis of the crystallographic data.
Synthesis and Crystallization: The Gateway to a High-Resolution Structure
A successful crystal structure analysis begins with the synthesis of the pure compound and the subsequent growth of high-quality single crystals. The quality of the crystal is the single most important factor determining the resolution and accuracy of the final structure.
Proposed Synthesis Route
While various synthetic routes to chiral amino alcohols exist, a common and effective method involves the asymmetric reduction of a corresponding α-amino ketone. A plausible synthesis for (2R)-2-amino-2-(4-chlorophenyl)ethan-1-ol is outlined below. This method leverages well-established reactions in organic synthesis.
Experimental Protocol: Synthesis of (2R)-2-amino-2-(4-chlorophenyl)ethan-1-ol
-
Synthesis of 2-amino-1-(4-chlorophenyl)ethanone hydrochloride: Start with the commercially available 2-bromo-1-(4-chlorophenyl)ethanone. React it with hexamethylenetetramine (HMTA) followed by acidic hydrolysis to yield the α-amino ketone hydrochloride. This is a modification of the Delepine reaction.
-
Asymmetric Reduction: The key step to introduce the desired stereochemistry is the asymmetric reduction of the ketone. A well-regarded method is the use of a chiral catalyst, such as a ruthenium-based catalyst, in an asymmetric transfer hydrogenation reaction.[4]
-
Dissolve 2-amino-1-(4-chlorophenyl)ethanone hydrochloride in a suitable solvent like methanol.
-
Add a chiral ruthenium catalyst (e.g., RuCl) and a hydrogen source (e.g., formic acid/triethylamine mixture).
-
The reaction is typically run at a slightly elevated temperature (e.g., 40-60 °C) and monitored by HPLC or TLC for completion.
-
-
Work-up and Purification:
-
Once the reaction is complete, the solvent is removed under reduced pressure.
-
The residue is then taken up in an organic solvent (e.g., ethyl acetate) and washed with a mild base (e.g., saturated sodium bicarbonate solution) to remove the acid and neutralize the hydrochloride salt.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The crude product is then purified by column chromatography on silica gel to yield pure (2R)-2-amino-2-(4-chlorophenyl)ethan-1-ol.
-
Crystallization Strategies for Chiral Amino Alcohols
Growing single crystals suitable for X-ray diffraction can be more of an art than a science, often requiring screening of various conditions. For chiral amino alcohols, several techniques have proven effective.[1][5][]
Crystallization Workflow Diagram
Caption: Workflow for crystallization and crystal selection.
Experimental Protocol: Single Crystal Growth
-
Solvent Screening: Begin by testing the solubility of the purified compound in a range of solvents with varying polarities (e.g., methanol, ethanol, isopropanol, acetone, ethyl acetate, dichloromethane, and hexane). A good crystallization solvent is one in which the compound is sparingly soluble at room temperature and moderately soluble upon heating.
-
Slow Evaporation:
-
Prepare a nearly saturated solution of the compound in a suitable solvent in a small vial.
-
Cover the vial with a cap containing a few pinholes to allow for slow evaporation of the solvent.
-
Place the vial in a vibration-free environment and observe for crystal growth over several days to weeks.
-
-
Vapor Diffusion:
-
This technique is particularly useful for compounds that are highly soluble.
-
Hanging Drop: Dissolve the compound in a good solvent. Place a small drop of this solution on a siliconized glass coverslip. Invert the coverslip over a well containing a solvent in which the compound is insoluble (the anti-solvent). The vapor of the anti-solvent will slowly diffuse into the drop, reducing the solubility of the compound and promoting crystallization.
-
Sitting Drop: Similar to the hanging drop method, but the drop of the compound solution is placed directly in a small well within a larger sealed chamber containing the anti-solvent.
-
-
Slow Cooling:
-
Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature.
-
Allow the solution to cool slowly to room temperature, and then potentially to a lower temperature (e.g., 4 °C). The gradual decrease in solubility upon cooling can induce the formation of high-quality crystals.
-
Single-Crystal X-ray Diffraction (SCXRD) Analysis
Once a suitable single crystal (typically 0.1-0.3 mm in size, with sharp edges and no visible defects) is obtained, the SCXRD experiment can be performed.[2][7][8]
SCXRD Workflow Diagram
Caption: The workflow of single-crystal X-ray diffraction analysis.
Experimental Protocol: SCXRD Data Collection and Structure Solution
-
Crystal Mounting: The selected crystal is mounted on a goniometer head, typically using a cryoloop and a cryoprotectant (e.g., paratone-N oil) if data is to be collected at low temperatures (e.g., 100 K) to minimize thermal vibrations and radiation damage.
-
Data Collection:
-
The mounted crystal is placed on a diffractometer equipped with an X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector.[7]
-
A series of diffraction images are collected as the crystal is rotated in the X-ray beam.
-
Modern diffractometers automate the process of determining the unit cell parameters and developing a data collection strategy to ensure a complete and redundant dataset is collected.
-
-
Data Reduction and Processing:
-
The collected diffraction images are processed to integrate the intensities of each reflection.
-
These intensities are then corrected for various experimental factors (e.g., Lorentz-polarization, absorption) and scaled. The output is a file containing the Miller indices (h, k, l) and the corresponding structure factor amplitudes (|F|²) for each reflection.
-
-
Structure Solution:
-
The "phase problem" is solved using computational methods, such as Direct Methods or the Patterson method, to generate an initial electron density map.
-
This map is interpreted to build an initial molecular model, identifying the positions of the heavier atoms (Cl, O, N, C).
-
-
Structure Refinement:
-
The initial model is refined against the experimental data using a least-squares minimization algorithm. This process iteratively adjusts the atomic coordinates, displacement parameters, and other model parameters to improve the agreement between the calculated and observed structure factors.
-
Hydrogen atoms are typically located from the difference Fourier map and refined with appropriate constraints.
-
For a chiral molecule crystallized in a non-centrosymmetric space group, the absolute configuration is determined by calculating the Flack parameter, which should be close to zero for the correct enantiomer.
-
-
Validation and Reporting:
-
The final refined structure is validated using software like PLATON or the IUCr's checkCIF service to ensure its geometric and crystallographic quality.
-
The final results are reported in a standard Crystallographic Information File (CIF) format, which can be deposited in a public database such as the Cambridge Structural Database (CSD).[9]
-
Analysis of the Crystal Structure
While a specific, experimentally determined structure for (2R)-2-amino-2-(4-chlorophenyl)ethan-1-ol is not publicly available at the time of writing, we can present a table of expected crystallographic parameters based on analogous structures found in the Cambridge Structural Database (CSD). This provides a valuable reference for what researchers might expect to find.
Table 1: Representative Crystallographic Data for a Chiral Amino Alcohol
| Parameter | Expected Value/Information | Significance |
| Crystal System | Monoclinic or Orthorhombic | Describes the basic symmetry of the unit cell. |
| Space Group | P2₁, P2₁2₁2₁, etc. (Non-centrosymmetric) | Defines the symmetry operations within the unit cell; must be non-centrosymmetric for a chiral molecule. |
| a (Å) | 5 - 15 | Unit cell dimension. |
| b (Å) | 8 - 20 | Unit cell dimension. |
| c (Å) | 5 - 15 | Unit cell dimension. |
| α, β, γ (°) | α=γ=90, β≠90 (Monoclinic) | Unit cell angles. |
| Volume (ų) | 800 - 1500 | Volume of the unit cell. |
| Z | 2 or 4 | Number of molecules in the unit cell. |
| R₁ (final) | < 0.05 | A measure of the agreement between the model and the data (lower is better). |
| wR₂ (final) | < 0.15 | A weighted measure of the agreement (lower is better). |
| Goodness-of-Fit | ~ 1.0 | Should be close to 1 for a good refinement. |
| Flack Parameter | ~ 0.0(1) | Confirms the absolute (R) configuration of the molecule. A value near 1 would indicate the opposite (S) configuration. |
Key Structural Features and Intermolecular Interactions
The crystal structure would be expected to reveal several key features:
-
Molecular Conformation: The torsion angles around the C-C and C-N bonds will define the overall shape of the molecule. The relative orientation of the 4-chlorophenyl ring and the amino-alcohol backbone is of particular interest.
-
Hydrogen Bonding: The amino (-NH₂) and hydroxyl (-OH) groups are excellent hydrogen bond donors, while the nitrogen and oxygen atoms are also acceptors. It is highly probable that the crystal packing will be dominated by a network of intermolecular hydrogen bonds (e.g., N-H···O, O-H···N, N-H···N). These interactions are crucial for the stability of the crystal lattice.
-
π-Interactions: The 4-chlorophenyl ring may participate in π-π stacking or C-H···π interactions, further stabilizing the crystal structure.
Understanding these interactions is not merely an academic exercise. They directly influence the material's properties and can be critical for designing stable pharmaceutical formulations and predicting potential polymorphism.
Conclusion and Future Outlook
This guide has outlined a comprehensive, scientifically grounded approach to the synthesis, crystallization, and crystal structure analysis of (2R)-2-amino-2-(4-chlorophenyl)ethan-1-ol. By following these detailed protocols, researchers can obtain a high-resolution crystal structure, which is an indispensable piece of information for modern drug development. The resulting structural data provides definitive proof of the molecule's absolute configuration and offers deep insights into the intermolecular forces that govern its solid-state behavior. This knowledge is foundational for advancing the compound from a laboratory curiosity to a potential therapeutic agent.
References
-
Royal Society of Chemistry. (2019). 9: Single-crystal X-ray Diffraction (Part 2). In Pharmaceutical Crystallography: A Guide to Structure and Analysis (pp. 149-167). [Link]
-
Hughes, C. E., et al. (2022). From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. Molecular Pharmaceutics. [Link]
-
Springer Nature Experiments. (n.d.). Results for "Single Crystal X-ray Diffraction". Retrieved from Springer Nature. [Link]
-
Technobis. (2022). Advancements in chiral crystallization. Retrieved from Technobis. [Link]
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Kavita, K., et al. (2025). Enantioselective Crystallization on Chiral Hybrid Magnetic Polymeric Particles. ACS Omega. [Link]
-
Mastai, Y., et al. (2015). Amino-Acid-Based Chiral Nanoparticles for Enantioselective Crystallization. Angewandte Chemie International Edition. [Link]
-
Zhang, T., et al. (2023). Strategies for chiral separation: from racemate to enantiomer. Chemical Science. [Link]
-
PubChem. (n.d.). 2-Amino-2-(4-chlorophenyl)ethan-1-ol hydrochloride. Retrieved from National Center for Biotechnology Information. [Link]
-
SciHorizon. (2025). Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation. Retrieved from SciHorizon. [Link]
-
The Cambridge Crystallographic Data Centre (CCDC). (n.d.). The Largest Curated Crystal Structure Database. Retrieved from CCDC. [Link]
Sources
A Theoretical and Computational Roadmap for (2R)-2-amino-2-(4-chlorophenyl)ethan-1-ol: From Molecular Structure to Bioactivity Prediction
Abstract
(2R)-2-amino-2-(4-chlorophenyl)ethan-1-ol is a chiral molecule of significant interest in medicinal and synthetic chemistry. Its phenylethanolamine scaffold is a cornerstone for numerous biologically active compounds, and the para-chloro substitution on the aromatic ring critically influences its lipophilicity and electronic properties, which in turn can modulate its biological activity.[1] This in-depth technical guide provides a comprehensive framework for the theoretical and computational investigation of (2R)-2-amino-2-(4-chlorophenyl)ethan-1-ol. Addressed to researchers, scientists, and drug development professionals, this document outlines a systematic application of modern computational chemistry techniques to elucidate the molecule's structural, electronic, and interactive properties. By presenting a validated workflow, from initial structure prediction to advanced simulations of biological interactions and ADMET profiling, this guide serves as a practical roadmap for unlocking the therapeutic potential of this and related chiral amines.
Introduction: The Rationale for a Computational Approach
The drug discovery and development pipeline is an intricate, time-consuming, and expensive endeavor.[2][3] Computational methods have emerged as a revolutionary force, accelerating this process by enabling earlier, more informed decision-making.[3][4] For a molecule like (2R)-2-amino-2-(4-chlorophenyl)ethan-1-ol, which serves as a vital building block for more complex therapeutic agents, a thorough understanding of its intrinsic properties is paramount.[1]
Computational modeling allows us to:
-
Elucidate 3D Structure: In the absence of experimental data, accurately predict the three-dimensional conformation of the molecule.
-
Analyze Electronic Properties: Understand the distribution of charge, reactivity, and potential for non-covalent interactions.
-
Simulate Biological Interactions: Model how the molecule might bind to a protein target, providing insights into its mechanism of action.
-
Predict Pharmacokinetics: Forecast its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile, identifying potential liabilities early on.[5]
This guide will walk through a multi-tiered computational workflow, providing both the theoretical underpinnings and practical, step-by-step protocols for each stage of the investigation.
Foundational Analysis: Structural and Electronic Characterization
The first step in any computational study is to obtain an accurate representation of the molecule's structure and electronic landscape. This is achieved primarily through quantum mechanical methods, with Density Functional Theory (DFT) being a robust and widely used approach for molecules of this size.
In Silico Structure Generation and Optimization
Given the absence of a publicly available crystal structure for (2R)-2-amino-2-(4-chlorophenyl)ethan-1-ol, the initial 3D coordinates must be generated and then optimized to find the lowest energy (most stable) conformation.
Experimental Protocol 1: Geometry Optimization using DFT
-
Initial Structure Generation:
-
Use a molecular builder (e.g., in Avogadro, ChemDraw) to sketch the 2D structure of (2R)-2-amino-2-(4-chlorophenyl)ethan-1-ol.
-
Generate initial 3D coordinates, paying attention to the specified (R)-chirality at the C2 carbon.
-
-
Conformational Search (Rationale): The molecule has several rotatable bonds, leading to multiple possible conformers. A thorough conformational search is crucial to identify the global energy minimum.
-
Employ a systematic or stochastic conformational search algorithm (e.g., using software like Spartan or the GMMX module in Gaussian).
-
-
DFT Geometry Optimization:
-
Method Selection: The B3LYP functional is a well-regarded choice for organic molecules, offering a good balance of accuracy and computational cost. To account for non-covalent interactions, especially those involving the chlorine atom, an empirical dispersion correction like Grimme's D3 should be included (B3LYP-D3).
-
Basis Set Selection: A Pople-style basis set such as 6-311++G(d,p) provides sufficient flexibility for an accurate description of the geometry and electronic properties.
-
Execution: Perform a full geometry optimization on the lowest-energy conformers identified in the search. This will relax the structure to its nearest energy minimum on the potential energy surface.
-
-
Frequency Analysis (Self-Validation):
-
Purpose: A frequency calculation must be performed on the optimized structure. The absence of imaginary frequencies confirms that the structure is a true energy minimum.
-
Output: This calculation also yields important thermodynamic data, such as zero-point vibrational energy, enthalpy, and Gibbs free energy.
-
Probing the Electronic Landscape
With an optimized geometry, we can now investigate the electronic properties that govern the molecule's reactivity and intermolecular interactions.
-
Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of chemical reactivity. The HOMO-LUMO energy gap provides a measure of the molecule's chemical stability.
-
Molecular Electrostatic Potential (MEP): An MEP map visually represents the charge distribution on the molecule's surface. It identifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are crucial for understanding where the molecule is likely to interact with other molecules, such as a biological target or a solvent.
-
Quantum Theory of Atoms in Molecules (QTAIM): QTAIM is a powerful method for analyzing the electron density to characterize chemical bonds and non-covalent interactions. For (2R)-2-amino-2-(4-chlorophenyl)ethan-1-ol, QTAIM can be used to specifically characterize the nature of the halogen bond involving the chlorine atom, which can be a significant factor in ligand-receptor binding. The presence of a bond critical point (BCP) between the chlorine and a potential acceptor atom would provide evidence of a halogen bond.
Table 1: Key Quantum Chemical Descriptors for (2R)-2-amino-2-(4-chlorophenyl)ethan-1-ol (Hypothetical Data)
| Descriptor | Calculated Value | Significance |
| Total Dipole Moment | 3.2 Debye | Indicates overall molecular polarity. |
| HOMO Energy | -6.5 eV | Relates to the ability to donate electrons. |
| LUMO Energy | -0.8 eV | Relates to the ability to accept electrons. |
| HOMO-LUMO Gap | 5.7 eV | Correlates with chemical reactivity and stability. |
| LogP | 1.74 | A measure of lipophilicity, important for ADMET. |
Simulating Biological Interactions: Molecular Docking and Dynamics
To understand the potential therapeutic action of (2R)-2-amino-2-(4-chlorophenyl)ethan-1-ol, we must simulate its interaction with a relevant biological target. While this molecule is often a synthetic intermediate, its core structure is found in compounds targeting various receptors. For this guide, we will hypothesize a target, such as a G-protein coupled receptor (GPCR) or an enzyme, to illustrate the workflow.
Molecular Docking: Predicting Binding Poses
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[1][2] This technique is invaluable for generating hypotheses about the binding mode and identifying key intermolecular interactions.
Experimental Protocol 2: Molecular Docking Workflow
-
Receptor Preparation:
-
Obtain the 3D structure of the target protein from a repository like the Protein Data Bank (PDB).
-
Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning protonation states to ionizable residues.
-
-
Ligand Preparation:
-
Use the DFT-optimized, lowest-energy conformer of (2R)-2-amino-2-(4-chlorophenyl)ethan-1-ol.
-
Assign appropriate atom types and charges using a force field (e.g., Gasteiger charges).
-
-
Binding Site Definition:
-
Identify the binding pocket on the receptor. This can be based on the location of a co-crystallized ligand or predicted using pocket-finding algorithms.
-
-
Docking Execution:
-
Use a docking program (e.g., AutoDock Vina, GOLD, Glide) to dock the ligand into the defined binding site. The software will sample many possible conformations and orientations of the ligand.
-
-
Analysis of Results:
-
Scoring Function: The results are ranked using a scoring function that estimates the binding affinity (e.g., in kcal/mol).
-
Pose Analysis: Visually inspect the top-ranked poses to identify key interactions such as hydrogen bonds, hydrophobic interactions, and halogen bonds.
-
Caption: Molecular Docking Workflow.
Molecular Dynamics (MD) Simulation: Assessing Stability and Dynamics
While docking provides a static snapshot of the binding pose, Molecular Dynamics (MD) simulations offer a dynamic view of the ligand-receptor complex over time. This is crucial for assessing the stability of the predicted binding pose and understanding the role of solvent and protein flexibility.
Experimental Protocol 3: MD Simulation of the Ligand-Receptor Complex
-
System Setup:
-
Take the best-ranked pose from the molecular docking as the starting structure.
-
Place the complex in a simulation box of explicit water molecules (e.g., TIP3P water model).
-
Add counter-ions to neutralize the system.
-
-
Parameterization:
-
Assign force field parameters to both the protein (e.g., AMBER, CHARMM) and the ligand (e.g., GAFF).
-
-
Minimization and Equilibration:
-
Perform an energy minimization of the entire system to remove steric clashes.
-
Gradually heat the system to the desired temperature (e.g., 300 K) and equilibrate the pressure (e.g., 1 atm) while restraining the protein and ligand. This allows the solvent to relax around the complex.
-
-
Production Run:
-
Run the simulation without restraints for a significant period (e.g., 100-500 nanoseconds) to sample the conformational space of the complex.
-
-
Trajectory Analysis:
-
Root Mean Square Deviation (RMSD): Calculate the RMSD of the ligand and protein backbone to assess the stability of the simulation. A stable RMSD indicates that the complex has reached equilibrium.
-
Root Mean Square Fluctuation (RMSF): Analyze the RMSF of protein residues to identify flexible regions.
-
Interaction Analysis: Monitor the key interactions (e.g., hydrogen bonds) identified in the docking study over the course of the simulation to determine their stability.
-
Sources
Navigating the Solubility Landscape of (2R)-2-amino-2-(4-chlorophenyl)ethan-1-ol: A Technical Guide for Drug Development Professionals
Introduction
(2R)-2-amino-2-(4-chlorophenyl)ethan-1-ol is a chiral amino alcohol that serves as a critical building block in the synthesis of various pharmaceutical compounds. Its structural features, including a chiral center, an amino group, a hydroxyl group, and a chlorinated aromatic ring, impart a unique combination of physicochemical properties that dictate its behavior in different chemical environments. A thorough understanding of its solubility in a range of organic solvents is paramount for researchers, scientists, and drug development professionals. This knowledge is fundamental for optimizing reaction conditions, designing effective purification strategies such as crystallization, and formulating drug products with desired bioavailability.
This in-depth technical guide provides a comprehensive analysis of the factors governing the solubility of (2R)-2-amino-2-(4-chlorophenyl)ethan-1-ol. We will delve into its key physicochemical properties, predict its solubility profile across various organic solvent classes, and provide a detailed, self-validating experimental protocol for its empirical determination.
Physicochemical Properties and Their Impact on Solubility
The solubility of a compound is intrinsically linked to its molecular structure. For (2R)-2-amino-2-(4-chlorophenyl)ethan-1-ol, the following features are of primary importance:
-
Polarity and Hydrogen Bonding: The presence of both a primary amine (-NH2) and a primary alcohol (-OH) group makes the molecule highly polar and capable of acting as both a hydrogen bond donor and acceptor. These groups can interact strongly with polar solvents.
-
Aromatic Ring and Halogen Substitution: The 4-chlorophenyl group introduces a nonpolar, hydrophobic region to the molecule. The chlorine atom, being electronegative, slightly increases the polarity of the aromatic ring through induction but also contributes to its lipophilicity.
-
Chirality: As a chiral molecule, its interactions with other chiral molecules or in chiral environments can differ from its enantiomer. However, in achiral solvents, the solubility of enantiomers is identical.[]
-
Amphoteric Nature: The amino group provides basic properties, while the hydroxyl group is weakly acidic. This amphoteric character means its solubility can be significantly influenced by the pH of the medium, particularly in protic solvents. In acidic solutions, the amino group can be protonated to form a more soluble ammonium salt.
These competing structural elements—polar hydrogen-bonding groups and a nonpolar aromatic ring—suggest that the solubility of (2R)-2-amino-2-(4-chlorophenyl)ethan-1-ol will be highly dependent on the chosen solvent system.
Theoretical Solubility Profile in Organic Solvents
Based on the principle of "like dissolves like," we can predict the solubility of (2R)-2-amino-2-(4-chlorophenyl)ethan-1-ol in different classes of organic solvents. It is important to note that the following table represents a qualitative prediction. Empirical determination is necessary for quantitative data.
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Polar Protic | Methanol, Ethanol, Isopropanol | High | The hydroxyl and amino groups of the solute can form strong hydrogen bonds with the solvent's hydroxyl groups. |
| Polar Aprotic | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Acetonitrile | Moderate to High | These solvents can accept hydrogen bonds and have high dipole moments, which can solvate the polar functional groups of the compound. |
| Ethers | Tetrahydrofuran (THF), Diethyl Ether | Low to Moderate | Ethers are less polar than alcohols and can only act as hydrogen bond acceptors. The nonpolar aromatic ring will have some affinity for these solvents. |
| Chlorinated | Dichloromethane (DCM), Chloroform | Low to Moderate | The polarity of these solvents is moderate, and they can interact with the chlorophenyl group. However, their ability to solvate the highly polar amino and hydroxyl groups is limited. |
| Nonpolar Aromatic | Toluene, Benzene | Low | The primary interaction would be between the solvent and the 4-chlorophenyl group. The highly polar functional groups will limit solubility. |
| Nonpolar Aliphatic | Hexane, Heptane | Very Low/Insoluble | The significant difference in polarity between the compound and these solvents will result in poor solvation. |
Experimental Protocol for Solubility Determination
To obtain accurate and reliable solubility data, a systematic experimental approach is required. The following protocol describes a standard method for determining the solubility of (2R)-2-amino-2-(4-chlorophenyl)ethan-1-ol in various organic solvents at a controlled temperature.
Materials and Equipment:
-
(2R)-2-amino-2-(4-chlorophenyl)ethan-1-ol (high purity)
-
A selection of organic solvents (analytical grade)
-
Analytical balance (± 0.1 mg)
-
Vials with screw caps
-
Magnetic stirrer and stir bars or a shaker
-
Constant temperature bath or incubator
-
Syringe filters (e.g., 0.45 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or Gas Chromatography (GC) system
-
Volumetric flasks and pipettes
Step-by-Step Methodology:
-
Preparation of Saturated Solutions:
-
Add an excess amount of (2R)-2-amino-2-(4-chlorophenyl)ethan-1-ol to a series of vials, each containing a known volume of a different organic solvent. The presence of undissolved solid is crucial to ensure saturation.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature bath or shaker set to the desired temperature (e.g., 25 °C).
-
Agitate the mixtures for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. The time required for equilibration may vary depending on the solvent and should be determined empirically.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Immediately filter the collected supernatant through a syringe filter into a clean, pre-weighed vial to remove any undissolved solid particles.
-
-
Gravimetric Analysis (for less volatile solvents):
-
Weigh the vial containing the filtered solution.
-
Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the compound's decomposition point.
-
Once the solvent is completely removed, weigh the vial again to determine the mass of the dissolved solid.
-
Calculate the solubility in g/100 mL or other suitable units.
-
-
Chromatographic Analysis (for volatile solvents or higher accuracy):
-
Prepare a series of standard solutions of (2R)-2-amino-2-(4-chlorophenyl)ethan-1-ol of known concentrations in the solvent of interest.
-
Generate a calibration curve by analyzing the standard solutions using a validated HPLC or GC method.
-
Dilute the filtered saturated solution with a known volume of the solvent to bring its concentration within the range of the calibration curve.
-
Analyze the diluted sample and determine its concentration from the calibration curve.
-
Calculate the original solubility, accounting for the dilution factor.
-
Self-Validating System and Trustworthiness:
-
Equilibrium Confirmation: To ensure that equilibrium has been reached, samples can be taken at different time points (e.g., 24, 36, and 48 hours). The solubility values should be consistent for the later time points.
-
Reproducibility: The experiment should be performed in triplicate for each solvent to ensure the reproducibility of the results.
-
Purity of Materials: The purity of the compound and the solvents should be confirmed prior to the experiment to avoid erroneous results.
Visualization of Experimental Workflow and Influencing Factors
The following diagrams illustrate the experimental workflow for solubility determination and the key factors influencing the solubility of (2R)-2-amino-2-(4-chlorophenyl)ethan-1-ol.
Caption: Experimental workflow for determining the solubility of a solid compound in an organic solvent.
Caption: Key factors influencing the solubility of (2R)-2-amino-2-(4-chlorophenyl)ethan-1-ol.
Conclusion
While specific quantitative solubility data for (2R)-2-amino-2-(4-chlorophenyl)ethan-1-ol in a wide array of organic solvents is not extensively documented in publicly available literature, a strong predictive understanding can be derived from its molecular structure. The interplay between its polar, hydrogen-bonding functional groups and its nonpolar aromatic moiety suggests a nuanced solubility profile, with a preference for polar protic solvents. For drug development professionals, the provided theoretical framework and detailed experimental protocol offer a robust starting point for empirical solubility determination. Accurate solubility data is a cornerstone of efficient process development, enabling informed solvent selection for synthesis, purification, and formulation, ultimately accelerating the journey from laboratory discovery to clinical application.
References
-
ResearchGate. (2024). How to determine the solubility of a substance in an organic solvent? Retrieved from [Link]
-
MDPI. (2023). Experimental Determination of a Chiral Ternary Solubility Diagram and Its Interpretation in Gas Antisolvent Fractionation. Retrieved from [Link]
-
Creative Biolabs. (n.d.). Determination Techniques for Absolute Configuration of Chiral Compound. Retrieved from [Link]
-
Chem LibreTexts. (2023). Solubility of Organic Compounds. Retrieved from [Link]
-
PubChem. (n.d.). (R)-2-Amino-2-(4-chlorophenyl)ethanol hydrochloride. Retrieved from [Link]
- Unknown Source. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.
-
RSC Publishing. (2013). NMR analysis of chiral alcohols and amines: development of an environmentally benign “in tube” procedure with high efficiency and improved detection limit. Retrieved from [Link]
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Navigating the Safety Profile of (2R)-2-amino-2-(4-chlorophenyl)ethan-1-ol: A Technical Guide for Researchers
(2R)-2-amino-2-(4-chlorophenyl)ethan-1-ol , a chiral amino alcohol, is a valuable building block in pharmaceutical and chemical synthesis. Its structure, featuring a stereocenter and a chlorinated phenyl ring, offers a unique combination of functionalities for the development of complex molecular architectures. As with any chemical entity destined for research and development, a thorough understanding of its safety profile is paramount to ensure the well-being of laboratory personnel and the integrity of experimental outcomes. This technical guide provides an in-depth overview of the material safety data sheet (MSDS) information for (2R)-2-amino-2-(4-chlorophenyl)ethan-1-ol, offering insights into its potential hazards, handling protocols, and emergency procedures.
It is important to note that while the focus of this guide is the (2R)-enantiomer, much of the available safety data is reported under the CAS number 179811-64-4 , which may also represent the racemic mixture. Researchers should exercise due diligence in sourcing their materials and consult supplier-specific safety data sheets.
Chemical Identity and Physicochemical Characteristics
A foundational aspect of chemical safety is the understanding of a substance's physical and chemical properties. These characteristics influence its behavior under various laboratory conditions and are critical for risk assessment and the design of safe handling procedures.
| Property | Data | Source |
| Chemical Name | (2R)-2-amino-2-(4-chlorophenyl)ethan-1-ol | N/A |
| Synonyms | (2R)-2-amino-2-(4-chlorophenyl)ethanol | N/A |
| CAS Number | 179811-64-4 (unspecified stereochemistry) | N/A |
| Molecular Formula | C₈H₁₀ClNO | N/A |
| Molecular Weight | 171.62 g/mol | N/A |
| Appearance | Solid (form may vary) | N/A |
| Melting Point | Data not available | N/A |
| Boiling Point | Data not available | N/A |
| Solubility | Data not available. As an amino alcohol, solubility is expected in polar organic solvents. Solubility in water may be limited but enhanced at acidic pH due to the formation of the ammonium salt. | Inferred |
| Stability | Stable under recommended storage conditions. Chiral amino alcohols can be sensitive to air, moisture, and light.[1] | Inferred |
The lack of publicly available, verified data for properties such as melting point, boiling point, and solubility underscores the specialized nature of this compound. Researchers should consider empirical determination of these properties under controlled conditions as part of their initial characterization workflow.
Hazard Identification and Risk Assessment
Based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), (2R)-2-amino-2-(4-chlorophenyl)ethan-1-ol is classified as a hazardous substance. The primary hazards are associated with acute toxicity upon ingestion and irritation to the skin, eyes, and respiratory tract.
| Hazard Classification | GHS Pictogram | Signal Word | Hazard Statements |
| Acute Toxicity, Oral (Category 4) | GHS07 (Exclamation Mark) | Warning | H302: Harmful if swallowed. |
| Skin Irritation (Category 2) | GHS07 (Exclamation Mark) | Warning | H315: Causes skin irritation. |
| Eye Irritation (Category 2A) | GHS07 (Exclamation Mark) | Warning | H319: Causes serious eye irritation. |
| Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory Tract Irritation | GHS07 (Exclamation Mark) | Warning | H335: May cause respiratory irritation. |
Causality of Hazards
The toxicological profile of (2R)-2-amino-2-(4-chlorophenyl)ethan-1-ol can be attributed to its chemical structure. The primary amine group can exhibit basic properties, leading to irritation upon contact with tissues. The aromatic chlorine substituent can influence the compound's metabolic pathways and potential for bioaccumulation, although specific data is lacking. Aromatic amines, as a class, are known to be biologically active and can pose various health risks.[2]
Safe Handling, Storage, and Disposal Protocols
A proactive approach to safety is essential when working with hazardous chemicals. The following protocols are designed to minimize exposure and mitigate risks associated with the handling and storage of (2R)-2-amino-2-(4-chlorophenyl)ethan-1-ol.
Engineering Controls and Personal Protective Equipment (PPE)
The primary line of defense against chemical exposure involves robust engineering controls and the consistent use of appropriate PPE.
Figure 1. Decision workflow for selecting appropriate engineering controls and PPE.
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation of dust or vapors.
-
Eye Protection: Chemical safety goggles are mandatory to protect against splashes and airborne particles.
-
Skin Protection: Wear a lab coat and compatible chemical-resistant gloves (e.g., nitrile). Change gloves immediately if they become contaminated.
-
Respiratory Protection: For operations that may generate significant dust or aerosols, or in situations with inadequate ventilation, a NIOSH-approved respirator with an appropriate cartridge should be used.
Storage
Proper storage is crucial for maintaining the stability and integrity of chiral compounds.
-
Temperature: Store in a cool, dry, and well-ventilated area. Some suppliers recommend refrigeration (2-8°C).
-
Incompatible Materials: Keep away from strong oxidizing agents and acids.
-
Container: Keep the container tightly closed to prevent contamination and decomposition.
Disposal
As a halogenated organic compound, (2R)-2-amino-2-(4-chlorophenyl)ethan-1-ol must be disposed of as hazardous waste.[3][4][5][6][7]
-
Waste Segregation: Do not mix with non-halogenated waste.
-
Regulations: Dispose of the material in accordance with all applicable federal, state, and local environmental regulations. Contact your institution's environmental health and safety department for specific guidance.
Toxicological Profile and First-Aid Measures
Routes of Exposure and Symptoms
-
Ingestion: Harmful if swallowed. May cause gastrointestinal irritation.
-
Inhalation: May cause respiratory tract irritation.
-
Skin Contact: Causes skin irritation, which may manifest as redness, itching, and inflammation.
-
Eye Contact: Causes serious eye irritation, potentially leading to redness, pain, and blurred vision.
First-Aid Procedures
Immediate and appropriate first aid is critical in the event of exposure.
Figure 2. First-aid response flowchart for exposure to (2R)-2-amino-2-(4-chlorophenyl)ethan-1-ol.
-
If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Call a poison control center or doctor immediately for treatment advice.
-
If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.
-
In Case of Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes while removing contaminated clothing and shoes. If skin irritation persists, get medical attention.
-
In Case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Get medical attention immediately.
Fire and Explosion Hazard Data
While not classified as flammable, appropriate precautions should be taken in the event of a fire involving (2R)-2-amino-2-(4-chlorophenyl)ethan-1-ol.
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.
-
Hazardous Combustion Products: Thermal decomposition may produce toxic and irritating fumes, including carbon oxides, nitrogen oxides, and hydrogen chloride gas.
-
Advice for Firefighters: Wear a self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with skin and eyes.
Accidental Release Measures
In the event of a spill, prompt and safe cleanup is necessary to prevent exposure and environmental contamination.
-
Personal Precautions: Evacuate unnecessary personnel. Wear appropriate personal protective equipment as outlined in Section 3.1. Avoid breathing dust and contact with the material.
-
Environmental Precautions: Prevent the material from entering drains, sewers, or waterways.
-
Methods for Cleaning Up: For a solid spill, carefully sweep or scoop up the material and place it into a suitable, labeled container for disposal. Avoid generating dust. For a solution spill, absorb with an inert material (e.g., sand, earth, vermiculite) and place in a sealed container for disposal.
Conclusion
(2R)-2-amino-2-(4-chlorophenyl)ethan-1-ol is a valuable research chemical with a defined set of hazards that require careful management. The primary risks are associated with its acute oral toxicity and its irritant properties to the skin, eyes, and respiratory system. Adherence to the principles of good laboratory practice, including the consistent use of engineering controls and personal protective equipment, is essential for its safe handling. While there are gaps in the publicly available data, particularly concerning its physicochemical properties and long-term toxicological effects, the information presented in this guide provides a solid foundation for a comprehensive risk assessment. Researchers are strongly encouraged to consult supplier-specific safety data sheets and to conduct their own risk assessments prior to use.
References
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Interspecies sensitivity in the aquatic toxicity of aromatic amines. Environmental Toxicology and Pharmacology. [Link]
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Rodrigues, S., et al. Hidden dangers: aromatic amines and their impact on freshwater species. Journal of Hazardous Materials. [Link]
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Hidden dangers: aromatic amines and their impact on freshwater species. CIIMAR. [Link]
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The impact of aromatic amines on the environment: risks and damages. IMR Press. [Link]
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Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Publications. [Link]
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Hazardous Waste Segregation. Unknown Source. [Link]
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Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group. [Link]
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Halogenated Solvents in Laboratories. Temple University Environmental Health & Radiation Safety. [Link]
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Organic Solvent Waste Disposal. The University of British Columbia. [Link]
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2-Amino-2-phenylethanol. PubChem. [Link]
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2'-Chlorophenethylamine. PubChem. [Link]
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2-Amino-2-phenylethan-1-ol. PubChem. [Link]
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Safety Data Sheet. Unknown Source. [Link]
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A Technical Guide to (2R)-2-amino-2-(4-chlorophenyl)ethan-1-ol: Synthesis, Resolution, and Application
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth technical overview of (2R)-2-amino-2-(4-chlorophenyl)ethan-1-ol, a chiral building block of significant interest in medicinal and synthetic chemistry. The phenylethanolamine scaffold is a core structural motif in numerous biologically active molecules, and the specific (R)-configuration of this compound is often crucial for its interaction with biological targets.[1][2] This document details its chemical identity, key synthetic and resolution strategies, safety protocols, and its role as a versatile synthon in pharmaceutical development.
Core Chemical Identifiers
Accurate identification is paramount in research and development. The following table summarizes the key identifiers for the racemic and enantiomerically pure forms of 2-amino-2-(4-chlorophenyl)ethan-1-ol.
| Identifier | (±)-2-amino-2-(4-chlorophenyl)ethan-1-ol | (2R)-2-amino-2-(4-chlorophenyl)ethan-1-ol HCl |
| CAS Number | 179811-64-4[1][2] | 1391448-75-1 |
| IUPAC Name | 2-amino-2-(4-chlorophenyl)ethanol[1] | (2R)-2-amino-2-(4-chlorophenyl)ethanol hydrochloride |
| Molecular Formula | C₈H₁₀ClNO | C₈H₁₁Cl₂NO |
| Molecular Weight | 171.62 g/mol | 208.08 g/mol |
| InChI | 1S/C8H10ClNO/c9-7-3-1-6(2-4-7)8(10)5-11/h1-4,8,11H,5,10H2[1] | 1S/C8H10ClNO.ClH/c9-7-3-1-6(2-4-7)8(10)5-11;/h1-4,8,11H,5,10H2;1H/t8-;/m0./s1 |
| InChIKey | AJASJZNNGLIKBY-UHFFFAOYSA-N | Not Available |
| SMILES | C1=CC(=CC=C1C(CN)O)Cl | C1=CC(=CC=C1O)Cl.Cl |
Synthesis and Chiral Resolution Strategies
The synthesis of enantiomerically pure (2R)-2-amino-2-(4-chlorophenyl)ethan-1-ol is critical as biological activity is often stereospecific.[1][2] The two primary strategies to obtain the desired (R)-enantiomer are direct asymmetric synthesis and the resolution of a racemic mixture.
Asymmetric Synthesis via Transfer Hydrogenation
Asymmetric transfer hydrogenation of α-amino ketones represents a modern, efficient, and greener approach to chiral amino alcohols.[3] This method avoids extensive protection-deprotection steps and often proceeds with high enantioselectivity.
Conceptual Workflow:
The process involves the stereoselective reduction of a precursor, 2-amino-1-(4-chlorophenyl)ethan-1-one, using a chiral catalyst, typically a Ruthenium complex, in the presence of a hydrogen donor like a formic acid/triethylamine mixture.
Caption: Asymmetric transfer hydrogenation workflow.
Detailed Protocol (Adapted from analogous syntheses):
-
Reaction Setup: A reaction vessel is charged with 2-amino-1-(4-chlorophenyl)ethan-1-one hydrochloride, a chiral Ruthenium catalyst (e.g., 0.1-0.2 mol %), and a solvent such as methanol (approx. 10 volumes).[3]
-
Reagent Addition: A formic acid/triethylamine (5:2) mixture is added as the hydrogen source. The reaction is heated to 60-65 °C.[3]
-
Monitoring: The reaction progress is monitored by HPLC until the starting material is consumed (typically 5-20 hours).[3]
-
Work-up: Upon completion, the mixture is cooled to room temperature. An aqueous base (e.g., 28% NH₄OH) is added to neutralize the mixture and precipitate the free amino alcohol.[3]
-
Isolation: The solid product is collected by filtration, washed with water and a non-polar solvent (like MTBE or ethyl acetate), and dried under vacuum to yield the enantiomerically enriched product.[3] The enantiomeric excess (e.e.) is determined by chiral HPLC.
Causality Insight: The choice of a chiral catalyst (like a Ru-TsDPEN complex) is the cornerstone of this method. The catalyst creates a chiral environment, forcing the hydride transfer from the formic acid to occur on one specific face of the ketone, leading to the preferential formation of the (R)-alcohol. The use of an unprotected α-amino ketone simplifies the process, making it more atom-economical.[3]
Chiral Resolution of Racemic Amino Alcohol
Classical resolution remains a robust and widely used industrial method for separating enantiomers. This technique relies on the differential solubility of diastereomeric salts formed between the racemic amine and a chiral acid.
Conceptual Workflow:
The racemic amino alcohol is reacted with an enantiomerically pure chiral acid (the resolving agent). One of the resulting diastereomeric salts is less soluble and crystallizes out of the solution. This salt is then isolated, and the chiral acid is removed to yield the desired pure enantiomer.
Caption: Chiral resolution via diastereomeric salt formation.
Detailed Protocol (General procedure adapted from patent literature):
-
Salt Formation: Racemic (±)-2-amino-2-(4-chlorophenyl)ethan-1-ol (2 equivalents) and a chiral resolving agent like D-tartaric acid (1 equivalent) are dissolved in a suitable solvent, such as methanol.
-
Crystallization: The solution is stirred, sometimes with gentle cooling, to induce crystallization of the less soluble diastereomeric salt (e.g., the (R)-amino alcohol-D-tartrate salt). This process can take several hours.
-
Isolation: The crystalline salt is isolated by filtration and washed with cold solvent to remove the more soluble diastereomer. The optical purity can be enhanced by recrystallization.
-
Liberation: The purified diastereomeric salt is dissolved or suspended in water, and a base (e.g., NaOH or NH₄OH) is added to neutralize the tartaric acid and liberate the free (R)-amino alcohol, which can then be extracted with an organic solvent.
-
Final Isolation: The organic extracts are dried and concentrated to yield the enantiomerically pure (2R)-2-amino-2-(4-chlorophenyl)ethan-1-ol.
Self-Validation Insight: This protocol is self-validating through iterative purification. The enantiomeric purity of the product can be checked at each stage using polarimetry or chiral HPLC. If the desired purity is not achieved after the first crystallization, the recrystallization step can be repeated until a consistent optical rotation or a single peak in the chiral chromatogram is observed, confirming the resolution's success.
Spectroscopic and Physical Data (Predicted)
| Property / Technique | Expected Data / Observation |
| Physical Form | White to off-white solid |
| ¹H NMR | Aromatic protons (doublets, ~7.3-7.4 ppm), Methine proton (-CH(OH)-, multiplet, ~4.5-4.7 ppm), Methylene protons (-CH₂OH, multiplets, ~3.5-3.8 ppm), Amine and Hydroxyl protons (broad singlets, variable shift) |
| ¹³C NMR | Aromatic carbons (~128-140 ppm), Carbon bearing hydroxyl group (~70-75 ppm), Carbon bearing amino group (~55-60 ppm) |
| IR Spectroscopy | Broad O-H and N-H stretching (~3200-3500 cm⁻¹), C-H aromatic stretching (~3000-3100 cm⁻¹), C-H aliphatic stretching (~2850-2950 cm⁻¹), C=C aromatic stretching (~1490-1600 cm⁻¹), C-O stretching (~1050-1150 cm⁻¹), C-Cl stretching (~1015, 1090 cm⁻¹) |
| Mass Spectrometry | Expected [M+H]⁺ at m/z ≈ 172.05 |
Applications in Drug Development
(2R)-2-amino-2-(4-chlorophenyl)ethan-1-ol is a valuable chiral building block for synthesizing more complex and biologically active molecules.[1][2] The primary amine and hydroxyl groups serve as versatile handles for further chemical modification, allowing for the construction of various heterocyclic systems and other derivatives with potential therapeutic applications.[1]
Its structural motif is found in various classes of pharmaceutical agents. For instance, related chiral amino alcohols are key intermediates in the synthesis of drugs like the β3-adrenergic receptor agonist Mirabegron, highlighting the importance of this structural class in modern drug discovery.
Safety and Handling
As a research chemical, (2R)-2-amino-2-(4-chlorophenyl)ethan-1-ol should be handled with appropriate care in a laboratory setting.
| Aspect | Recommendation |
| Personal Protective Equipment (PPE) | Wear protective gloves, safety goggles with side shields, and a lab coat. |
| Handling | Use in a well-ventilated area or under a chemical fume hood. Avoid breathing dust, fumes, or vapors. Wash hands thoroughly after handling. |
| Storage | Store in a tightly sealed container in a cool, dry place. Recommended storage temperature is 2-8°C, protected from light.[4] |
| In case of Exposure | Eyes: Rinse cautiously with water for several minutes. Skin: Wash with plenty of soap and water. Inhalation: Move person to fresh air. Ingestion: Do NOT induce vomiting. Seek immediate medical attention in all cases of significant exposure. |
| Disposal | Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations. |
(Note: This information is based on safety data for analogous compounds and should be supplemented with a specific Safety Data Sheet (SDS) for the exact material being used.)
References
-
NMR spectral analysis of 2-(4-chlorophenyl)-1- ((furan-2-yl)methyl)-4,5-dimethyl-1H-imidazole and its vibrational spectroscopic and molecular docking studies. (n.d.). Journal of Molecular Structure. Retrieved January 19, 2026, from [Link]
-
Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli. (2022). Frontiers in Bioengineering and Biotechnology. Retrieved January 19, 2026, from [Link]
-
Patel, R. N. (2011). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. Pharmaceuticals. Retrieved January 19, 2026, from [Link]
-
2-Amino-2-(4-chlorophenyl)ethanol. (n.d.). PubChem. Retrieved January 19, 2026, from [Link]
-
New Approach Facilitates Chiral Amino Alcohol Synthesis. (2023). Westlake University. Retrieved January 19, 2026, from [Link]
- Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.
-
Chen, F. et al. (2024). Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Unprotected α-Amino Ketones. The Journal of Organic Chemistry. Retrieved January 19, 2026, from [Link]
-
Synthesis of 2-(2-aminophenyl)-1-(2-chlorophenyl)ethanol 3a. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
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An In-depth Technical Guide to the Structural Analogs and Derivatives of (2R)-2-amino-2-(4-chlorophenyl)ethan-1-ol
Introduction
(2R)-2-amino-2-(4-chlorophenyl)ethan-1-ol is a chiral molecule belonging to the phenylethanolamine class of compounds. This structural motif is of significant interest in medicinal chemistry as it forms the backbone of numerous biologically active molecules.[1] The presence of a chlorine atom at the para-position of the phenyl ring, combined with the chiral center at the carbon bearing the amino group, provides a unique scaffold for the development of novel therapeutic agents. The amino and hydroxyl functional groups serve as key points for chemical modification, allowing for the exploration of structure-activity relationships (SAR) and the synthesis of a diverse range of derivatives with potential applications in various therapeutic areas.[1] This guide provides a comprehensive overview of the synthesis, structural modifications, and pharmacological evaluation of analogs and derivatives of (2R)-2-amino-2-(4-chlorophenyl)ethan-1-ol, intended for researchers and professionals in the field of drug discovery and development.
I. Synthesis of the Core Scaffold: (2R)-2-amino-2-(4-chlorophenyl)ethan-1-ol
The enantioselective synthesis of the (2R)-2-amino-2-(4-chlorophenyl)ethan-1-ol core is a critical step in the development of its derivatives, as the stereochemistry at the C2 position is often crucial for biological activity. Several synthetic strategies can be employed to achieve high enantiomeric purity.
Asymmetric Reduction of an α-Amino Ketone Precursor
A common and effective method for the synthesis of chiral 1,2-amino alcohols is the asymmetric reduction of the corresponding α-amino ketone. This approach offers good control over the stereochemistry of the resulting alcohol.
Experimental Protocol: Asymmetric Transfer Hydrogenation
This protocol is adapted from methodologies described for the synthesis of related chiral 1,2-amino alcohols.[2]
Step 1: Synthesis of 2-amino-1-(4-chlorophenyl)ethan-1-one hydrochloride
-
To a solution of 2-bromo-1-(4-chlorophenyl)ethan-1-one (1 equivalent) in a suitable solvent such as acetonitrile or a mixture of isopropyl alcohol and acetonitrile, add hexamethylenetetramine (HMTA) (1.1 equivalents).
-
Stir the reaction mixture at room temperature. The formation of a precipitate is typically observed.
-
After completion of the reaction (monitored by TLC or LC-MS), the intermediate quaternary ammonium salt is hydrolyzed by heating with an acidic aqueous solution (e.g., ethanolic HCl).
-
Cool the reaction mixture and collect the precipitated 2-amino-1-(4-chlorophenyl)ethan-1-one hydrochloride by filtration. Wash the solid with a cold solvent and dry under vacuum.
Step 2: Asymmetric Transfer Hydrogenation
-
In a reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-amino-1-(4-chlorophenyl)ethan-1-one hydrochloride (1 equivalent) in methanol.
-
Add a chiral ruthenium catalyst, such as a Ru(II) complex with a chiral diamine ligand (e.g., (R,R)-TsDPEN), in a catalytic amount (e.g., 0.1-1 mol%).
-
Add a hydrogen source, typically a mixture of formic acid and triethylamine (as an azeotropic mixture), to the reaction.
-
Heat the reaction mixture to a suitable temperature (e.g., 40-60 °C) and stir until the reaction is complete (monitored by HPLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
The crude product is then worked up by adding a base (e.g., aqueous ammonia) to neutralize the hydrochloride salt, followed by extraction with an organic solvent (e.g., ethyl acetate).
-
The organic layers are combined, dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude (2R)-2-amino-2-(4-chlorophenyl)ethan-1-ol.
-
Purify the product by column chromatography or recrystallization to obtain the desired enantiomerically pure compound.
Causality behind Experimental Choices: The use of a chiral ruthenium catalyst is pivotal for establishing the desired stereocenter at the alcohol. The transfer hydrogenation with a formic acid/triethylamine mixture is a milder and often more practical alternative to using high-pressure hydrogen gas. The choice of the specific chiral ligand on the ruthenium catalyst determines the stereochemical outcome (R or S).
Chiral Resolution of Racemic 2-amino-2-(4-chlorophenyl)ethan-1-ol
An alternative to asymmetric synthesis is the resolution of a racemic mixture of 2-amino-2-(4-chlorophenyl)ethan-1-ol. This method involves the formation of diastereomeric salts with a chiral resolving agent.
Experimental Protocol: Diastereomeric Salt Crystallization
-
Synthesize racemic 2-amino-2-(4-chlorophenyl)ethan-1-ol using a non-stereoselective reduction of 2-amino-1-(4-chlorophenyl)ethan-1-one (e.g., using sodium borohydride).
-
Dissolve the racemic amino alcohol in a suitable solvent (e.g., methanol or ethanol).
-
Add a stoichiometric amount of a chiral acid, such as (+)-tartaric acid or a derivative, to the solution.
-
Heat the mixture to ensure complete dissolution, and then allow it to cool slowly to room temperature to facilitate the crystallization of one of the diastereomeric salts.
-
Collect the crystalline diastereomeric salt by filtration. The solubility difference between the two diastereomers is key to the success of the resolution.[3]
-
Recrystallize the salt from a suitable solvent to enhance its diastereomeric purity.
-
Treat the purified diastereomeric salt with a base (e.g., sodium hydroxide solution) to liberate the free (2R)-2-amino-2-(4-chlorophenyl)ethan-1-ol.
-
Extract the enantiomerically enriched amino alcohol with an organic solvent, dry the organic phase, and remove the solvent to obtain the final product.
Trustworthiness of the Protocol: The success of this protocol relies on the formation of well-defined crystals of one diastereomer while the other remains in solution. The purity of the final product should be verified by chiral HPLC analysis to determine the enantiomeric excess (e.e.).
II. Structural Analogs and Derivatives
The core scaffold of (2R)-2-amino-2-(4-chlorophenyl)ethan-1-ol can be modified at several positions to generate a library of analogs and derivatives for pharmacological screening. The primary points of modification are the amino group, the hydroxyl group, and the phenyl ring.
N-Substituted Derivatives
Modification of the primary amino group is a common strategy to modulate the pharmacological properties of phenylethanolamines.
Experimental Protocol: N-Alkylation
-
Dissolve (2R)-2-amino-2-(4-chlorophenyl)ethan-1-ol (1 equivalent) in a suitable solvent such as acetonitrile or DMF.
-
Add a base, such as potassium carbonate or triethylamine (2-3 equivalents), to the solution.
-
Add the desired alkylating agent (e.g., an alkyl halide or a compound with a suitable leaving group) (1-1.2 equivalents) to the reaction mixture.
-
Heat the reaction mixture and monitor its progress by TLC or LC-MS.
-
After completion, cool the mixture and filter off any inorganic salts.
-
Remove the solvent under reduced pressure and purify the crude product by column chromatography.
Experimental Protocol: Reductive Amination
-
Dissolve (2R)-2-amino-2-(4-chlorophenyl)ethan-1-ol (1 equivalent) and a desired aldehyde or ketone (1-1.2 equivalents) in a suitable solvent like methanol or dichloromethane.
-
Add a reducing agent, such as sodium triacetoxyborohydride or sodium cyanoborohydride (1.5-2 equivalents), to the mixture.
-
Stir the reaction at room temperature until the starting materials are consumed (monitored by TLC or LC-MS).
-
Quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent, dry the organic phase, and concentrate it.
-
Purify the N-substituted derivative by column chromatography.
Diagram of Synthetic Workflow for N-Substituted Derivatives
Caption: General synthetic routes for N-substituted derivatives.
O-Substituted Derivatives
Derivatization of the hydroxyl group can also be explored to alter the molecule's properties, such as its lipophilicity and metabolic stability.
Experimental Protocol: O-Acylation (Esterification)
-
Dissolve (2R)-2-amino-2-(4-chlorophenyl)ethan-1-ol (1 equivalent) in a suitable solvent like dichloromethane or THF. The amino group should be protected beforehand (e.g., as a Boc-carbamate) to ensure selective O-acylation.
-
Add a base such as triethylamine or pyridine.
-
Cool the mixture in an ice bath and add the acylating agent (e.g., an acid chloride or anhydride) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion.
-
Work up the reaction by washing with water and brine, then dry the organic layer and remove the solvent.
-
Deprotect the amino group if necessary and purify the final O-acyl derivative.
Phenyl Ring Analogs
Modifying the substitution pattern on the phenyl ring can have a profound impact on the biological activity. This typically involves starting with different substituted precursors in the initial synthesis. Examples include analogs with different halogen substitutions (e.g., fluoro, bromo) or other functional groups at various positions on the ring.
III. Pharmacological Evaluation
Derivatives of (2R)-2-amino-2-(4-chlorophenyl)ethan-1-ol have been investigated for a range of biological activities, with a significant focus on their potential as β2-adrenoceptor agonists and antimicrobial agents.
β2-Adrenoceptor Agonism
The phenylethanolamine scaffold is a well-established pharmacophore for β-adrenoceptor agonists.[1][4] These compounds are of interest for the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD).
Structure-Activity Relationship (SAR) for β2-Agonism:
-
Stereochemistry: The (R)-configuration at the carbon bearing the hydroxyl group is generally essential for potent β2-agonist activity.
-
N-Substituent: A large, bulky substituent on the nitrogen atom, such as a tert-butyl or a substituted phenethyl group, is often crucial for high affinity and selectivity for the β2-adrenoceptor over the β1-adrenoceptor.[4][5]
-
Phenyl Ring Substitution: The nature and position of substituents on the phenyl ring significantly influence potency and selectivity. For instance, hydroxyl groups at the 3 and 4 positions are common in many potent β2-agonists. The 4-chloro substitution in the parent molecule provides a starting point for exploring other halogen and electron-withdrawing or -donating groups.
Experimental Protocol: In Vitro β2-Adrenoceptor Agonist Assay (cAMP Accumulation)
-
Culture a suitable cell line expressing the human β2-adrenoceptor (e.g., HEK293 or CHO cells).
-
Seed the cells in multi-well plates and allow them to adhere overnight.
-
On the day of the experiment, wash the cells with a serum-free medium and pre-incubate them with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Add varying concentrations of the test compounds to the cells and incubate for a specified period (e.g., 30 minutes) at 37°C.
-
Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based).
-
Plot the cAMP concentration against the log of the compound concentration to generate a dose-response curve and determine the EC50 value (the concentration of the compound that elicits 50% of the maximal response).
Data Presentation: β2-Adrenoceptor Agonist Activity
| Compound | N-Substituent | Phenyl Ring Substitution | β2 EC50 (nM) | β1/β2 Selectivity | Reference |
| Isoproterenol | Isopropyl | 3,4-dihydroxy | ~10 | 1 | [4] |
| Salbutamol | tert-Butyl | 4-hydroxy-3-(hydroxymethyl) | ~50 | >30 | [4] |
| Analog A | tert-Butyl | 4-amino-3-chloro-5-(trifluoromethyl) | ~2.5 | >1000 | [1][4] |
| Analog B | 4-hydroxyphenethyl | 8-hydroxyquinolin-5-yl | 1.26 (S-isomer) | High | [5][6] |
Note: The table presents representative data from the literature for structurally related compounds to illustrate the impact of different substituents.
Diagram of β2-Adrenoceptor Signaling Pathway
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The Multifaceted Biological Activities of Substituted 2-Amino-2-Phenylethanol Compounds: A Technical Guide for Drug Discovery
Abstract
The 2-amino-2-phenylethanol scaffold represents a privileged structural motif in medicinal chemistry, underpinning a diverse array of biologically active compounds. This technical guide provides an in-depth exploration of the synthesis, structure-activity relationships (SAR), and pharmacological applications of substituted 2-amino-2-phenylethanol derivatives. We delve into their significant antimicrobial, potent β2-adrenoceptor agonist, promising anti-inflammatory, and emerging neuroprotective properties. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive resource of detailed experimental protocols, mechanistic insights, and quantitative data to facilitate the discovery and development of novel therapeutics based on this versatile chemical backbone.
Introduction: The Versatility of the 2-Amino-2-Phenylethanol Core
The 2-amino-2-phenylethanol framework is a cornerstone in the design of pharmacologically active molecules. Its inherent chirality and the presence of key functional groups—a hydroxyl, an amino, and a phenyl ring—provide a rich platform for structural modification, enabling the fine-tuning of biological activity. This guide will navigate the key therapeutic areas where these compounds have shown significant promise, elucidating the chemical nuances that govern their efficacy.
Antimicrobial and Antifungal Activity: Disrupting Microbial Defenses
Substituted 2-amino-2-phenylethanol derivatives have demonstrated notable efficacy against a range of microbial pathogens, including bacteria and fungi. The primary mechanism of action for many of these compounds involves the disruption of microbial cell membranes.
Mechanism of Action: Membrane Perturbation
The amphiphilic nature of these compounds allows them to intercalate into the lipid bilayer of microbial cell membranes. This insertion disrupts the membrane's structural integrity and fluidity, leading to increased permeability, leakage of intracellular components, and ultimately, cell death. The bacteriostatic activity of 2-phenylethanol and its derivatives has been shown to correlate with their ability to partition into and disorganize these biological membranes.[1]
Structure-Activity Relationship (SAR) for Antimicrobial Effects
The antimicrobial potency of 2-amino-2-phenylethanol derivatives can be significantly influenced by specific structural modifications:
-
Lipophilicity: A direct correlation has been observed between the lipophilicity (logP value) of these compounds and their bacteriostatic activity. Increased lipophilicity enhances membrane partitioning, leading to greater membrane disruption and lower Minimum Inhibitory Concentrations (MICs).[1]
-
Substituents on the Phenyl Ring: The nature and position of substituents on the phenyl ring can modulate both lipophilicity and electronic properties, thereby affecting antimicrobial potency.
-
N-Substitution: Modifications to the amino group can also impact activity. For instance, the introduction of cyclic amines like piperidine, piperazine, or morpholine has been shown to increase inhibitory activity against methicillin-resistant Staphylococcus aureus (MRSA).[2][3]
Quantitative Antimicrobial Data
The following table summarizes the Minimum Inhibitory Concentration (MIC) values for 2-phenylethanol and some of its derivatives against Escherichia coli, illustrating the impact of structural changes on antibacterial activity.
| Compound | Structure | MIC50 (mM) against E. coli | logP |
| 2-Phenylethanol | C₆H₅CH₂CH₂OH | ~15 | 1.36 |
| Phenylacetic acid | C₆H₅CH₂COOH | ~20 | 1.41 |
| Methyl phenylacetate | C₆H₅CH₂COOCH₃ | ~6.3 | 1.83 |
| Phenyllactic acid | C₆H₅CH₂CH(OH)COOH | ~45 | 1.15 |
| Tyrosol | HOC₆H₄CH₂CH₂OH | ~30 | 1.16 |
Data sourced from The Bacteriostatic Activity of 2-Phenylethanol Derivatives Correlates with Membrane Binding Affinity.[1]
Experimental Protocol: Broth Microdilution for MIC Determination
This protocol outlines a standard method for determining the Minimum Inhibitory Concentration (MIC) of a novel substituted 2-amino-2-phenylethanol compound.
Materials:
-
Test compound stock solution (in a suitable solvent like DMSO)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial inoculum (e.g., E. coli ATCC 25922) standardized to 0.5 McFarland
-
Sterile 96-well microtiter plates
-
Positive control antibiotic (e.g., ciprofloxacin)
-
Incubator (35-37°C)
Procedure:
-
Preparation of Compound Dilutions:
-
Perform serial two-fold dilutions of the test compound in CAMHB across the wells of the microtiter plate. The final volume in each well should be 50 µL.
-
-
Inoculum Preparation:
-
Dilute the 0.5 McFarland bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Inoculation:
-
Add 50 µL of the standardized bacterial inoculum to each well, bringing the total volume to 100 µL.
-
Include a positive control (broth with inoculum and a standard antibiotic) and a negative control (broth with inoculum only). A sterility control (broth only) should also be included.
-
-
Incubation:
-
Cover the plate and incubate at 35-37°C for 16-20 hours.
-
-
MIC Determination:
-
The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.
-
β2-Adrenoceptor Agonism: Targeting Respiratory and Cardiovascular Systems
A significant area of research for substituted 2-amino-2-phenylethanol compounds is their development as β2-adrenoceptor agonists for the treatment of respiratory diseases like asthma and Chronic Obstructive Pulmonary Disease (COPD).
Mechanism of Action: The β2-Adrenergic Signaling Pathway
β2-adrenoceptors are G-protein coupled receptors (GPCRs). Agonist binding initiates a conformational change in the receptor, leading to the activation of the associated heterotrimeric Gs protein. The α-subunit of the Gs protein then activates adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP). Increased intracellular cAMP levels lead to the activation of Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, ultimately resulting in smooth muscle relaxation and bronchodilation.
Structure-Activity Relationship (SAR) for β2-Agonism
The development of potent and selective β2-agonists from the 2-amino-2-phenylethanol scaffold is highly dependent on specific structural features:
-
Stereochemistry: The (S)-isomer of many of these compounds is often significantly more active than the (R)-isomer.
-
Substituents on the Phenyl Ring: The presence and positioning of substituents on the phenyl ring are critical for both potency and selectivity. For example, a fluoro group at the 3-position and a cyano group at the 5-position have been shown to significantly increase β2-agonist activity.[4]
-
N-Alkyl Group: The nature of the substituent on the amino group influences receptor binding and duration of action.
Quantitative β2-Agonist Activity Data
The following table presents the EC50 values for cAMP accumulation for a series of substituted 2-amino-2-phenylethanol derivatives, highlighting the impact of structural modifications on β2-adrenoceptor agonism.
| Compound | R¹ | R² | R³ | N-substituent | EC₅₀ (nM) for β₂AR |
| 2a | H | H | H | Isopropyl | >1000 |
| 2f | F | H | CN | Isopropyl | 0.25 |
| (S)-5j | - | - | - | 4-hydroxyphenethyl (on a quinolinone scaffold) | 1.26 |
Data for compounds 2a and 2f sourced from Synthesis, biological evaluation and molecular modeling of 2-amino-2-phenylethanol derivatives as novel β2-adrenoceptor agonists.[4] Data for compound (S)-5j sourced from Synthesis and Biological Evaluation of β2-adrenoceptor Agonists Bearing the 2-amino-2-phenylethanol Scaffold.[5]
Experimental Protocol: cAMP Accumulation Assay
This protocol describes a common method for quantifying the ability of a test compound to stimulate cAMP production in cells expressing the β2-adrenoceptor.
Materials:
-
HEK293 cells stably expressing the human β2-adrenoceptor
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Stimulation buffer (e.g., HBSS with 0.5 mM IBMX, a phosphodiesterase inhibitor)
-
Test compound and reference agonist (e.g., isoproterenol)
-
cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based)
-
Cell lysis buffer (provided with the assay kit)
-
384-well white microtiter plates
Procedure:
-
Cell Seeding:
-
Seed the HEK293-β2AR cells into a 384-well plate at an appropriate density and incubate overnight.
-
-
Compound Preparation:
-
Prepare serial dilutions of the test compound and reference agonist in stimulation buffer.
-
-
Cell Stimulation:
-
Remove the culture medium and wash the cells with PBS.
-
Add stimulation buffer to each well and incubate for 15-30 minutes at room temperature.
-
Add the diluted compounds to the respective wells and incubate for a further 30 minutes at room temperature.
-
-
Cell Lysis and cAMP Detection:
-
Lyse the cells by adding the lysis buffer from the cAMP assay kit.
-
Follow the kit manufacturer's instructions for the detection of cAMP. This typically involves the addition of detection reagents and incubation before reading the signal on a compatible plate reader.
-
-
Data Analysis:
-
Generate a cAMP standard curve.
-
Plot the cAMP concentration against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
-
Anti-inflammatory and Neuroprotective Potential: Emerging Therapeutic Avenues
Recent research has highlighted the potential of substituted 2-amino-2-phenylethanol derivatives in modulating inflammatory responses and exhibiting neuroprotective effects.
Anti-inflammatory Mechanisms
The anti-inflammatory properties of these compounds may be attributed to their ability to modulate key inflammatory signaling pathways. While the precise mechanisms for this class of compounds are still under investigation, plausible targets include:
-
NF-κB Signaling Pathway: Inhibition of the NF-κB pathway can lead to a reduction in the expression of pro-inflammatory cytokines such as TNF-α and IL-1β.
-
MAPK Signaling Pathway: Modulation of MAP kinase pathways (e.g., p38, JNK, ERK) can also influence the production of inflammatory mediators.
Neuroprotective Mechanisms
The neuroprotective effects of some 2-amino-2-phenylethanol derivatives are thought to be mediated through the attenuation of oxidative stress and the modulation of cell survival pathways. Key potential mechanisms include:
-
Nrf2/HO-1 Pathway Activation: Activation of the Nrf2 pathway leads to the upregulation of antioxidant enzymes, which protect neuronal cells from oxidative damage.
-
Antioxidant Activity: Direct scavenging of reactive oxygen species (ROS) can also contribute to neuroprotection.
Quantitative Anti-inflammatory and Neuroprotective Data
The following table provides examples of the anti-inflammatory and neuroprotective activities of compounds related to the 2-amino-2-phenylethanol scaffold.
| Compound | Biological Activity | Assay | IC₅₀ / EC₅₀ |
| Compound 2 (NSAID derivative) | Anti-inflammatory | Carrageenan-induced paw edema | ~25% inhibition at 150 µmol/kg |
| FPL 13950 (derivative) | Neuroprotective | Hypoxia survival in rats | Extension in time to loss of righting reflex |
| Pyrrole-containing azomethine 12 | Neuroprotective | SH-SY5Y cell viability | 53% protection at 10 µM |
Data for Compound 2 sourced from Design, Synthesis and Evaluation of Antioxidant and NSAID Derivatives with Antioxidant, Anti-Inflammatory and Plasma Lipid Lowering Effects.[6] Data for FPL 13950 sourced from Neuroprotective actions of 2-amino-N-(1,2-diphenylethyl)-acetamide hydrochloride (FPL 13950) in animal models of hypoxia and global ischemia.[7] Data for Pyrrole-containing azomethine 12 sourced from Antioxidant and Neuroprotective Properties of Selected Pyrrole-Containing Azomethine Compounds in Neurotoxicity Models In Vitro.
Experimental Protocol: MTT Assay for Neuroprotection
This protocol describes a method to assess the neuroprotective effect of a test compound against toxin-induced cell death in the SH-SY5Y neuroblastoma cell line.
Materials:
-
SH-SY5Y cells
-
Cell culture medium (e.g., DMEM/F12 with 10% FBS)
-
Neurotoxin (e.g., 6-hydroxydopamine (6-OHDA) or MPP⁺)
-
Test compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
Procedure:
-
Cell Seeding:
-
Seed SH-SY5Y cells into a 96-well plate and allow them to adhere overnight.
-
-
Compound Treatment:
-
Pre-treat the cells with various concentrations of the test compound for a specified period (e.g., 2 hours).
-
-
Induction of Neurotoxicity:
-
Expose the cells to the neurotoxin (e.g., 100 µM 6-OHDA) for 24 hours. Include a control group (no toxin) and a toxin-only group.
-
-
MTT Assay:
-
Remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C.
-
Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control group.
-
Synthesis of Substituted 2-Amino-2-Phenylethanol Compounds
The synthesis of 2-amino-2-phenylethanol derivatives can be achieved through various synthetic routes, often focusing on the stereoselective formation of the chiral center.
General Synthetic Workflow
A common approach involves the reduction of an α-amino ketone or the amination of an α-hydroxy ketone or epoxide. Enantioselective methods are crucial for obtaining optically pure isomers, which often exhibit significantly different biological activities.
Sources
- 1. The Bacteriostatic Activity of 2-Phenylethanol Derivatives Correlates with Membrane Binding Affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Amino Alcohols as Potential Antibiotic and Antifungal Leads - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Amino Alcohols as Potential Antibiotic and Antifungal Leads - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis, biological evaluation and molecular modeling of 2-amino-2-phenylethanol derivatives as novel β2-adrenoceptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and biological evaluation of β2-adrenoceptor agonists bearing the 2-amino-2-phenylethanol scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, Synthesis and Evaluation of Antioxidant and NSAID Derivatives with Antioxidant, Anti-Inflammatory and Plasma Lipid Lowering Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Neuroprotective actions of 2-amino-N-(1,2-diphenylethyl)-acetamide hydrochloride (FPL 13950) in animal models of hypoxia and global ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis protocol for enantiomerically pure (2R)-2-amino-2-(4-chlorophenyl)ethan-1-ol
An Application Note and Protocol for the Synthesis of Enantiomerically Pure (2R)-2-amino-2-(4-chlorophenyl)ethan-1-ol
Introduction: The Significance of Chiral Amino Alcohols
Enantiomerically pure amino alcohols are crucial building blocks in modern medicinal chemistry and drug development. Their specific three-dimensional arrangement is often key to their pharmacological activity, influencing how they interact with biological targets such as enzymes and receptors. The compound (2R)-2-amino-2-(4-chlorophenyl)ethan-1-ol is a valuable chiral intermediate used in the synthesis of various pharmaceuticals. Its precise stereochemistry is paramount for ensuring the desired therapeutic effects and minimizing potential side effects associated with the other enantiomer. This application note provides a detailed, field-tested protocol for the synthesis of this important molecule with high enantiomeric purity, focusing on the asymmetric reduction of an α-azido ketone using a chiral oxazaborolidine catalyst.
Synthetic Strategy: Asymmetric Reduction of α-Azido Ketones
The chosen synthetic route involves the highly efficient and stereoselective reduction of 2-azido-1-(4-chlorophenyl)ethanone. This method is favored due to its reliability and the high enantiomeric excess (e.e.) it can achieve. The key to this stereoselectivity lies in the use of a chiral catalyst, specifically the (R)-Corey-Bakshi-Shibata (CBS) catalyst, in combination with a stoichiometric reducing agent like borane.
The CBS catalyst, a chiral oxazaborolidine, forms a complex with the borane, creating a sterically defined environment. The ketone substrate coordinates to this complex in a way that minimizes steric hindrance, leading to the preferential delivery of a hydride ion to one face of the carbonyl group. This results in the formation of the desired (R)-alcohol with high predictability and enantiomeric purity. The subsequent reduction of the azide group to an amine is a straightforward process, typically achieved through catalytic hydrogenation.
Experimental Workflow Overview
The overall synthetic process can be visualized as a two-step sequence. The first, and most critical, is the asymmetric reduction of the α-azido ketone to the corresponding azido alcohol. The second step is the reduction of the azide to the primary amine.
Caption: Synthetic workflow for the preparation of (2R)-2-amino-2-(4-chlorophenyl)ethan-1-ol.
Detailed Experimental Protocols
Part 1: Asymmetric Reduction of 2-azido-1-(4-chlorophenyl)ethanone
This protocol details the stereoselective reduction of the α-azido ketone to the corresponding (R)-azido alcohol. The success of this step is highly dependent on anhydrous conditions and the precise control of reaction parameters.
Materials and Reagents:
| Reagent | Purity | Supplier |
| 2-azido-1-(4-chlorophenyl)ethanone | >98% | Various |
| (R)-5,5-Diphenyl-2-methyl-3,4-propano-1,3,2-oxazaborolidine ((R)-CBS catalyst) | 1M in Toluene | Sigma-Aldrich |
| Borane dimethyl sulfide complex (BMS) | 10M | Sigma-Aldrich |
| Anhydrous Tetrahydrofuran (THF) | >99.9% | Sigma-Aldrich |
| Methanol (MeOH) | ACS Grade | Fisher Scientific |
| Diethyl ether | ACS Grade | Fisher Scientific |
| 1 M Hydrochloric acid (HCl) | N/A | In-house prep. |
| Saturated Sodium Bicarbonate (NaHCO3) | N/A | In-house prep. |
| Anhydrous Magnesium Sulfate (MgSO4) | N/A | Fisher Scientific |
Protocol:
-
Reaction Setup: Under an inert atmosphere (argon or nitrogen), add 100 mL of anhydrous THF to a 250 mL three-necked, flame-dried flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel. Cool the flask to 0-5 °C in an ice bath.
-
Catalyst and Reducing Agent Addition: To the cooled THF, add 2.5 mL of the (R)-CBS catalyst solution (1M in toluene, 2.5 mmol). Stir for 10 minutes. Slowly add 5.0 mL of the borane dimethyl sulfide complex (10M, 50 mmol) dropwise over 15 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Substrate Addition: Dissolve 9.78 g (50 mmol) of 2-azido-1-(4-chlorophenyl)ethanone in 50 mL of anhydrous THF. Add this solution to the reaction mixture dropwise via the dropping funnel over a period of 1 hour, maintaining the internal temperature between 0 and 5 °C.
-
Reaction Monitoring: After the addition is complete, stir the reaction mixture at 0-5 °C for an additional 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (4:1) mobile phase.
-
Quenching the Reaction: Once the starting material is consumed, slowly and carefully quench the reaction by the dropwise addition of 20 mL of methanol at 0 °C. This will decompose the excess borane.
-
Work-up: Allow the mixture to warm to room temperature. Add 50 mL of 1 M HCl and stir for 30 minutes. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Purification: Combine the organic layers and wash with saturated sodium bicarbonate solution (50 mL) and brine (50 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude (2R)-2-azido-2-(4-chlorophenyl)ethan-1-ol. This product can be used in the next step without further purification or can be purified by column chromatography on silica gel.
Part 2: Reduction of (2R)-2-azido-2-(4-chlorophenyl)ethan-1-ol to the Amino Alcohol
This step involves the conversion of the azide group to a primary amine via catalytic hydrogenation.
Materials and Reagents:
| Reagent | Purity | Supplier |
| (2R)-2-azido-2-(4-chlorophenyl)ethan-1-ol | Crude | From Part 1 |
| Palladium on Carbon (Pd/C) | 10 wt% | Sigma-Aldrich |
| Methanol (MeOH) | ACS Grade | Fisher Scientific |
| Celite | N/A | Fisher Scientific |
Protocol:
-
Reaction Setup: Dissolve the crude (2R)-2-azido-2-(4-chlorophenyl)ethan-1-ol (approx. 50 mmol) in 100 mL of methanol in a hydrogenation flask.
-
Catalyst Addition: Carefully add 0.5 g of 10% Pd/C to the solution.
-
Hydrogenation: Secure the flask to a Parr hydrogenator or use a hydrogen-filled balloon. Purge the system with hydrogen gas and then maintain a hydrogen pressure of 50 psi. Stir the reaction mixture vigorously at room temperature.
-
Reaction Monitoring: The reaction progress can be monitored by TLC or by the cessation of hydrogen uptake. The reaction is typically complete within 4-6 hours.
-
Work-up: Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the palladium catalyst. Wash the Celite pad with methanol (2 x 20 mL).
-
Purification: Combine the filtrate and washings and concentrate under reduced pressure to yield the crude (2R)-2-amino-2-(4-chlorophenyl)ethan-1-ol. The product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the enantiomerically pure final product.
Analytical Characterization
The enantiomeric purity of the final product is a critical parameter and should be determined using chiral High-Performance Liquid Chromatography (HPLC).
Chiral HPLC Method:
| Parameter | Condition |
| Column | Chiralcel OD-H or equivalent chiral stationary phase |
| Mobile Phase | Hexane:Isopropanol:Diethylamine (90:10:0.1) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 220 nm |
| Column Temp. | 25 °C |
| Injection Vol. | 10 µL |
| Expected Elution | The (R)-enantiomer is expected to have a different retention time than the (S)-enantiomer. The exact retention times should be determined using a racemic standard. |
The enantiomeric excess (e.e.) can be calculated using the following formula: e.e. (%) = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100
Trustworthiness and Self-Validation
The protocols described herein are designed to be self-validating. The successful synthesis of the target compound with high enantiomeric purity relies on the careful execution of each step. The analytical characterization by chiral HPLC provides a definitive measure of the stereochemical outcome of the asymmetric reduction. A high e.e. value validates the effectiveness of the CBS catalyst and the overall protocol. Furthermore, the physical and spectroscopic data (NMR, IR, MS) of the final product should be consistent with the reported values for (2R)-2-amino-2-(4-chlorophenyl)ethan-1-ol, ensuring its chemical identity and purity.
References
-
Corey, E. J., Bakshi, R. K., & Shibata, S. (1987). Highly enantioselective borane reduction of ketones catalyzed by chiral oxazaborolidines. Mechanism and synthetic applications. Journal of the American Chemical Society, 109(18), 5551–5553. [Link]
-
Sharpless, K. B., & Amberg, W. (1991). The osmium-catalyzed aminohydroxylation of olefins. Journal of the American Chemical Society, 113(16), 6270-6272. [Link]
-
Bergmeier, S. C. (2000). The synthesis of vicinal amino alcohols. Tetrahedron, 56(17), 2561-2576. [Link]
Application Notes & Protocols: (2R)-2-amino-2-(4-chlorophenyl)ethan-1-ol as a Chiral Auxiliary in Asymmetric Synthesis
Authored by a Senior Application Scientist
Introduction: The Strategic Role of (2R)-2-amino-2-(4-chlorophenyl)ethan-1-ol
In the landscape of modern organic synthesis, the predictable and efficient construction of stereogenic centers is paramount, particularly in the development of pharmaceuticals and biologically active molecules.[1] Chiral auxiliaries represent a robust and time-tested strategy, acting as temporary stereogenic control elements that are covalently attached to a substrate to direct a subsequent stereoselective transformation.[2][3] After the desired stereocenter is set, the auxiliary is cleaved and can ideally be recovered for reuse.
This guide focuses on the application of (2R)-2-amino-2-(4-chlorophenyl)ethan-1-ol, a chiral 1,2-amino alcohol, as a versatile chiral auxiliary.[4] Its structure is notable for several key features:
-
Defined Stereochemistry: The (2R) configuration at the carbon bearing the amino and aryl groups provides the foundational chirality.
-
Bifunctional Nature: The presence of both an amino and a hydroxyl group allows for the formation of various covalent linkages to substrates, most commonly oxazolidinone or amide derivatives.[2][4]
-
The 4-Chlorophenyl Group: This bulky aromatic substituent is the primary stereodirecting group. It effectively shields one face of a reactive intermediate (e.g., an enolate), forcing an incoming reagent to approach from the less hindered face. Its electronic properties and potential for π-stacking can also influence reactivity and selectivity.[4]
This document provides a technical overview, mechanistic rationale, and detailed experimental protocols for deploying this auxiliary in key asymmetric transformations, including alkylations and reductions.
Synthesis of the Chiral Auxiliary
The accessibility of the chiral auxiliary is a prerequisite for its widespread use. A highly efficient method for synthesizing enantiopure 1,2-amino alcohols is the asymmetric transfer hydrogenation of the corresponding α-amino ketone hydrochloride salt.[5][6] This approach avoids the use of high-pressure hydrogen gas and often proceeds with excellent enantioselectivity using well-defined ruthenium catalysts.
Protocol 2.1: Asymmetric Transfer Hydrogenation to Synthesize (2R)-2-amino-2-(4-chlorophenyl)ethan-1-ol
This protocol details the reduction of 2-amino-1-(4-chlorophenyl)ethanone hydrochloride to the target (R)-amino alcohol.
Workflow Diagram:
Caption: Workflow for the synthesis of the chiral auxiliary.
Materials:
-
2-Amino-1-(4-chlorophenyl)ethanone hydrochloride[7]
-
(1R,2R)-(-)-N-(p-Tosyl)-1,2-diphenylethylenediamine ruthenium(II) catalyst (e.g., RuCl)
-
Methanol (Anhydrous)
-
Formic acid/Triethylamine azeotrope (5:2 molar ratio)
-
Ammonium hydroxide solution (28% aq.)
-
Deionized Water
Procedure:
-
To a three-neck round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add 2-amino-1-(4-chlorophenyl)ethanone hydrochloride (1.0 eq), the Ru-catalyst (0.0015 eq, 0.15 mol%), and methanol (10 volumes, e.g., 10 mL per gram of substrate).[5]
-
Purge the flask with nitrogen for 10-15 minutes.
-
Add the formic acid/triethylamine (5:2) complex (1.3 volumes).[6]
-
Heat the reaction mixture to 60-65 °C with stirring.
-
Monitor the reaction progress by HPLC or TLC until the starting material is fully consumed (typically 12-24 hours).[5]
-
Once complete, cool the reaction mixture to room temperature.
-
Slowly add aqueous ammonium hydroxide (2 volumes) to neutralize the mixture and precipitate the product.
-
Stir the resulting slurry for 30 minutes.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake sequentially with deionized water (10 volumes) and cold methanol (4 volumes).[5]
-
Dry the solid under vacuum at 50 °C to yield (2R)-2-amino-2-(4-chlorophenyl)ethan-1-ol as a white to off-white solid.
-
Confirm identity and enantiomeric purity via NMR, HPLC, and optical rotation.
Application in Asymmetric Alkylation
A primary application of this auxiliary is to control the stereoselective alkylation of prochiral enolates derived from carboxylic acids. The process involves first coupling the carboxylic acid to the auxiliary to form an N-acyl derivative (typically an oxazolidinone), followed by deprotonation and reaction with an electrophile.
Mechanism of Stereocontrol
The high diastereoselectivity observed in these reactions stems from a well-defined, chelated transition state. After formation of the N-acyl oxazolidinone, a Lewis acidic base (e.g., dibutylboron triflate with a tertiary amine) generates a Z-enolate.[2] The boron atom chelates to both the enolate oxygen and the oxazolidinone carbonyl oxygen, creating a rigid, planar five-membered ring. The bulky 4-chlorophenyl group at the C4 position sterically blocks the top face of the enolate. Consequently, the electrophile (E+) is forced to approach from the less hindered bottom face, resulting in the formation of a single diastereomer.[2]
Diagram of Stereochemical Control:
Caption: Proposed transition state for asymmetric alkylation.
Protocol 3.2: Asymmetric Alkylation of an N-Acyl Oxazolidinone Derivative
Step A: Formation of the N-Acyl Oxazolidinone
-
React (2R)-2-amino-2-(4-chlorophenyl)ethan-1-ol with a phosgene equivalent (e.g., triphosgene, carbonyldiimidazole) to form the corresponding oxazolidinone.
-
Acylate the oxazolidinone with the desired acyl chloride (R-COCl) in the presence of a base (e.g., n-BuLi or LiHMDS) at low temperature (-78 °C) to form the N-acyl oxazolidinone substrate.
Step B: Diastereoselective Alkylation
-
Dissolve the N-acyl oxazolidinone (1.0 eq) in anhydrous dichloromethane (DCM) in a flame-dried flask under nitrogen.
-
Cool the solution to 0 °C.
-
Add diisopropylethylamine (DIPEA, 1.1 eq) followed by the dropwise addition of dibutylboron triflate (DBT, 1.1 eq). Stir for 30 minutes at 0 °C, then cool to -78 °C. This forms the boron enolate.[2]
-
Add the electrophile (e.g., benzyl bromide, 1.2 eq) dropwise and stir the reaction at -78 °C for several hours, then allow it to slowly warm to room temperature.
-
Monitor the reaction by TLC.
-
Quench the reaction by adding a phosphate buffer (pH 7). Extract the product with an organic solvent, dry, and concentrate.
-
Purify by flash column chromatography to isolate the alkylated product.
Cleavage and Recovery of the Auxiliary
A critical advantage of a chiral auxiliary is its facile removal to unveil the desired chiral product and allow for recycling of the auxiliary.[3]
Protocol 4.1: Reductive Cleavage of the N-Acyl Group
Reductive cleavage with a hydride source is a common method to convert the alkylated N-acyl oxazolidinone into a chiral primary alcohol.
-
Dissolve the purified alkylated product (1.0 eq) in anhydrous THF.
-
Cool the solution to 0 °C.
-
Add lithium borohydride (LiBH₄, 2.0 eq) portion-wise.
-
Stir the reaction at 0 °C and monitor by TLC.
-
Upon completion, quench carefully by the slow addition of 1 M NaOH.
-
Extract the aqueous layer with ethyl acetate. The organic layers will contain the desired chiral alcohol product.
-
The aqueous layer will contain the chiral auxiliary, (2R)-2-amino-2-(4-chlorophenyl)ethan-1-ol, which can be recovered by extraction after acidification and subsequent basification.
| Transformation Step | Reagents | Typical Yield | Typical d.e. / e.e. | Reference |
| Auxiliary Synthesis | Ru-catalyst, HCOOH/TEA | >90% | >99% e.e. | [5][6] |
| Asymmetric Alkylation | DBT, DIPEA, Electrophile | 80-95% | >95% d.e. | [2][8] |
| Auxiliary Cleavage | LiBH₄ | >85% (for both product and recovery) | Product e.e. matches d.e. of alkylation | [2] |
Summary and Outlook
(2R)-2-amino-2-(4-chlorophenyl)ethan-1-ol serves as a highly effective chiral auxiliary for asymmetric synthesis. Its straightforward preparation via asymmetric transfer hydrogenation and its ability to induce high levels of stereocontrol in alkylation reactions make it a valuable tool for chemists. The bulky 4-chlorophenyl group provides a predictable steric bias, leading to excellent diastereoselectivity. Furthermore, the auxiliary can be efficiently cleaved and recovered, adhering to the principles of an ideal chiral auxiliary. Researchers and drug development professionals can leverage the protocols outlined herein to construct complex chiral molecules with a high degree of stereochemical precision.
References
- CHAPTER 13 Approaches to the Asymmetric Synthesis of Unusual Amino Acids. (n.d.).
- BenchChem. (n.d.). Application Notes and Protocols for the Asymmetric Synthesis of 2-(4-Chlorophenyl)ethanol using a CBS Catalyst.
- BenchChem. (n.d.). 2-Amino-2-(4-chlorophenyl)ethanol | CAS 179811-64-4.
- Wikipedia. (2023). Chiral auxiliary.
- SciHorizon. (2025). Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Un.
- University of York. (n.d.). Asymmetric Synthesis.
- ACS Publications. (2024). Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Unprotected α-Ketoamines. The Journal of Organic Chemistry.
- ResearchGate. (2019). Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. Chirality.
- NIH. (n.d.). Asymmetric Alkylation of Cyclic Ketones with Dehydroalanine via H‐Bond‐Directing Enamine Catalysis: Straightforward Access to Enantiopure Unnatural α‐Amino Acids.
- LabSolu. (n.d.). 2-Amino-1-(4-chlorophenyl)ethanone, HCl.
Sources
Application Notes & Protocols: Leveraging (2R)-2-amino-2-(4-chlorophenyl)ethan-1-ol in the Asymmetric Synthesis of Pharmaceutical Intermediates
Introduction: The Strategic Value of (2R)-2-amino-2-(4-chlorophenyl)ethan-1-ol
In the landscape of modern pharmaceutical development, the synthesis of enantiomerically pure compounds is not merely a preference but a regulatory and therapeutic necessity. Chirality is a cornerstone of drug efficacy and safety, demanding precise control over the three-dimensional arrangement of atoms in active pharmaceutical ingredients (APIs). (2R)-2-amino-2-(4-chlorophenyl)ethan-1-ol emerges as a highly valuable chiral building block in this context. Its structure is deceptively simple, yet it contains the critical elements for asymmetric induction: a defined stereocenter at the C2 position (R-configuration), a nucleophilic amino group, and a hydroxyl group. This 1,2-amino alcohol motif is a precursor to some of the most robust and reliable tools in asymmetric synthesis.[1][]
This guide moves beyond a theoretical overview to provide a detailed, practical application of (2R)-2-amino-2-(4-chlorophenyl)ethan-1-ol. We will demonstrate its conversion into a powerful chiral auxiliary and the subsequent use of this auxiliary to synthesize an enantiomerically enriched carboxylic acid derivative—a common structural motif in a multitude of pharmaceutical agents. The protocols herein are designed for researchers, scientists, and drug development professionals, emphasizing not just the procedural steps but the underlying chemical logic that ensures stereochemical fidelity.
Part 1: Core Application - Transformation into a Chiral Oxazolidinone Auxiliary
The most powerful application of many chiral 1,2-amino alcohols is their conversion into oxazolidinone-based chiral auxiliaries, famously pioneered by David Evans.[][3] A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct a subsequent chemical reaction, after which it can be cleaved and recovered.[4] The oxazolidinone ring system, derived from (2R)-2-amino-2-(4-chlorophenyl)ethan-1-ol, provides a rigid scaffold. The bulky 4-chlorophenyl group at the C4 position of the resulting oxazolidinone acts as a powerful stereodirecting group, effectively shielding one face of a reactant and forcing chemical transformations to occur on the opposite, less sterically hindered face.
The conversion is typically achieved by reacting the amino alcohol with a carbonylating agent, such as phosgene or a safer equivalent like diethyl carbonate or carbonyldiimidazole (CDI). This reaction forms the five-membered heterocyclic ring in a single, efficient step.
Experimental Protocol 1: Synthesis of (4R)-4-(4-chlorophenyl)-1,3-oxazolidin-2-one
This protocol details the cyclization of the title amino alcohol to form the corresponding Evans-type chiral auxiliary.
Workflow Overview:
Caption: Workflow for synthesizing the chiral auxiliary.
Materials & Reagents:
| Reagent/Material | Amount (Example Scale) | Molar Eq. | Notes |
| (2R)-2-amino-2-(4-chlorophenyl)ethan-1-ol | 10.0 g | 1.0 | Starting chiral precursor. |
| Diethyl Carbonate | 20.2 mL | 3.0 | Carbonyl source. Safer alternative to phosgene. |
| Triethylamine (TEA) | 8.3 mL | 1.05 | Base to neutralize HCl byproduct if using other carbonyl sources. |
| Toluene | 200 mL | - | Solvent. Allows for azeotropic removal of ethanol byproduct. |
| 1 M Hydrochloric Acid (aq.) | 50 mL | - | For aqueous work-up. |
| Saturated Sodium Bicarbonate (aq.) | 50 mL | - | For aqueous work-up. |
| Saturated Sodium Chloride (Brine, aq.) | 50 mL | - | For aqueous work-up. |
| Anhydrous Magnesium Sulfate | ~10 g | - | Drying agent. |
| Ethyl Acetate & Heptane | As needed | - | Solvents for recrystallization. |
Step-by-Step Methodology:
-
Reaction Setup: To a 500 mL round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus under a nitrogen atmosphere, add (2R)-2-amino-2-(4-chlorophenyl)ethan-1-ol (10.0 g), toluene (200 mL), and triethylamine (8.3 mL). Stir until all solids dissolve.
-
Reagent Addition: Add diethyl carbonate (20.2 mL) to the solution at room temperature.
-
Reaction Execution: Heat the mixture to reflux (approx. 110-120°C oil bath temperature). Ethanol, a byproduct of the reaction, will be collected in the Dean-Stark trap as an azeotrope with toluene.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting amino alcohol is fully consumed (typically 12-24 hours).
-
Work-up: Cool the reaction mixture to room temperature. Transfer the solution to a separatory funnel and wash sequentially with 1 M HCl (50 mL), saturated NaHCO₃ solution (50 mL), and brine (50 mL).
-
Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude product as an off-white solid.
-
Purification: Purify the crude solid by recrystallization from a suitable solvent system, such as ethyl acetate/heptane, to afford pure (4R)-4-(4-chlorophenyl)-1,3-oxazolidin-2-one.
Part 2: Application in Diastereoselective Alkylation
With the chiral auxiliary in hand, it can now be employed to direct an asymmetric alkylation. This process involves three key stages:
-
Acylation: The nitrogen of the oxazolidinone is acylated with a prochiral carboxylic acid derivative (e.g., propionyl chloride) to form an N-acyl imide.
-
Enolate Formation & Alkylation: The α-proton of the acyl group is removed by a strong, non-nucleophilic base (e.g., Lithium diisopropylamide, LDA) to form a chiral enolate. The rigid conformation of the imide and the steric bulk of the 4-chlorophenyl group dictate that the enolate will have a specific Z-geometry and one face will be blocked. The subsequent addition of an electrophile (e.g., an alkyl halide) occurs from the unhindered face, creating a new stereocenter with high diastereoselectivity.[3]
-
Auxiliary Cleavage: The auxiliary is hydrolytically or reductively cleaved to release the enantiomerically enriched product and recover the valuable auxiliary for reuse.
Experimental Protocol 2: Asymmetric Synthesis of (R)-2-Benzyl-3-phenylpropanoic Acid Precursor
This multi-step protocol illustrates the power of the synthesized auxiliary.
Synthetic Pathway Overview:
Caption: Pathway for asymmetric alkylation and auxiliary cleavage.
Materials & Reagents (Illustrative Quantities):
| Reagent/Material | Amount | Molar Eq. | Stage |
| (4R)-4-(4-chlorophenyl)-1,3-oxazolidin-2-one | 5.0 g | 1.0 | Acylation |
| Tetrahydrofuran (THF), anhydrous | 100 mL | - | All |
| n-Butyllithium (n-BuLi), 2.5 M in hexanes | 10.5 mL | 1.05 | Acylation |
| Propionyl Chloride | 2.4 mL | 1.1 | Acylation |
| Diisopropylamine | 4.0 mL | 1.1 | Alkylation |
| Benzyl Bromide | 3.4 mL | 1.1 | Alkylation |
| Lithium Hydroxide (LiOH) | 2.0 g | - | Cleavage |
| Hydrogen Peroxide (H₂O₂), 30% aq. | 15 mL | - | Cleavage |
Step-by-Step Methodology:
-
A. Acylation:
-
Dissolve the chiral auxiliary (5.0 g) in anhydrous THF (80 mL) in a flame-dried flask under nitrogen and cool to -78°C.
-
Slowly add n-BuLi (10.5 mL). Stir for 15 minutes.
-
Slowly add propionyl chloride (2.4 mL). Stir for 30 minutes at -78°C, then allow the mixture to warm to 0°C over 1 hour.
-
Quench the reaction with saturated aqueous NH₄Cl. Extract with ethyl acetate, wash the organic layer with brine, dry over MgSO₄, and concentrate to obtain the N-propionyl imide. This is typically pure enough for the next step.
-
-
B. Enolate Formation & C. Alkylation:
-
In a separate flame-dried flask, prepare LDA by dissolving diisopropylamine (4.0 mL) in anhydrous THF (20 mL), cooling to -78°C, and adding n-BuLi (10.5 mL). Stir for 20 minutes.
-
Dissolve the N-propionyl imide from the previous step in anhydrous THF (50 mL) and cool to -78°C.
-
Slowly transfer the LDA solution to the imide solution via cannula. Stir for 45 minutes at -78°C to ensure complete enolate formation.
-
Add benzyl bromide (3.4 mL) dropwise. Keep the reaction at -78°C for 2-4 hours, then allow it to warm slowly to room temperature overnight.
-
Quench with saturated aqueous NH₄Cl and perform a standard extractive work-up (ethyl acetate/water). The crude alkylated imide can be purified by column chromatography (silica gel, hexane/ethyl acetate gradient).
-
-
D. Auxiliary Cleavage:
-
Dissolve the purified alkylated imide in a mixture of THF (60 mL) and water (20 mL) and cool to 0°C.
-
Add 30% aqueous H₂O₂ (15 mL), followed by an aqueous solution of LiOH (2.0 g in 10 mL water).
-
Stir vigorously at 0°C for 4 hours.
-
Quench the reaction by adding an aqueous solution of Na₂SO₃. Acidify the mixture with 1 M HCl to pH ~2.
-
Extract the aqueous layer with dichloromethane to isolate the chiral carboxylic acid product.
-
The water-soluble chiral auxiliary can be recovered from the aqueous layer by basifying and extracting with ethyl acetate.
-
Expected Results:
| Product/Parameter | Expected Outcome | Rationale / Reference Principle |
| Diastereomeric Excess (d.e.) of Alkylated Imide | >98% | The 4-chlorophenyl group provides excellent facial shielding of the Z-enolate, ensuring high stereoselectivity.[3][4] |
| Overall Yield (from auxiliary) | 70-85% | This multi-step sequence is generally high-yielding for Evans auxiliaries. |
| Auxiliary Recovery | >90% | The hydrophilic nature of the cleaved auxiliary allows for efficient separation from the organic product and high recovery. |
Conclusion
(2R)-2-amino-2-(4-chlorophenyl)ethan-1-ol is a strategically important molecule whose value is fully realized when it is converted into a functional chiral director, such as an oxazolidinone auxiliary. This application note provides a validated, logical framework for this transformation and subsequent use in a highly diastereoselective alkylation reaction. This pathway provides reliable access to enantiomerically enriched building blocks that are critical for the synthesis of complex pharmaceutical targets. The principles and protocols described here underscore the compound's utility and provide a solid foundation for its integration into advanced drug discovery and development programs.
References
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Wen-Chun Shen, et al. (1999). Efficient Enantioselective Synthesis of Sertraline, a Potent Antidepressant, via a Novel Intramolecular Nucleophilic Addition to Imine. Organic Letters, 1(2), 293–295. [Link]
-
ACS Publications. (n.d.). Efficient Enantioselective Synthesis of Sertraline, a Potent Antidepressant, via a Novel Intramolecular Nucleophilic Addition to Imine. American Chemical Society. [Link]
-
Krumlinde, P., Bogár, K., & Bäckvall, J. E. (2010). Asymmetric synthesis of bicyclic diol derivatives through metal and enzyme catalysis: application to the formal synthesis of sertraline. Chemistry, 16(13), 4031-4036. [Link]
- Google Patents. (n.d.). Organocatalytic asymmetric synthesis of antidepressants. US10266481B2.
-
ResearchGate. (n.d.). Synthesis of the clinically used drug sertraline proceeds via the α‐tetralone 5. ResearchGate. [Link]
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Ikemoto, T., Tokuda, O., & Gao, W. G. (2005). Synthesis of Pharmaceutical Intermediates Aiming at Construction of Optically Active Tertiary Alcohols as a Key Technology. Sumitomo Kagaku. [Link]
-
Various Authors. (2024). Synthesis of anti-depressant molecules via metal-catalyzed reactions: a review. PMC. [Link]
-
Patel, R. N. (2011). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. MDPI. [Link]
-
Various Authors. (2024). Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Unprotected α-Ketoamines. The Journal of Organic Chemistry. [Link]
-
Zhao, H., et al. (n.d.). Biocatalysis for the synthesis of pharmaceuticals and pharmaceutical intermediates. University of Illinois. [Link]
-
Wikipedia. (n.d.). Chiral auxiliary. Wikipedia. [Link]
-
SciHorizon. (2025). Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Un. SciHorizon. [Link]
-
Semantic Scholar. (n.d.). Improved industrial synthesis of antidepressant sertraline. Semantic Scholar. [Link]
-
McDermed, J. D., McKenzie, G. M., & Phillips, A. P. (1975). Synthesis and pharmacology of some 2-aminotetralins. Dopamine receptor agonists. Journal of Medicinal Chemistry, 18(4), 362-367. [Link]
- Google Patents. (n.d.). Improved synthesis of racemic sertraline. EP1224159A1.
-
Myers, A. G., et al. (2010). Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis. PMC. [Link]
-
PubMed. (2024). Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Unprotected α-Ketoamines. PubMed. [Link]
-
Evans, D. A., Helmchen, G., & Rüping, M. (n.d.). Chiral Auxiliaries in Asymmetric Synthesis. ResearchGate. [Link]
-
ResearchGate. (2025). Synthesis and Antimicrobial Activity of (2-Methoxy/2-Amino)-6-{4'-[(4'''-Chlorophenyl) (Phenyl) Methyl Amino] Phenyl}-4-Aryl Nicotinonitrile. ResearchGate. [Link]
- Google Patents. (n.d.). Preparation method of trans-2-amino-1-p-chlorobenzene propyl alcohol. CN102942495A.
- Various Authors. (n.d.). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Unavailable Source.
- Google Patents. (n.d.). Preparation method for 4-aminoacetophenone. CN102924306A.
-
ResearchGate. (2025). Design, synthesis and anti-HIV-1 RT evaluation of 2-(benzyl(4-chlorophenyl)amino)-1-(piperazin-1-yl)ethanone derivatives. ResearchGate. [Link]
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Application Notes and Protocols: Diastereoselective Aldol Reactions Using (2R)-2-Amino-2-(4-chlorophenyl)ethan-1-ol Derivatives as Chiral Auxiliaries
Introduction: The Imperative of Stereocontrol in Modern Synthesis
The aldol reaction, a cornerstone of carbon-carbon bond formation, generates β-hydroxy carbonyl compounds that are pivotal intermediates in the synthesis of a vast array of complex natural products and pharmaceutical agents.[1] The intrinsic challenge of this transformation lies in controlling the stereochemical outcome, as up to two new stereocenters can be created.[2] Achieving high levels of diastereoselectivity and enantioselectivity is paramount, as the biological activity of chiral molecules is often confined to a single stereoisomer.[3] Chiral auxiliaries have emerged as a powerful and reliable strategy to impart stereocontrol in these reactions.[3][4] These chiral molecules are temporarily incorporated into the substrate, directing the approach of the reacting partners to favor the formation of one diastereomer over others.[3][5]
This guide focuses on the application of chiral auxiliaries derived from (2R)-2-amino-2-(4-chlorophenyl)ethan-1-ol. This class of auxiliaries offers a robust and versatile platform for achieving high diastereoselectivity in aldol reactions, making them valuable tools for researchers, scientists, and drug development professionals. The presence of the para-chlorophenyl group can influence the electronic and steric properties of the auxiliary, providing a handle for fine-tuning reactivity and selectivity.[6]
The Chiral Auxiliary: (2R)-2-Amino-2-(4-chlorophenyl)ethan-1-ol Derivatives
Amino alcohols, such as derivatives of (2R)-2-amino-2-(4-chlorophenyl)ethan-1-ol, are highly effective chiral auxiliaries.[] They are typically converted into oxazolidinone or other heterocyclic structures that can be readily acylated with a carboxylic acid derivative.[] The resulting N-acyl derivative serves as the substrate for the aldol reaction.
Key Advantages:
-
High Diastereoselectivity: The rigid, chiral environment provided by the auxiliary effectively shields one face of the enolate, leading to highly selective bond formation.
-
Predictable Stereochemical Outcome: The stereochemistry of the newly formed centers is directly controlled by the absolute configuration of the auxiliary.
-
Reliable Enolate Formation: The auxiliary directs the formation of a specific enolate geometry (typically the Z-enolate) which is crucial for achieving high diastereoselectivity.[5]
-
Auxiliary Recovery: After the reaction, the chiral auxiliary can be cleaved and recovered in high yield for reuse, enhancing the economic and environmental viability of the synthesis.[3][8]
Mechanism of Stereocontrol: A Zimmerman-Traxler Model Perspective
The remarkable diastereoselectivity observed in aldol reactions mediated by these chiral auxiliaries can be rationalized by the Zimmerman-Traxler transition state model.[2][9] This model proposes a chair-like, six-membered transition state involving the metal cation (typically boron or lithium) chelating to the oxygen atoms of the enolate and the aldehyde.
The key steps leading to the stereoselective outcome are:
-
Formation of a (Z)-Enolate: The acylated chiral auxiliary is treated with a Lewis acid (e.g., dibutylboron triflate) and a hindered base (e.g., diisopropylethylamine) to selectively generate the (Z)-enolate.[5] The steric bulk of the auxiliary dictates the geometry of the enolate.
-
Chelated Transition State: The (Z)-enolate then reacts with the aldehyde through a highly organized, chair-like transition state.
-
Facial Selectivity: The bulky substituent on the chiral auxiliary (the 4-chlorophenyl group in this case) orients itself in a pseudo-equatorial position to minimize steric interactions. This effectively blocks one face of the enolate, forcing the aldehyde to approach from the less hindered face.[9] This facial bias is the primary determinant of the observed diastereoselectivity.
Caption: Zimmerman-Traxler model for diastereoselection.
Experimental Protocols
The following protocols provide a general framework for performing a diastereoselective aldol reaction using a (2R)-2-amino-2-(4-chlorophenyl)ethan-1-ol derived oxazolidinone auxiliary.
Protocol 1: Acylation of the Chiral Auxiliary
This step attaches the desired carbonyl moiety to the chiral auxiliary.
Materials:
-
(4R)-4-(4-chlorophenyl)-1,3-oxazolidin-2-one (1.0 equiv)
-
Anhydrous tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) (1.05 equiv)
-
Acyl chloride (e.g., propionyl chloride) (1.1 equiv)
-
Argon or Nitrogen atmosphere
Procedure:
-
Dissolve the (4R)-4-(4-chlorophenyl)-1,3-oxazolidin-2-one in anhydrous THF in a flame-dried, three-necked flask under an inert atmosphere.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add n-BuLi dropwise to the solution. Stir for 15 minutes.
-
Add the acyl chloride dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Diastereoselective Aldol Reaction
This is the key bond-forming step where the stereocenters are established.
Materials:
-
N-Acyl oxazolidinone (from Protocol 1) (1.0 equiv)
-
Anhydrous dichloromethane (DCM)
-
Dibutylboron triflate (Bu₂BOTf) (1.1 equiv)
-
Diisopropylethylamine (DIPEA) (1.2 equiv)
-
Aldehyde (e.g., isobutyraldehyde) (1.5 equiv)
-
Phosphate buffer (pH 7)
-
Methanol
Procedure:
-
Dissolve the N-acyl oxazolidinone in anhydrous DCM in a flame-dried flask under an inert atmosphere.
-
Cool the solution to -78 °C.
-
Add Bu₂BOTf dropwise, followed by the dropwise addition of DIPEA. Stir for 30 minutes to facilitate enolate formation.
-
Add the aldehyde dropwise to the reaction mixture.
-
Stir the reaction at -78 °C for 2-3 hours, then allow it to warm to 0 °C and stir for an additional hour.
-
Quench the reaction by adding phosphate buffer (pH 7), followed by methanol.
-
Extract the product with DCM.
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine, dry over anhydrous sodium sulfate, and concentrate.
-
The diastereomeric ratio can be determined at this stage by ¹H NMR analysis of the crude product. Purify by flash column chromatography.
Caption: Experimental workflow overview.
Protocol 3: Cleavage of the Chiral Auxiliary
This final step removes the auxiliary to yield the desired chiral β-hydroxy acid, ester, or alcohol.
Materials:
-
Aldol adduct (from Protocol 2) (1.0 equiv)
-
Tetrahydrofuran (THF)
-
Water
-
30% Hydrogen peroxide (H₂O₂)
-
Lithium hydroxide (LiOH)
Procedure:
-
Dissolve the aldol adduct in a mixture of THF and water (3:1) at 0 °C.
-
Slowly add 30% aqueous hydrogen peroxide, followed by an aqueous solution of lithium hydroxide.
-
Stir the reaction at 0 °C for 1-2 hours.
-
Quench the excess peroxide by adding aqueous sodium sulfite.
-
Separate the aqueous layer and wash with DCM to remove the recovered chiral auxiliary.
-
Acidify the aqueous layer with 1N HCl and extract the β-hydroxy acid product with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the final product.
Data Presentation: Expected Outcomes
The diastereoselectivity of the aldol reaction is typically high, with diastereomeric ratios (d.r.) often exceeding 95:5. The chemical yield is also generally good.
| Aldehyde Substrate | Yield (%) | Diastereomeric Ratio (syn:anti) |
| Isobutyraldehyde | 85-95% | >98:2 |
| Benzaldehyde | 80-90% | >95:5 |
| Acetaldehyde | 75-85% | >97:3 |
Note: Yields and diastereomeric ratios are representative and may vary depending on the specific substrates and reaction conditions.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low Yield | Incomplete reaction; decomposition of starting material or product. | Ensure all reagents are pure and anhydrous. Optimize reaction time and temperature. |
| Poor Diastereoselectivity | Incorrect enolate geometry; non-chelated transition state. | Use fresh Bu₂BOTf. Ensure slow addition of reagents at low temperature. |
| Incomplete Auxiliary Cleavage | Insufficient cleavage reagent; short reaction time. | Increase the amount of LiOH and H₂O₂. Extend the reaction time. |
Applications in Drug Development
The ability to synthesize enantiomerically pure β-hydroxy carbonyl compounds is of immense value in drug discovery and development. These motifs are present in a wide range of biologically active molecules, including:
-
Polyketide Natural Products: Many antibiotics and anticancer agents are polyketides, and their synthesis often relies on iterative aldol reactions.[3]
-
Small Molecule Inhibitors: The stereochemistry of hydroxyl and alkyl groups is often critical for binding to enzyme active sites.
-
Chiral Building Blocks: The products of these reactions serve as versatile intermediates for the synthesis of more complex chiral molecules.[6][10]
Conclusion
Derivatives of (2R)-2-amino-2-(4-chlorophenyl)ethan-1-ol are highly effective chiral auxiliaries for diastereoselective aldol reactions. The protocols and principles outlined in this guide provide a solid foundation for researchers to successfully implement this powerful methodology in their synthetic endeavors. The high levels of stereocontrol, predictable outcomes, and the ability to recover the auxiliary make this an attractive and practical approach for the synthesis of enantiomerically enriched compounds for academic and industrial applications.
References
-
Wikipedia. Chiral auxiliary. [Link]
-
No Added Chemicals. Chiral Auxiliary Controlled Reactions. [Link]
-
YouTube. Evans Auxiliaries and a Friend for Aldol Reactions. [Link]
-
Elsevier. Diastereoselective Aldol Reactions. [Link]
-
Journal of Chemical Education. Asymmetric Aldol Reaction Induced by Chiral Auxiliary. [Link]
-
Kwan, E. Diastereoselective Aldol Reactions for Everyone. [Link]
-
Journal of the American Chemical Society. Asymmetric aldol reactions. A new camphor-derived chiral auxiliary giving highly stereoselective aldol reactions of both lithium and titanium(IV) enolates. [Link]
-
ResearchGate. Methods for cleavage of chiral auxiliary. [Link]
-
ResearchGate. Chiral Auxiliaries in Asymmetric Synthesis. [Link]
-
ConnectSci. The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn. [Link]
-
SciELO. Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses. [Link]
-
Williams College. Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment for the Advanced Undergraduate Laboratory. [Link]
-
Pharmacy 180. Diastereoselection in Aldol Reactions - Carbon-Carbon Bond Formation Between Carbon Nucleophiles and Carbon Electrophiles. [Link]
-
National Institutes of Health. The Direct Catalytic Asymmetric Aldol Reaction. [Link]
-
SciHorizon. Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Unprotected α-Amino Ketones. [Link]
- Google Patents. CN105481705A - Preparation and application of (R)-2-[[2-(4-aminophenyl)ethyl]amino]-1-phenylethyl alcohol.
-
TDX. CONVERGENT APPROACH TO THE SYNTHESIS OF MYRIAPORONE 4 AND DERIVATIVES. [Link]
-
PubMed. Stereoselective amino alcohol synthesis via chemoselective electrocatalytic radical cross-couplings. [Link]
-
SZTE Publicatio Repozitórium. Stereoselective Synthesis and Applications of Pinane-Based Chiral 1,4-Amino Alcohol Derivatives. [Link]
-
ResearchGate. Diastereoselectivities Realized in the Amino Acid Catalyzed Aldol Cyclizations of Triketo Acetonides of Differing Ring Size. [Link]
-
PubMed. Useful Applications of Enantioselective (4 + 2)-Cycloaddition Reactions to the Synthesis of Chiral 1,2-Amino Alcohols, 1,2-Diamines, and β-Amino Acids. [Link]
-
ResearchGate. Highly Diastereoselective Oxy-Michael Additions of Enantiopureδ-Lactol Anions to Nitroalkenes: Asymmetric Synthesis of 1,2-Amino Alcohols. [Link]
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Enantioselective reduction of ketones with (2R)-2-amino-2-(4-chlorophenyl)ethan-1-ol derived catalysts
Application Note & Protocol Guide
High-Fidelity Enantioselective Reduction of Prochiral Ketones Using Catalysts Derived from (2R)-2-amino-2-(4-chlorophenyl)ethan-1-ol
Abstract
The synthesis of enantiomerically pure secondary alcohols is a cornerstone of modern pharmaceutical and fine chemical manufacturing.[1][2] Asymmetric reduction of prochiral ketones represents one of the most direct and efficient methods to achieve this.[2][3] This guide provides a comprehensive overview and detailed protocols for the use of catalysts derived from the chiral amino alcohol, (2R)-2-amino-2-(4-chlorophenyl)ethan-1-ol. This precursor, a derivative of phenylglycinol, is used to generate a powerful oxazaborolidine catalyst, akin to the renowned Corey-Bakshi-Shibata (CBS) catalyst.[4][5][6][7] We will explore the mechanistic underpinnings of the catalysis, provide step-by-step protocols for in situ catalyst generation and subsequent ketone reduction, and present data on the expected substrate scope and performance. This document is intended for researchers, chemists, and process development professionals seeking a reliable and highly selective method for producing chiral alcohols.
Theoretical Background & Mechanistic Insights
The enantioselective reduction of ketones hinges on the ability of a chiral catalyst to differentiate between the two prochiral faces (Re and Si) of the carbonyl group. Oxazaborolidine catalysts, formed from the condensation of a chiral β-amino alcohol and a borane source, have proven exceptionally effective in this role.[8][9][10]
The Catalytic Cycle:
The widely accepted mechanism for this transformation involves a bifunctional activation strategy.[5][11] The cycle can be broken down into three key stages:
-
Catalyst-Borane Adduct Formation: The stoichiometric reducing agent, typically a borane complex (e.g., BH₃·THF or BH₃·SMe₂), coordinates to the Lewis basic ring nitrogen of the oxazaborolidine catalyst. This coordination enhances the Lewis acidity of the endocyclic boron atom while simultaneously activating the borane to become a more potent hydride donor.[5][8]
-
Ketone Coordination: The prochiral ketone then coordinates to the now highly Lewis acidic endocyclic boron atom. Steric interactions between the ketone's substituents (Large - RL; Small - RS) and the chiral scaffold of the catalyst dictate a preferred orientation. The ketone binds via its more sterically accessible lone pair, positioning the larger substituent away from the catalyst's bulky groups.[5][11]
-
Intramolecular Hydride Transfer: The activated hydride is transferred from the exocyclic boron to the carbonyl carbon via a rigid, six-membered chair-like transition state.[5] This highly organized transition state is the origin of the high enantioselectivity. Upon hydride transfer, an alkoxyborane product is formed, and the catalyst is regenerated to re-enter the catalytic cycle.
The presence of the electron-withdrawing chloro-substituent on the phenyl ring of the (2R)-2-amino-2-(4-chlorophenyl)ethan-1-ol backbone can subtly influence the electronic properties of the resulting catalyst, though the steric control model remains the dominant predictor of stereochemical outcome.
Caption: Figure 1: Catalytic Cycle of Oxazaborolidine-Mediated Ketone Reduction.
Protocols: Catalyst Generation & Ketone Reduction
A significant advantage of this catalytic system is the ability to generate the active oxazaborolidine catalyst in situ, which often leads to higher reproducibility compared to using an isolated, stored catalyst.[1]
Protocol 2.1: In Situ Generation of the Oxazaborolidine Catalyst
This protocol describes the formation of the active catalyst from (2R)-2-amino-2-(4-chlorophenyl)ethan-1-ol just prior to the reduction reaction.
Materials:
-
(2R)-2-amino-2-(4-chlorophenyl)ethan-1-ol
-
Borane-dimethyl sulfide complex (BH₃·SMe₂, ~10 M) or Borane-THF complex (BH₃·THF, ~1 M)
-
Anhydrous Tetrahydrofuran (THF)
-
Argon or Nitrogen gas supply
-
Schlenk flask or oven-dried, septum-capped round-bottom flask
-
Magnetic stirrer and stir bar
-
Syringes and needles
Procedure:
-
Inert Atmosphere: Set up an oven-dried flask equipped with a magnetic stir bar under a positive pressure of argon or nitrogen.
-
Precursor Addition: To the flask, add (2R)-2-amino-2-(4-chlorophenyl)ethan-1-ol (e.g., 0.1 mmol, 10 mol% relative to the ketone substrate).
-
Solvent Addition: Add anhydrous THF (e.g., 1.0 mL) via syringe to dissolve the amino alcohol.
-
Borane Addition: While stirring at room temperature (20-25 °C), slowly add 1.0 equivalent of the borane solution (relative to the amino alcohol, e.g., 0.1 mmol) dropwise via syringe. For BH₃·THF (1 M), this would be 0.1 mL.
-
Formation: Stir the resulting solution at room temperature for 15-20 minutes. The formation of the oxazaborolidine is typically accompanied by the evolution of hydrogen gas. The solution is now ready for the ketone reduction step.
Caption: Figure 2: Workflow for In Situ Catalyst Generation.
Protocol 2.2: General Procedure for Enantioselective Ketone Reduction
This protocol outlines the reduction of a generic prochiral ketone using the freshly prepared catalyst solution.
Materials:
-
In situ prepared catalyst solution (from Protocol 2.1)
-
Prochiral ketone substrate
-
Borane-dimethyl sulfide complex (BH₃·SMe₂) or Borane-THF complex (BH₃·THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Methanol
-
1 M Hydrochloric Acid (HCl)
-
Ethyl acetate or Diethyl ether
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Cooling bath (ice/water or dry ice/acetone)
Procedure:
-
Cooling: Cool the in situ prepared catalyst solution to the desired reaction temperature. For many aryl alkyl ketones, 0 °C to room temperature is sufficient, but optimization may require lower temperatures (e.g., -20 °C to -40 °C).
-
Substrate Addition: Add a solution of the ketone (e.g., 1.0 mmol in 2.0 mL of anhydrous THF) to the catalyst solution via syringe or cannula over 5-10 minutes.
-
Reductant Addition: Slowly add the borane reducing agent (typically 0.6 to 1.0 equivalents relative to the ketone) to the reaction mixture over 30-60 minutes using a syringe pump for optimal selectivity.
-
Reaction Monitoring: Stir the reaction at the chosen temperature and monitor its progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Quenching: Once the starting material is consumed, carefully quench the reaction by the slow, dropwise addition of methanol at the reaction temperature until gas evolution ceases.
-
Work-up:
-
Allow the mixture to warm to room temperature.
-
Add 1 M HCl and stir for 30 minutes.
-
Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., 3 x 20 mL of ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification & Analysis:
-
Purify the crude alcohol product by flash column chromatography.
-
Determine the yield and confirm the structure by ¹H NMR, ¹³C NMR, and MS.
-
Determine the enantiomeric excess (% ee) by chiral HPLC or GC analysis.
-
Caption: Figure 3: Experimental Workflow for Ketone Reduction.
Performance & Substrate Scope
Catalysts of this class are particularly effective for the reduction of prochiral ketones where there is significant steric differentiation between the two substituents.[11] Aryl alkyl ketones are excellent substrates, typically affording high yields and exceptional enantioselectivities.
| Entry | Ketone Substrate | Product Configuration | Yield (%) | ee (%) | Reference |
| 1 | Acetophenone | (R)-1-Phenylethanol | >95 | >95 | [4][12] |
| 2 | 1-Tetralone | (R)-1,2,3,4-tetrahydronaphthalen-1-ol | ~90 | 85-95 | [1] |
| 3 | 2'-Chloroacetophenone | (R)-1-(2-Chlorophenyl)ethanol | >90 | >97 | Representative |
| 4 | 4'-Methoxyacetophenone | (R)-1-(4-Methoxyphenyl)ethanol | >95 | >96 | Representative |
| 5 | Propiophenone | (R)-1-Phenyl-1-propanol | >95 | >95 | Representative |
| 6 | tert-Butyl methyl ketone | (R)-3,3-Dimethyl-2-butanol | ~85 | ~89 | [1] |
Note: Data for entries 3-5 are representative of this catalyst class. The (2R)-amino alcohol precursor consistently yields the (R)-alcohol product when the aryl group is sterically larger than the alkyl group.
Troubleshooting & Expert Considerations
-
Low Enantioselectivity (ee):
-
Cause: Reaction temperature may be too high. The background, non-catalyzed reduction becomes more competitive at higher temperatures.
-
Solution: Lower the reaction temperature. Perform a temperature screening study (e.g., 0 °C, -20 °C, -40 °C).
-
Cause: Rate of borane addition is too fast.
-
Solution: Use a syringe pump for slow, controlled addition of the borane reducing agent.
-
Cause: Moisture in the reaction. Water can degrade both the catalyst and the borane reductant.[5]
-
Solution: Ensure all glassware is rigorously dried and all reagents and solvents are anhydrous. Conduct the reaction under a strict inert atmosphere.
-
-
Low Yield / Incomplete Reaction:
-
Cause: Insufficient reducing agent or catalyst deactivation.
-
Solution: Verify the molarity of the borane solution. Ensure all reagents are pure.
-
Cause: Substrate is sterically hindered or electronically deactivated.
-
Solution: Increase catalyst loading (e.g., to 20 mol%) or increase reaction time/temperature, though the latter may compromise enantioselectivity.
-
-
Safety Precautions:
-
Borane complexes (BH₃·THF and BH₃·SMe₂) are flammable, corrosive, and react violently with water. Handle them in a well-ventilated fume hood under an inert atmosphere.
-
The quenching process with methanol generates hydrogen gas, which is highly flammable. Ensure proper venting and avoid ignition sources.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
References
-
Enantioselective reduction of ketones - Wikipedia. Available at: [Link]
-
Corey-Bakshi-Shibata Reduction - Organic Chemistry Portal. Available at: [Link]
-
Corey-Bakshi-Shibata Reduction: Mechanism & Examples - NROChemistry. Available at: [Link]
-
CBS catalyst - Grokipedia. Available at: [Link]
-
Corey (Corey‐Bakshi‐Shibata; CBS) reduction - ResearchGate. Available at: [Link]
-
CBS catalyst - Wikipedia. Available at: [Link]
-
Kawanami, Y., Murao, S., Ohga, T., & Nakamura, N. (2018). Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols. Molbank, 2018(4), M1014. Available at: [Link]
-
Oxazaborolidine-Catalyzed Enantioselective Reduction of α-Methylene Ketones to Allylic Alcohols. The Journal of Organic Chemistry. Available at: [Link]
-
Mastering Chirality: Unlocking Bioactive Natural Products with Oxazaborolidines and Oxazaborolidinones. Bentham Science. Available at: [Link]
-
The mechanism of enantioselective ketone reduction with Noyori and Noyori–Ikariya bifunctional catalysts. Dalton Transactions. Available at: [Link]
-
Enantioselective, Organocatalytic Reduction of Ketones using Bifunctional Thiourea-Amine Catalysts. PMC - NIH. Available at: [Link]
-
CBS Reduction, Enantioselective Catalysis - Organic Chemistry, Reaction Mechanism. YouTube. Available at: [Link]
-
Enantioselective Reduction of Ketones - Organic Reactions. Available at: [Link]
-
Stereoselective Biosynthesis of Bichiral Amino Alcohols from Diketone via Difunctionalization. PMC - NIH. Available at: [Link]
-
Enantioselective Reduction of Ketones. University of Calgary. Available at: [Link]
-
Corey, E. J., Bakshi, R. K., & Shibata, S. (1987). Highly enantioselective borane reduction of ketones catalyzed by chiral oxazaborolidines. Mechanism and synthetic implications. Journal of the American Chemical Society, 109(18), 5551–5553. Available at: [Link]
Sources
- 1. Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 2. organicreactions.org [organicreactions.org]
- 3. Enantioselective reduction of ketones - Wikipedia [en.wikipedia.org]
- 4. Corey-Bakshi-Shibata Reduction [organic-chemistry.org]
- 5. Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 6. grokipedia.com [grokipedia.com]
- 7. researchgate.net [researchgate.net]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. CBS catalyst - Wikipedia [en.wikipedia.org]
- 10. insuf.org [insuf.org]
- 11. youtube.com [youtube.com]
- 12. york.ac.uk [york.ac.uk]
Application Notes and Protocols for Asymmetric Transfer Hydrogenation Catalyzed by Complexes of (2R)-2-amino-2-(4-chlorophenyl)ethan-1-ol
Introduction: The Significance of Chiral Alcohols and Amines
Enantiomerically pure alcohols and amines are critical building blocks in the pharmaceutical, agrochemical, and fine chemical industries. Their specific three-dimensional arrangement is often the key to their biological activity and efficacy. Asymmetric transfer hydrogenation (ATH) has emerged as a powerful and practical method for the synthesis of these chiral molecules, offering a safer and more operationally simple alternative to high-pressure hydrogenation.[1] This process involves the transfer of hydrogen from a donor molecule, typically isopropanol or formic acid, to a prochiral ketone or imine, mediated by a chiral catalyst.
At the heart of this catalytic system lies the chiral ligand, which dictates the stereochemical outcome of the reaction. This guide focuses on the application of complexes derived from the chiral amino alcohol, (2R)-2-amino-2-(4-chlorophenyl)ethan-1-ol, in asymmetric transfer hydrogenation. The presence of a stereogenic center and the bidentate N,O-coordination of this ligand to a metal center, typically ruthenium, creates a well-defined chiral environment that effectively controls the facial selectivity of hydride transfer.
Catalyst System: Preparation and Activation
The active catalyst is typically generated in situ from a ruthenium precursor and the chiral amino alcohol ligand. A common and highly effective precursor is the dimeric complex, [Ru(p-cymene)Cl₂]₂.[2][3]
Synthesis of the Ruthenium Precursor: [Ru(p-cymene)Cl₂]₂
This precursor can be synthesized in a one-step process from ruthenium(III) chloride hydrate (RuCl₃·xH₂O) and α-phellandrene in an alcohol solvent. The α-phellandrene serves as the source of the p-cymene ligand.
Protocol 1: Synthesis of [Ru(p-cymene)Cl₂]₂ [2]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve RuCl₃·xH₂O in ethanol.
-
Ligand Addition: Add an excess of α-phellandrene to the solution.
-
Reflux: Heat the mixture to reflux and maintain for several hours until the reaction is complete (monitoring by TLC is recommended).
-
Isolation: Cool the reaction mixture to room temperature, which should result in the precipitation of the orange-red crystalline dimer.
-
Purification: Collect the solid by filtration, wash with cold ethanol, and dry under vacuum. The yield is typically high, around 94%.[2]
In Situ Catalyst Formation
The active catalyst is formed by reacting the [Ru(p-cymene)Cl₂]₂ dimer with the (2R)-2-amino-2-(4-chlorophenyl)ethan-1-ol ligand in the presence of a base. The base is crucial for the deprotonation of the ligand's alcohol and amine groups, facilitating coordination to the ruthenium center and the formation of the active hydride species.
Caption: In situ formation of the active catalyst.
Application in Asymmetric Transfer Hydrogenation of Ketones
The asymmetric transfer hydrogenation of prochiral ketones is a cornerstone application of this catalyst system, providing access to a wide range of valuable chiral secondary alcohols. Acetophenone and its derivatives are common benchmark substrates for evaluating the efficacy of new catalysts.
Protocol 2: Asymmetric Transfer Hydrogenation of Acetophenone
This protocol provides a general procedure for the reduction of acetophenone to (R)-1-phenylethanol.
-
Catalyst Preparation: In a Schlenk flask under an inert atmosphere (e.g., Argon), add [Ru(p-cymene)Cl₂]₂ (0.5 mol%) and (2R)-2-amino-2-(4-chlorophenyl)ethan-1-ol (1.1 mol%).
-
Solvent and Base: Add anhydrous isopropanol (serving as both solvent and hydrogen donor). Stir the mixture to form a clear solution. Add a solution of KOH in isopropanol (e.g., 0.1 M, 5 mol%).
-
Substrate Addition: Add acetophenone (1.0 equiv).
-
Reaction: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by TLC or GC.
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Purification and Analysis: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel. Determine the enantiomeric excess (ee) by chiral HPLC or GC analysis.
Performance Data for Ketone Reduction
The following table summarizes typical performance data for the asymmetric transfer hydrogenation of various ketones using a ruthenium complex of a chiral amino alcohol ligand. While specific data for (2R)-2-amino-2-(4-chlorophenyl)ethan-1-ol is not extensively published in comparative tables, the data for structurally similar ligands provides a strong indication of expected performance.
| Substrate | Product | Conversion (%) | ee (%) |
| Acetophenone | (R)-1-Phenylethanol | >99 | 97 |
| 4'-Chloroacetophenone | (R)-1-(4-Chlorophenyl)ethanol | >99 | 95 |
| 4'-Methoxyacetophenone | (R)-1-(4-Methoxyphenyl)ethanol | 98 | 96 |
| 1-Tetralone | (R)-1,2,3,4-Tetrahydronaphthalen-1-ol | >99 | 98 |
Note: The data presented is representative of Noyori-type catalysts and serves as an expected performance benchmark. Actual results will depend on the specific reaction conditions and the purity of reagents.
Application in Asymmetric Transfer Hydrogenation of Imines
The synthesis of chiral amines via the asymmetric transfer hydrogenation of imines is another highly valuable application of this catalytic system. The reduction of N-aryl or N-alkyl imines provides access to a diverse array of enantioenriched primary and secondary amines.
Protocol 3: Asymmetric Transfer Hydrogenation of an N-Aryl Imine
This protocol outlines a general procedure for the reduction of an N-(p-methoxyphenyl)imine of acetophenone.
-
Catalyst Preparation: In a glovebox or under an inert atmosphere, combine [Ru(p-cymene)Cl₂]₂ (0.5 mol%) and (2R)-2-amino-2-(4-chlorophenyl)ethan-1-ol (1.1 mol%) in a dry Schlenk tube.
-
Hydrogen Donor and Base: Add a 5:2 mixture of formic acid and triethylamine (HCOOH/NEt₃) as the hydrogen source.
-
Substrate Addition: Add the N-(p-methoxyphenyl)imine of acetophenone (1.0 equiv).
-
Reaction: Stir the mixture at the desired temperature (e.g., 25-40 °C) and monitor by TLC or LC-MS.
-
Work-up: Once the reaction is complete, dilute the mixture with dichloromethane and wash with water and brine.
-
Purification and Analysis: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. Purify the resulting chiral amine by flash chromatography. Determine the enantiomeric excess by chiral HPLC.
Catalytic Cycle of Asymmetric Transfer Hydrogenation
The catalytic cycle for Noyori-type transfer hydrogenation is a well-established "metal-ligand bifunctional" mechanism. The reaction does not proceed through a classic outer-sphere hydride transfer. Instead, the amine ligand and the metal center work in concert to facilitate the hydrogen transfer.
Caption: The catalytic cycle of asymmetric transfer hydrogenation.
Troubleshooting and Optimization
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Conversion | - Inactive catalyst- Insufficient reaction time- Low temperature | - Ensure inert atmosphere and dry solvents.- Increase reaction time or temperature.- Increase catalyst loading. |
| Low Enantioselectivity | - Racemization of product- Incorrect ligand configuration- Non-optimal solvent or base | - Lower the reaction temperature.- Verify the enantiomeric purity of the ligand.- Screen different solvents and bases (e.g., NaOiPr, t-BuOK). |
| Side Reactions | - Substrate decomposition- Competing reaction pathways | - Adjust reaction temperature and time.- Use a milder base or hydrogen donor. |
Conclusion
The catalyst system derived from (2R)-2-amino-2-(4-chlorophenyl)ethan-1-ol and a ruthenium precursor represents a highly effective and versatile tool for the asymmetric transfer hydrogenation of ketones and imines. The operational simplicity, mild reaction conditions, and high enantioselectivities achievable make this a valuable methodology for researchers in both academic and industrial settings. The protocols and insights provided in this guide are intended to serve as a practical starting point for the successful application of this powerful catalytic system.
References
- Yan, C., Hou, W., et al. (2017). Synthesis and Characterization of Dichloro ( p-cymene ) ruthenium ( II ) Dimer. Synthesis and Reactivity in Inorganic, Metal-Organic, and Nano-Metal Chemistry, 47(4), 564-568.
- Treadway, J. A., & Meyer, T. J. (1999). Preparation of Coordinatively Asymmetrical Ruthenium(II) Polypyridine Complexes. Inorganic Chemistry, 38(13), 3267-3278.
- García, G., Sánchez, G., et al. (1998). Synthesis, characterization, reactivity and structure of some mono and binuclear (η6-p-cymene)ruthenium(II) complexes. Journal of Organometallic Chemistry, 568(1-2), 13-20.
- Knighton, R. C., Vyas, V. K., et al. (2018). Asymmetric transfer hydrogenation of acetophenone derivatives using 2-benzyl-tethered ruthenium (II)/TsDPEN complexes bearing η6-(p-OR) (R = H, iPr, Bn, Ph) ligands. Journal of Organometallic Chemistry, 875, 72-79.
- Noyori, R., & Hashiguchi, S. (1997). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes. Accounts of Chemical Research, 30(2), 97-102.
-
Kanto Chemical Co., Inc. Asymmetric Transfer Hydrogenation Catalysts. Available at: [Link]
-
DiVA portal. (2019). Enzymatic Cascade for Dynamic Kinetic Resolution of Amines. Available at: [Link]
-
Macmillan Group, Princeton University. Dynamic Kinetic Resolutions. Available at: [Link]
-
RSC Advances. (2015). Asymmetric transfer hydrogenation of α-amino β-keto ester hydrochlorides through dynamic kinetic resolution. Available at: [Link]
-
ResearchGate. (2007). Dynamic Kinetic Resolution of Amines and Amino Acids by Enzyme-Metal Cocatalysis. Available at: [Link]
- Morris, R. H. (2013). Amine(imine)diphosphine iron catalysts for asymmetric transfer hydrogenation of ketones and imines. Science, 342(6162), 1080-1083.
- Berke, H., et al. (2014). Hydrogenation of Imines Catalyzed by Trisphosphine-Substituted Molybdenum and Tungsten Nitrosyl Hydrides and Co-Catalytic Acid. Chemistry – An Asian Journal, 9(10), 2896-2907.
-
The Royal Society of Chemistry. (2019). Highly Efficient and Enantioselective Synthesis of β-Heteroaryl Amino Alcohols via Ru-Catalyzed Asymmetric Hydrogenation. Available at: [Link]
-
ResearchGate. (2019). Designing an enzyme assembly line for green cascade processes using bio-orthogonal chemistry. Available at: [Link]
Sources
Application Note & Protocol: Synthesis of a Chiral Oxazaborolidine Catalyst from (2R)-2-amino-2-(4-chlorophenyl)ethan-1-ol
Abstract
This document provides a comprehensive, step-by-step guide for the preparation of a chiral oxazaborolidine catalyst, a cornerstone of modern asymmetric synthesis. Derived from the chiral amino alcohol (2R)-2-amino-2-(4-chlorophenyl)ethan-1-ol, this catalyst is a variant of the renowned Corey-Bakshi-Shibata (CBS) catalyst.[1][2] These catalysts are exceptionally effective in the enantioselective reduction of prochiral ketones to their corresponding chiral secondary alcohols, which are vital intermediates in pharmaceutical and fine chemical manufacturing.[3][4] This guide details the underlying mechanism, necessary safety protocols for handling borane reagents, a robust experimental procedure for the synthesis, and methods for catalyst characterization.
Introduction: The Significance of Oxazaborolidine Catalysts
The enantioselective reduction of prochiral ketones is a fundamental transformation in organic chemistry.[3] Oxazaborolidine catalysts, developed by Itsuno and extensively refined by Corey, Bakshi, and Shibata, provide a highly reliable and predictable method for achieving this transformation with exceptional levels of stereocontrol.[1][2] The catalyst, formed from a chiral β-amino alcohol and a borane source, creates a chiral environment that directs hydride delivery from a stoichiometric reductant (e.g., borane) to one specific face of the ketone.[3][5] The result is the formation of a single enantiomer of the alcohol product in high yield and enantiomeric excess.
The specific precursor, (2R)-2-amino-2-(4-chlorophenyl)ethan-1-ol, imparts its stereochemistry to the resulting catalyst, which can then be used to produce alcohols of a predictable configuration. This guide provides the necessary technical details for researchers and drug development professionals to successfully synthesize and validate this powerful catalytic tool.
Mechanistic Rationale of Catalyst Formation
The formation of the oxazaborolidine ring is a condensation reaction between the chiral amino alcohol and a borane source, typically borane-tetrahydrofuran (BH₃·THF) or borane-dimethyl sulfide (BH₃·SMe₂). The reaction proceeds by the sequential reaction of the hydroxyl and amine groups of the amino alcohol with the borane.
The mechanism involves the following key steps:
-
Initial Coordination: The Lewis acidic borane coordinates to the Lewis basic sites of the amino alcohol (the nitrogen and oxygen atoms).
-
Hydrogen Elimination: The reaction of the amino alcohol with two equivalents of borane at elevated temperatures results in the elimination of two equivalents of hydrogen gas (H₂).[6]
-
Ring Closure: This process facilitates the formation of the stable five-membered 1,3,2-oxazaborolidine ring.[6][7]
The resulting catalyst is a stable entity that can be isolated or, more commonly, generated in situ for immediate use in reduction reactions.[8]
Critical Safety Protocols: Handling Borane Reagents
Borane and its complexes are highly reactive, moisture-sensitive, and potentially pyrophoric. Strict adherence to safety protocols is mandatory.
-
Inert Atmosphere: All reactions involving borane must be conducted under a dry, inert atmosphere (e.g., nitrogen or argon) to prevent reaction with atmospheric oxygen and moisture.[9] All glassware must be rigorously dried prior to use, preferably by flame-drying under vacuum or oven-drying overnight.
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (nitrile or neoprene), safety goggles, and a flame-retardant lab coat.[10] All manipulations should be performed within a certified chemical fume hood.[10]
-
Reagent Handling: Borane-THF solutions should be stored under nitrogen, refrigerated, and handled using inert-gas techniques (e.g., cannulation or syringes).[9][11] Be aware that THF can form explosive peroxides upon prolonged storage; containers should be dated upon opening and tested for peroxides if stored for extended periods.[11]
-
Quenching Procedures: Unreacted borane must be quenched carefully. This is typically done by the slow, dropwise addition of a protic solvent like methanol or isopropanol at a low temperature (0 °C). This process generates flammable hydrogen gas and should be performed in a well-ventilated fume hood, away from ignition sources.
Experimental Guide: Synthesis Protocol
This protocol details the synthesis of the oxazaborolidine catalyst from (2R)-2-amino-2-(4-chlorophenyl)ethan-1-ol and its purification via sublimation.
Materials and Equipment
| Reagent/Material | Specification |
| (2R)-2-amino-2-(4-chlorophenyl)ethan-1-ol | >98% purity |
| Borane-tetrahydrofuran complex (BH₃·THF) | 1.0 M solution in THF, stabilized |
| Anhydrous Tetrahydrofuran (THF) | Dri-Solv or freshly distilled from Na/benzophenone |
| Anhydrous Toluene | Dri-Solv or equivalent |
| Methanol (for quenching) | Anhydrous |
| Equipment | Specification |
| Two-neck round-bottom flask (100 mL) | Flame-dried |
| Reflux condenser | Flame-dried |
| Magnetic stirrer and stir bar | |
| Schlenk line or nitrogen/argon manifold | |
| Syringes and needles | Oven-dried |
| Sublimation apparatus | |
| Oil bath |
Catalyst Synthesis Workflow
The overall process involves the reaction of the amino alcohol with borane, followed by purification to yield the solid catalyst.
Caption: Workflow for oxazaborolidine catalyst synthesis.
Step-by-Step Procedure
-
Apparatus Setup: Assemble a 100 mL two-neck round-bottom flask, equipped with a magnetic stir bar and a reflux condenser, under a positive pressure of nitrogen or argon. Flame-dry the entire apparatus under vacuum and allow it to cool to room temperature under the inert atmosphere.
-
Reagent Addition: To the flask, add (2R)-2-amino-2-(4-chlorophenyl)ethan-1-ol (e.g., 1.72 g, 10.0 mmol) followed by 30 mL of anhydrous THF. Stir the mixture until the solid dissolves completely.
-
Borane Addition: Cool the flask to 0 °C using an ice-water bath. Slowly, add a 1.0 M solution of BH₃·THF (20 mL, 20.0 mmol, 2.0 eq.) dropwise via syringe over 20-30 minutes. Vigorous gas evolution (H₂) will be observed. Caution: This addition is exothermic. A slow addition rate is crucial to maintain temperature control.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to reflux (approximately 66 °C) using an oil bath and maintain reflux for 6 hours.[6]
-
Isolation: Cool the reaction mixture to room temperature. Carefully remove the solvent and any excess borane-dimethyl sulfide complex under reduced pressure. This will yield the crude oxazaborolidine as a solid or semi-solid residue.
-
Purification: Assemble a sublimation apparatus. Transfer the crude product to the apparatus and heat it under high vacuum (e.g., 120 °C at <0.1 mbar). The pure oxazaborolidine catalyst will sublime as a colorless, crystalline solid.[12]
-
Storage: Once cooled, transfer the purified catalyst to a vial under an inert atmosphere. The catalyst should be stored in a desiccator or glovebox to protect it from moisture.
Catalyst Characterization
Confirmation of the catalyst's structure and purity is essential. NMR spectroscopy is the primary analytical tool for this purpose.
-
¹H and ¹³C NMR: These spectra will confirm the presence of the carbon-hydrogen framework and the absence of starting material. The signals will be shifted compared to the parent amino alcohol due to the formation of the B-O and B-N bonds.
-
¹¹B NMR: This is the most definitive technique for characterizing the oxazaborolidine. The catalyst should exhibit a characteristic broad singlet in the ¹¹B NMR spectrum, typically in the range of +25 to +35 ppm, which is indicative of a tricoordinate boron atom in this specific ring environment.[12]
The sample for NMR should be prepared in a deuterated solvent (e.g., CDCl₃ or C₆D₆) under an inert atmosphere to prevent degradation.[13]
Application Example: In Situ Generation and Use
While isolation is useful for characterization, these catalysts are often generated in situ for convenience in asymmetric reduction reactions.[8][14]
Brief Protocol for Asymmetric Ketone Reduction:
-
In a flame-dried flask under nitrogen, dissolve the chiral amino alcohol (e.g., 0.1 eq) in anhydrous THF.
-
Add BH₃·THF (e.g., 0.6 eq) and stir for 15-30 minutes at room temperature to form the catalyst-borane complex.[14]
-
Cool the solution to the desired reaction temperature (e.g., 0 °C or -20 °C).
-
Slowly add a solution of the prochiral ketone (1.0 eq) in THF.
-
After the reaction is complete (monitored by TLC or GC), quench the reaction carefully with methanol.
-
Perform an aqueous work-up and purify the resulting chiral alcohol by column chromatography. The enantiomeric excess (ee) can be determined by chiral HPLC or GC.
References
- BenchChem. (n.d.). Application Notes and Protocols for the Asymmetric Synthesis of 2-(4-Chlorophenyl)ethanol using a CBS Catalyst.
- BenchChem. (n.d.). Discovery and Synthesis of Chiral Amino Alcohols.
- Walia, S., & Pradhan, S. (2024). Mastering Chirality: Unlocking Bioactive Natural Products with Oxazaborolidines and Oxazaborolidinones. Innovations in Chemical Materials and Sustainability, 1(1), 011-029.
-
Wikipedia. (n.d.). Corey–Itsuno reduction. Retrieved from [Link]
-
Organic Chemistry. (2021, September 15). CBS Reduction, Enantioselective Catalysis. YouTube. Retrieved from [Link]
- The Royal Society of Chemistry. (n.d.). Electronic Supporting Information.
- Resonance Magazine. (2023, September). Name Reactions and Catalysts Developed by Indian Chemists.
-
ResearchGate. (2006). A Convenient Method for the Preparation of Oxazaborolidine Catalysts in situ. Retrieved from [Link]
-
Kawanami, Y., et al. (2018). Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols. Molecules. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Corey-Bakshi-Shibata Reduction. Retrieved from [Link]
-
Organic Process Research & Development. (2006). Safe Handling of Boranes at Scale. Retrieved from [Link]
-
Labinsights. (2023). Chiral Oxazaborolidines for Asymmetric Synthesis. Retrieved from [Link]
-
Hein, J. E., et al. (2024). NMR Reaction Monitoring Robust to Spectral Distortions. Magnetic Resonance in Chemistry. Retrieved from [Link]
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- 8. Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
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Application Notes & Protocols: (2R)-2-amino-2-(4-chlorophenyl)ethan-1-ol in the Preparation of Chiral Ligands for Catalysis
Abstract
Chiral 1,2-amino alcohols are foundational building blocks in asymmetric synthesis, serving as versatile precursors for a wide range of chiral ligands and catalysts.[1] This guide focuses on (2R)-2-amino-2-(4-chlorophenyl)ethan-1-ol, a derivative of phenylglycinol, highlighting its strategic importance in the synthesis of high-performance chiral ligands. The presence of the electron-withdrawing chloro substituent on the phenyl ring can significantly modulate the electronic properties of the resulting ligand-metal complexes, offering a powerful tool for fine-tuning catalytic activity and enantioselectivity.[2] We provide detailed, field-tested protocols for the synthesis of two prominent classes of ligands derived from this amino alcohol: C₂-symmetric bis(oxazoline) (BOX) ligands and phosphinooxazoline (PHOX) ligands. Furthermore, we present their direct application in key asymmetric transformations, demonstrating their efficacy in forging new carbon-carbon and carbon-heteroatom bonds with a high degree of stereocontrol.
The Strategic Advantage of the 4-Chlorophenyl Moiety
The choice of a ligand precursor is a critical determinant of a catalyst's ultimate performance. While phenylglycinol is a common starting material, the introduction of a chloro group at the para-position of the phenyl ring in (2R)-2-amino-2-(4-chlorophenyl)ethan-1-ol imparts distinct electronic characteristics. This modification allows for:
-
Electronic Tuning: The electron-withdrawing nature of the chlorine atom can render the metal center of the final catalyst more Lewis acidic. This enhanced acidity can lead to faster reaction rates and improved substrate activation in many catalytic cycles.
-
Modified π-π Interactions: The electronic perturbation of the aromatic ring can alter its stacking interactions with substrates or other components of the reaction mixture, potentially influencing the stereochemical outcome.
-
Enhanced Stability: In some cases, electronically modified ligands can form more robust and stable metal complexes, leading to higher catalyst turnover numbers and longevity.
Synthesis of Chiral Ligands: From Amino Alcohol to Catalyst Component
The vicinal amino and alcohol functionalities of (2R)-2-amino-2-(4-chlorophenyl)ethan-1-ol provide convenient synthetic handles for constructing complex ligand architectures.[3] Below are protocols for two of the most successful ligand classes derived from this scaffold.
Protocol 1: Synthesis of a C₂-Symmetric Bis(oxazoline) (BOX) Ligand
C₂-symmetric bis(oxazoline) ligands are renowned for their effectiveness in a vast array of metal-catalyzed reactions, including Diels-Alder reactions, cyclopropanation, and Friedel-Crafts alkylations.[4][5] The synthesis involves a straightforward two-step process: formation of a bis-amide intermediate followed by cyclization.
Caption: Workflow for the synthesis of a Cl-Ph-BOX ligand.
Reagents & Materials:
-
(2R)-2-amino-2-(4-chlorophenyl)ethan-1-ol (2.0 equiv)
-
Diethyl malonimidate dihydrochloride (1.0 equiv)
-
Triethylamine (TEA) (2.2 equiv)
-
Anhydrous Ethanol (EtOH)
-
Thionyl chloride (SOCl₂) (2.2 equiv)
-
Anhydrous Dichloromethane (DCM)
-
Sodium hydroxide (NaOH) solution (2 M)
-
Standard glassware for inert atmosphere synthesis
Procedure:
-
Amide Formation: To a round-bottom flask under an argon atmosphere, add (2R)-2-amino-2-(4-chlorophenyl)ethan-1-ol (2.0 equiv), diethyl malonimidate dihydrochloride (1.0 equiv), and anhydrous ethanol.
-
Add triethylamine (2.2 equiv) dropwise to the stirred suspension at room temperature.
-
Heat the reaction mixture to reflux and maintain for 12-16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure. The resulting crude bis-amide intermediate can be used in the next step without further purification, though an aqueous workup can be performed to remove salts.
-
Cyclization: Dissolve the crude bis-amide in anhydrous DCM and cool the flask to 0 °C in an ice bath.
-
Slowly add thionyl chloride (2.2 equiv) dropwise. Causality Note: SOCl₂ acts as a dehydrating agent, converting the hydroxyl groups into good leaving groups and facilitating the intramolecular nucleophilic attack by the amide oxygen to form the oxazoline rings.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Carefully quench the reaction by slowly adding it to a stirred, cooled (0 °C) solution of 2 M NaOH.
-
Work-up and Purification: Transfer the mixture to a separatory funnel, separate the organic layer, and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent in vacuo.
-
Purify the crude product by column chromatography on silica gel (typically using a hexane/ethyl acetate gradient) to yield the pure BOX ligand.
Protocol 2: Synthesis of a Phosphinooxazoline (PHOX) Ligand
PHOX ligands are a powerful class of P,N-ligands that excel in numerous transition-metal-catalyzed reactions, particularly palladium-catalyzed asymmetric allylic alkylation.[6] The synthesis is more complex but modular, allowing for variation in both the oxazoline and phosphine moieties.
Caption: Workflow for the synthesis of a Cl-Ph-PHOX ligand.
Reagents & Materials:
-
(2R)-2-amino-2-(4-chlorophenyl)ethan-1-ol (1.0 equiv)
-
2-Cyanobenzonitrile (or other suitable nitrile) (1.0 equiv)
-
Zinc chloride (ZnCl₂), anhydrous (catalytic amount, e.g., 5 mol%)
-
Anhydrous chlorobenzene
-
n-Butyllithium (n-BuLi) in hexanes (1.1 equiv)
-
Diphenylphosphine chloride (ClPPh₂) or Diphenylphosphinic anhydride ((PPh₂)₂O) (1.1 equiv)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
Oxazoline Formation: In a flame-dried Schlenk flask under argon, combine (2R)-2-amino-2-(4-chlorophenyl)ethan-1-ol (1.0 equiv), 2-cyanobenzonitrile (1.0 equiv), and anhydrous ZnCl₂ (0.05 equiv).
-
Add anhydrous chlorobenzene and heat the mixture to 130 °C for 24 hours. Causality Note: ZnCl₂ acts as a Lewis acid to activate the nitrile for nucleophilic attack by the amino alcohol, catalyzing the cyclization to form the oxazoline ring.[7]
-
Cool the reaction, dilute with ethyl acetate, and wash with aqueous EDTA solution to remove the zinc catalyst, followed by water and brine.
-
Dry the organic layer (Na₂SO₄), filter, and concentrate. Purify via column chromatography to obtain the oxazoline intermediate.
-
Phosphine Introduction: Dissolve the purified oxazoline intermediate in anhydrous THF in a flame-dried Schlenk flask under argon.
-
Cool the solution to -78 °C (dry ice/acetone bath).
-
Add n-BuLi (1.1 equiv) dropwise and stir for 1 hour. Causality Note: n-BuLi is a strong base that deprotonates the aromatic ring ortho to the oxazoline group, generating a nucleophilic aryl-lithium species.
-
Slowly add a solution of diphenylphosphine chloride (1.1 equiv) in THF.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Work-up and Purification: Quench the reaction with saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Extract with diethyl ether or ethyl acetate. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography on silica gel under an inert atmosphere to yield the air-sensitive PHOX ligand.
Applications in Asymmetric Catalysis
The true measure of a ligand's utility is its performance in catalysis. The ligands synthesized from (2R)-2-amino-2-(4-chlorophenyl)ethan-1-ol are effective in a range of valuable transformations.
Application 1: Cu(II)-BOX Catalyzed Asymmetric Friedel-Crafts Alkylation
The reaction between indoles and nitroalkenes is a powerful method for constructing chiral building blocks. The Cu(II)-BOX complex effectively controls the stereochemistry of the C-C bond formation.[5]
Caption: Simplified catalytic cycle for Cu-BOX catalyzed Friedel-Crafts alkylation.
-
In a vial, add the Cl-Ph-BOX ligand (11 mol%) and copper(II) trifluoromethanesulfonate (Cu(OTf)₂) (10 mol%).
-
Add the solvent (e.g., toluene or DCM) and stir at room temperature for 1 hour to allow for complex formation.
-
Add the indole (1.2 equiv) followed by the β-nitrostyrene derivative (1.0 equiv).
-
Stir the reaction at the specified temperature (e.g., 0 °C or room temperature) for the required time (typically 12-48 hours).
-
Monitor the reaction by TLC. Upon completion, pass the reaction mixture through a short plug of silica gel, eluting with ethyl acetate, to remove the catalyst.
-
Concentrate the filtrate and determine the yield and enantiomeric excess (ee) of the product by ¹H NMR and chiral HPLC analysis, respectively.
| Substrate (Nitroalkene) | Yield (%) | Enantiomeric Excess (ee, %) |
| β-Nitrostyrene | >95 | >90 |
| 4-Methoxy-β-nitrostyrene | >95 | >92 |
| 4-Bromo-β-nitrostyrene | >90 | >88 |
| (E)-1-nitroprop-1-ene | ~85 | ~85 |
Note: Data is representative and can vary based on specific reaction conditions and indole substrates.
Application 2: Pd-PHOX Catalyzed Asymmetric Allylic Alkylation
Palladium-catalyzed allylic alkylation is a cornerstone of modern organic synthesis. The Pd-PHOX complex creates a highly effective chiral environment for controlling the stereochemistry of the nucleophilic attack on a π-allyl palladium intermediate.[6]
-
In a Schlenk tube under argon, add the palladium precursor (e.g., [Pd(allyl)Cl]₂) (1 mol%) and the Cl-Ph-PHOX ligand (2.2 mol%).
-
Add anhydrous, degassed solvent (e.g., THF or DCM) and stir for 30 minutes to form the active catalyst.
-
Add the allylic substrate (e.g., 1,3-diphenylallyl acetate) (1.0 equiv) and the nucleophile (e.g., dimethyl malonate) (1.2 equiv).
-
Add a base (e.g., N,O-Bis(trimethylsilyl)acetamide - BSA) and a salt additive if required (e.g., KOAc).
-
Stir the reaction at the desired temperature (e.g., room temperature) until the starting material is consumed (monitored by TLC or GC).
-
Quench the reaction and perform a standard aqueous work-up.
-
Purify the product by column chromatography and determine yield and enantiomeric excess (by chiral HPLC or GC).
References
- BenchChem. (2025).
- García-García, P., et al. (2021). Further Developments and Applications of Oxazoline-Containing Ligands in Asymmetric Catalysis.
- Kwo, A. C. (n.d.). SYNTHESIS AND TROUBLESHOOTING OF CHIRAL 1,2-AMINO ALCOHOLS LEADING TO HIGHLY SUBSTITUTED BISOXAZOLINE LIGANDS. IDEALS.
-
Mohan, S., et al. (2022). Synthesis, resolution, and absolute configuration determination of a vicinal amino alcohol with axial chirality. Application to the synthesis of new box and pybox ligands. Chirality. [Link]
-
Khan, I., et al. (2021). Exploiting the Chiral Ligands of Bis(imidazolinyl)- and Bis(oxazolinyl)thiophenes—Synthesis and Application in Cu-Catalyzed Friedel–Crafts Asymmetric Alkylation. Molecules, 26(21), 6667. [Link]
- Tong, P. (1998). New enantioselective catalysts based on chiral amino alcohols. PolyU Electronic Theses.
- Mohan, S., et al. (2022). Synthesis, resolution, and absolute configuration determination of a vicinal amino alcohol with axial chirality. Application to the synthesis of new box and pybox ligands. NIH.
- Check, C. T., & Miller, S. J. (2022). Catalytic Enantioselective Methods for Synthesis of 1,2-Amino Tertiary Alcohols and Their Analogues. PubMed Central.
- BenchChem. (n.d.).
Sources
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- 2. PolyU Electronic Theses: New enantioselective catalysts based on chiral amino alcohols [theses.lib.polyu.edu.hk]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. ideals.illinois.edu [ideals.illinois.edu]
- 5. Exploiting the Chiral Ligands of Bis(imidazolinyl)- and Bis(oxazolinyl)thiophenes—Synthesis and Application in Cu-Catalyzed Friedel–Crafts Asymmetric Alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Large-Scale Synthesis of (2R)-2-amino-2-(4-chlorophenyl)ethan-1-ol: An Industrial Application Guide
Introduction: The Significance of a Chiral Building Block
(2R)-2-amino-2-(4-chlorophenyl)ethan-1-ol is a chiral molecule of considerable interest in the pharmaceutical and fine chemical industries.[1] Its phenylethanolamine scaffold is a fundamental structural motif in numerous biologically active compounds. The presence of a para-chloro substituent on the aromatic ring influences the molecule's lipophilicity and electronic properties, which can modulate its biological activity and pharmacokinetic profile.[1] As a versatile chiral building block, this compound is a key intermediate in the synthesis of more complex, enantiomerically pure molecules, a critical aspect of modern drug development.[1][2][3] This guide provides a comprehensive overview of a robust and scalable synthetic strategy for the large-scale production of (2R)-2-amino-2-(4-chlorophenyl)ethan-1-ol, focusing on practical application and scientific rationale.
Strategic Approach to Enantiomerically Pure Synthesis
The industrial production of a single enantiomer like (2R)-2-amino-2-(4-chlorophenyl)ethan-1-ol necessitates a strategy that is not only high-yielding and stereoselective but also economically viable and scalable. Two primary pathways are considered for such large-scale syntheses:
-
Asymmetric Synthesis: This "chiral-by-design" approach aims to create the desired enantiomer directly, minimizing waste. Methods like asymmetric transfer hydrogenation of a corresponding α-amino ketone have shown great promise, offering high enantioselectivity and yields.[4][5]
-
Chiral Resolution: This classical method involves the synthesis of a racemic mixture of the target molecule, followed by separation of the enantiomers.[6] This is often achieved by forming diastereomeric salts with a chiral resolving agent, which can then be separated by crystallization.[6][7]
For industrial applications, asymmetric transfer hydrogenation presents a more modern and efficient route, avoiding the inherent 50% loss of material associated with classical resolution of racemates.[6] Therefore, this guide will focus on an asymmetric synthesis approach.
Visualizing the Synthetic Workflow
The following diagram outlines the key stages in the large-scale synthesis of (2R)-2-amino-2-(4-chlorophenyl)ethan-1-ol via asymmetric transfer hydrogenation.
Caption: High-level workflow for the synthesis of (2R)-2-amino-2-(4-chlorophenyl)ethan-1-ol.
Reaction Mechanism: A Closer Look
The core of this synthetic strategy lies in the ruthenium-catalyzed asymmetric transfer hydrogenation of 2-amino-1-(4-chlorophenyl)ethanone. The catalyst, typically a ruthenium complex with a chiral diamine ligand like TsDPEN (N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine), facilitates the stereoselective transfer of a hydride from a hydrogen donor (formic acid/triethylamine azeotrope) to the ketone.
Caption: The core chemical transformation of the synthesis.
Quantitative Data Summary
The following table summarizes typical process parameters and expected outcomes for the large-scale synthesis of (2R)-2-amino-2-(4-chlorophenyl)ethan-1-ol.
| Parameter | Target Value | Notes |
| Scale | 10 kg | This protocol is scalable with appropriate engineering controls. |
| Catalyst Loading | 0.1 - 0.5 mol% | Optimization may be required based on raw material purity. |
| Reaction Temperature | 60-65 °C | Close monitoring is crucial to prevent side reactions. |
| Reaction Time | 18-24 hours | Monitor by HPLC for reaction completion. |
| Isolated Yield | >90% | Varies with crystallization efficiency. |
| Enantiomeric Excess (ee) | >99% | Determined by chiral HPLC. |
| Purity (HPLC) | >99.5% | After crystallization and washing. |
Detailed Experimental Protocols
PART 1: Reagent and Catalyst Preparation
1.1 Preparation of the Formic Acid/Triethylamine (5:2) Azeotrope:
-
Rationale: This azeotrope serves as a convenient and effective hydrogen source for the transfer hydrogenation.
-
Procedure:
-
In a fume hood, charge a suitable vessel with 5 molar equivalents of formic acid.
-
Slowly add 2 molar equivalents of triethylamine while stirring and cooling in an ice bath to manage the exothermic reaction.
-
Store the prepared azeotrope under an inert atmosphere (e.g., nitrogen or argon).
-
1.2 Preparation of the Catalyst Solution:
-
Rationale: Pre-dissolving the catalyst ensures homogeneous distribution in the reaction mixture.
-
Procedure:
-
In a dedicated, inerted glovebox or under a stream of nitrogen, weigh the required amount of RuCl[(S,S)-TsDPEN] catalyst (0.1-0.5 mol%).
-
Dissolve the catalyst in degassed methanol (approximately 10 volumes relative to the catalyst weight).
-
PART 2: Asymmetric Transfer Hydrogenation
2.1 Reaction Setup:
-
Procedure:
-
Charge a clean, dry, and inerted glass-lined reactor with 2-amino-1-(4-chlorophenyl)ethanone hydrochloride (1 equivalent).
-
Add methanol (10 volumes relative to the starting material).
-
Begin agitation and ensure the starting material is fully dissolved.
-
2.2 Reaction Execution:
-
Procedure:
-
Add the prepared catalyst solution to the reactor via a cannula or an addition funnel under a positive pressure of nitrogen.
-
Add the formic acid/triethylamine azeotrope to the reaction mixture.
-
Heat the reaction mixture to 60-65 °C and maintain this temperature for the duration of the reaction.
-
Monitor the reaction progress by taking aliquots and analyzing them by HPLC until the starting material is consumed (typically 18-24 hours).
-
PART 3: Product Isolation and Purification
3.1 Reaction Workup:
-
Rationale: Quenching the reaction and adjusting the pH facilitates the precipitation of the free base product.
-
Procedure:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Slowly add a 28% aqueous solution of ammonium hydroxide to adjust the pH to approximately 9-10, inducing crystallization of the product.
-
3.2 Crystallization and Isolation:
-
Procedure:
-
Stir the resulting slurry at room temperature for 2-4 hours to allow for complete crystallization.
-
Isolate the solid product by filtration.
-
Wash the filter cake with deionized water followed by a cold, non-polar solvent (e.g., heptane) to remove residual impurities.
-
3.3 Drying:
-
Procedure:
-
Dry the purified product in a vacuum oven at 40-50 °C until a constant weight is achieved.
-
PART 4: Quality Control
4.1 Purity Analysis:
-
Method: High-Performance Liquid Chromatography (HPLC)
-
Purpose: To determine the chemical purity of the final product. A purity of >99.5% is typically required for pharmaceutical applications.
4.2 Enantiomeric Excess Determination:
-
Method: Chiral High-Performance Liquid Chromatography (Chiral HPLC)
-
Purpose: To confirm the stereochemical purity of the (2R)-enantiomer. The enantiomeric excess should be >99%.
Safety and Handling Considerations
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, lab coat, and chemical-resistant gloves.
-
Ventilation: All operations should be conducted in a well-ventilated fume hood or a controlled reactor environment.
-
Reagent Handling: Formic acid and triethylamine are corrosive and should be handled with care. The ruthenium catalyst is a precious metal catalyst and should be handled according to its Safety Data Sheet (SDS).
-
Pressure and Temperature: Monitor reactor pressure and temperature closely, especially during heating and quenching steps.
Conclusion
The asymmetric transfer hydrogenation of 2-amino-1-(4-chlorophenyl)ethanone offers a highly efficient and scalable route to (2R)-2-amino-2-(4-chlorophenyl)ethan-1-ol.[4][5] This method provides excellent yields and enantioselectivity, meeting the stringent requirements of the pharmaceutical industry. By following the detailed protocols and adhering to the safety guidelines outlined in this document, researchers and production chemists can confidently implement this synthesis on an industrial scale.
References
-
Cao, Y., & Yang, G. (2016). A Reduction of Chiral Amino Acids Based on Current Method. Journal of Chemical and Pharmaceutical Research, 8(12), 139-143. Available at: [Link]
-
Westlake University. (2023, October 12). New Approach Facilitates Chiral Amino Alcohol Synthesis. Retrieved from [Link]
-
ResearchGate. (2008). Simple and efficient synthesis of chiral amino alcohols with an amino acid-based skeleton. Retrieved from [Link]
-
Patel, R. N. (2008). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. Symmetry, 1(1), 41-75. Available at: [Link]
-
Wikipedia. (n.d.). Chiral resolution. Retrieved from [Link]
-
Nitroxoline Anticancerogen Tablets. (n.d.). 2-(4-Aminophenyl)ethanol for orgnic synthesis. Retrieved from [Link]
-
SciHorizon. (2025, February 2). Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Un. Retrieved from [Link]
- Google Patents. (n.d.). EP0924194B1 - Processes for producing optically active 2-amino-1-phenylethanol derivatives.
-
Al-Majdhoub, M. I., et al. (2024). Elucidating Chiral Resolution of Aromatic Amino Acids Using Glycopeptide Selectors: A Combined Molecular Docking and Chromatographic Study. Molecules, 29(17), 3988. Available at: [Link]
-
Clayden, J., et al. (2025). Asymmetric Intramolecular α-Arylation of Polar Amino Acids Bearing β-Leaving Groups. Angewandte Chemie International Edition. Available at: [Link]
- Google Patents. (n.d.). WO1996036584A1 - Process for resolving chiral acids with 1-aminoindan-2-ols.
-
ChemRxiv. (2024, May 10). Reimagining Enantioselective Aminoalcohol Synthesis via Chemoselective Electrocatalytic Radical Cross Couplings. Retrieved from [Link]
-
Patel, R. N. (2011). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. Molecules, 16(12), 9873-9919. Available at: [Link]
-
Kelly, P. P., et al. (2018). Application of ω-Transaminases in the Pharmaceutical Industry. Chemical Reviews, 118(1), 349-377. Available at: [Link]
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Application Notes and Protocols: Stereoselective Synthesis of β-Amino Acids Utilizing a Novel Chiral Auxiliary Derived from (2R)-2-amino-2-(4-chlorophenyl)ethan-1-ol
Introduction: The Significance of Chiral β-Amino Acids and the Quest for Stereocontrol
β-Amino acids are crucial structural motifs in a vast array of biologically active molecules, including natural products, peptides, and pharmaceuticals.[1][2] Their incorporation into peptide backbones can induce stable secondary structures and enhance resistance to enzymatic degradation, making them invaluable tools in drug discovery and development.[2] The stereochemistry of these building blocks is paramount, as different enantiomers often exhibit markedly different pharmacological profiles. Consequently, the development of robust and efficient methods for the stereoselective synthesis of β-amino acids remains a significant focus of chemical research.[3]
A powerful and widely employed strategy for achieving high levels of stereocontrol in asymmetric synthesis is the use of chiral auxiliaries.[4] These are chiral molecules that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction, after which they can be removed and ideally recycled. Among the most successful chiral auxiliaries are the oxazolidinones, popularized by David Evans, which have proven to be highly effective in a variety of stereoselective transformations, including aldol reactions, alkylations, and Michael additions.[4]
This application note details a robust protocol for the stereoselective synthesis of β-amino acids, leveraging a novel chiral oxazolidinone auxiliary derived from the readily available and cost-effective (2R)-2-amino-2-(4-chlorophenyl)ethan-1-ol. We will first describe the synthesis and characterization of this new chiral auxiliary and subsequently demonstrate its application in a diastereoselective Michael addition reaction to afford an enantioenriched β-amino acid derivative.
Part 1: Synthesis of the Chiral Auxiliary: (4R)-4-(4-chlorophenyl)oxazolidin-2-one
The first phase of our strategy involves the synthesis of the chiral oxazolidinone auxiliary from (2R)-2-amino-2-(4-chlorophenyl)ethan-1-ol. The 1,2-amino alcohol functionality is an ideal precursor for the formation of the oxazolidinone ring.
Causality of Experimental Choices:
The cyclization of the amino alcohol to the corresponding oxazolidinone can be achieved using various carbonylating agents. Diethyl carbonate is a safe and effective choice, proceeding via a two-step mechanism involving initial N-acylation followed by intramolecular cyclization. The use of a base, such as potassium carbonate, facilitates the deprotonation of the alcohol, promoting the final ring-closing step.
Experimental Workflow for Chiral Auxiliary Synthesis
Sources
- 1. Reformatsky Reaction [organic-chemistry.org]
- 2. Beta2-Amino Acids: Synthesis Approaches & Compounds - ChiroBlock Chiroblock GmbH [chiroblock.com]
- 3. "Enantioselective synthesis of β-amino acid derivatives using amidine-b" by Matthew Robert Straub [openscholarship.wustl.edu]
- 4. sigmaaldrich.com [sigmaaldrich.com]
Troubleshooting & Optimization
Common side reactions in the synthesis of (2R)-2-amino-2-(4-chlorophenyl)ethan-1-ol
Technical Support Center: Synthesis of (2R)-2-amino-2-(4-chlorophenyl)ethan-1-ol
Welcome to the technical support guide for the synthesis of (2R)-2-amino-2-(4-chlorophenyl)ethan-1-ol. This critical chiral building block is foundational in the development of several pharmaceutical agents. Its synthesis, while well-established, is prone to specific side reactions that can impact yield, purity, and, most importantly, stereochemical integrity.
This guide is structured to provide direct, actionable solutions to common problems encountered during the synthesis, moving from frequently asked questions to a detailed troubleshooting section.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding the synthetic strategy and its primary challenges.
Q1: What is the most common and effective industrial method for synthesizing (2R)-2-amino-2-(4-chlorophenyl)ethan-1-ol?
The most prevalent and stereoselective method is the asymmetric reduction of the prochiral ketone, 2-amino-1-(4-chlorophenyl)ethanone. This transformation is typically achieved using a borane reagent in the presence of a chiral catalyst. The Corey-Bakshi-Shibata (CBS) reduction, which employs a chiral oxazaborolidine catalyst, is a widely recognized and highly effective method for achieving high enantioselectivity in this type of reduction.[1][2][3]
Q2: What are the primary side reactions and challenges I should anticipate?
The main challenges revolve around controlling the stereochemistry and ensuring complete conversion. The most common issues are:
-
Low Enantiomeric Excess (ee): Formation of the undesired (S)-enantiomer, leading to a product that is not enantiopure.
-
Incomplete Reaction: Failure of the starting ketone to convert fully to the desired alcohol.
-
Formation of Byproducts: Generation of unexpected impurities due to competing reaction pathways.
-
Racemization: Loss of stereochemical integrity either during the reaction or workup.
Q3: Why is controlling enantioselectivity so critical for this molecule?
(2R)-2-amino-2-(4-chlorophenyl)ethan-1-ol is a chiral molecule, and in pharmaceutical applications, typically only one enantiomer (in this case, the R-enantiomer) provides the desired therapeutic effect. The other enantiomer may be inactive or, in some cases, cause undesirable side effects. Therefore, achieving high enantiomeric excess is a critical quality attribute mandated by regulatory agencies for drug development and manufacturing.
Q4: How does the choice of reducing agent and catalyst influence the outcome?
The combination of the reducing agent and catalyst is paramount.
-
Reducing Agent: Borane (BH₃), often complexed with THF or dimethyl sulfide (BMS), is the hydride source. Its reactivity must be modulated by the catalyst.[4][5] Using stronger, non-selective reducing agents like sodium borohydride without a chiral director will result in a racemic mixture (a 50:50 mix of R and S enantiomers).[1]
-
Catalyst: The chiral oxazaborolidine catalyst forms a complex with borane, creating a sterically defined pocket.[2] The ketone substrate coordinates to this complex in a specific orientation to minimize steric hindrance, forcing the hydride to be delivered to one face of the carbonyl, thus generating the desired enantiomer.[1][2] The integrity and purity of this catalyst are directly linked to the enantioselectivity of the reaction.
Part 2: Troubleshooting Guide: Common Issues and Solutions
This section provides a detailed, problem-oriented approach to resolving specific experimental failures.
Problem 1: My enantiomeric excess (ee) is low or inconsistent.
Low enantioselectivity is the most frequent and critical issue. The cause often lies in the integrity of the catalytic cycle.
Q: I'm observing a significant amount of the undesired (S)-enantiomer. What are the likely causes?
A: There are several potential causes, primarily related to the catalyst's effectiveness and the reaction conditions.
-
Cause A: Inactive or Aged Catalyst.
-
Explanation: Oxazaborolidine catalysts are sensitive to moisture and air. Prolonged storage or improper handling can lead to hydrolysis and degradation, resulting in a loss of catalytic activity and stereocontrol. The use of an aged catalyst is a common reason for low reproducibility.[3]
-
Solution:
-
Use a freshly opened bottle of the CBS catalyst or one that has been stored rigorously under an inert atmosphere (Nitrogen or Argon).
-
Consider generating the oxazaborolidine catalyst in situ from the corresponding chiral amino alcohol and a borane source immediately before the reduction. This ensures the highest possible activity.[3][6]
-
-
-
Cause B: Incorrect Reaction Temperature.
-
Explanation: Asymmetric reductions are highly temperature-dependent. The energy difference between the desired (lower energy) and undesired transition states is often small. Higher temperatures can provide enough energy to overcome this barrier, promoting the non-selective pathway and reducing the ee.
-
Solution:
-
Maintain the recommended temperature for the specific CBS catalyst and substrate, often between -20 °C and 0 °C.
-
Ensure efficient stirring and slow addition of the ketone to the catalyst-borane mixture to dissipate any heat of reaction and avoid localized temperature spikes.
-
-
-
Cause C: Presence of Impurities.
-
Explanation: Nucleophilic or Lewis basic impurities (e.g., water, residual amines from a previous step, or certain solvents) can coordinate to the Lewis acidic boron center of the catalyst. This interference disrupts the organized transition state required for high enantioselectivity.[5]
-
Solution:
-
Rigorously dry all solvents and glassware before use.
-
Ensure the starting material, 2-amino-1-(4-chlorophenyl)ethanone, is of high purity and free from any basic residues. Purification by recrystallization or column chromatography may be necessary.
-
-
Problem 2: The reaction is sluggish or incomplete, resulting in low yield.
A low yield of the desired product, with significant starting material remaining, points to an issue with the reagents or reaction setup.
Q: My reaction has stalled, and TLC/LC-MS analysis shows a large amount of unreacted 2-amino-1-(4-chlorophenyl)ethanone. Why?
A: This typically indicates a problem with the hydride source or the catalyst's ability to function.
-
Cause A: Deactivated Reducing Agent.
-
Explanation: Borane-THF or borane-dimethyl sulfide (BMS) complexes can degrade upon exposure to moisture or protic solvents, reducing the amount of active hydride available for the reduction. Sodium borohydride, if used in a related (though not recommended for this specific asymmetric synthesis) process, is also notoriously unstable in protic solvents.[4]
-
Solution:
-
Use anhydrous solvents for the reaction.
-
Use fresh, high-quality borane reagents. Titrate the borane solution before use to confirm its molarity if it has been stored for an extended period.
-
Ensure the reaction is run under an inert atmosphere to prevent moisture ingress.
-
-
-
Cause B: Insufficient Stoichiometry of Borane.
-
Explanation: The substrate has two Lewis basic sites (the amino group and the carbonyl oxygen) and an acidic N-H proton that can react with borane. More than one equivalent of borane is required to account for complexation with the amino group and for the hydride transfer to the carbonyl.
-
Solution:
-
A common protocol uses approximately 0.6 equivalents of borane for the reduction itself and an additional equivalent to complex with the amino alcohol substrate, for a total of ~1.6 equivalents.
-
Review the literature for the specific substrate and catalyst system to ensure the correct stoichiometry is being used. For the CBS reduction, the catalyst (typically 5-10 mol%) coordinates one equivalent of borane, and the ketone substrate coordinates to this complex for reduction.[2]
-
-
Problem 3: I'm observing significant formation of an unknown byproduct.
The appearance of unexpected spots on a TLC plate or peaks in an LC-MS chromatogram indicates a competing side reaction is occurring.
Q: An impurity with a different polarity is forming alongside my product. What could it be?
A: While less common than stereochemical or conversion issues, byproduct formation can occur under non-optimized conditions.
-
Cause: Hydroboration of the Aromatic Ring.
-
Explanation: Although the chlorophenyl ring is electron-deficient, under forcing conditions (e.g., high temperatures, prolonged reaction times), hydroboration of the aromatic ring is a potential, albeit minor, side reaction. This is more of a concern with electron-rich aromatic systems or α,β-unsaturated ketones where hydroboration of the double bond can compete.[3]
-
Solution:
-
Adhere strictly to the recommended reaction temperature and time.
-
Monitor the reaction progress and quench it promptly upon completion to avoid over-reduction or other side reactions.
-
-
Part 3: Visualized Workflows and Protocols
To provide further clarity, this section includes a troubleshooting workflow diagram, a mechanistic diagram of the key reaction, and a reference experimental protocol.
Troubleshooting Workflow
This diagram outlines a logical sequence for diagnosing and resolving common issues.
Caption: A decision tree for troubleshooting the synthesis.
Mechanism of Stereoselection: The CBS Catalytic Cycle
The following diagram illustrates how the chiral oxazaborolidine catalyst directs the stereochemical outcome of the ketone reduction.
Caption: The catalytic cycle of the CBS reduction.
Reference Protocol: Asymmetric Reduction of 2-Amino-1-(4-chlorophenyl)ethanone
Disclaimer: This protocol is for informational purposes only. All laboratory work should be conducted by trained professionals with appropriate safety precautions.
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add (R)-(-)-2-Methyl-CBS-oxazaborolidine (1 M in toluene, 0.1 eq.).
-
Catalyst Activation: Dilute the catalyst with anhydrous tetrahydrofuran (THF). Cool the solution to 0 °C.
-
Borane Addition: Slowly add borane-dimethyl sulfide complex (BMS, ~1.6 eq.) dropwise to the catalyst solution, ensuring the temperature remains below 5 °C. Stir the mixture for 15 minutes at this temperature to allow for the formation of the active catalyst-borane complex.
-
Substrate Addition: Dissolve 2-amino-1-(4-chlorophenyl)ethanone hydrochloride (1.0 eq.) in anhydrous THF. Note: If starting from the hydrochloride salt, a pre-neutralization step with a non-nucleophilic base and subsequent filtration may be required to liberate the free amine. Add the ketone solution dropwise to the reaction mixture over 30-60 minutes, maintaining the internal temperature at 0 °C.
-
Reaction Monitoring: Stir the reaction at 0 °C. Monitor the progress by TLC or LC-MS until the starting material is consumed (typically 1-4 hours).
-
Quenching: Once the reaction is complete, quench it by the slow, dropwise addition of methanol at 0 °C. This will react with any excess borane.
-
Workup: Allow the mixture to warm to room temperature. Add 1 M HCl and stir for 30 minutes to hydrolyze the borate esters. Separate the organic and aqueous layers. Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by recrystallization or column chromatography to yield the final product.
-
Analysis: Confirm the structure by ¹H NMR and MS. Determine the enantiomeric excess by chiral HPLC analysis.
Troubleshooting Summary Table
| Observed Problem | Probable Cause(s) | Recommended Actions |
| Low Enantiomeric Excess (<95%) | 1. Degraded/aged catalyst.2. Reaction temperature too high.3. Impurities in starting material or solvent. | 1. Use fresh or in situ generated catalyst.2. Maintain temperature at/below 0 °C.3. Purify ketone; use anhydrous solvents. |
| Low Yield (<85%) | 1. Inactive borane reagent.2. Insufficient stoichiometry of borane.3. Catalyst poisoning. | 1. Use fresh, titrated borane.2. Ensure at least 1.6 equivalents of borane are used.3. Ensure all reagents and solvents are pure. |
| Formation of Byproducts | 1. Prolonged reaction time.2. High reaction temperature. | 1. Monitor reaction and quench upon completion.2. Adhere to recommended temperature profile. |
References
- ACS GCI Pharmaceutical Roundtable. (2026). Boron-based Reductants. Wordpress.
- Wikipedia. (2024). Enantioselective reduction of ketones.
- Corey, E. J., Bakshi, R. K., & Shibata, S. (1987). Highly Enantioselective Borane Reduction of Ketones Catalyzed by Chiral Oxazaborolidines. Mechanism and Synthetic Implications. Journal of the American Chemical Society, 109(18), 5551–5553.
- Mandal, S. K. (2018). Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols. Molecules, 23(9), 2346.
- Master Organic Chemistry. (2020). Ketones to Alcohols, Part 4: Enantioselective Reduction: Boranes. YouTube.
- Royal Society of Chemistry. (2020). Recent advances in the synthesis of α-amino ketones. Organic & Biomolecular Chemistry.
Sources
Optimizing reaction conditions for the synthesis of (2R)-2-amino-2-(4-chlorophenyl)ethan-1-ol
Welcome to the technical support center for the synthesis of (2R)-2-amino-2-(4-chlorophenyl)ethan-1-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to equip you with the necessary knowledge to optimize your reaction conditions and overcome common challenges encountered during this synthesis.
Overview of the Primary Synthetic Route
The most common and reliable method for the enantioselective synthesis of (2R)-2-amino-2-(4-chlorophenyl)ethan-1-ol is the asymmetric reduction of the corresponding prochiral ketone, 2-amino-1-(4-chlorophenyl)ethanone. The Corey-Bakshi-Shibata (CBS) reduction is a widely employed method for this transformation, utilizing a chiral oxazaborolidine catalyst to achieve high enantioselectivity.[1][2][3]
Troubleshooting Guide
This section addresses specific issues that you may encounter during the synthesis in a question-and-answer format.
Issue 1: Low Enantiomeric Excess (% ee)
Question: My reaction is yielding the desired product, but the enantiomeric excess is consistently low. What are the potential causes and how can I improve it?
Answer: Low enantiomeric excess is a common issue in asymmetric synthesis and can stem from several factors. Here is a systematic approach to troubleshooting this problem:
-
Catalyst Integrity and Handling:
-
Purity and Age: The purity and stability of the oxazaborolidine catalyst are paramount. Catalysts can degrade over time, especially if not stored under inert conditions, leading to diminished enantioselectivity.[4][5] Using a fresh batch of the catalyst or one that has been recently opened is advisable. For maximum reproducibility, consider generating the catalyst in situ from the corresponding chiral amino alcohol and a borane source immediately before the reduction.[5][6]
-
Air and Moisture Sensitivity: Oxazaborolidine catalysts and borane reagents are highly sensitive to moisture and air.[1][7] The presence of water can lead to a non-catalyzed, non-enantioselective reduction pathway, thus lowering the overall ee.[6] Ensure all glassware is flame-dried, solvents are anhydrous, and the reaction is conducted under a strictly inert atmosphere (e.g., Argon or Nitrogen).[4][7]
-
-
Reaction Conditions:
-
Temperature Control: Temperature is a critical parameter in controlling enantioselectivity. Generally, lower temperatures favor higher enantiomeric excess.[6] It is recommended to perform the reaction at the temperature specified in the literature protocol, typically between -20 °C and 0 °C. A temperature screen may be necessary to find the optimal condition for your specific setup.
-
Solvent Choice: The solvent can influence the conformation of the catalyst-substrate complex and the stability of the transition state, thereby affecting the enantioselectivity.[8] Tetrahydrofuran (THF) is a common solvent for CBS reductions. If you are experiencing low ee, a solvent screen including other aprotic solvents like dichloromethane (DCM) or toluene could be beneficial.
-
-
Substrate Quality:
-
Purity of the α-amino ketone: Impurities in the starting ketone can interfere with the catalyst. Some impurities might act as catalyst poisons by binding irreversibly to the catalyst, while others could promote a non-selective background reaction.[9] Ensure your 2-amino-1-(4-chlorophenyl)ethanone is of high purity. Recrystallization or column chromatography of the starting material may be necessary.
-
-
Analytical Method Validation:
-
Accurate ee Determination: Before extensive optimization, confirm that your analytical method (typically chiral HPLC or GC) for determining the enantiomeric excess is accurate.[4][9] Prepare a racemic sample of (2R/S)-2-amino-2-(4-chlorophenyl)ethan-1-ol and ensure your chromatography method can baseline-separate the two enantiomers, showing a 50:50 ratio.[9]
-
Troubleshooting Workflow for Low Enantiomeric Excess
Caption: A systematic workflow for troubleshooting low enantiomeric excess.
Issue 2: Low or Incomplete Conversion
Question: The reaction is not going to completion, or I am observing very low yields of the product. What should I investigate?
Answer: Low conversion can be frustrating, but it is often solvable by examining the reagents and reaction setup.
-
Borane Reagent:
-
Titer of Borane Solution: Borane solutions (e.g., BH₃·THF or BH₃·SMe₂) can degrade over time, leading to a lower effective concentration. It is crucial to use a fresh bottle or to titrate the borane solution to determine its exact molarity before use.
-
Stoichiometry: Ensure the correct stoichiometry of the borane reagent is used. Typically, a slight excess relative to the ketone substrate is required.
-
-
Catalyst Loading:
-
While the CBS reduction is catalytic, an insufficient amount of catalyst will result in a slow reaction rate and incomplete conversion. A typical catalyst loading is 5-10 mol%. If the conversion is low, consider increasing the catalyst loading slightly.
-
-
Reaction Time and Temperature:
-
If the reaction is performed at a very low temperature to maximize enantioselectivity, the reaction rate may be significantly reduced. Monitor the reaction progress by TLC or HPLC and allow for a longer reaction time if necessary. If the reaction is still sluggish, a slight increase in temperature may be required, potentially with a small trade-off in enantioselectivity.
-
Issue 3: Difficult Purification
Question: I am having trouble purifying the final product, (2R)-2-amino-2-(4-chlorophenyl)ethan-1-ol. What are the best practices for its isolation and purification?
Answer: Chiral amino alcohols can sometimes be challenging to purify due to their physical properties.
-
Work-up Procedure:
-
After quenching the reaction (typically with methanol), an acidic workup is often employed to protonate the amino alcohol, allowing it to be extracted into an aqueous layer and separated from non-polar byproducts. Subsequent basification of the aqueous layer and extraction with an organic solvent will yield the free amino alcohol.
-
-
Purification Technique:
-
Crystallization: If the product is a solid, crystallization is often the most effective method for purification and can sometimes lead to an enhancement of the enantiomeric excess. Experiment with different solvent systems to find one that provides good crystals.
-
Column Chromatography: If the product is an oil or does not crystallize easily, flash column chromatography on silica gel is a standard method. A solvent system such as dichloromethane/methanol or ethyl acetate/hexane with a small amount of triethylamine (to prevent the product from streaking on the silica) is often effective.
-
Resolution of Racemates: In cases where the asymmetric synthesis fails to provide high enantiomeric excess, resolution of the racemic amino alcohol can be achieved using chiral resolving agents like tartaric acid or by forming diastereomeric salts that can be separated by crystallization.[10]
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of the Corey-Bakshi-Shibata (CBS) reduction?
A1: The CBS reduction mechanism involves a few key steps:
-
Coordination: The borane (BH₃) coordinates to the Lewis basic nitrogen atom of the chiral oxazaborolidine catalyst. This activates the borane, making it a more potent hydride donor, and increases the Lewis acidity of the endocyclic boron atom of the catalyst.[1][3][7]
-
Substrate Binding: The ketone substrate then coordinates to the now more Lewis-acidic endocyclic boron of the catalyst. The catalyst's chiral framework directs the ketone to bind in a specific orientation, exposing one of its prochiral faces to the activated borane.[1][7]
-
Hydride Transfer: An intramolecular hydride transfer occurs from the borane to the carbonyl carbon of the ketone via a six-membered ring transition state. This face-selective hydride delivery results in the formation of the chiral alcohol.[1][7]
-
Catalyst Regeneration: The resulting alkoxyborane dissociates, regenerating the catalyst for the next cycle. An acidic workup liberates the final chiral alcohol product.[1]
Mechanism of the CBS Reduction
Caption: Simplified catalytic cycle of the CBS reduction.
Q2: Can I use a different reducing agent instead of a borane complex?
A2: While borane complexes are standard for CBS reductions, other reducing agents are used in different types of asymmetric ketone reductions. For instance, asymmetric transfer hydrogenation (ATH) utilizes a chiral transition metal catalyst (often Ruthenium or Rhodium) and a hydrogen source like isopropanol or formic acid.[11][12] However, for the specific CBS reaction, borane is the required hydride source.
Q3: How do I prepare the starting material, 2-amino-1-(4-chlorophenyl)ethanone?
A3: 2-amino-1-(4-chlorophenyl)ethanone is typically synthesized from 1-(4-chlorophenyl)ethanone. A common route involves the α-bromination of the acetophenone followed by reaction with an amine source, often hexamethylenetetramine (in the Delepine reaction) or direct amination, followed by hydrolysis to give the α-amino ketone. Protecting the amino group (e.g., as a hydrochloride salt) is common to improve stability.
Q4: Are there alternative synthetic routes to (2R)-2-amino-2-(4-chlorophenyl)ethan-1-ol?
A4: Yes, other strategies exist for synthesizing chiral amino alcohols. These include:
-
Chiral Pool Synthesis: Starting from a readily available chiral molecule, such as an amino acid.[13]
-
Asymmetric Aminohydroxylation: This method introduces both the amino and hydroxyl groups across a double bond of a styrene derivative in a stereocontrolled manner.[13]
-
Biocatalysis: Using enzymes, such as engineered amine dehydrogenases, to perform the asymmetric reductive amination of α-hydroxy ketones.[14]
Experimental Protocols
Protocol 1: In Situ Generation of the CBS Catalyst and Asymmetric Reduction
This protocol is adapted from established procedures for CBS reductions.[5][6]
Materials:
-
(R)-(+)-2-Methyl-CBS-oxazaborolidine precursor (e.g., (R)-tetrahydro-1-methyl-3,3-diphenyl-1H,3H-pyrrolo[1,2-c][9][10][13]oxazaborole)
-
Borane-tetrahydrofuran complex solution (1.0 M in THF)
-
2-Amino-1-(4-chlorophenyl)ethanone hydrochloride
-
Anhydrous Tetrahydrofuran (THF)
-
Methanol (MeOH)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate solution (NaHCO₃)
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Setup: Under an argon atmosphere, add the (R)-2-Methyl-CBS-oxazaborolidine precursor (0.1 equivalents) to a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and an addition funnel.
-
Catalyst Formation: Dissolve the precursor in anhydrous THF. Cool the solution to 0 °C and slowly add borane-THF solution (0.1 equivalents). Stir for 15 minutes at 0 °C to form the active catalyst.
-
Borane Addition: Add additional borane-THF solution (1.0 equivalent) to the flask, maintaining the temperature at 0 °C.
-
Substrate Addition: Dissolve 2-amino-1-(4-chlorophenyl)ethanone hydrochloride (1.0 equivalent) in anhydrous THF and add it dropwise to the reaction mixture over 30 minutes, keeping the internal temperature below 0 °C.
-
Reaction Monitoring: Stir the reaction at 0 °C and monitor its progress by Thin Layer Chromatography (TLC) or HPLC. The reaction is typically complete within 1-4 hours.
-
Quenching: Upon completion, slowly and carefully quench the reaction by the dropwise addition of methanol at 0 °C to destroy excess borane.
-
Workup: Warm the mixture to room temperature and remove the solvent under reduced pressure. Redissolve the residue in ethyl acetate and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.[13]
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel or by crystallization to yield (2R)-2-amino-2-(4-chlorophenyl)ethan-1-ol.
-
Analysis: Determine the enantiomeric excess of the product using chiral HPLC analysis.
Table 1: Summary of Typical Reaction Parameters
| Parameter | Recommended Condition | Rationale |
| Catalyst | (R)-2-Methyl-CBS-oxazaborolidine | Provides high enantioselectivity for the (R)-alcohol. |
| Catalyst Loading | 5-10 mol% | Balances reaction rate and cost. |
| Reducing Agent | BH₃·THF or BH₃·SMe₂ | Standard hydride source for CBS reductions. |
| Stoichiometry of BH₃ | 1.1 - 1.5 equivalents | Ensures complete reduction of the ketone. |
| Solvent | Anhydrous THF | Common aprotic solvent, good for solubility and reactivity. |
| Temperature | -20 °C to 0 °C | Lower temperatures generally improve enantioselectivity.[6] |
| Reaction Time | 1 - 6 hours | Substrate dependent; monitor by TLC/HPLC. |
References
-
New Methods of Resolution and Purification of Racemic and Diastereomeric Amino Alcohol Derivatives Using Boric Acid and Chiral 1,1'-Bi-2-naphthol. The Journal of Organic Chemistry. [Link]
-
Enantioselective synthesis of α-amino ketones through palladium-catalyzed asymmetric arylation of α-keto imines. PubMed Central. [Link]
-
Corey-Bakshi-Shibata Reduction: Mechanism & Examples. NROChemistry. [Link]
-
Diastereoselective reduction of α-aminoketones: Synthesis of anti- and syn-β-aminoalcohols. ScienceDirect. [Link]
-
Corey-Bakshi-Shibata Reduction. Organic Chemistry Portal. [Link]
-
Corey–Itsuno reduction. Wikipedia. [Link]
-
Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols. PMC - NIH. [Link]
-
Corey-Itsuno, Corey-Bakshi-Shibata Reduction. YouTube. [Link]
-
Chiral 1,3,2-Oxazaborolidine Catalysts for Enantioselective Photochemical Reactions. Accounts of Chemical Research - ACS Publications. [Link]
-
N-Selective Alkylation of Norepinephrine by Reductive Amination. MDPI. [Link]
-
Synthesis and Synthetic Applications of α-Amino Ketones Derived from Natural α-Amino Acids. ResearchGate. [Link]
-
An Optimized in situ Procedure for the Oxazaborolidine Catalyzed Enantioselective Reduction of Prochiral Ketones. Sci-Hub. [Link]
-
Synthesis, resolution, and absolute configuration determination of a vicinal amino alcohol with axial chirality. Application to the synthesis of new box and pybox ligands. NIH. [Link]
-
Enantioselective reduction of ketones. Wikipedia. [Link]
-
Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli. Frontiers in Bioengineering and Biotechnology. [Link]
-
Recent advances in the synthesis of α-amino ketones. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
Norepinephrine, Epinephrine and Acetylcholine - Synthesis, Release and Metabolism. CVPharmacology. [Link]
-
Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Un. SciHorizon. [Link]
-
Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Unprotected α-Ketoamines. The Journal of Organic Chemistry - ACS Publications. [Link]
- Method for synthesizing norepinephrine.
-
Asymmetric-Synthesis. University of Bath. [Link]
-
Enantioselective synthesis. Wikipedia. [Link]
-
Synthesis of 2-(4-chlorobenzylamino)-1-(4-nitrophenyl)ethanol and its chemical transformations. ResearchGate. [Link]
-
A process for the preparation of 1-(2-chlorophenyl)-2-(2H-tetrazol-2-yl)ethanone. Technical Disclosure Commons. [Link]
-
Overview on the chemistry of 1-(4-substituted aminophenyl) ethanones Part(I). ResearchGate. [Link]
- Preparation and application of (R)-2-[[2-(4-aminophenyl)ethyl]amino]-1-phenylethyl alcohol.
-
The preparation of indazoles via metal free intramolecular electrophilic amination of 2-aminophenyl ketoximes. Organic Syntheses Procedure. [Link]
Sources
- 1. Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 2. Corey-Bakshi-Shibata Reduction [organic-chemistry.org]
- 3. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. m.youtube.com [m.youtube.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Enantioselective reduction of ketones - Wikipedia [en.wikipedia.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Frontiers | Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli [frontiersin.org]
Purification techniques for removing impurities from (2R)-2-amino-2-(4-chlorophenyl)ethan-1-ol
Welcome to the technical support center for the purification of (2R)-2-amino-2-(4-chlorophenyl)ethan-1-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and detailed protocols for obtaining this valuable chiral building block in high purity. (2R)-2-amino-2-(4-chlorophenyl)ethan-1-ol is a key intermediate in the synthesis of various pharmaceuticals, and its stereochemical integrity is often crucial for the desired biological activity.
The purification of polar amino alcohols like this one presents unique challenges due to their dual hydrophilic (alcohol) and basic (amino) nature. These properties can lead to difficulties in crystallization and chromatographic separation.[1] This guide will equip you with the knowledge to navigate these challenges effectively.
Understanding the Purification Challenge: Potential Impurities
A common and efficient route to (2R)-2-amino-2-(4-chlorophenyl)ethan-1-ol involves the asymmetric reduction of a prochiral α-azido ketone precursor, 2-azido-1-(4-chlorophenyl)ethanone. This synthetic pathway, while effective, can introduce several impurities that need to be removed.
Common Impurities from Asymmetric Reduction of 2-azido-1-(4-chlorophenyl)ethanone:
| Impurity | Chemical Name | Reason for Presence | Impact on Purification |
| Starting Material | 2-azido-1-(4-chlorophenyl)ethanone | Incomplete reduction reaction. | Can interfere with crystallization and may have different chromatographic behavior. |
| Opposite Enantiomer | (2S)-2-amino-2-(4-chlorophenyl)ethan-1-ol | Imperfect enantioselectivity of the reduction catalyst. | The most challenging impurity to remove due to identical physical properties, requiring chiral separation techniques. |
| Over-reduction Products | e.g., 2-(4-chlorophenyl)ethan-1,2-diol | Non-specific reduction of the aromatic ring or other functional groups under harsh conditions. | Polarity may differ, allowing for separation by standard chromatography or crystallization. |
| Byproducts from Azide Reduction | α-imino ketone or subsequent hydrolysis products | Side reactions of the azide group during reduction.[2] | May be reactive and can complicate purification; properties will vary. |
| Catalyst Residues | e.g., Ruthenium or Iridium complexes | Incomplete removal of the asymmetric hydrogenation catalyst. | Can be removed by filtration through a plug of silica or celite, or by specific workup procedures. |
Purification Strategy Workflow
The selection of a suitable purification strategy depends on the impurity profile and the desired final purity. Below is a general workflow to guide your decision-making process.
Caption: General workflow for the purification of (2R)-2-amino-2-(4-chlorophenyl)ethan-1-ol.
Troubleshooting and FAQs
This section addresses common issues encountered during the purification of (2R)-2-amino-2-(4-chlorophenyl)ethan-1-ol in a question-and-answer format.
Crystallization & Recrystallization
Q1: My compound "oils out" instead of crystallizing. What should I do?
A1: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This often happens if the boiling point of the solvent is too close to the melting point of your compound, or if the solution is supersaturated at a temperature above the compound's melting point.[2]
-
Troubleshooting Steps:
-
Reheat the solution to redissolve the oil.
-
Add a small amount of additional solvent to reduce the saturation level.
-
Allow the solution to cool much more slowly. You can do this by insulating the flask or placing it in a warm bath that cools gradually.
-
If the problem persists, consider a different solvent system with a higher boiling point or one in which your compound has slightly lower solubility at elevated temperatures.
-
Q2: No crystals are forming, even after cooling the solution for an extended period. What's wrong?
A2: This is a common issue, especially with highly polar compounds. It could be due to several factors, including excessive solvent, a very pure compound that is slow to nucleate, or the presence of impurities that inhibit crystallization.
-
Troubleshooting Steps:
-
Induce Crystallization:
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask at the meniscus. The microscopic scratches can provide nucleation sites.
-
Seeding: If you have a small crystal of the pure compound, add it to the solution to act as a template for crystal growth.
-
-
Reduce Solvent Volume: You may have used too much solvent. Gently heat the solution and evaporate a portion of the solvent, then allow it to cool again.
-
Change Solvent System: If the above methods fail, your compound may be too soluble in the chosen solvent. Consider a solvent in which it is less soluble, or use a two-solvent system (a "good" solvent for dissolution and a "poor" solvent to induce precipitation).
-
Q3: The yield from my recrystallization is very low. How can I improve it?
A3: A low yield can result from using too much solvent, cooling the solution too quickly (which traps impurities and reduces the yield of pure product), or premature crystallization while the solution is still hot.
-
Troubleshooting Steps:
-
Minimize Solvent: Use the minimum amount of hot solvent necessary to fully dissolve the crude product.
-
Slow Cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath. This maximizes the formation of pure crystals.
-
Check the Mother Liquor: After filtration, evaporate a small amount of the mother liquor. If a significant amount of solid remains, there is still a substantial amount of your compound in solution. You may be able to recover more product by concentrating the mother liquor and cooling it again for a second crop of crystals.
-
Chiral Resolution via Diastereomeric Salt Formation
Q4: I've performed the diastereomeric salt formation with dibenzoyl-L-tartaric acid, but the enantiomeric excess (ee) of my resolved amine is low.
A4: Low enantiomeric excess is a frequent challenge in chiral resolutions and can stem from several factors.
-
Troubleshooting Steps:
-
Optimize the Solvent: The choice of solvent is critical for achieving a significant solubility difference between the two diastereomeric salts.[3] You may need to screen several solvents or solvent mixtures (e.g., methanol, ethanol, isopropanol, or mixtures with water).
-
Adjust Stoichiometry: The molar ratio of the resolving agent to your racemic amine can impact the resolution efficiency. While a 0.5 equivalent of the resolving agent is a good starting point, you may need to adjust this.
-
Perform Recrystallization: The initial precipitate may not be diastereomerically pure. One or more recrystallizations of the diastereomeric salt are often necessary to enhance the enantiomeric excess of the final product.
-
Control Cooling Rate: As with standard recrystallization, a slow cooling rate is crucial to allow for the selective crystallization of the less soluble diastereomer.
-
Q5: After liberating the free amine from the diastereomeric salt, my yield is poor. Where could the product have been lost?
A5: Product loss can occur at several stages of the process.
-
Troubleshooting Steps:
-
Incomplete Liberation: Ensure the pH is sufficiently basic (or acidic, depending on the resolving agent and your compound) to fully neutralize the salt and liberate the free amine.
-
Extraction Issues: Your amino alcohol may have some solubility in the aqueous phase. Perform multiple extractions (at least 3-4 times) with a suitable organic solvent to maximize recovery. Adding salt (brine) to the aqueous layer can decrease the solubility of your organic compound and improve extraction efficiency.
-
Emulsion Formation: Polar amino alcohols can sometimes form emulsions during extraction. If this occurs, adding brine or filtering the mixture through a pad of celite can help to break the emulsion.
-
Chromatographic Purification
Q6: My amino alcohol is streaking badly on the silica gel column. How can I get clean separation?
A6: The basic nature of the amino group leads to strong interactions with the acidic silanol groups on the surface of the silica gel, causing peak tailing and streaking.
-
Troubleshooting Steps:
-
Add a Basic Modifier: Incorporate a small amount of a basic modifier into your mobile phase. A common choice is triethylamine (0.1-1%). This will neutralize the acidic sites on the silica gel and improve the peak shape.[4]
-
Use a Different Stationary Phase: Consider using a less acidic stationary phase, such as neutral or basic alumina, or an amine-functionalized silica gel.
-
Reverse-Phase Chromatography: If normal-phase chromatography remains problematic, reverse-phase flash chromatography can be an effective alternative. Using a mobile phase with a basic modifier (e.g., ammonium hydroxide) can provide excellent separation for basic compounds.[5]
-
Detailed Experimental Protocols
Protocol 1: Chiral Resolution of (±)-2-amino-2-(4-chlorophenyl)ethan-1-ol using (-)-Dibenzoyl-L-tartaric Acid
This protocol is a classic method for resolving racemic amino alcohols by forming diastereomeric salts that can be separated by fractional crystallization.[3]
Diagram of Chiral Resolution Workflow:
Caption: Workflow for chiral resolution via diastereomeric salt formation.
Materials:
-
Racemic (±)-2-amino-2-(4-chlorophenyl)ethan-1-ol
-
(-)-Dibenzoyl-L-tartaric acid
-
Methanol
-
2 M Sodium Hydroxide (NaOH) solution
-
Ethyl Acetate (EtOAc)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Standard laboratory glassware
Procedure:
-
Salt Formation:
-
In a 250 mL Erlenmeyer flask, dissolve 10.0 g of racemic (±)-2-amino-2-(4-chlorophenyl)ethan-1-ol in 100 mL of methanol. Gentle heating may be required.
-
In a separate flask, dissolve 10.4 g (0.5 equivalents) of (-)-dibenzoyl-L-tartaric acid in 50 mL of methanol.
-
Add the tartaric acid solution to the amino alcohol solution with stirring.
-
Heat the combined solution to a gentle boil until all solids dissolve.
-
-
Crystallization of the Diastereomeric Salt:
-
Remove the flask from the heat and allow it to cool slowly to room temperature. It is advisable to cover the flask and leave it undisturbed for 12-24 hours.
-
Once crystal formation appears complete at room temperature, place the flask in an ice bath for at least 1 hour to maximize precipitation.
-
-
Isolation of the Salt:
-
Collect the crystalline solid by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold methanol to remove the mother liquor.
-
Allow the crystals to air dry. At this stage, it is recommended to check the diastereomeric purity and, if necessary, perform a recrystallization from methanol to improve it.
-
-
Liberation of the Free Amine:
-
Transfer the dried diastereomeric salt to a separatory funnel.
-
Add 50 mL of water and 50 mL of ethyl acetate.
-
Slowly add 2 M NaOH solution with swirling until the aqueous layer is basic (pH > 11) and all the solid has dissolved.
-
Separate the organic layer. Extract the aqueous layer two more times with 25 mL portions of ethyl acetate.
-
Combine the organic extracts and wash with 50 mL of brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the enantiomerically enriched (2R)-2-amino-2-(4-chlorophenyl)ethan-1-ol.
-
-
Purity Assessment:
-
Determine the enantiomeric excess of the final product using chiral HPLC.
-
Protocol 2: Purification by Flash Column Chromatography
This protocol is suitable for removing less polar or more polar achiral impurities from the crude product before proceeding to chiral resolution if necessary.
Materials:
-
Crude 2-amino-2-(4-chlorophenyl)ethan-1-ol
-
Silica gel (230-400 mesh)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Triethylamine (TEA)
-
Standard chromatography equipment
Procedure:
-
Column Packing:
-
Prepare a slurry of silica gel in the initial mobile phase (e.g., 100% DCM with 0.5% TEA).
-
Pack the chromatography column with the slurry, ensuring no air bubbles are trapped.
-
-
Sample Loading:
-
Dissolve the crude amino alcohol in a minimum amount of the mobile phase.
-
Alternatively, for less soluble compounds, create a dry load by adsorbing the crude product onto a small amount of silica gel and then carefully adding the powder to the top of the packed column.
-
-
Elution:
-
Begin elution with a non-polar solvent system containing 0.5% triethylamine (e.g., DCM with 0.5% TEA).
-
Gradually increase the polarity of the mobile phase by increasing the percentage of methanol (e.g., a gradient from 0% to 10% methanol in DCM, with 0.5% TEA maintained throughout).
-
Collect fractions and monitor by Thin Layer Chromatography (TLC) to identify the fractions containing the desired product.
-
-
Isolation:
-
Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified amino alcohol.
-
Protocol 3: Chiral HPLC Analysis
This protocol provides a starting point for the analytical separation of the enantiomers of 2-amino-2-(4-chlorophenyl)ethan-1-ol.
Recommended Column and Conditions:
| Parameter | Recommended Condition |
| Chiral Stationary Phase | Polysaccharide-based CSP (e.g., Chiralcel® OD-H, Chiralpak® AD-H) |
| Mobile Phase | A mixture of hexane and isopropanol (e.g., 90:10 v/v) with 0.1% diethylamine (DEA) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 220 nm |
| Column Temperature | 25 °C |
Procedure:
-
Sample Preparation: Prepare a solution of the sample at approximately 1 mg/mL in the mobile phase.
-
Injection: Inject 10 µL of the sample solution onto the column.
-
Analysis: Record the chromatogram and determine the retention times for both enantiomers. Calculate the enantiomeric excess (% ee) based on the peak areas.
Note: Optimization of the mobile phase composition (the ratio of hexane to isopropanol and the concentration of the basic additive) may be necessary to achieve baseline separation.
References
-
Nakajima, T., et al. (1980). Substituted pyrazines from the catalytic reduction of α-azidoketones. Organic Preparations and Procedures International, 12(4), 265-268. [Link]
-
National Center for Biotechnology Information. Strategies for chiral separation: from racemate to enantiomer. [Link]
-
Hruby, V. J., & Qian, X. (1994). Approaches to the Asymmetric Synthesis of Unusual Amino Acids. In Synthesis of Peptides and Peptidomimetics. [Link]
-
Patonay, T., et al. (2009). Syntheses and transformations of α-azido ketones and related derivatives. Chemical Society Reviews, 38(12), 3349-3372. [Link]
-
Miao, L., et al. (2020). Asymmetric synthesis of (R)-2-chloro-1-(2,4-dichlorophenyl) ethanol. [Link]
-
ResearchGate. Fig. S2 A Chromatogram of 1-phenylethanol (a) obtained by normal phase HPLC on Chiralcel OD column.... [Link]
-
Chemistry LibreTexts. (2023). 5.8: Racemic Mixtures and the Resolution of Enantiomers. [Link]
-
Li, D. F., et al. (2012). Crystallization and preliminary crystallographic analysis of 2-aminophenol 1,6-dioxygenase complexed with substrate and with an inhibitor. Acta Crystallographica Section F: Structural Biology and Crystallization Communications, 68(Pt 11), 1337–1340. [Link]
-
Kégl, T., et al. (2009). Syntheses and transformations of α-azido ketones and related derivatives. RSC Publishing. [Link]
-
Wikipedia. Enantioselective ketone reduction. [Link]
-
Ellman Laboratory, Yale University. Asymmetric Synthesis of Amines. [Link]
-
European Patent Office. Process for the separation of a mixture of enantiomers. [Link]
-
ResearchGate. (S)-2-Amino-2-(2-chlorophenyl)cyclohexanone. [Link]
- Google Patents.
-
Cardiff University Blogs. CH3404 Asymmetric Synthesis of Pharmaceuticals and Natural Products. [Link]
-
Phenomenex. Chiral HPLC Separations. [Link]
-
Wang, Y., et al. (2020). Organocatalytic asymmetric azidation of sulfoxonium ylides: mild synthesis of enantioenriched α-azido ketones bearing a labile tertiary stereocenter. [Link]
-
Al-Warhi, T., et al. (2021). The Crystal Structure of 3-Amino-1-(4-Chlorophenyl)-9-Methoxy-1H-Benzo[f]Chromene-2-Carbonitrile: Antimicrobial Activity and Docking Studies. [Link]
-
Bartoli, G., et al. (2004). Asymmetric catalytic synthesis of enantiopure N-protected 1,2-amino alcohols. [Link]
Sources
- 1. US5118815A - Method for crystallization of amino acids - Google Patents [patents.google.com]
- 2. Synthesis and Consecutive Reactions of α-Azido Ketones: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Strategies for chiral separation: from racemate to enantiomer - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Enantioselectivity with (2R)-2-amino-2-(4-chlorophenyl)ethan-1-ol
Welcome to the technical support guide for researchers, scientists, and drug development professionals utilizing (2R)-2-amino-2-(4-chlorophenyl)ethan-1-ol in asymmetric synthesis. This resource is designed to provide in-depth troubleshooting strategies for a common yet critical challenge: low enantioselectivity. This guide moves beyond generic advice to offer targeted, cause-and-effect-based solutions for the most prevalent applications of this versatile chiral amino alcohol.
Introduction: The Dual Role of a Chiral Workhorse
(2R)-2-amino-2-(4-chlorophenyl)ethan-1-ol is a valuable chiral building block primarily employed in two key asymmetric transformations:
-
As a Precursor to Chiral Oxazaborolidine Catalysts: It is used to form the catalyst for the Corey-Bakshi-Shibata (CBS) reduction of prochiral ketones.[1][2][3]
-
As a Chiral Ligand: It serves as a ligand for transition metals (e.g., Ruthenium) in the asymmetric transfer hydrogenation (ATH) of ketones.[4][5]
Low enantiomeric excess (e.e.) in these reactions can stem from a variety of factors, from reagent purity to subtle mechanistic interferences. This guide is structured as a series of frequently asked questions (FAQs) to directly address the specific issues you may be encountering.
Part 1: Troubleshooting the Corey-Bakshi-Shibata (CBS) Reduction
The CBS reduction is a robust method for the enantioselective reduction of ketones to chiral secondary alcohols.[3] The in-situ formation of the chiral oxazaborolidine catalyst from (2R)-2-amino-2-(4-chlorophenyl)ethan-1-ol and a borane source is a critical step where issues can arise.
FAQ 1.1: My CBS reduction is showing low e.e. What's the most common culprit?
Answer: The most frequent cause of low enantioselectivity in a CBS reduction is the quality and stoichiometry of the reagents, particularly the borane source and the presence of moisture. The reaction's success hinges on the clean formation of the active catalyst-borane complex.[6]
Troubleshooting Workflow:
-
Reagent Quality Assessment:
-
Borane Source: Use a freshly opened bottle of borane dimethyl sulfide (BMS) or borane-THF complex, or titrate an older bottle to determine its exact molarity. Borane solutions can degrade over time, leading to an incorrect stoichiometry and the presence of non-selective reducing species.
-
(2R)-2-amino-2-(4-chlorophenyl)ethan-1-ol Purity: Ensure the amino alcohol is of high purity and completely dry. Impurities can interfere with the formation of the oxazaborolidine catalyst. If necessary, recrystallize the amino alcohol.
-
Solvent Anhydrous Conditions: The presence of water can hydrolyze the borane and the catalyst, leading to a non-catalytic, non-selective reduction pathway.[6] Always use freshly distilled, anhydrous solvents. Drying the reaction vessel and performing the reaction under an inert atmosphere (Nitrogen or Argon) is critical.
-
-
Catalyst Formation Protocol:
-
Pre-formation: The pre-formation of the catalyst is crucial. Stir the (2R)-2-amino-2-(4-chlorophenyl)ethan-1-ol with the borane source in the anhydrous solvent for a designated period (typically 15-60 minutes) at a specific temperature (e.g., 0 °C or room temperature) before adding the ketone substrate. This ensures the complete formation of the oxazaborolidine.
-
Stoichiometry: A common protocol involves reacting the amino alcohol with approximately 0.6 equivalents of BMS to form the catalyst, followed by the addition of the ketone and the remaining BMS. Ensure your calculations are precise.
-
FAQ 1.2: I've confirmed my reagents are pure and the conditions are anhydrous, but my enantioselectivity is still poor. What should I investigate next?
Answer: If reagent quality is ruled out, the next step is to scrutinize the reaction parameters, specifically temperature and substrate-catalyst interaction. The energy difference between the two diastereomeric transition states that lead to the (R) and (S) products is often small, making the reaction sensitive to thermal energy.
Troubleshooting Steps:
-
Lower the Reaction Temperature: Decreasing the temperature generally enhances enantioselectivity by favoring the more ordered, lower-energy transition state. If the reaction is being run at 0 °C, try running it at -20 °C, -40 °C, or even -78 °C.
-
Substrate Addition: Add the ketone substrate slowly (e.g., via syringe pump) to the pre-formed catalyst-borane complex at the reduced temperature. A slow addition rate maintains a low concentration of the ketone, which can prevent saturation of the catalyst and minimize the uncatalyzed background reaction.
-
Catalyst Loading: While typically used in catalytic amounts (5-10 mol%), increasing the catalyst loading to 15-20 mol% can sometimes improve e.e. by accelerating the desired catalytic pathway relative to the non-selective background reduction.
Data Presentation: Effect of Temperature on Enantioselectivity
| Temperature (°C) | Enantiomeric Excess (% e.e.) of (S)-alcohol |
| 25 (Room Temp) | 75% |
| 0 | 88% |
| -20 | 94% |
| -40 | 97% |
| -78 | >99% |
| Illustrative data based on typical trends for CBS reductions. |
Visualization: CBS Catalytic Cycle and Key Interactions
The following diagram illustrates the proposed mechanism for the CBS reduction. Low enantioselectivity can result from disruptions at any stage of this cycle, particularly from a competing, non-selective reduction of the ketone by free borane.
Caption: CBS reduction workflow and potential non-selective pathway.
Part 2: Troubleshooting Asymmetric Transfer Hydrogenation (ATH)
In ATH, (2R)-2-amino-2-(4-chlorophenyl)ethan-1-ol typically acts as a chiral ligand in a complex with a transition metal, such as Ruthenium(II). The reaction transfers hydrogen from a source like isopropanol or formic acid to a ketone.
FAQ 2.1: My Ru-catalyzed ATH is sluggish and gives a nearly racemic product. Where should I start?
Answer: The primary suspects in a failing ATH reaction are the integrity of the catalyst complex and the reaction environment (pH and solvent). The active catalyst is formed in situ from a metal precursor (e.g., [RuCl₂(p-cymene)]₂) and the chiral amino alcohol ligand, and this equilibrium can be sensitive.
Troubleshooting Workflow:
-
Catalyst Precursor and Ligand:
-
Purity: Ensure both the Ruthenium precursor and the (2R)-2-amino-2-(4-chlorophenyl)ethan-1-ol ligand are of high purity.
-
Stoichiometry: The ratio of metal to ligand is critical. A typical ratio is 1:2 for [RuCl₂(p-cymene)]₂ to a bidentate ligand, but for a monodentate or in-situ formed bidentate complex from the amino alcohol, the optimal ratio may need to be determined experimentally. Start with a 1:1 or 1:2 Ru:ligand molar ratio.
-
-
Reaction Medium:
-
Solvent Choice: ATH reactions are highly sensitive to the solvent. Isopropanol often serves as both the solvent and the hydrogen source. However, other solvents can be beneficial. A solvent screen is highly recommended.
-
Base/Activator: Many ATH systems require a base (e.g., KOH, NaOtBu, or triethylamine) to generate the active Ruthenium-hydride species. The choice and amount of base can dramatically affect both the rate and enantioselectivity. If using a formic acid/triethylamine mixture as the hydrogen source, ensure the ratio is correct (e.g., 5:2).[5]
-
Data Presentation: Effect of Solvent on a Model ATH Reaction
| Solvent | Conversion (%) | Enantiomeric Excess (% e.e.) |
| Isopropanol | 95% | 85% |
| Methanol | 80% | 70% |
| Dichloromethane | >99% | 92% |
| Toluene | 65% | 78% |
| Illustrative data showing the significant impact of the solvent on reaction outcomes. |
FAQ 2.2: The reaction conversion is high, but the e.e. is moderate (~50-70%). How can I improve the enantioselectivity?
Answer: Moderate enantioselectivity with good conversion suggests that the catalyst is active but the stereochemical control is suboptimal. This often relates to the flexibility of the catalyst-substrate transition state.
Troubleshooting Steps:
-
Substrate Concentration: High substrate concentrations can sometimes lead to catalyst aggregation or alternative, less selective reaction pathways. Try running the reaction at a lower concentration.
-
Temperature Optimization: As with the CBS reduction, lowering the temperature can improve enantioselectivity. However, for ATH, the effect can be less predictable, and sometimes a slightly elevated temperature is required for catalyst activation. Screen a range of temperatures (e.g., 0 °C, 25 °C, 40 °C).
-
Ligand Modification (Advanced): While beyond simple troubleshooting, it's important to understand that the structure of the ligand is paramount. In this case, the N-H and O-H protons of the amino alcohol are key coordinating groups. In some systems, N-alkylation or N-acylation of the amino alcohol ligand can create a more rigid and selective catalyst. For example, forming a tosylated diamine ligand from an amino alcohol has been shown to be effective.
Visualization: Simplified ATH Catalytic Cycle
This diagram illustrates the key steps in a typical Ru-catalyzed ATH cycle. The enantioselectivity is determined during the hydride transfer step from the Ruthenium-hydride species to the coordinated ketone.
Caption: Key stages in the Asymmetric Transfer Hydrogenation cycle.
Concluding Remarks
Troubleshooting low enantioselectivity is a systematic process of elimination. By starting with the most common and impactful variables—reagent purity and reaction conditions—you can efficiently diagnose and solve the majority of issues encountered when using (2R)-2-amino-2-(4-chlorophenyl)ethan-1-ol. Always ensure that your analytical methods (e.g., chiral HPLC or GC) for determining e.e. are properly validated to have confidence in your results.
References
-
Development of New Chiral Amino Alcohol Ligand for the Asymmetric Transfer Hydrogenation of Ketones and Its Immobilization Onto Nanomaterials for an Ease of Recovery and Reuse. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
-
Enantioselective Carboetherification/Hydrogenation for the Synthesis of Amino Alcohols via a Catalytically Formed Chiral Auxiliary. (2021). Journal of the American Chemical Society. [Link]
-
Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Unprotected α-Ketoamines. (2022). The Journal of Organic Chemistry. [Link]
-
Asymmetric hydrogenation via a catalytically formed chiral auxiliary: Synthesis of amino alcohols. (2021). Morressier. [Link]
-
First example of asymmetric transfer hydrogenation in water induced by a chiral amino alcohol hydrochloride. (2005). Semantic Scholar. [Link]
-
Corey–Itsuno reduction. (n.d.). Wikipedia. Retrieved January 19, 2026, from [Link]
-
Corey–Itsuno reduction. (n.d.). Grokipedia. [Link]
-
Corey-Bakshi-Shibata Reduction: Mechanism & Examples. (n.d.). NROChemistry. [Link]
Sources
Technical Support Center: Synthesis of (2R)-2-amino-2-(4-chlorophenyl)ethan-1-ol
Welcome to the technical support center dedicated to the synthesis of (2R)-2-amino-2-(4-chlorophenyl)ethan-1-ol. This valuable chiral building block is a key intermediate in the synthesis of various pharmaceutical compounds.[1] Achieving high yield and enantiomeric purity of this molecule is crucial for the efficiency and success of subsequent synthetic steps. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the synthesis of this important amino alcohol.
Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to directly address specific issues you may encounter during your experiments.
Troubleshooting Guide
This section addresses specific problems that can arise during the synthesis of (2R)-2-amino-2-(4-chlorophenyl)ethan-1-ol, providing potential causes and actionable solutions in a question-and-answer format.
Issue 1: Low Overall Yield
Q: My synthesis of (2R)-2-amino-2-(4-chlorophenyl)ethan-1-ol is resulting in a low overall yield. What are the likely causes and how can I improve it?
A: Low overall yield is a common problem that can stem from several stages of the synthesis. A systematic approach to troubleshooting is essential.
Potential Causes and Solutions:
-
Suboptimal Reaction Conditions in Asymmetric Reduction: The asymmetric reduction of the corresponding α-amino ketone is a critical step.[2]
-
Catalyst/Reagent Choice: The selection of the chiral catalyst or reagent is paramount for achieving high enantioselectivity and conversion. For borane reductions, chiral oxazaborolidines derived from amino acids like (S)-proline or (S)-valine are effective.[3][4] The ratio of borane to the chiral amino alcohol is a critical parameter to optimize.[3]
-
Temperature Control: These reductions are often temperature-sensitive. Running the reaction at the optimal temperature (frequently 0 °C to room temperature) is crucial to minimize side reactions and maximize enantioselectivity.[2]
-
Solvent Purity: Anhydrous solvents, such as tetrahydrofuran (THF), are typically required for borane-based reductions.[2] Water and other protic impurities can quench the reducing agent, leading to lower yields.
-
-
Inefficient Chiral Resolution: If you are synthesizing the racemic amino alcohol and then resolving the enantiomers, the efficiency of the resolution step is critical.
-
Choice of Resolving Agent: Common resolving agents for amino alcohols include chiral acids like tartaric acid or mandelic acid derivatives.[5][6] The choice of resolving agent and solvent system for crystallization can significantly impact the yield of the desired diastereomeric salt.
-
Incomplete Crystallization: The crystallization of the desired diastereomeric salt may be incomplete, leaving a significant amount of the target enantiomer in the mother liquor. Optimizing crystallization conditions (solvent, temperature, and cooling rate) is key.
-
-
Side Reactions: The formation of byproducts can significantly reduce the yield of the desired product.
-
Over-reduction: In borane reductions, over-reduction of the aromatic ring is a potential side reaction, although generally less common under mild conditions.
-
Racemization: If the chiral center is susceptible to racemization under the reaction or workup conditions, this will lower the yield of the desired enantiomer after resolution.
-
-
Workup and Purification Losses: Significant product loss can occur during the workup and purification steps.
-
Emulsion Formation: During aqueous workup, emulsions can form, making phase separation difficult and leading to product loss.[7] The addition of brine or a small amount of a different organic solvent can help break emulsions.
-
Inadequate Extraction: Ensure the pH of the aqueous layer is optimized for the extraction of the amino alcohol. Being an amine, it will be more soluble in the organic phase at a higher pH.
-
Column Chromatography: If using column chromatography for purification, ensure the chosen stationary and mobile phases provide good separation from impurities without causing significant product loss on the column.
-
Issue 2: Low Enantiomeric Excess (e.e.)
Q: The enantiomeric excess of my (2R)-2-amino-2-(4-chlorophenyl)ethan-1-ol is consistently low. How can I improve the stereoselectivity of my synthesis?
A: Achieving high enantiomeric excess is a primary goal in chiral synthesis. Low e.e. can be addressed by carefully examining the stereochemistry-determining step.
Potential Causes and Solutions:
-
Suboptimal Chiral Catalyst or Ligand in Asymmetric Synthesis:
-
Catalyst Loading: Ensure the correct catalyst loading is used. Too little catalyst can lead to a slower reaction and potential background (non-enantioselective) reaction.
-
Ligand Purity: The enantiomeric purity of the chiral ligand is critical. Impurities in the ligand can lead to the formation of a less selective catalytic species.
-
-
Ineffective Chiral Resolution:
-
Co-precipitation of Diastereomers: The undesired diastereomeric salt may co-precipitate with the desired one, leading to low enantiomeric enrichment. This can often be addressed by carefully selecting the crystallization solvent and optimizing the crystallization conditions.
-
Insufficient Number of Recrystallizations: A single crystallization may not be sufficient to achieve high enantiomeric purity. Multiple recrystallizations may be necessary, although this will lead to a lower overall yield.
-
-
Racemization: The chiral center in the product may be racemizing under the reaction or workup conditions.
-
Harsh pH or Temperature: Avoid strongly acidic or basic conditions and high temperatures during workup and purification if the product is prone to racemization.
-
Issue 3: Difficulty with Product Isolation and Purification
Q: I am having trouble isolating and purifying (2R)-2-amino-2-(4-chlorophenyl)ethan-1-ol. What are some effective strategies?
A: The presence of both amino and hydroxyl groups can sometimes complicate isolation and purification.
Potential Causes and Solutions:
-
High Water Solubility: The polar nature of the amino alcohol can lead to some water solubility, making extraction from aqueous media challenging.
-
Salting Out: Saturating the aqueous layer with a salt like sodium chloride (brine) can decrease the solubility of the amino alcohol in the aqueous phase and improve extraction efficiency.
-
Continuous Extraction: For particularly water-soluble compounds, continuous liquid-liquid extraction can be an effective technique.
-
-
Formation of Salts: The basic amino group can form salts with acidic impurities or reagents, affecting its solubility and chromatographic behavior.
-
Basification before Extraction: Ensure the aqueous layer is sufficiently basic (pH > 10) before extraction to deprotonate the ammonium salt and ensure the free amine is extracted into the organic layer.
-
-
Chromatographic Challenges:
-
Tailing on Silica Gel: The basic amine can interact strongly with the acidic silanol groups on silica gel, leading to peak tailing during column chromatography.
-
Adding a Base to the Eluent: Adding a small amount of a volatile base, such as triethylamine (e.g., 0.1-1%), to the eluent can help to reduce tailing and improve peak shape.
-
-
Chiral HPLC/SFC: For analytical and preparative separation of enantiomers, chiral High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) are powerful techniques.[] Polysaccharide-based chiral stationary phases are often effective for separating amino alcohols.[]
-
Frequently Asked Questions (FAQs)
Q1: What are the main synthetic strategies to produce enantiomerically pure (2R)-2-amino-2-(4-chlorophenyl)ethan-1-ol?
A1: There are three primary strategies for obtaining enantiomerically pure (2R)-2-amino-2-(4-chlorophenyl)ethan-1-ol:
-
Asymmetric Synthesis: This is often the most efficient approach, aiming to create the desired enantiomer directly. A common method is the asymmetric reduction of a prochiral precursor, such as 2-amino-1-(4-chlorophenyl)ethanone, using a chiral reducing agent or a catalyst.[2] Biocatalytic reductions using enzymes like ketoreductases or transaminases also represent a green and highly selective alternative.[9][10]
-
Chiral Pool Synthesis: This strategy utilizes a readily available chiral starting material, such as a natural amino acid, to introduce the desired stereochemistry.[2] However, this may involve more synthetic steps compared to asymmetric synthesis.
-
Chiral Resolution of a Racemic Mixture: In this approach, the racemic 2-amino-2-(4-chlorophenyl)ethan-1-ol is synthesized first and then the enantiomers are separated.[6] This is typically achieved by forming diastereomeric salts with a chiral resolving agent, followed by fractional crystallization.[5][6] While conceptually straightforward, this method has a maximum theoretical yield of 50% for the desired enantiomer unless the unwanted enantiomer can be racemized and recycled.[6]
Q2: How can I monitor the progress and enantiomeric purity of my reaction?
A2: Several analytical techniques are crucial for monitoring the synthesis:
-
Thin Layer Chromatography (TLC): TLC is a quick and easy way to monitor the consumption of starting materials and the formation of the product.
-
High-Performance Liquid Chromatography (HPLC): HPLC is used for both reaction monitoring and determining the purity of the final product. To determine the enantiomeric excess (e.e.), a chiral stationary phase (CSP) is required.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for confirming the structure of the product. Chiral solvating agents or chiral derivatizing agents can be used in conjunction with NMR to determine the enantiomeric excess.
-
Mass Spectrometry (MS): MS is used to confirm the molecular weight of the product.
Q3: Are there any safety precautions I should be aware of during this synthesis?
A3: Yes, standard laboratory safety practices should always be followed. Specific hazards associated with this synthesis may include:
-
Borane Reagents: Borane-THF complexes and other borane reagents are flammable and can react violently with water. They should be handled under an inert atmosphere (e.g., nitrogen or argon).
-
Solvents: Many organic solvents used in synthesis are flammable and may be toxic. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Thionyl Chloride: If preparing acid chlorides as intermediates, thionyl chloride is corrosive and toxic. It should be handled with extreme care in a fume hood.[7]
-
Cyanide Reagents: If using reagents like sodium cyanide, be aware of their extreme toxicity. Acidic conditions will generate highly toxic hydrogen cyanide gas.
Experimental Protocols
Protocol 1: Asymmetric Reduction of 2-Amino-1-(4-chlorophenyl)ethanone using a Chiral Oxazaborolidine Catalyst
This protocol describes a general procedure for the enantioselective reduction of the ketone precursor.
Materials:
-
2-Amino-1-(4-chlorophenyl)ethanone hydrochloride
-
(S)-2-Methyl-CBS-oxazaborolidine (as a 1M solution in toluene)
-
Borane-dimethyl sulfide complex (BMS)
-
Anhydrous Tetrahydrofuran (THF)
-
Methanol
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Ethyl acetate
Procedure:
-
To a dry, nitrogen-flushed round-bottom flask, add 2-amino-1-(4-chlorophenyl)ethanone hydrochloride and anhydrous THF.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add the (S)-2-Methyl-CBS-oxazaborolidine solution to the stirred suspension.
-
Add the borane-dimethyl sulfide complex dropwise to the reaction mixture, maintaining the temperature at 0 °C.
-
Monitor the reaction progress by TLC or HPLC. The reaction is typically complete within 1-4 hours.[2]
-
Upon completion, slowly quench the reaction by the dropwise addition of methanol at 0 °C to destroy any excess borane.[2]
-
Warm the mixture to room temperature and remove the solvent under reduced pressure.
-
Redissolve the residue in ethyl acetate and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.[2]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of dichloromethane and methanol, with 0.1% triethylamine) to yield (2R)-2-amino-2-(4-chlorophenyl)ethan-1-ol.
Protocol 2: Chiral Resolution of Racemic 2-amino-2-(4-chlorophenyl)ethan-1-ol using (+)-Tartaric Acid
This protocol provides a general method for separating the enantiomers of the racemic amino alcohol.
Materials:
-
Racemic 2-amino-2-(4-chlorophenyl)ethan-1-ol
-
(+)-Tartaric acid
-
Methanol
-
Diethyl ether
-
1 M Sodium Hydroxide (NaOH)
-
Ethyl acetate
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Dissolve the racemic 2-amino-2-(4-chlorophenyl)ethan-1-ol in a minimal amount of warm methanol.
-
In a separate flask, dissolve an equimolar amount of (+)-tartaric acid in warm methanol.
-
Slowly add the tartaric acid solution to the amino alcohol solution with stirring.
-
Allow the mixture to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization of the diastereomeric salt.
-
Collect the crystals by vacuum filtration and wash them with a small amount of cold methanol, followed by diethyl ether.
-
The enantiomeric purity of the crystallized salt can be improved by recrystallization from methanol.
-
To recover the free amino alcohol, dissolve the diastereomeric salt in water and add 1 M NaOH until the solution is strongly basic (pH > 10).
-
Extract the aqueous solution with ethyl acetate (3x).
-
Combine the organic extracts, dry over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure to yield enantiomerically enriched (2R)-2-amino-2-(4-chlorophenyl)ethan-1-ol.
Data Presentation
Table 1: Comparison of Synthetic Routes for Chiral Amino Alcohols
| Synthetic Route | Key Features | Typical Yield | Typical e.e. |
| Asymmetric Reduction | Direct formation of the desired enantiomer; requires a chiral catalyst or reagent. | High | Up to 99%[11] |
| Biocatalytic Reduction | Environmentally friendly; high enantioselectivity; mild reaction conditions. | High | >99%[9] |
| Chiral Resolution | Simpler starting materials; maximum 50% yield per resolution cycle. | Moderate | Can reach >99% with recrystallization |
Visualizations
Workflow for Asymmetric Synthesis
Caption: Chiral resolution workflow.
References
- New Methods of Resolution and Purification of Racemic and Diastereomeric Amino Alcohol Derivatives Using Boric Acid and Chiral 1,1'-Bi-2-naphthol. The Journal of Organic Chemistry - ACS Publications.
- Discovery and Synthesis of Chiral Amino Alcohols. Benchchem.
- Technical Support Center: Overcoming Challenges in the Scale-up of Chiral Amine Synthesis. Benchchem.
- Amino Acid and Peptide Chiral Separations. Sigma-Aldrich.
- Technical Support Center: Chiral Synthesis of Aminopiperidines. Benchchem.
- 2-Amino-2-(4-chlorophenyl)ethanol|CAS 179811-64-4. Benchchem.
- Amino Acid Mediated Borane Reduction of Ketones. ResearchGate.
-
Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli. Frontiers. Available from: [Link]
- Troubleshoot Chiral Column Performance: Efficiency & Resolution. Daicel Chiral Technologies.
-
Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. MDPI. Available from: [Link]
-
Chiral resolution. Wikipedia. Available from: [Link]
-
Green Catalytic Synthesis of Ethylenediamine from Ethylene Glycol and Monoethanolamine: A Review. ACS Omega. Available from: [Link]
- Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. The Royal Society of Chemistry.
-
Ethanolamines and Propanolamines. Ullmann's Encyclopedia of Industrial Chemistry. Available from: [Link]
-
Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Un. SciHorizon. Available from: [Link]
-
Cross-Dehydrogenative Coupling of Ligated Boranes with Aldehydes for the Direct Synthesis of Acylboranes. Organic Letters - ACS Publications. Available from: [Link]
-
Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization. PMC - NIH. Available from: [Link]
-
Boron-based Reductants. Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. Available from: [Link]
-
Highly Enantioselective Borane Reduction of Ketones Catalyzed by Chiral Oxazaborolidines. Mechanism and Synthetic Implicatio. University of York. Available from: [Link]
- Comparative analysis of the synthesis routes for 2-(4-Chlorophenyl)ethanol. Benchchem.
-
Cross-Dehydrogenative Coupling of Ligated Boranes with Aldehydes for the Direct Synthesis of Acylboranes. American Chemical Society. Available from: [Link]
-
Elucidating Chiral Resolution of Aromatic Amino Acids Using Glycopeptide Selectors: A Combined Molecular Docking and Chromatographic Study. PMC - NIH. Available from: [Link]
- Preparation and application of (R)-2-[[2-(4-aminophenyl)ethyl]amino]-1-phenylethyl alcohol. Google Patents.
-
Alkylation of Ethanolamines: An Approach to a Novel Class of Functional Surfactants. Taylor & Francis Online. Available from: [Link]
-
Enantioselective Synthesis of Unnatural Polar Amino Acids. Synfacts. Available from: [Link]
- Process for resolving chiral acids with 1-aminoindan-2-ols. Google Patents.
-
Reimagining Enantioselective Aminoalcohol Synthesis via Chemoselective Electrocatalytic Radical Cross Couplings. ChemRxiv - Cambridge Open Engage. Available from: [Link]
-
Tentative Amended Safety Assessment Ethanolamine and Ethanolamine Salts as Used in Cosmetics. Cosmetic Ingredient Review. Available from: [Link]
-
Synthesis of 2-(4-chlorobenzylamino)-1-(4-nitrophenyl)ethanol and its chemical transformations. ResearchGate. Available from: [Link]
-
Reactions of Arylamines. Organic Chemistry: A Tenth Edition - OpenStax adaptation. Available from: [Link]
-
A Stereoselective Entry to Enantiopure (S)-2-Amino-2-methyl-5-arylpent-4-ynoic Acids and Evaluation of Their Inhibitory Activity against Bacterial Collagenase G. MDPI. Available from: [Link]
-
High-Yield Synthesis of Enantiopure 1,2-Amino Alcohols from l-Phenylalanine via Linear and Divergent Enzymatic Cascades. PMC - NIH. Available from: [Link]
-
Enantioselective Biocatalytic Reduction of 1-(4-Fluorophenyl)ethanone. ResearchGate. Available from: [Link]
Sources
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- 11. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Stereochemical Integrity of (2R)-2-amino-2-(4-chlorophenyl)ethan-1-ol
Welcome to the technical support resource for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting advice and practical solutions for preventing the racemization of (2R)-2-amino-2-(4-chlorophenyl)ethan-1-ol during its functionalization. Maintaining the stereochemical purity of this and similar chiral building blocks is paramount for ensuring the desired biological activity and safety profile of pharmaceutical intermediates and final active pharmaceutical ingredients (APIs).
Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a critical issue for (2R)-2-amino-2-(4-chlorophenyl)ethan-1-ol?
A1: Racemization is the process by which an enantiomerically pure compound, such as the (2R)-enantiomer, converts into an equal mixture of both of its enantiomers (in this case, a 1:1 mixture of 2R and 2S forms), resulting in an optically inactive racemic mixture.[1][2] For chiral molecules like (2R)-2-amino-2-(4-chlorophenyl)ethan-1-ol, the specific three-dimensional arrangement of atoms is often essential for its interaction with biological targets like enzymes and receptors.[3] The loss of stereochemical integrity can lead to a significant reduction or complete loss of desired biological activity, and in some cases, the undesired enantiomer may even exhibit toxic effects.
The chiral center in this molecule is the carbon atom bonded to the amino group, the 4-chlorophenyl group, the hydroxymethyl group, and a hydrogen atom. This benzylic proton is susceptible to abstraction under certain reaction conditions, leading to racemization.
Q2: What are the primary chemical mechanisms that cause racemization in this amino alcohol?
A2: Racemization typically proceeds through the formation of a planar, achiral intermediate.[1][4] For (2R)-2-amino-2-(4-chlorophenyl)ethan-1-ol, the two most common pathways are:
-
Base-Catalyzed Enolate/Imine Formation: Strong bases can deprotonate the acidic proton at the chiral center (the α-carbon), especially if the adjacent amino group is acylated or otherwise rendered electron-withdrawing.[5] This generates a planar carbanion or, more likely, an imine intermediate after loss of the amino proton. Reprotonation of this achiral intermediate can occur from either face with equal probability, leading to a racemic mixture.[1]
-
Acid-Catalyzed Carbocation Formation: While less common for the free amine, if the hydroxyl group is protonated under strongly acidic conditions to form a good leaving group (water), its departure could generate a planar carbocation. Subsequent nucleophilic attack would result in a racemic product. This is more of a concern during reactions that aim to substitute the hydroxyl group.[4][6]
The presence of the phenyl ring stabilizes these planar intermediates through resonance, making this class of compounds particularly susceptible to racemization.
Troubleshooting Guides
Scenario 1: Loss of Enantiomeric Excess (ee) During N-Functionalization (e.g., Acylation, Sulfonylation)
Issue: You are performing an N-acylation with an acid chloride or N-sulfonylation with a sulfonyl chloride and observe a significant drop in the enantiomeric excess of your product.
Root Cause Analysis & Solutions
The most probable cause is base-catalyzed racemization. The base used to scavenge the HCl or sulfonic acid byproduct is abstracting the proton at the chiral center.
dot
Caption: Comparison of strategies for converting alcohol to alkyl halide.
Experimental Protocols
Protocol 1: Racemization-Minimized N-Acylation
This protocol uses a hindered base and controlled temperature to minimize the risk of racemization.
-
Setup: To a flame-dried, argon-purged flask, add (2R)-2-amino-2-(4-chlorophenyl)ethan-1-ol (1.0 eq) and anhydrous dichloromethane (DCM, ~0.1 M concentration).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Base Addition: Add 2,4,6-collidine (1.2 eq). Stir for 5 minutes.
-
Acylating Agent Addition: Prepare a solution of the acyl chloride (1.1 eq) in a small volume of anhydrous DCM. Add this solution dropwise to the reaction mixture over 20-30 minutes, ensuring the internal temperature does not rise above 5 °C.
-
Reaction: Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours, or until TLC/LC-MS analysis indicates completion.
-
Workup: Quench the reaction by adding saturated aqueous NH₄Cl solution. Separate the organic layer, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
-
Analysis: Determine the enantiomeric excess of the purified product using chiral HPLC.
Protocol 2: Chiral HPLC Analysis for Enantiomeric Excess (ee) Determination
Accurate determination of ee is crucial for troubleshooting.
-
Column Selection: Choose a suitable chiral stationary phase (CSP) column. Columns based on polysaccharide derivatives (e.g., Chiralcel OD-H, Chiralpak AD-H) are often effective for this class of compounds.
-
Mobile Phase: A typical mobile phase is a mixture of hexane and isopropanol, often with a small amount of an amine additive (e.g., diethylamine, 0.1%) to improve peak shape for basic analytes.
-
Sample Preparation: Prepare a standard of the racemic product by, for example, treating the enantiopure material with a strong base for a prolonged period. Dissolve a small amount of the racemate and your reaction product in the mobile phase (~1 mg/mL).
-
Injection & Elution: Inject the racemic standard to identify the retention times of both the (R) and (S) enantiomers. Then, inject your sample under the same conditions.
-
Calculation: The enantiomeric excess (% ee) is calculated from the peak areas (A) of the two enantiomers: % ee = |(A_R - A_S) / (A_R + A_S)| * 100
References
-
Continuous Flow Chiral Amine Racemization Applied to Continuously Recirculating Dynamic Diastereomeric Crystallizations. The Journal of Organic Chemistry - ACS Publications.[Link]
-
Direct N-alkylation of unprotected amino acids with alcohols. PMC - NIH.[Link]
-
Racemization of chiral amino alcohols: Catalyst selection and characterization. Request PDF - ResearchGate.[Link]
-
Synthesising Complex Chiral Amines Through Resolution-Racemisation-Recycle. University of Leeds Thesis.[Link]
-
Novel preparation of chiral α-amino acids using the Mitsunobu–Tsunoda reaction. Chemical Communications (RSC Publishing).[Link]
-
Racemization, Enantiomerization and Diastereomerization. Dynamic Stereochemistry of Chiral Compounds: Principles and Applications.[Link]
-
Racemization. Wikipedia.[Link]
-
Amino Acid-Protecting Groups. SciSpace.[Link]
-
Protective Groups. Organic Chemistry Portal.[Link]
-
Application of chiral 1,3-amino alcohols to asymmetric alkylation and arylation and the substituent effect on chirality control. University of Oulu.[Link]
-
Protecting Groups in Peptide Synthesis: A Detailed Guide. Acme Bioscience.[Link]
-
Mitsunobu Reaction. Organic Chemistry Portal.[Link]
-
Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Unprotected α-Ketoamines. The Journal of Organic Chemistry - ACS Publications.[Link]
-
Racemisation in Chemistry and Biology. The University of Manchester.[Link]
-
Racemization Overview, Mechanism & Examples. Study.com.[Link]
-
Video: Conversion of Alcohols to Alkyl Halides. JoVE.[Link]
-
Mitsunobu reaction: assembling C–N bonds in chiral traditional Chinese medicine. PMC - NIH.[Link]
-
Mechanism of the Mitsunobu Reaction: An Ongoing Mystery. PMC - PubMed Central.[Link]
-
Protecting Groups in Peptide Synthesis. Request PDF - ResearchGate.[Link]
-
Mitsunobu Reaction. Chemistry Steps.[Link]
-
Enzymic resolution of racemic amines: crucial role of the solvent. ACS Publications.[Link]
-
Lecture 16 Protecting groups and racemization of Amino Acids. YouTube.[Link]
-
Effects of Temperature on Enantiomerization Energy and Distribution of Isomers in the Chiral Cu13 Cluster. PMC - PubMed Central.[Link]
-
Intensification of Free-Radical Racemization for a Non-activated Amine in a Continuous Flow Reactor. Thieme E-Books & E-Journals.[Link]
-
Leaving Group Conversions Summary: Videos & Practice Problems. Pearson.[Link]
-
Stereoselective Biosynthesis of Bichiral Amino Alcohols from Diketone via Difunctionalization. PMC - NIH.[Link]
-
Enzymatic resolution of racemic amines in a continuous reactor in organic solvents. PubMed.[Link]
-
Alcohols in Substitution Reactions with Tons of Practice Problems. Chemistry Steps.[Link]
-
Enantioselective Recognition of Racemic Amino Alcohols in Aqueous Solution by Chiral Metal-Oxide Keplerate {Mo132} Cluster Capsules. NIH.[Link]
-
8.6: Converting Alcohols into Better Leaving Groups. Chemistry LibreTexts.[Link]
-
Site-Specific Aspartic Acid d-Isomerization in Tau R2 and R3 Peptide Seeds Attenuates Seed-Induced Fibril Formation of Full-Length Tau. MDPI.[Link]
-
Leaving Group Conversions - Using HX Explained: Definition, Examples, Practice & Video Lessons. Pearson.[Link]
-
Catalytic Enantioselective Methods for Synthesis of 1,2-Amino Tertiary Alcohols and Their Analogues. PubMed Central.[Link]
-
Sterically encumbered chiral amino alcohols for the titanium catalyzed asymmetric alkylation of benzaldehyde. Request PDF - ResearchGate.[Link]
Sources
Technical Support Center: Navigating the Scale-Up of (2R)-2-amino-2-(4-chlorophenyl)ethan-1-ol Production
Welcome to the technical support center dedicated to the synthesis and scale-up of (2R)-2-amino-2-(4-chlorophenyl)ethan-1-ol. This valuable chiral building block is a key intermediate in the synthesis of various pharmaceutical agents, and its stereochemistry is often critical for biological activity.[1][2] The scale-up of its production, however, is fraught with challenges that can impact yield, purity, and cost-effectiveness.
This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments. The information herein is synthesized from established protocols and field-proven insights to ensure scientific integrity and practical applicability.
I. Frequently Asked Questions (FAQs)
This section addresses common questions regarding the synthesis of (2R)-2-amino-2-(4-chlorophenyl)ethan-1-ol.
Q1: What are the primary synthetic routes for producing enantiomerically pure (2R)-2-amino-2-(4-chlorophenyl)ethan-1-ol?
A1: There are three main strategies for synthesizing (2R)-2-amino-2-(4-chlorophenyl)ethan-1-ol with high enantiopurity:
-
Asymmetric Reduction of a Prochiral Ketone: This is a widely used method involving the enantioselective reduction of 2-amino-1-(4-chlorophenyl)ethanone. This can be achieved using chiral catalysts, such as those based on ruthenium or rhodium with chiral ligands, or through biocatalysis with enzymes like ketoreductases (KREDs).[3][4] The Corey-Bakshi-Shibata (CBS) reduction, which uses an oxazaborolidine catalyst, is another powerful method for this transformation.[5]
-
Biocatalytic Reductive Amination: An increasingly popular and green alternative is the use of enzymes, such as amine dehydrogenases (AmDHs), to directly synthesize the chiral amino alcohol from an α-hydroxy ketone precursor.[6][7] This method offers high stereoselectivity and operates under mild reaction conditions.
-
Classical Chiral Resolution: This method involves the synthesis of a racemic mixture of 2-amino-2-(4-chlorophenyl)ethan-1-ol, followed by separation of the enantiomers.[8] This is typically done by forming diastereomeric salts with a chiral resolving agent, such as tartaric acid, and then separating them by crystallization.[8][9] While effective, this method has the inherent drawback of a maximum theoretical yield of 50% for the desired enantiomer unless the unwanted enantiomer can be racemized and recycled.[8][10]
Q2: How do I choose the most suitable synthetic route for my scale-up project?
A2: The choice of synthetic route depends on several factors, including the desired scale, cost considerations, available equipment, and regulatory requirements.
-
For early-stage development and smaller scales, asymmetric reduction with a well-established catalyst or biocatalysis can be very effective, offering high enantiomeric excess (ee).
-
For large-scale industrial production, biocatalysis is often favored due to its environmental benefits, high selectivity, and mild reaction conditions, which can lead to lower manufacturing costs.[11][12]
-
Classical resolution can be a viable option if a cost-effective resolving agent is available and an efficient process for recycling the unwanted enantiomer is established.[13]
Q3: What are the common impurities I should be aware of during the synthesis?
A3: Common impurities can arise from starting materials, side reactions, or incomplete conversions. These may include:
-
The corresponding (S)-enantiomer: The most critical impurity to control, as it can be difficult to remove.
-
Unreacted starting materials: Such as 2-amino-1-(4-chlorophenyl)ethanone.
-
Over-reduction products: If a strong reducing agent is used, the aromatic ring could potentially be reduced.
-
Byproducts from the catalyst or reagents: For example, residual metals from chemical catalysts or byproducts from the reducing agent.
-
Diacylhydrazine: In cases where hydrazine is used, it can react with two molecules of the ester starting material.[14]
II. Troubleshooting Guide
This section provides solutions to specific problems you might encounter during the scale-up of (2R)-2-amino-2-(4-chlorophenyl)ethan-1-ol production.
Issue 1: Low Enantioselectivity (ee)
Q: My reaction is producing the desired (2R)-enantiomer with low enantiomeric excess. What are the likely causes and how can I improve it?
A: Low enantioselectivity is a common hurdle in chiral synthesis. The root cause often lies in the catalyst system or reaction conditions.
Potential Causes and Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Suboptimal Catalyst or Ligand | The choice of chiral catalyst or ligand is paramount for achieving high stereoselectivity.[15] The catalyst may not be well-suited for the specific substrate or may have degraded. | Screen a variety of chiral catalysts and ligands. For asymmetric reductions, consider different chiral phosphine ligands with ruthenium or rhodium. For biocatalysis, screen a panel of ketoreductases or amine dehydrogenases with varying substrate specificities. |
| Catalyst Poisoning | Impurities in the starting materials or solvents can deactivate the catalyst, leading to a loss of selectivity.[15] Amines themselves can sometimes act as catalyst poisons. | Ensure the use of high-purity starting materials and anhydrous solvents. Consider passing reagents through a plug of activated carbon or alumina to remove potential inhibitors.[15] |
| Incorrect Reaction Temperature | Temperature can significantly influence the enantioselectivity of a reaction. Often, lower temperatures favor higher ee. | Optimize the reaction temperature. Run a series of experiments at different temperatures to determine the optimal balance between reaction rate and enantioselectivity. |
| Inappropriate Solvent | The solvent can affect the conformation of the catalyst-substrate complex, thereby influencing the stereochemical outcome. | Screen a range of solvents with different polarities and coordinating abilities. |
Experimental Workflow for Optimizing Enantioselectivity:
Caption: Troubleshooting workflow for low enantioselectivity.
Issue 2: Poor Yield and Incomplete Conversion
Q: I am observing low yields and my reaction is not going to completion. What steps can I take to improve the conversion?
A: Incomplete conversion can be due to a variety of factors, from catalyst deactivation to unfavorable reaction equilibria.
Potential Causes and Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Insufficient Catalyst Loading | On scale-up, the catalyst-to-substrate ratio may need to be adjusted to maintain the reaction rate. | Gradually increase the catalyst loading in small increments and monitor the reaction progress. Be mindful of the cost implications. |
| Poor Mixing/Mass Transfer | In heterogeneous reactions (e.g., with a solid-supported catalyst or in a multiphasic system), poor mixing can limit the reaction rate.[16] | Improve agitation efficiency. For larger reactors, ensure the impeller design and speed are adequate for the reaction volume and viscosity. Consider using a phase-transfer catalyst if applicable. |
| Product Inhibition | The desired product may be inhibiting the catalyst, slowing down the reaction as the concentration of the product increases. | Consider performing the reaction in a continuous flow setup where the product is continuously removed from the reaction mixture.[17] Alternatively, investigate in-situ product removal techniques. |
| Reversible Reaction | The reaction may be reaching equilibrium before full conversion is achieved. | If the reaction is reversible, consider strategies to shift the equilibrium towards the products, such as removing a byproduct (e.g., water). |
Issue 3: Difficulties in Product Isolation and Purification
Q: I am struggling to isolate the pure (2R)-2-amino-2-(4-chlorophenyl)ethan-1-ol from the reaction mixture. What are the best practices for purification?
A: The purification of chiral amino alcohols can be challenging due to their physical properties and the need to remove closely related impurities.
Purification Strategies:
-
Crystallization: This is often the most effective and scalable method for purifying the final product.
-
Direct Crystallization: If the product is a solid, direct crystallization from a suitable solvent or solvent mixture can be employed.
-
Diastereomeric Salt Crystallization: In the case of chiral resolution, the separation of diastereomeric salts via crystallization is the key step.[8] The choice of resolving agent and crystallization solvent is critical and often requires extensive screening.[9]
-
-
Chromatography: While often used at the lab scale, chromatography can be expensive and challenging to scale up.
-
Flash Column Chromatography: Useful for small-scale purification to obtain a pure sample for analysis.[1]
-
Preparative Chiral HPLC/SFC: For high-purity requirements, preparative chiral chromatography can be used to separate enantiomers.[13][] Supercritical Fluid Chromatography (SFC) is often preferred for larger scales due to its lower solvent consumption.[]
-
Troubleshooting Purification:
| Problem | Potential Cause | Suggested Solution |
| Oiling out during crystallization | The product is precipitating as a liquid instead of a solid. | Screen different solvents or solvent mixtures. Adjust the cooling rate. Try adding anti-solvents. |
| Poor separation of enantiomers by chiral chromatography | The chosen chiral stationary phase (CSP) or mobile phase is not effective. | Screen different chiral columns (e.g., polysaccharide-based, Pirkle-type). Optimize the mobile phase composition and additives.[19] |
| Co-precipitation of diastereomeric salts | The undesired diastereomer is crystallizing along with the desired one. | Optimize the crystallization solvent and temperature profile. Use a sub-stoichiometric amount of the resolving agent. |
Logical Flow for Purification Method Selection:
Caption: Decision tree for purification method selection.
III. Key Experimental Protocols
Protocol 1: Asymmetric Reduction of 2-Amino-1-(4-chlorophenyl)ethanone using a Ru-Catalyst
This protocol is a representative procedure for the enantioselective reduction of a protected α-amino ketone.
-
Catalyst Preparation (In Situ): In a flame-dried, argon-purged flask, dissolve [{RuCl₂(p-cymene)}₂] and the chiral ligand (e.g., (1S,2S)-(+)-N-p-tosyl-1,2-diphenylethylenediamine) in an appropriate solvent (e.g., 2-propanol). Stir the mixture at room temperature for 30 minutes to form the active catalyst.
-
Reaction Setup: In a separate reactor, dissolve the 2-amino-1-(4-chlorophenyl)ethanone substrate in the same solvent.
-
Reduction: Add the catalyst solution to the substrate solution. Add a hydrogen source, such as formic acid/triethylamine azeotrope or isopropanol, which can also serve as the solvent.[3][20] Heat the reaction mixture to the desired temperature (e.g., 40-60 °C) and monitor the progress by HPLC or TLC.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by adding water. Extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by crystallization or column chromatography.
-
Analysis: Determine the enantiomeric excess of the product using chiral HPLC analysis.
Protocol 2: Biocatalytic Reductive Amination using an Amine Dehydrogenase (AmDH)
This protocol outlines a general procedure for the biocatalytic synthesis of the target amino alcohol.
-
Reaction Mixture Preparation: In a buffered aqueous solution (e.g., phosphate buffer, pH 7.5-8.5), add the α-hydroxy ketone substrate, a cofactor (e.g., NADH or NADPH), and an ammonia source (e.g., ammonium chloride).
-
Enzyme Addition: Add the amine dehydrogenase (AmDH) enzyme, either as a lyophilized powder or as a whole-cell catalyst. If using a whole-cell system, a co-expression system for cofactor regeneration (e.g., with glucose dehydrogenase) is often employed.[7][21]
-
Reaction: Gently agitate the mixture at a controlled temperature (e.g., 30-40 °C). Monitor the reaction progress by HPLC.
-
Workup: Upon completion, terminate the reaction by denaturing the enzyme (e.g., by adding a water-miscible organic solvent or by pH adjustment). Centrifuge to remove the enzyme/cell debris.
-
Purification: Extract the product from the aqueous layer with a suitable organic solvent. The product can then be isolated by crystallization or other standard purification techniques.
-
Analysis: Confirm the product identity and determine the enantiomeric excess by chiral HPLC.
IV. Conclusion
The successful scale-up of (2R)-2-amino-2-(4-chlorophenyl)ethan-1-ol production requires a thorough understanding of the underlying chemistry and potential challenges. By systematically addressing issues related to enantioselectivity, reaction efficiency, and purification, researchers and process chemists can develop robust and scalable manufacturing processes. This guide provides a framework for troubleshooting and a foundation for making informed decisions during process development.
V. References
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Tong, F., et al. (2022). Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli. Frontiers in Bioengineering and Biotechnology. Available at: [Link]
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Patel, R. N. (2008). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. MDPI. Available at: [Link]
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Tong, F., et al. (2022). Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli. Frontiers in Bioengineering and Biotechnology. Available at: [Link]
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Hsu, L. C., et al. (2011). Large scale chiral chromatography for the separation of an enantiomer to accelerate drug development. Chirality, 23(4), 361-6. Available at: [Link]
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Mthembu, N., et al. (2020). Enantiocomplementary Asymmetric Reduction of 2–Haloacetophenones Using TeSADH: Synthesis of Enantiopure 2-Halo-1-arylethanols. Molecules, 25(15), 3358. Available at: [Link]
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Wikipedia. Chiral resolution. Available at: [Link]
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Zhang, Y., et al. (2020). High-Throughput Classical Chiral Resolution Screening of Synthetic Intermediates: Effects of Resolving Agents, Crystallization Solvents, and Other Factors. Organic Process Research & Development, 24(9), 1869–1881. Available at: [Link]
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Mettler Toledo. Chemical Process Development and Scale-Up. Available at: [Link]
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May, S. A., et al. (2016). Development and Manufacturing GMP Scale-Up of a Continuous Ir-Catalyzed Homogeneous Reductive Amination Reaction. Organic Process Research & Development, 20(4), 793–802. Available at: [Link]
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Chiral Technologies. Troubleshoot Chiral Column Performance: Efficiency & Resolution. Available at: [Link]
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Princeton ACS Section (2023). 2023 Synthesis on Scale: Process Chemistry in the Pharmaceutical Industry. Available at: [Link]
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Reddy, K. S., et al. (2022). Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Unprotected α-Ketoamines. The Journal of Organic Chemistry, 87(10), 6649–6658. Available at: [Link]
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Reddy, K. S., et al. (2022). Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Unprotected α-Ketoamines. The Journal of Organic Chemistry, 87(10), 6649–6658. Available at: [Link]
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Patel, R. N. (2008). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. Molecules, 13(6), 1279-1304. Available at: [Link]
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Sano, S. (2018). Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols. Molecules, 23(9), 2343. Available at: [Link]
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Al-Saeed, F. A., et al. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Molecules, 28(17), 6202. Available at: [Link]
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The Royal Society of Chemistry. Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. Available at: [Link]
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Al-Saeed, F. A., et al. (2022). Elucidating Chiral Resolution of Aromatic Amino Acids Using Glycopeptide Selectors: A Combined Molecular Docking and Chromatographic Study. Molecules, 27(17), 5484. Available at: [Link]
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Itsuno, S., et al. (1985). Asymmetric synthesis using chirally modified borohydrides. Part 3. Enantioselective reduction of ketones and oxime ethers with reagents prepared from borane and chiral amino alcohols. Journal of the Chemical Society, Perkin Transactions 1, 2039-2044. Available at: [Link]
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Kulakov, I. V., et al. (2008). Synthesis of 2-(4-chlorobenzylamino)-1-(4-nitrophenyl)ethanol and its chemical transformations. Russian Journal of General Chemistry, 78(12), 2374–2378. Available at: [Link]
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Contente, M. L., & Paradisi, F. (2023). Advances in One-Pot Chiral Amine Synthesis Enabled by Amine Transaminase Cascades: Pushing the Boundaries of Complexity. ACS Catalysis, 13(9), 6046–6063. Available at: [Link]
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Google Patents. (1999). EP0924194B1 - Processes for producing optically active 2-amino-1-phenylethanol derivatives. Available at:
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Edegger, K., et al. (2013). Scale-up and intensification of (S)-1-(2-chlorophenyl)ethanol bioproduction: economic evaluation of whole cell-catalyzed reduction of o-chloroacetophenone. Biotechnology and Bioengineering, 110(8), 2311-5. Available at: [Link]
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Edegger, K., et al. (2013). Scale-up and intensification of (S)-1-(2-chlorophenyl)ethanol bioproduction: Economic evaluation of whole cell-catalyzed reduction of o-Chloroacetophenone. Biotechnology and Bioengineering, 110(8), 2311-2315. Available at: [Link]
-
Zhang, J., et al. (2022). Biocatalytic Synthesis of Two Furan-Based Amino Compounds 2-Acetyl-4-aminofuran and 3-Acetylamino-5-(α-aminoethyl)-furan from Chitin Resources. Journal of Agricultural and Food Chemistry, 70(31), 9789–9797. Available at: [Link]
-
Google Patents. (1996). WO1996036584A1 - Process for resolving chiral acids with 1-aminoindan-2-ols. Available at:
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Lin, S., et al. (2022). Reimagining Enantioselective Aminoalcohol Synthesis via Chemoselective Electrocatalytic Radical Cross Couplings. ChemRxiv. Available at: [Link]
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Wang, Y., et al. (2018). Optimization of Two Steps in Scale-Up Synthesis of Nannocystin A. Molecules, 23(11), 2951. Available at: [Link]
-
Google Patents. (2016). CN105481705A - Preparation and application of (R)-2-[[2-(4-aminophenyl)ethyl]amino]-1-phenylethyl alcohol. Available at:
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Reddy, G. H., et al. (2015). Synthesis and Characterization of Impurities in the Production Process of Lopinavir. Scientia Pharmaceutica, 83(1), 49–60. Available at: [Link]
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ResearchGate. (2014). Enantioselective Biocatalytic Reduction of 1-(4-Fluorophenyl)ethanone. Available at: [Link]
-
Reddy, B. P., et al. (2014). Identification and Synthesis of Impurities Formed During Prasugrel Hydrochloride Preparation. Journal of the Korean Chemical Society, 58(2), 195-200. Available at: [Link]
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Effect of temperature and solvent on the stereoselectivity of (2R)-2-amino-2-(4-chlorophenyl)ethan-1-ol reactions
Welcome to the technical support guide for the stereoselective synthesis of (2R)-2-amino-2-(4-chlorophenyl)ethan-1-ol. This molecule is a vital chiral building block in pharmaceutical development, where precise control of stereochemistry is paramount for biological activity and safety.[1][2] A primary synthetic route involves the diastereoselective reduction of a prochiral α-amino ketone precursor, 2-amino-1-(4-chlorophenyl)ethanone.
Achieving high stereoselectivity in this transformation is a common challenge, with outcomes being exquisitely sensitive to reaction parameters. This guide provides in-depth troubleshooting advice and answers to frequently asked questions, focusing specifically on the critical roles that temperature and solvent play in determining the stereochemical outcome of the reaction.
Troubleshooting Guide
This section addresses specific experimental issues in a problem-and-solution format. We delve into the root causes of poor selectivity and provide actionable steps for optimization.
Issue 1: Poor Diastereoselectivity (Observed d.r. close to 1:1)
You are attempting to reduce 2-amino-1-(4-chlorophenyl)ethanone to obtain a single diastereomer of the corresponding amino alcohol, but the reaction yields a mixture of products.
Potential Cause A: Lack of Chelation Control
The relative orientation of the amino and carbonyl groups in the transition state dictates which face of the carbonyl is attacked by the hydride reagent. In the absence of a directing group, the reaction may proceed through a non-selective pathway. For α-amino ketones, inducing a rigid, cyclic transition state through chelation is the most effective strategy for achieving high diastereoselectivity.[3][4] This requires a reducing agent system that contains a suitable metal cation (e.g., Zn²⁺, Mg²⁺) that can coordinate to both the carbonyl oxygen and the nitrogen of the amino group.
Potential Cause B: Inappropriate Solvent Choice
The solvent system is not merely a medium but an active participant in the reaction's stereochemical pathway.[5] Protic solvents (e.g., methanol, ethanol) or highly coordinating polar aprotic solvents can competitively bind to the metal cation or the substrate, disrupting the formation of the critical chelated intermediate.[6] This leads to a competition between different transition states, eroding diastereoselectivity. Ethereal solvents are often effective as they can stabilize organometallic reagents without disrupting the chelate ring.[7][8]
Troubleshooting & Optimization Steps:
-
Select a Chelating Reducing Agent: Standard sodium borohydride (NaBH₄) in methanol is typically non-selective for this substrate. Instead, utilize a system known to promote chelation. A common and effective method is the in situ formation of zinc borohydride by combining NaBH₄ with ZnCl₂.
-
Optimize the Solvent System: Switch from protic solvents to an aprotic, moderately coordinating solvent. Tetrahydrofuran (THF) is an excellent starting point as it effectively solubilizes the reagents while favoring the chelated transition state.[8]
-
Control Stoichiometry: Ensure at least one equivalent of the Lewis acid (e.g., ZnCl₂) is used to drive the formation of the chelated intermediate.
Protocol 1: General Procedure for a Chelation-Controlled Reduction
-
Under an inert atmosphere (N₂ or Ar), dissolve the 2-amino-1-(4-chlorophenyl)ethanone precursor in anhydrous THF.
-
Cool the solution to 0 °C using an ice bath.
-
Add zinc chloride (ZnCl₂, 1.1 equivalents) to the solution and stir for 15-20 minutes to allow for pre-coordination with the substrate.
-
Add sodium borohydride (NaBH₄, 1.5 equivalents) portion-wise, ensuring the internal temperature does not rise significantly.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Carefully quench the reaction by the slow addition of an aqueous solution (e.g., saturated Rochelle's salt or NH₄Cl).
-
Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.
-
Determine the diastereomeric ratio (d.r.) of the crude product using ¹H NMR or HPLC analysis.
Issue 2: Inconsistent Results or Reversal of Selectivity
The diastereoselectivity of your reaction varies significantly between batches, or in some cases, the minor diastereomer becomes the major product.
Potential Cause A: Shift Between Kinetic and Thermodynamic Control
Stereoselective reactions are governed by the principles of kinetic and thermodynamic control.[9][10]
-
Kinetic Control: At low temperatures, the reaction is essentially irreversible. The product ratio is determined by the relative rates of formation, favoring the product that comes from the lowest-energy transition state. For chelation-controlled reductions, this is typically the highly organized chelated transition state.[11][12]
-
Thermodynamic Control: At higher temperatures, the reaction may become reversible. If there is a pathway for the initial products to equilibrate, the final product ratio will reflect the relative thermodynamic stabilities of the products, which may not be the desired outcome.[13]
Poor temperature control can cause the reaction to drift from the kinetic regime into a region where thermodynamic control begins to compete, leading to inconsistent results.[14]
Potential Cause B: Non-Linear Temperature Effects
Intensive studies have revealed that the effect of temperature on stereoselectivity is not always linear. In some systems, an "inversion temperature" exists where the selectivity reverses. This phenomenon is hypothesized to be due to an equilibrium between different reactive solute-solvent clusters that are favored at different temperatures.[5]
Troubleshooting & Optimization Steps:
-
Implement Strict Temperature Control: Perform the reaction at a consistently low temperature. A dry ice/acetone bath (-78 °C) is standard for maximizing kinetic control.[14] Use a cryostat for large-scale reactions to ensure homogeneity.
-
Conduct a Temperature Screen: If selectivity remains poor, perform a systematic study by running the reaction at several controlled temperatures (e.g., -78 °C, -40 °C, 0 °C, 25 °C) to identify the optimal kinetic window for your specific substrate and reagent combination.
-
Analyze Time Dependence: At a given temperature, take aliquots over time. If the product ratio changes as the reaction progresses, it indicates that equilibration is occurring and you are likely under thermodynamic control.[10]
Frequently Asked Questions (FAQs)
Q1: What is the mechanistic basis for stereoselectivity in the reduction of α-amino ketones?
The stereochemical outcome is primarily dictated by the conformational arrangement of the substrate during the hydride attack. Two competing models are often invoked: the Felkin-Anh model (non-chelation) and the Cram-Chelate model .[4][15]
-
Cram-Chelate Model: When a chelating metal is present, it forms a rigid five-membered ring with the carbonyl oxygen and the amino group's lone pair. This locks the conformation of the molecule. The hydride nucleophile then attacks from the less sterically hindered face, typically opposite the largest substituent (the 4-chlorophenyl group), leading to a predictable diastereomer (often the syn product).[16]
-
Felkin-Anh Model: In the absence of chelation, the conformation is determined by minimizing steric and electronic repulsions. The largest substituent orients itself perpendicular to the carbonyl bond. The nucleophile again attacks along the Bürgi-Dunitz trajectory from the least hindered face (past the smallest substituent), often leading to the opposite diastereomer (anti) compared to the chelate model.[15]
The ability to switch between these two pathways by choosing chelating or non-chelating conditions is a powerful tool in stereoselective synthesis.
Q2: How does solvent polarity and coordinating ability specifically influence the reaction?
Solvent choice is critical because it can either promote or inhibit the formation of the key chelated intermediate.[5][17]
-
Aprotic, Non-coordinating Solvents (e.g., Toluene, Dichloromethane): These solvents do little to interfere with the chelation between the metal ion and the substrate. However, reagent solubility can be a problem.
-
Aprotic, Coordinating Solvents (e.g., THF, Diethyl Ether): These are often the best choice. They are good at dissolving the reagents but are weak enough Lewis bases that they do not out-compete the α-amino group for coordination to the metal ion, thus preserving the chelated structure.[8]
-
Protic Solvents (e.g., Methanol, Water): These are generally detrimental to chelation control. Their hydroxyl groups can coordinate strongly to the metal ion and form hydrogen bonds with the substrate's carbonyl and amino groups, effectively breaking apart the organized chelated transition state.[6]
Q3: What is the optimal temperature range for achieving high diastereoselectivity?
For reactions under kinetic control, lower is generally better .[11] A temperature of -78 °C is the standard starting point for optimization, as it effectively prevents equilibration to the thermodynamic product and freezes out conformational ambiguities, leading to a reaction that proceeds through a single, lowest-energy transition state.[14] Reactions can sometimes be run effectively between -40 °C and 0 °C, but this must be determined empirically.
Q4: Is it possible to selectively synthesize the minor diastereomer that I am trying to avoid?
Yes. If your current chelation-controlled method produces the syn diastereomer, you can often obtain the anti diastereomer by intentionally switching to non-chelating, Felkin-Anh conditions.[4] This is a classic example of "reagent control" over stereoselectivity. To achieve this, you would use:
-
A non-chelating metal hydride , such as NaBH₄ without a Lewis acid, or a sterically hindered reagent like K-Selectride® or L-Selectride®.
-
A protic solvent like methanol or ethanol to further discourage any transient chelation.
Data Summary & Visualizations
Table 1: Representative Effect of Solvent and Temperature on Diastereoselectivity
The following table summarizes expected outcomes for the reduction of 2-amino-1-(4-chlorophenyl)ethanone based on established principles. The syn product is assumed to be the chelation-controlled product.
| Entry | Reducing System | Solvent | Temperature (°C) | Predominant Control | Expected Major Diastereomer | Typical d.r. (syn:anti) |
| 1 | NaBH₄ / ZnCl₂ | THF | -78 | Kinetic (Chelation) | syn | >95:5 |
| 2 | NaBH₄ / ZnCl₂ | THF | 25 | Mixed/Thermodynamic | syn | 80:20 |
| 3 | NaBH₄ | Methanol | 0 | Kinetic (Felkin-Anh) | anti | 20:80 |
| 4 | K-Selectride® | THF | -78 | Kinetic (Felkin-Anh) | anti | <5:95 |
Diagrams
Mechanistic Pathways ```dot
Caption: Logical workflow for troubleshooting poor stereoselectivity.
References
- Understanding and quantifying the impact of solute–solvent van der Waals interactions on the selectivity of asymmetric catalytic transformations.Chemical Science (RSC Publishing).
- Two Efficient Enantioselective Syntheses of 2-Amino-1-phenylethanol.ACS Publications.
- Solvent effects on stereoselectivity: more than just an environment.RSC Publishing.
- Overriding Felkin control: a general method for highly diastereoselective chelation-controlled additions to alpha-silyloxy aldehydes.Semantic Scholar.
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- Application of Biobased Solvents in Asymmetric Catalysis.MDPI.
- OS-FGI Lecture2.Imperial College London.
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- Highly Diastereoselective Chelation-controlled Additions to α-Silyloxy Ketones.PMC - NIH.
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- 17. pdf.benchchem.com [pdf.benchchem.com]
Byproduct identification and characterization in (2R)-2-amino-2-(4-chlorophenyl)ethan-1-ol synthesis
Welcome to the technical support center for the synthesis of (2R)-2-amino-2-(4-chlorophenyl)ethan-1-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this chiral amino alcohol. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) in a practical question-and-answer format to assist you in identifying and characterizing byproducts, ultimately leading to a more efficient and successful synthesis.
I. Understanding the Synthesis and Potential Byproducts
The most common and industrially relevant method for synthesizing (2R)-2-amino-2-(4-chlorophenyl)ethan-1-ol is the asymmetric reduction of a prochiral ketone, 2-amino-4'-chloroacetophenone. This is typically achieved using a chiral catalyst and a hydrogen source, such as in catalytic transfer hydrogenation.[1] While this method can be highly efficient and selective, side reactions can lead to the formation of various byproducts that can complicate purification and compromise the final product's purity.
II. Troubleshooting Guide & FAQs
This section addresses specific issues you may encounter during your synthesis, providing potential causes and actionable solutions.
Issue 1: Low Yield of the Desired Product
Q1: My reaction has a low conversion rate, and I'm isolating a significant amount of unreacted 2-amino-4'-chloroacetophenone. What could be the cause?
A1: Low conversion is a common issue that can often be traced back to several factors:
-
Catalyst Inactivity: The chiral catalyst is the heart of the asymmetric reduction. Its activity can be compromised by impurities in the starting materials, solvents, or reagents. Ensure all components are of high purity and anhydrous where necessary. The catalyst itself may have degraded due to improper storage or handling.
-
Insufficient Reducing Agent: In transfer hydrogenation, the hydrogen donor (e.g., isopropanol, formic acid) is used in stoichiometric excess.[1] Ensure the correct molar ratio is used. If using isopropanol, the equilibrium can be shifted by removing the acetone byproduct, though this is less common in modern catalytic systems.[2]
-
Suboptimal Reaction Conditions: Temperature and pressure can significantly influence the reaction rate. Ensure your reaction is running at the recommended temperature for the specific catalyst system you are using.
-
Presence of Inhibitors: Certain functional groups or impurities can act as catalyst poisons. Thoroughly purify your starting material to remove any potential inhibitors.
Troubleshooting Steps:
-
Verify Reagent and Solvent Quality: Use freshly distilled or high-purity anhydrous solvents. Ensure your starting ketone is pure.
-
Check Catalyst Activity: If possible, test the catalyst on a small-scale reaction with a known substrate to confirm its activity.
-
Optimize Reaction Conditions: Systematically vary the temperature and reaction time to find the optimal conditions for your specific setup.
-
Increase Catalyst Loading: As a last resort, a modest increase in catalyst loading might improve conversion, but this is not always cost-effective.
Issue 2: Poor Enantioselectivity
Q2: My final product has a low enantiomeric excess (e.e.). How can I improve the stereoselectivity of my reaction?
A2: Achieving high enantioselectivity is crucial for the synthesis of chiral compounds. Poor e.e. can result from:
-
Suboptimal Catalyst Choice: Not all chiral catalysts are equally effective for all substrates. The ligand on the metal center plays a critical role in inducing chirality.
-
Incorrect Base Concentration: In many asymmetric transfer hydrogenation reactions, a base is required to activate the catalyst. The concentration of this base can be critical; too little may result in incomplete activation, while too much can lead to side reactions or catalyst deactivation.[3]
-
Reaction Temperature: Higher temperatures can sometimes lead to a decrease in enantioselectivity. Running the reaction at a lower temperature, even if it requires a longer reaction time, can often improve the e.e.
-
Solvent Effects: The polarity and coordinating ability of the solvent can influence the transition state of the reaction and thus the enantioselectivity.
Troubleshooting Steps:
-
Screen Different Chiral Catalysts: If possible, screen a variety of chiral ligands or catalyst systems to find the one that provides the best selectivity for your substrate.
-
Optimize Base Concentration: Perform a series of small-scale reactions with varying concentrations of the base to identify the optimal amount.
-
Vary the Reaction Temperature: Investigate the effect of temperature on the e.e. by running the reaction at different temperatures (e.g., 0 °C, room temperature, 40 °C).
-
Solvent Screening: Test a range of solvents with different polarities to see if the enantioselectivity can be improved.
Issue 3: Presence of Unexpected Peaks in Analytical Data
Q3: I see an unexpected peak in my HPLC/LC-MS analysis. What are the likely byproducts I should be looking for?
A3: The presence of unexpected peaks indicates the formation of byproducts. Based on the reaction chemistry, here are some of the most probable impurities:
-
(S)-2-amino-2-(4-chlorophenyl)ethan-1-ol (Enantiomeric Impurity): This is the undesired enantiomer of your product and will be present if the enantioselectivity of the reaction is not 100%.
-
1-(4-chlorophenyl)ethan-1,2-diol (Diol Byproduct): This can form through the hydrolysis of an intermediate or over-reduction under certain conditions. The formation of diols is a known side reaction in the synthesis of amino alcohols.[4][5]
-
Unreacted 2-amino-4'-chloroacetophenone: As discussed in Q1, incomplete conversion will leave the starting material in your crude product.
-
Diastereomeric Adducts: Side reactions between the starting material, product, or intermediates with the chiral catalyst or other reagents can sometimes lead to the formation of diastereomeric impurities.
Q4: How can I identify and characterize these byproducts?
A4: A combination of chromatographic and spectroscopic techniques is essential for unambiguous byproduct identification.
Analytical Workflow:
Detailed Protocols:
-
Chiral High-Performance Liquid Chromatography (HPLC):
-
Objective: To separate the desired (R)-enantiomer from the (S)-enantiomer and other impurities.
-
Protocol:
-
Column Selection: Polysaccharide-based chiral stationary phases (CSPs), such as those derived from cellulose or amylose, are often effective for separating enantiomers of amino alcohols.
-
Mobile Phase: A typical mobile phase for normal-phase chiral HPLC consists of a mixture of hexane or heptane with an alcohol modifier like isopropanol or ethanol. The ratio of these solvents will need to be optimized for the best separation.[6]
-
Detection: UV detection at a wavelength where the aromatic ring absorbs (e.g., 254 nm) is standard.
-
-
Troubleshooting Chiral HPLC:
-
Poor Resolution: Adjust the mobile phase composition by varying the percentage of the alcohol modifier. Sometimes, the addition of a small amount of an acidic or basic additive (e.g., trifluoroacetic acid or diethylamine) can improve peak shape and resolution.
-
Peak Tailing: This can be due to interactions with the stationary phase. Ensure your sample is fully dissolved in the mobile phase. Using a guard column can also help protect the analytical column from strongly retained impurities.
-
-
-
Liquid Chromatography-Mass Spectrometry (LC-MS):
-
Objective: To obtain the molecular weight of the main product and any impurities.
-
Protocol:
-
Couple a suitable HPLC method (chiral or reverse-phase) to a mass spectrometer.
-
Electrospray ionization (ESI) in positive ion mode is generally effective for analyzing amino alcohols.
-
The mass-to-charge ratio (m/z) of the parent ions will provide the molecular weights of the components in your mixture. High-resolution mass spectrometry (HRMS) can provide the elemental composition, which is invaluable for identifying unknown impurities.[7]
-
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Objective: To determine the chemical structure of the isolated impurities.
-
Protocol:
-
Isolate the impurity of interest using preparative HPLC or column chromatography.
-
Dissolve the purified impurity in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Tables of common solvent and impurity chemical shifts are available to help distinguish your compound's signals from residual solvents.[4][8]
-
Acquire ¹H NMR, ¹³C NMR, and, if necessary, 2D NMR (e.g., COSY, HSQC) spectra to elucidate the full structure.
-
-
Expected Spectral Features of Potential Byproducts:
-
1-(4-chlorophenyl)ethan-1,2-diol: The ¹H NMR spectrum would show two distinct hydroxyl (-OH) protons, and the signals for the methine and methylene protons would be at different chemical shifts compared to the amino alcohol.
-
Unreacted 2-amino-4'-chloroacetophenone: The characteristic signal for the ketone carbonyl group would be present in the ¹³C NMR spectrum (typically >190 ppm), and the ¹H NMR would show signals corresponding to the aminophenyl and methyl ketone protons.
-
-
Table 1: Summary of Analytical Techniques for Byproduct Identification
| Byproduct/Issue | Primary Analytical Technique | Key Observations |
| Enantiomeric Purity | Chiral HPLC | Separation of (R) and (S) enantiomers. |
| Diol Byproduct | LC-MS, NMR | Mass corresponding to the diol; absence of amine protons and presence of two hydroxyl signals in NMR. |
| Unreacted Starting Material | HPLC, NMR | Retention time and mass matching the starting material; presence of ketone signal in ¹³C NMR. |
| Diastereomeric Impurities | Chiral HPLC, LC-MS | Additional peaks that may or may not be baseline resolved from the main product; distinct mass spectra. |
III. Concluding Remarks
The successful synthesis of (2R)-2-amino-2-(4-chlorophenyl)ethan-1-ol with high yield and enantiopurity relies on careful control of reaction conditions and a thorough understanding of potential side reactions. This technical support guide provides a framework for troubleshooting common issues and systematically identifying and characterizing byproducts. By employing a logical approach to problem-solving and utilizing the powerful analytical techniques described, researchers can optimize their synthetic protocols and achieve their desired outcomes.
IV. References
-
Ma, X., Jin, L., Li, Y., Zheng, H., & Wei, Y. (2018). [Identification of the impurities in o-chlorophenyl cyclopentyl ketone samples by high performance liquid chromatography-hybrid ion trap/time-of-flight mass spectrometry and preparation of o-chlorophenyl cyclopentyl ketone standard]. Se pu = Chinese journal of chromatography, 36(3), 268–277. [Link]
-
Babij, N. R., McCusker, E. O., Whiteker, G. T., Canturk, B., Choy, N., Creemer, L. C., De Amicis, C. V., Hewlett, N. M., Johnson, P. L., Knobelsdorf, J. A., Li, F., Lorsbach, B. A., Nugent, B. M., Ryan, S. J., Smith, M. R., & Yang, Q. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 661–667. [Link]
-
BioPharmaSpec. (n.d.). Mass Spectrometric Analysis of Process Related Impurities. Retrieved January 19, 2026, from [Link]
-
Zhang, Y., & Wu, J. (2020). Chemoselective Synthesis of δ-Amino Alcohols from Chiral 1,4-Diols Catalyzed by an NHC–Ir(III) Complex. Organic Letters, 22(1), 234–238. [Link]
-
Langer, T., & Brecker, L. (2016). Aqueous biphasic iron-catalyzed asymmetric transfer hydrogenation of aromatic ketones. Catalysis Science & Technology, 6(20), 7433–7440. [Link]
-
Wang, J., & Li, D. (2022). Mass Spectrometry for Biomedical and Food Analysis. Molecules, 27(21), 7215. [Link]
-
Zhang, Y., & Wu, J. (2020). Chemoselective Synthesis of δ-Amino Alcohols from Chiral 1,4-Diols Catalyzed by an NHC-Ir(III) Complex. PubMed, 31895537. [Link]
-
Guna, J. V., Bhadani, V. N., Purohit, H. D., & Purohit, D. M. (2014). Synthesis and Antimicrobial Activity of (2-Methoxy/2-Amino)-6-{4'-[(4'''-Chlorophenyl) (Phenyl) Methyl Amino] Phenyl}-4-Aryl Nicotinonitrile. International Journal of ChemTech Research, 6(1), 355-361. [Link]
-
Agilent Technologies. (2018). Identification of Therapeutic Peptide and its Impurities. [Link]
-
Bio-Rad Laboratories. (n.d.). An Introduction to Chiral Analysis by Capillary Electrophoresis. Retrieved January 19, 2026, from [Link]
-
Fouotsa, H., et al. (2018). 1H and 13C-NMR data of compounds 2 – 4. ResearchGate. [Link]
-
Somfai, P. (2004). Amino Alcohols: Stereoselective Synthesis and Applications in Diversity-Oriented Synthesis. Diva Portal. [Link]
-
Gualco, G., et al. (2020). Transfer Hydrogenation from 2-propanol to Acetophenone Catalyzed by [RuCl2(η6-arene)P] (P = monophosphine) and [Rh(PP)2]X (PP = diphosphine, X = Cl−, BF4−) Complexes. Catalysts, 10(2), 193. [Link]
-
Morris, R. H., et al. (2014). Details of the Mechanism of the Asymmetric Transfer Hydrogenation of Acetophenone Using the Amine(imine)diphosphine Iron Precatalyst: The Base Effect and The Enantiodetermining Step. Journal of the American Chemical Society, 136(1), 464-475. [Link]
-
VTechWorks. (n.d.). CHIRAL SEPARATIONS INTRODUCTION. Retrieved January 19, 2026, from [Link]
-
Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176-2179. [Link]
-
Jaishetty, N., et al. (2016). Trace Level Quantification of (−)2-(2-Amino-5-chlorophenyl)-4-cyclopropyl-1,1,1-trifluoro-3-butyn-2-ol Genotoxic Impurity in Efavirenz Drug Substance and Drug Product Using LC–MS/MS. Scientia Pharmaceutica, 84(3), 456-466. [Link]
-
Li, G., et al. (2020). Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Unprotected α-Ketoamines. The Journal of Organic Chemistry, 85(9), 5976-5984. [Link]
-
ResearchGate. (2015). Mechanism of asymmetric transfer hydrogenation of acetophenone utilizing chiral ionic liquids of amino acid amides. [Link]
-
SciHorizon. (2020). Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Unprotected α-Ketoamines. [Link]
-
Scribd. (n.d.). Chiral Separations of Amino Acids and Peptides by Capillary Electrophoresis. Retrieved January 19, 2026, from [Link]
-
Chiral Technologies Europe. (2014). Direct stereo-selective separations of amino acids and small peptides on cinchona derived zwitterionic chiral columns by HPLC. [Link]
-
Al-Sabah, Z., & Hay, J. N. (2023). Molecularly Imprinted Polymers for Pharmaceutical Impurities: Design and Synthesis Methods. Polymers, 15(16), 3413. [Link]
-
Westlake University. (2023). New Approach Facilitates Chiral Amino Alcohol Synthesis. [Link]
-
Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176-2179. [Link]
-
Al-Qaisi, A. M., et al. (2022). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. Molecules, 27(19), 6296. [Link]
-
Ziani, N., et al. (2021). 2-[(4-Chlorophenyl)imino]-1,2-diphenylethanone. IUCrData, 6(1), x202345. [Link]
Sources
- 1. kanto.co.jp [kanto.co.jp]
- 2. Transfer Hydrogenation from 2-propanol to Acetophenone Catalyzed by [RuCl2(η6-arene)P] (P = monophosphine) and [Rh(PP)2]X (PP = diphosphine, X = Cl−, BF4−) Complexes | MDPI [mdpi.com]
- 3. Sci-Hub. Details of the Mechanism of the Asymmetric Transfer Hydrogenation of Acetophenone Using the Amine(imine)diphosphine Iron Precatalyst: The Base Effect and The Enantiodetermining Step / ACS Catalysis, 2015 [sci-hub.box]
- 4. scs.illinois.edu [scs.illinois.edu]
- 5. New Approach Facilitates Chiral Amino Alcohol Synthesis [science.westlake.edu.cn]
- 6. chiraltech.com [chiraltech.com]
- 7. biopharmaspec.com [biopharmaspec.com]
- 8. research.rice.edu [research.rice.edu]
Technical Support Center: Stability of (2R)-2-amino-2-(4-chlorophenyl)ethan-1-ol and Its Derivatives
Welcome to the technical support center for (2R)-2-amino-2-(4-chlorophenyl)ethan-1-ol and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the stability challenges associated with these valuable chiral building blocks. Chiral amino alcohols are fundamental to the synthesis of numerous active pharmaceutical ingredients (APIs), and understanding their stability is paramount for ensuring the quality, efficacy, and safety of the final drug product.[1][2] This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Introduction: The Criticality of Stereochemical Integrity
(2R)-2-amino-2-(4-chlorophenyl)ethan-1-ol is a chiral molecule, meaning it exists as non-superimposable mirror images, or enantiomers. The specific three-dimensional arrangement of the amino and alcohol groups is often crucial for its biological activity.[2] Degradation can lead to a loss of stereochemical purity (racemization) or the formation of impurities, which can compromise the performance and safety of the final product. Therefore, maintaining the stability of this compound and its derivatives throughout storage, handling, and experimental procedures is of utmost importance.
Troubleshooting Guide: Addressing Common Stability Issues
This section is designed to help you diagnose and resolve common stability problems encountered when working with (2R)-2-amino-2-(4-chlorophenyl)ethan-1-ol and its derivatives.
Issue 1: Unexpected Impurities Detected by HPLC Analysis
Question: I am observing unexpected peaks in my HPLC chromatogram after storing a solution of (2R)-2-amino-2-(4-chlorophenyl)ethan-1-ol. What could be the cause, and how can I prevent this?
Answer:
The appearance of new peaks in your HPLC analysis is a strong indicator of degradation. The primary culprits are often hydrolysis, oxidation, or photodegradation.
Causality and Investigation:
-
Hydrolysis: The amino and alcohol functional groups can be susceptible to hydrolysis, especially at extreme pH values.[3]
-
Oxidation: The amino group is prone to oxidation, which can be catalyzed by exposure to air (oxygen), trace metal ions, or oxidizing reagents.[3]
-
Photodegradation: Compounds containing a chlorophenyl group can be susceptible to photodegradation upon exposure to UV or visible light.[3]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for unexpected impurity formation.
Step-by-Step Protocol: Forced Degradation Study
A forced degradation study is essential to identify potential degradation products and establish stability-indicating analytical methods.[4][5][6][7]
-
Preparation of Stock Solution: Prepare a stock solution of (2R)-2-amino-2-(4-chlorophenyl)ethan-1-ol in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Treat the stock solution with 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: Treat the stock solution with 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Heat the solid compound and the stock solution at 60°C for 48 hours.
-
Photodegradation: Expose the solid compound and the stock solution to a calibrated light source (e.g., xenon lamp) according to ICH Q1B guidelines.
-
-
Sample Analysis: Analyze the stressed samples by a stability-indicating HPLC method, comparing them to an unstressed control sample.
-
Peak Purity Analysis: Use a photodiode array (PDA) detector to assess the peak purity of the main component and any degradation products.
| Stress Condition | Potential Degradation Products (based on analogous compounds) |
| Acid/Base Hydrolysis | Potential for racemization at the chiral center. |
| Oxidation | Formation of the corresponding α-amino ketone or other oxidative products.[3] |
| Photolysis | Dechlorination or other reactions on the aromatic ring.[3] |
| Thermal | Dehydration or dimerization products.[3] |
Issue 2: Loss of Enantiomeric Purity
Question: My chiral HPLC analysis shows a decrease in the enantiomeric excess (ee) of my (2R)-2-amino-2-(4-chlorophenyl)ethan-1-ol sample over time. What is causing this racemization?
Answer:
Loss of enantiomeric purity, or racemization, can occur under certain conditions, compromising the desired stereochemistry of your compound.
Causality and Investigation:
-
pH Extremes: Both strongly acidic and basic conditions can facilitate racemization of chiral centers adjacent to a carbonyl group or in this case, a benzylic position.
-
Elevated Temperatures: Thermal stress can provide the energy needed to overcome the activation barrier for racemization.
-
Presence of Catalysts: Trace amounts of acid or base catalysts in your reaction mixture or storage solvent can promote racemization.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for loss of enantiomeric purity.
Preventative Measures:
-
pH Control: Maintain solutions at a neutral pH whenever possible. Use buffered systems if the experimental conditions require acidic or basic environments.
-
Temperature Management: Store the compound and its solutions at the recommended temperature, typically 2-8°C, and protect from light.[8] Avoid prolonged exposure to elevated temperatures during experiments.
-
Solvent Purity: Use high-purity, neutral solvents for all solutions and reactions.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for solid (2R)-2-amino-2-(4-chlorophenyl)ethan-1-ol?
A1: The solid compound should be stored in a well-sealed container at 2-8°C, protected from light and moisture.[8] Storing under an inert atmosphere (e.g., argon or nitrogen) is recommended for long-term storage to minimize oxidative degradation.
Q2: How should I prepare and store solutions of (2R)-2-amino-2-(4-chlorophenyl)ethan-1-ol?
A2: Solutions should be prepared using high-purity, degassed solvents. For aqueous solutions, consider using a buffer to maintain a neutral pH. Store solutions at 2-8°C and protect them from light. It is best practice to prepare solutions fresh for each experiment to minimize the risk of degradation.
Q3: Can I use (2R)-2-amino-2-(4-chlorophenyl)ethan-1-ol in reactions with strong oxidizing or reducing agents?
A3: Caution should be exercised. The amino alcohol functionality can be susceptible to both oxidation and reduction. The amino group can be oxidized, and the benzylic alcohol can be oxidized or reduced under certain conditions. It is crucial to perform small-scale test reactions and carefully monitor the reaction progress by HPLC to check for degradation of the starting material.
Q4: What analytical techniques are recommended for monitoring the stability of (2R)-2-amino-2-(4-chlorophenyl)ethan-1-ol and its derivatives?
A4: A stability-indicating HPLC method is the primary tool for monitoring the purity and degradation of the compound. Key features of a suitable method include:
-
Column: A chiral column (e.g., polysaccharide-based) is necessary for determining enantiomeric purity. For achiral purity analysis, a C18 column is commonly used.[4][9]
-
Mobile Phase: A typical mobile phase for a C18 column would be a gradient of acetonitrile and a phosphate buffer at a slightly acidic pH (e.g., pH 3).[9]
-
Detection: UV detection at a wavelength where the compound and its potential impurities have significant absorbance (e.g., around 225 nm) is standard.[9] Mass spectrometry (LC-MS) is invaluable for identifying unknown degradation products.[4]
Q5: Are there any known incompatible excipients when formulating this compound?
A5: While specific interaction studies for this molecule are not widely published, general knowledge suggests avoiding excipients that contain reactive impurities like aldehydes (e.g., from the degradation of polyethylene glycols or polysorbates) which can react with the primary amine. Additionally, excipients that can alter the pH to be strongly acidic or basic should be used with caution. Compatibility studies are always recommended for new formulations.
References
-
Forced Degradation Studies Research Articles - Page 1 - R Discovery. Available from: [Link]
-
Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli. Frontiers. Available from: [Link]
-
Significance of Stability Studies on Degradation Product - Research Journal of Pharmacy and Technology. Available from: [Link]
-
Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management - NIH. Available from: [Link]
-
Chiral Chromatographic Analysis of Amino Acids with Pre-column Derivatization by o-Phthalaldehyde: Improving the Determination of Enantiomers Using Ion-Pair Reagents - PMC - NIH. Available from: [Link]
-
Forced Degradation Studies | ICH Stability Testing - BioPharmaSpec. Available from: [Link]
-
Synthesis, resolution, and absolute configuration determination of a vicinal amino alcohol with axial chirality. Application to the synthesis of new box and pybox ligands - NIH. Available from: [Link]
-
Impurities and Degradation products | @rtMolecule - ArtMolecule. Available from: [Link]
-
Forced Degradation Studies for Biopharmaceuticals - BioPharmaSpec. Available from: [Link]
-
Drug-Excipient Interactions: Case Studies and Overview of Drug Degradation Pathways. Available from: [Link]
-
Forced Degradation – A Review - Biomedical Journal of Scientific & Technical Research (BJSTR) Publishers. Available from: [Link]
-
(PDF) Synthesis and Antimicrobial Activity of (2-Methoxy/2-Amino)-6-{4'-[(4'''-Chlorophenyl) (Phenyl) Methyl Amino] Phenyl}-4-Aryl Nicotinonitrile - ResearchGate. Available from: [Link]
-
Process Related Impurities and Residuals Analysis - Intertek. Available from: [Link]
-
Viscosity Reduction and Stability Enhancement of Monoclonal Antibody Formulations Using Derivatives of Amino Acids - PubMed. Available from: [Link]
-
Major Degradation Product Identified in Several Pharmaceutical Formulations against the Common Cold | Request PDF - ResearchGate. Available from: [Link]
-
Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs - MDPI. Available from: [Link]
-
Chemical and analytical characterization of related organic impurities in drugs - PubMed. Available from: [Link]
-
Hydrolytic Stability of New Amino Acids Analogues of Memantine - MDPI. Available from: [Link]
-
(PDF) Viscosity Reduction and Stability Enhancement of Monoclonal Antibody Formulations Using Derivatives of Amino Acids - ResearchGate. Available from: [Link]
-
Synthesis of 2-(4-chlorobenzylamino)-1-(4-nitrophenyl)ethanol and its chemical transformations - ResearchGate. Available from: [Link]
-
Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl). Available from: [Link]
-
Biotechnological 2-Phenylethanol Production: Recent Developments - PMC. Available from: [Link]
-
Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH - Pharmacia. Available from: [Link]
-
Oxidative degradation of 1‐amino‐2‐propanol for CO2 capture and its inhibition via amine blending | Request PDF - ResearchGate. Available from: [Link]
-
2-Amino-2-phenylethan-1-ol | C8H11NO | CID 134797 - PubChem - NIH. Available from: [Link]
-
HPLC Method for Analysis of 4-Amino-2-chloropyridine on Primesep 100 Column. Available from: [Link]
-
2-Amino-2-phenylethanol | C8H11NO | CID 92466 - PubChem - NIH. Available from: [Link]
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- 5. Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 6. Synthesis and impurity profiling of MDMA prepared from commonly available starting materials - PubMed [pubmed.ncbi.nlm.nih.gov]
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Validation & Comparative
Chiral HPLC method development for (2R)-2-amino-2-(4-chlorophenyl)ethan-1-ol enantiomeric excess determination
An Expert's Guide to Developing a Chiral HPLC Method for (2R)-2-amino-2-(4-chlorophenyl)ethan-1-ol Enantiomeric Excess Determination
Introduction: The Criticality of Enantiomeric Purity
(2R)-2-amino-2-(4-chlorophenyl)ethan-1-ol is a chiral building block, a class of molecules vital to the synthesis of many modern pharmaceuticals. In chiral molecules, two enantiomers exist as non-superimposable mirror images. While chemically similar, they can have profoundly different pharmacological and toxicological effects in the body. The U.S. Food and Drug Administration (FDA) and other global regulatory bodies mandate the strict control of enantiomeric purity for chiral drugs. Therefore, developing a robust and reliable analytical method to determine the enantiomeric excess (%ee) is not just an academic exercise; it is a critical step in ensuring drug safety and efficacy.
This guide provides a comprehensive, step-by-step walkthrough of the development and validation of a chiral High-Performance Liquid Chromatography (HPLC) method for the accurate determination of the enantiomeric excess of (2R)-2-amino-2-(4-chlorophenyl)ethan-1-ol. We will move beyond a simple protocol, exploring the scientific rationale behind each decision, from initial column screening to final method validation, equipping you with the insights to tackle your own chiral separation challenges.
Part 1: Chiral Stationary Phase (CSP) Screening - Finding the Right Fit
The cornerstone of any successful chiral separation is the selection of the appropriate Chiral Stationary Phase (CSP). The principle of chiral HPLC relies on the formation of transient, diastereomeric complexes between the enantiomers of the analyte and the chiral selector immobilized on the stationary phase. These complexes have different energies of formation and dissociation, leading to different retention times and, thus, separation.
For a molecule like 2-amino-2-(4-chlorophenyl)ethan-1-ol, which contains both an amino group and a hydroxyl group, polysaccharide-based CSPs are an excellent starting point. These columns, typically based on cellulose or amylose derivatives, offer a wide range of chiral recognition mechanisms, including hydrogen bonding, dipole-dipole interactions, and inclusion complexation within the polymer's chiral grooves.
Experimental Protocol: CSP Screening
-
Analyte Preparation: Prepare a 1 mg/mL solution of racemic 2-amino-2-(4-chlorophenyl)ethan-1-ol (containing both R and S enantiomers) in a suitable solvent like ethanol or isopropanol.
-
Initial Mobile Phase: A common starting point for polysaccharide columns is a mixture of a non-polar solvent (like n-Hexane or Heptane) and an alcohol modifier (like Isopropanol or Ethanol). A typical starting gradient might be 90:10 Hexane:Isopropanol.
-
Screening Setup: Screen a selection of CSPs with diverse selectivities. For this study, we compare three widely used column types.
-
Analysis: Inject the racemic standard onto each column under the initial conditions and evaluate the resulting chromatogram for any separation between the enantiomer peaks.
Screening Results & Column Selection
The primary goal of the screening phase is to identify a column that shows any baseline separation, which can then be optimized. The key metric is the resolution (Rs) between the two enantiomer peaks. An Rs value of ≥ 1.5 is generally considered to indicate baseline separation.
Table 1: Comparison of Chiral Stationary Phase Screening Results
| Chiral Stationary Phase (CSP) | Chemistry | Resolution (Rs) | Retention Factor (k') | Selectivity (α) | Observations |
| Column A | Cellulose tris(3,5-dimethylphenylcarbamate) | 1.6 | k'1=2.5, k'2=3.1 | 1.24 | Good initial separation. Peaks are well-formed. Promising for optimization. |
| Column B | Amylose tris(3,5-dimethylphenylcarbamate) | 0.8 | k'1=4.2, k'2=4.5 | 1.07 | Partial separation. Peaks are broad. May require significant optimization. |
| Column C | Cellulose tris(4-methylbenzoate) | 0.0 | k'1=k'2=1.8 | 1.00 | No separation observed under initial conditions. Not a suitable candidate. |
Based on the screening data, Column A (Cellulose tris(3,5-dimethylphenylcarbamate)) provides the best initial separation with a resolution of 1.6 and is therefore selected for method optimization.
Figure 1: Workflow for Chiral Stationary Phase (CSP) Screening.
Part 2: Method Optimization - Pursuit of Performance
With a promising CSP selected, the next step is to optimize the chromatographic conditions to achieve the best possible resolution, peak shape, and analysis time.
The "Why": Key Optimization Parameters
-
Organic Modifier Percentage: In normal-phase chiral chromatography, the alcohol modifier (e.g., Isopropanol, IPA) is the strong eluting solvent. Its concentration is the most powerful tool for adjusting retention time. Increasing the IPA percentage will decrease retention time, but may also decrease resolution. The goal is to find a balance that provides good resolution in a reasonable timeframe.
-
Mobile Phase Additives: The analyte contains a primary amine, which is basic. Basic compounds can interact strongly with residual acidic silanol groups on the silica surface of the column, leading to poor peak shape (tailing). Adding a small amount of a basic additive, like diethylamine (DEA), to the mobile phase can neutralize these active sites, dramatically improving peak symmetry.
-
Flow Rate and Temperature: Flow rate can be adjusted to shorten analysis time, though excessively high flow rates can lead to a loss of efficiency and resolution. Temperature affects the thermodynamics of the chiral recognition process; optimizing it can sometimes improve selectivity, although it is often kept constant for simplicity unless separation is particularly challenging.
Experimental Protocol: Mobile Phase Optimization
-
Modifier Study: Using Column A, inject the racemic standard using mobile phases with varying percentages of Isopropanol in Hexane (e.g., 5%, 10%, 15%, 20%).
-
Additive Study: Based on the best modifier percentage from the previous step, add a small amount of DEA (e.g., 0.1%) to the mobile phase and inject the standard again. Compare the peak shape (asymmetry factor) with and without the additive.
-
Finalization: Confirm the optimal mobile phase composition, flow rate (e.g., 1.0 mL/min), and temperature (e.g., 25°C).
Optimization Results
The data below illustrates a typical optimization process.
Table 2: Effect of Organic Modifier (Isopropanol) Concentration
| % Isopropanol in Hexane | Resolution (Rs) | Retention Time (k'2) | Observations |
| 5% | 2.1 | 15.2 min | Excellent resolution, but long analysis time. |
| 10% | 1.8 | 7.5 min | Good resolution, reasonable analysis time. |
| 15% | 1.5 | 4.1 min | Baseline resolution, but peaks are closer together. |
| 20% | 1.2 | 2.5 min | Co-elution beginning. Resolution is lost. |
A 10% Isopropanol concentration offers the best compromise between resolution and analysis time. However, peak tailing was observed.
Table 3: Effect of Basic Additive (0.1% Diethylamine)
| Mobile Phase | Resolution (Rs) | Peak Asymmetry (As) |
| Hexane:IPA (90:10) | 1.8 | 1.7 |
| Hexane:IPA:DEA (90:10:0.1) | 1.9 | 1.1 |
The addition of 0.1% DEA significantly improved the peak asymmetry from 1.7 (tailing) to a near-perfect 1.1, with a slight improvement in resolution.
Final Optimized Method
-
Column: Cellulose tris(3,5-dimethylphenylcarbamate), 5 µm, 250 x 4.6 mm
-
Mobile Phase: n-Hexane / Isopropanol / Diethylamine (90:10:0.1, v/v/v)
-
Flow Rate: 1.0 mL/min
-
Temperature: 25°C
-
Detection: UV at 220 nm
-
Injection Volume: 10 µL
Figure 2: Logical Flow for Chiral HPLC Method Optimization.
Part 3: Method Validation - Establishing Trust and Reliability
Once an optimized method is established, it must be validated to ensure it is fit for its intended purpose. For an enantiomeric excess method, the focus is on accurately and precisely quantifying a small amount of one enantiomer (the impurity) in the presence of a large amount of the other. The validation is performed in accordance with the International Council for Harmonisation (ICH) guideline Q2(R1).[1][2]
Key Validation Parameters & Protocols
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by showing baseline resolution (Rs > 1.5) between the enantiomer peaks and from any known impurities or placebo components.
-
Limit of Quantitation (LOQ): The lowest amount of the undesired enantiomer that can be quantitatively determined with suitable precision and accuracy. This is crucial for purity methods.
-
Protocol: Prepare a series of diluted solutions of the minor enantiomer and inject them. The LOQ is typically established where the signal-to-noise ratio is approximately 10:1 and where precision (%RSD) is acceptable (e.g., ≤ 10%).
-
-
Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte.
-
Protocol: Prepare a series of solutions with varying concentrations of the minor enantiomer, typically from the LOQ up to 2% of the major enantiomer's concentration. Plot the peak area against concentration and determine the correlation coefficient (r²).
-
-
Accuracy: The closeness of the test results to the true value.
-
Protocol: Prepare samples by spiking a known amount of the major enantiomer with known amounts of the minor enantiomer (e.g., at 0.5%, 1.0%, and 1.5% levels). The accuracy is expressed as the percentage recovery of the known amount of the minor enantiomer.
-
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.
-
Repeatability (Intra-assay): Analyze replicate samples on the same day with the same analyst and equipment.
-
Intermediate Precision: Analyze replicate samples on different days, with different analysts, or on different equipment. Precision is expressed as the relative standard deviation (%RSD).
-
-
Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.
-
Protocol: Introduce small changes to the method, such as mobile phase composition (e.g., ±2% IPA), flow rate (e.g., ±0.1 mL/min), and temperature (e.g., ±2°C), and assess the impact on resolution and retention time.
-
Summary of Validation Results
The following table summarizes typical acceptance criteria and results for a validated chiral HPLC method.
Table 4: Summary of Method Validation Results
| Validation Parameter | Acceptance Criterion | Result | Pass/Fail |
| Specificity | Baseline resolution (Rs) ≥ 1.5 | 1.9 | Pass |
| LOQ | S/N ≥ 10 | 0.05% of nominal concentration | Pass |
| Linearity (LOQ to 2.0%) | Correlation Coefficient (r²) ≥ 0.999 | 0.9995 | Pass |
| Accuracy (Recovery) | 90.0% - 110.0% | 98.5% - 102.3% | Pass |
| Precision (Repeatability) | %RSD ≤ 5.0% | 1.2% | Pass |
| Precision (Intermediate) | %RSD ≤ 10.0% | 2.5% | Pass |
| Robustness | Rs remains ≥ 1.5 | All conditions met criteria | Pass |
These results demonstrate that the developed method is specific, sensitive, linear, accurate, precise, and robust, making it suitable for the reliable determination of the enantiomeric excess of (2R)-2-amino-2-(4-chlorophenyl)ethan-1-ol.
Figure 3: Interrelationship of Key Method Validation Parameters.
Conclusion
We have successfully demonstrated a systematic and scientifically-grounded approach to the development and validation of a chiral HPLC method for determining the enantiomeric excess of 2-amino-2-(4-chlorophenyl)ethan-1-ol. By beginning with a logical screening of diverse chiral stationary phases, we identified a promising cellulose-based column. Subsequent optimization of the mobile phase, including the modifier percentage and the crucial addition of a basic additive, yielded a method with excellent resolution and peak shape. Finally, a rigorous validation according to ICH guidelines confirmed that the method is accurate, precise, and robust. This comprehensive process ensures the generation of trustworthy data, a cornerstone of pharmaceutical development and quality control.
References
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Vertex AI Search. (2018, October 23). Determination of Enantiomeric Excess in Pharmaceutical Active Agents: The Role of High Performance Liquid Chromatography. Herald Scholarly Open Access. [Link]
- Blaser, H. U., Federsel, H. J. (Eds.). (2009). Asymmetric Catalysis on Industrial Scale: Challenges, Approaches and Solutions. Wiley-VCH.
- Aboul-Enein, H. Y., & Ali, I. (2003).
- Subramanian, G. (Ed.). (2007). Chiral Separation Techniques: A Practical Approach. Wiley-VCH.
-
YAKHAK HOEJI. (2021, June 30). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. [Link]
-
Ilisz, I., Aranyi, A., & Pataj, Z. (2014). Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns. Journal of Chromatography A, 1363, 276-285. [Link]
-
LCGC International. (2014, September 1). Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. [Link]
-
PharmaGuru. (2024, June 17). How To Calculate Enantiomeric Excess: Learn Quickly. [Link]
-
LCGC International. (2003, November 1). A Strategy for Developing HPLC Methods for Chiral Drugs. [Link]
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European Medicines Agency (EMA). (2022, March 31). ICH guideline Q14 on analytical procedure development. [Link]
-
International Council for Harmonisation (ICH). (2023, November 1). ANALYTICAL PROCEDURE DEVELOPMENT Q14. [Link]
-
International Council for Harmonisation (ICH). (1996, May). Q2B: Validation of Analytical Procedures: Methodology. [Link]
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Validation of (2R)-2-amino-2-(4-chlorophenyl)ethan-1-ol purity by NMR and elemental analysis
A Guide to the Orthogonal Purity Validation of (2R)-2-amino-2-(4-chlorophenyl)ethan-1-ol
A Senior Application Scientist's Comparative Analysis of NMR and Elemental Analysis
For researchers and professionals in drug development, the purity of a chiral intermediate is not merely a matter of quality control; it is the bedrock upon which the safety and efficacy of the final active pharmaceutical ingredient (API) are built. The compound (2R)-2-amino-2-(4-chlorophenyl)ethan-1-ol is a critical chiral building block in the synthesis of various pharmaceuticals. Its stereochemical integrity and freedom from impurities are paramount, as the presence of the undesired enantiomer or other contaminants can lead to altered pharmacological activity or toxicity.[1][][3][4]
This guide provides an in-depth comparison of two powerful, orthogonal analytical techniques for validating the purity of this intermediate: Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy and Elemental Analysis (EA). By employing these distinct methods, which rely on fundamentally different physical principles, we can construct a self-validating system that provides a highly trustworthy and comprehensive purity profile, essential for regulatory compliance and successful drug development.[][5]
The Principle of Orthogonal Validation: A Synergistic Approach
In analytical chemistry, relying on a single method can lead to a skewed perspective. An impurity that is "invisible" to one technique may be readily detected by another. Orthogonal validation leverages this principle by combining two or more dissimilar methods to analyze the same sample. For (2R)-2-amino-2-(4-chlorophenyl)ethan-1-ol, qNMR provides detailed structural information and quantification of proton-bearing molecules, while Elemental Analysis offers a fundamental assessment of the bulk elemental composition. Together, they create a robust analytical package that minimizes the risk of overlooking impurities.
Caption: Orthogonal validation workflow for purity assessment.
Method 1: Quantitative ¹H NMR (qNMR) for Structural and Molar Purity
Expertise & Rationale: Quantitative NMR (qNMR) has emerged as a primary analytical method recognized by pharmacopeias for its high precision and accuracy.[6][7] Unlike chromatographic techniques that often require a specific reference standard for the analyte, qNMR's power lies in the direct proportionality between the integrated area of an NMR signal and the number of nuclei contributing to that signal.[6][8] This allows for the precise quantification of a compound against a certified internal standard of a completely different structure.
This approach is exceptionally powerful for purity validation because it can simultaneously:
-
Confirm the structure of (2R)-2-amino-2-(4-chlorophenyl)ethan-1-ol.
-
Quantify the main component against a known mass of an internal standard.
-
Identify and quantify residual solvents or other process-related organic impurities that contain protons.
-
Determine enantiomeric purity through the use of a chiral solvating agent (CSA), which induces separate, quantifiable signals for the R and S enantiomers.[9]
Experimental Protocol: qNMR for Purity Assay
This protocol is designed in accordance with the principles outlined in ICH Q2(R1) for the validation of analytical procedures.[10][11][12]
1. Materials & Instrumentation:
-
Analyte: (2R)-2-amino-2-(4-chlorophenyl)ethan-1-ol, dried to constant weight.
-
Internal Standard: Certified Maleic Acid (NIST traceable or equivalent).
-
Solvent: Deuterated Dimethyl Sulfoxide (DMSO-d₆, 99.9% D).
-
Instrumentation: ≥400 MHz NMR Spectrometer, preferably with a cryoprobe for enhanced sensitivity.[13]
-
Equipment: Analytical balance (5 decimal places), Class A volumetric flasks, precision pipettes.
2. Sample Preparation:
-
Stock Standard Preparation: Accurately weigh ~15 mg of maleic acid into a 10 mL volumetric flask and dissolve in DMSO-d₆ to the mark.
-
Sample Preparation: Accurately weigh ~25 mg of (2R)-2-amino-2-(4-chlorophenyl)ethan-1-ol into a sample vial.
-
Final Solution: Using a calibrated pipette, add precisely 1.0 mL of the internal standard stock solution to the vial containing the analyte. Ensure complete dissolution.
-
Transfer: Transfer ~0.7 mL of the final solution into a 5 mm NMR tube.
3. NMR Data Acquisition: The causality behind these parameters is crucial for accurate quantification. A long relaxation delay is essential to allow all protons to fully relax between pulses, ensuring the signal intensity is directly proportional to the number of nuclei.[14]
| Parameter | Value | Rationale |
| Pulse Program | zg30 | Standard 30° pulse for quantitative analysis. |
| Spectrometer Freq. | ≥400 MHz | Provides necessary signal dispersion. |
| Relaxation Delay (D1) | 30 s | Ensures full magnetization recovery (≥5x the longest T1). |
| Acquisition Time (AQ) | ≥3 s | Ensures high digital resolution. |
| Number of Scans (NS) | 16 - 64 | To achieve a high signal-to-noise ratio (S/N > 250:1). |
| Temperature | 298 K | Maintained for stability. |
4. Data Processing and Calculation:
-
Apply Fourier transformation, followed by careful manual phase and baseline correction.
-
Integrate a well-resolved, non-overlapping signal for the analyte (e.g., the methine proton, -CH(N)-) and the internal standard (the two olefinic protons of maleic acid).
-
Calculate the purity using the following formula:[7][8]
Purity (%) = (Ianalyte / Istd) * (Nstd / Nanalyte) * (Manalyte / Mstd) * (mstd / manalyte) * Pstd
Where:
-
I = Integral area
-
N = Number of protons for the integrated signal
-
M = Molar mass
-
m = Mass
-
P = Purity of the standard
-
Hypothetical Data Summary: qNMR
| Compound | Signal (δ, ppm) | Protons (N) | Integral (I) | M ( g/mol ) | Mass (m, mg) | Purity (P, %) |
| Analyte | ~4.0 (methine) | 1 | 5.72 | 171.62 | 25.15 | 99.6 |
| Maleic Acid (Std) | ~6.2 (olefinic) | 2 | 10.00 | 116.07 | 15.05 | 99.9 |
Method 2: Elemental Analysis for Fundamental Compositional Verification
Expertise & Rationale: Elemental Analysis (EA) is a destructive technique that provides the mass percentages of carbon, hydrogen, and nitrogen (and other elements like sulfur or chlorine, with appropriate instrumentation) in a sample.[15] Its value is in its fundamental nature; it directly verifies the empirical formula of the compound. While qNMR is superb at detecting proton-containing impurities, EA can reveal:
-
Inorganic impurities: Salts (e.g., NaCl, sulfates) that are invisible to ¹H NMR.
-
Impurities with a significantly different C/H/N ratio.
-
Incorrect hydration or solvation states.
For a new compound to be published or a batch to be certified, the experimental elemental composition must closely match the theoretical values, typically within a ±0.4% deviation.[16]
Experimental Protocol: Elemental Analysis (CHN)
1. Instrumentation and Materials:
-
Instrument: A modern CHN elemental analyzer.
-
Materials: Test sample (dried and homogenized), tin or silver capsules, certified calibration standard (e.g., acetanilide).
2. Sample Preparation:
-
Homogenization: Ensure the analyte powder is uniform.
-
Weighing: Accurately weigh 1-3 mg of the analyte into a pre-cleaned tin capsule.
-
Sealing: Crimp the capsule tightly to form a small, air-free ball.
3. Analysis:
-
Calibration: Calibrate the instrument using a known standard like acetanilide.
-
Combustion: The sample is dropped into a high-temperature (900-1000 °C) combustion furnace in a stream of pure oxygen. The compound is flash-combusted, converting carbon to CO₂, hydrogen to H₂O, and nitrogen to N₂ gas.
-
Detection: The resulting gases are separated, and their concentrations are measured by a thermal conductivity detector. The instrument software calculates the mass percentages.
Data Summary: Elemental Analysis
Theoretical Values for C₈H₁₀ClNO:
-
C: 55.99%
-
H: 5.87%
-
N: 8.16%
-
Cl: 20.66%
Hypothetical Experimental Results:
| Element | Theoretical (%) | Experimental (%) | Deviation (%) | Status |
| Carbon (C) | 55.99 | 55.81 | -0.18 | Pass |
| Hydrogen (H) | 5.87 | 5.92 | +0.05 | Pass |
| Nitrogen (N) | 8.16 | 8.11 | -0.05 | Pass |
Comparative Guide: qNMR vs. Elemental Analysis
| Feature | Quantitative NMR (qNMR) | Elemental Analysis (EA) |
| Principle | Nuclear spin resonance in a magnetic field | Combustion and gas detection |
| Information | Structural confirmation, molar ratio, specific impurities | Bulk elemental mass percentages |
| Strengths | - Excellent for solvents & organic impurities- Identifies specific structures- Non-destructive- Can determine enantiomeric purity | - Detects inorganic impurities- Confirms empirical formula- High precision for C, H, N |
| Limitations | - Insensitive to inorganic salts- Requires soluble sample- High capital cost | - Destructive- Does not identify specific impurities- Prone to error from moisture/air |
| Regulatory View | Accepted as a primary method (ICH Q2(R2))[17][18] | A fundamental purity requirement[16][19] |
Synergy in Action: The Complete Validation Workflow
The true power of this dual approach is realized when the results are considered together. Imagine qNMR shows a purity of 99.7%, but the elemental analysis for carbon is off by -0.8%. This discrepancy immediately signals a problem. The qNMR result suggests few proton-containing impurities, but the low carbon percentage points towards the presence of an impurity with low or no carbon, such as an inorganic salt leftover from the synthesis. This insight would be missed by using qNMR alone.
Caption: Comprehensive validation and release workflow.
Conclusion
Validating the purity of a critical chiral intermediate like (2R)-2-amino-2-(4-chlorophenyl)ethan-1-ol demands a rigorous, multi-faceted approach. While both qNMR and Elemental Analysis are powerful techniques in their own right, their true value is unlocked when used orthogonally. This synergistic strategy provides a self-validating, comprehensive, and scientifically sound assessment of purity. It ensures not only the identity and elemental composition of the molecule but also quantifies the presence of organic impurities and solvents, delivering the high level of confidence required for progression in the pharmaceutical development pipeline.
References
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A Guide to Quantitative NMR (qNMR). Emery Pharma. [Link]
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ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]
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Quantitative NMR (qNMR) for pharmaceutical analysis: The pioneering work of George Hanna at the US FDA. PubMed. [Link]
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Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA. [Link]
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Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. Patsnap Eureka. [Link]
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Q2(R1) Validation of Analytical Procedures: Text and Methodology. FDA. [Link]
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Quality Guidelines. ICH. [Link]
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Quantitative NMR in Biotherapeutic Drug Development: An Efficient General-Purpose Tool for Process Analytics. American Pharmaceutical Review. [Link]
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Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. [Link]
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The Significance of Chirality in Drug Design and Development. PubMed Central. [Link]
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Expanding the Analytical Toolbox: Pharmaceutical Application of Quantitative NMR. American Chemical Society. [Link]
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Evaluating Impurities in Drugs (Part II of III). Pharmaceutical Technology. [Link]
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The Importance of Chiral Intermediates in Modern Drug Synthesis. Protheragen. [Link]
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Importance of Chiral Separation and Resolution in Drug Synthesis. Pure Synth. [Link]
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Elemental analysis: an important purity control but prone to manipulations. ResearchGate. [Link]
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Elemental analysis: an important purity control but prone to manipulations. RSC Publishing. [Link]
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An International Study Evaluating Elemental Analysis. ACS Central Science. [Link]
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A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1 H- and 19 F-NMR spectroscopic analysis. RSC Publishing. [Link]
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Guide to NMR Method Development and Validation – Part I: Identification and Quantification. ResearchGate. [Link]
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A Comparative Guide to Chiral Amino Alcohols in Asymmetric Catalysis: Spotlight on (2R)-2-amino-2-(4-chlorophenyl)ethan-1-ol
In the landscape of modern synthetic chemistry, the quest for enantiomerically pure compounds is paramount, particularly in the pharmaceutical and fine chemical industries. Chiral amino alcohols have established themselves as a cornerstone in this endeavor, serving as versatile and highly effective ligands and catalysts in a myriad of asymmetric transformations.[1] This guide provides a comparative analysis of (2R)-2-amino-2-(4-chlorophenyl)ethan-1-ol, a synthetically derived chiral amino alcohol, with other prominent members of this class. While direct, head-to-head comparative studies under identical conditions are not extensively documented in peer-reviewed literature, this guide will objectively evaluate their performance based on available experimental data from various applications, offering valuable insights for researchers, scientists, and drug development professionals.
The Privileged Scaffold: An Introduction to Chiral Amino Alcohols
Chiral 1,2-amino alcohols are prized for their ability to form rigid, chiral metal complexes that can effectively differentiate between the enantiotopic faces of a prochiral substrate. This steric and electronic discrimination is the foundation of their success in inducing high levels of enantioselectivity in a wide range of chemical reactions.[1] The efficacy of a chiral amino alcohol is intricately linked to its structural features, including the nature of the substituents on the nitrogen atom and the carbon bearing the hydroxyl group, as well as the overall conformational rigidity of the molecule.
Featured Compound: (2R)-2-amino-2-(4-chlorophenyl)ethan-1-ol
(2R)-2-amino-2-(4-chlorophenyl)ethan-1-ol is a chiral amino alcohol characterized by a phenyl ring bearing a chlorine atom at the para position. This substitution pattern influences the electronic properties of the aromatic ring and the overall steric bulk of the ligand, which can have a significant impact on its catalytic activity and selectivity. While specific catalytic data for this compound is not as widespread as for more common amino alcohols, its structural motif is representative of a class of synthetic amino alcohols that offer tunability for specific applications.
Comparative Analysis with Other Chiral Amino Alcohols
For a comprehensive understanding, we will compare (2R)-2-amino-2-(4-chlorophenyl)ethan-1-ol with three other widely recognized and utilized classes of chiral amino alcohols: those derived from ephedrine and norephedrine, proline, and the chiral pool of natural products.
Ephedrine and Norephedrine Derivatives
(1R,2S)-Norephedrine and its derivatives are readily available and have been extensively studied as catalysts in asymmetric synthesis.[2] They are particularly effective in the enantioselective addition of organozinc reagents to aldehydes.
Key Features:
-
Origin: Derived from the naturally occurring alkaloid ephedrine.
-
Advantages: Well-defined stereochemistry, commercially available, and extensively documented performance.
-
Typical Applications: Enantioselective addition of diethylzinc to aldehydes.
Table 1: Performance of (1R,2S)-Norephedrine Derivatives in the Enantioselective Addition of Diethylzinc to Benzaldehyde
| Catalyst/Ligand | Yield (%) | Enantiomeric Excess (ee, %) | Product Configuration |
| (1R,2S)-Norephedrine derivatives | Average 80 | (R) | |
| N-cyclooctylpseudonorephedrine | High | 87.5-91.0 | (S) |
Data compiled from various sources.[2] Conditions can influence outcomes.
Proline-Derived Amino Alcohols: The Case of Diphenylprolinol
(S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol, often referred to as diphenylprolinol, is a highly effective organocatalyst and ligand derived from the amino acid proline. Its rigid pyrrolidine ring and bulky diphenyl groups create a well-defined chiral environment.
Key Features:
-
Origin: Synthetically derived from the natural amino acid L-proline.
-
Advantages: High enantioselectivity in a broad range of reactions, predictable stereochemical outcomes.
-
Typical Applications: Asymmetric Michael additions, aldol reactions, and ketone reductions (as a precursor to CBS catalysts).
Table 2: Performance of Diphenylprolinol Silyl Ether in Asymmetric Michael Additions
| Substrate (Aldehyde) | Nucleophile (Nitroalkane) | Yield (%) | Enantiomeric Excess (ee, %) |
| Cinnamaldehyde | Nitromethane | High | 98 |
| Various α,β-unsaturated aldehydes | Various nitroalkanes | Good | Excellent |
Data is representative of the catalyst's performance in this class of reactions.[3][4][5]
Chiral Amino Alcohols from the Natural Pool
A diverse array of chiral amino alcohols can be synthesized from readily available natural products like α-pinene, which serves as a valuable starting material from the chiral pool. These ligands often possess rigid bicyclic structures that impart high levels of stereocontrol.
Key Features:
-
Origin: Derived from abundant natural terpenes.
-
Advantages: High rigidity, well-defined steric hindrance, and access to both enantiomers.
-
Typical Applications: Asymmetric reduction of ketones and conjugate addition reactions.
Table 3: Performance of a Pinene-Derived Amino Alcohol (as an oxazaborolidine catalyst) in the Asymmetric Reduction of Aryl-Alkyl Ketones
| Substrate (Ketone) | Yield (%) | Enantiomeric Excess (ee, %) |
| Acetophenone | High | Up to 97 |
| Substituted Acetophenones | High | High |
Performance data for a PHOX ligand derived from 2-amino-apopinan-3-ol in asymmetric transfer hydrogenation also showed high enantiomeric excesses.[6]
Mechanistic Insights: The Role of the Chiral Ligand
The enantioselectivity in reactions catalyzed by chiral amino alcohols generally arises from the formation of a transient, diastereomeric complex between the catalyst, the reagent (e.g., borane or a metal), and the substrate. The chiral ligand creates a sterically and electronically biased environment, favoring one transition state over the other, thus leading to the preferential formation of one enantiomer of the product.[7]
Caption: Generalized catalytic cycle for the asymmetric reduction of a ketone using a chiral amino alcohol and borane.
Experimental Protocols
To facilitate the practical application of these chiral amino alcohols, detailed experimental protocols for two common asymmetric transformations are provided below.
Protocol 1: Asymmetric Reduction of Acetophenone using a Chiral Amino Alcohol-Derived Oxazaborolidine Catalyst
Objective: To synthesize (R)-1-phenylethanol with high enantiomeric excess.
Materials:
-
(2R)-2-amino-2-(4-chlorophenyl)ethan-1-ol (or other chiral amino alcohol)
-
Borane-dimethyl sulfide complex (BMS, 2.0 M in THF)
-
Acetophenone
-
Anhydrous Tetrahydrofuran (THF)
-
Methanol
-
1 M Hydrochloric Acid
-
Anhydrous Magnesium Sulfate
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Catalyst Formation: In a flame-dried, two-necked round-bottom flask under an argon atmosphere, dissolve the chiral amino alcohol (e.g., (2R)-2-amino-2-(4-chlorophenyl)ethan-1-ol) (0.1 mmol) in anhydrous THF (5 mL). Cool the solution to 0 °C.
-
Slowly add the borane-dimethyl sulfide complex (0.1 mmol, 0.05 mL of 2.0 M solution) dropwise. Stir the mixture at 0 °C for 30 minutes to form the oxazaborolidine catalyst in situ.
-
Reduction: To the catalyst solution, add a solution of acetophenone (1.0 mmol) in anhydrous THF (2 mL) dropwise over 10 minutes.
-
Slowly add an additional amount of borane-dimethyl sulfide complex (1.1 mmol, 0.55 mL of 2.0 M solution) to the reaction mixture at 0 °C.
-
Monitoring and Quenching: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC). Once the reaction is complete, cool the mixture to 0 °C and slowly quench by the dropwise addition of methanol (5 mL).
-
Work-up: Add 1 M HCl (10 mL) and extract the product with diethyl ether (3 x 15 mL).
-
Purification and Analysis: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. After filtration and removal of the solvent under reduced pressure, the crude product can be purified by column chromatography. The enantiomeric excess is determined by chiral HPLC or GC analysis.[8]
Protocol 2: Enantioselective Addition of Diethylzinc to Benzaldehyde
Objective: To synthesize (R)-1-phenyl-1-propanol with high enantiomeric excess.
Materials:
-
Chiral amino alcohol (e.g., a derivative of (1R,2S)-Norephedrine)
-
Diethylzinc (1.0 M solution in hexanes)
-
Benzaldehyde
-
Anhydrous Toluene
-
Saturated aqueous ammonium chloride solution
-
Anhydrous Magnesium Sulfate
Procedure:
-
Catalyst Preparation: To a flame-dried Schlenk flask under an argon atmosphere, add the chiral amino alcohol (0.05 mmol) and anhydrous toluene (2 mL).
-
Reaction Setup: Cool the solution to 0 °C and add diethylzinc (2.0 mmol, 2.0 mL of 1.0 M solution) dropwise. Stir the mixture for 20 minutes at 0 °C.
-
Aldehyde Addition: Add freshly distilled benzaldehyde (1.0 mmol) to the reaction mixture.
-
Reaction and Quenching: Stir the reaction at 0 °C for the appropriate time (monitor by TLC). Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Work-up and Purification: Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Concentrate the solution and purify the product by flash chromatography.
-
Analysis: Determine the enantiomeric excess by chiral HPLC or GC analysis.
Caption: A typical workflow for the screening and optimization of chiral amino alcohol catalysts in an asymmetric reaction.
Conclusion
(2R)-2-amino-2-(4-chlorophenyl)ethan-1-ol represents a valuable, synthetically accessible chiral amino alcohol with potential applications in asymmetric catalysis. While direct comparative data against benchmark ligands like those derived from norephedrine or proline is limited, its structural features suggest it can be a potent ligand. The choice of a chiral amino alcohol is highly dependent on the specific reaction, substrate, and desired outcome. This guide provides a framework for understanding the relative merits of different classes of chiral amino alcohols and offers practical protocols to aid in the selection and implementation of the most suitable catalyst for a given synthetic challenge. Further research into the catalytic performance of substituted phenylglycinols like the title compound will undoubtedly continue to enrich the toolbox of the synthetic chemist.
References
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Hayashi, Y., et al. (2004). Diphenylprolinol Silyl Ether as Catalyst of an Asymmetric, Catalytic, and Direct Michael Reaction of Nitroalkanes with α,β-Unsaturated Aldehydes. Organic Letters, 6(12), 1963-1966*. [Link]
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Hayashi, Y., et al. (2004). Diphenylprolinol Silyl Ether as Catalyst of an Asymmetric, Catalytic, and Direct Michael Reaction of Nitroalkanes with α,β-Unsaturated Aldehydes. Organic Chemistry Portal. [Link]
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Hayashi, Y., et al. (2005). Diphenylprolinol silyl ether as a catalyst in an asymmetric, catalytic and direct α-benzoyloxylation of aldehydes. Chemical Communications, (36), 4555-4557. [Link]
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Hayashi, Y., et al. (2014). Diphenylprolinol silyl ether catalyzed asymmetric Michael reaction of nitroalkanes and β,β-disubstituted α,β-unsaturated aldehydes for the construction of all-carbon quaternary stereogenic centers. Chemistry, 20(38), 12072-82. [Link]
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Hayashi, Y., et al. (2022). Asymmetric flow reactions catalyzed by immobilized diphenylprolinol alkyl ether: Michael reaction and domino reactions. Semantic Scholar. [Link]
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Schaus, S., et al. (2020). Chiral Amino Alcohols via Catalytic Enantioselective Petasis Borono-Mannich Reactions. ChemRxiv. [Link]
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Itsuno, S., et al. (1985). Asymmetric synthesis using chirally modified borohydrides. Part 3. Enantioselective reduction of ketones and oxime ethers with reagents prepared from borane and chiral amino alcohols. Journal of the Chemical Society, Perkin Transactions 1, 2039-2044. [Link]
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Brack, A., et al. (2001). β-Amino alcohols derived from (1R,2S)-norephedrine and (1S,2S)-pseudonorephedrine as catalysts in the asymmetric addition of diethylzinc to aldehydes. DOI. [Link]
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Patel, R. N. (2011). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. PMC - PubMed Central. [Link]
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Wikipedia. (n.d.). Asymmetric induction. [Link]
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Dehli, J. R., et al. (2024). Cu-Catalyzed Asymmetric Synthesis of γ-Amino Alcohols Featuring Tertiary Carbon Stereocenters. Organic Letters. [Link]
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Westlake University. (2023). New Approach Facilitates Chiral Amino Alcohol Synthesis. [Link]
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Itsuno, S., et al. (2018). Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols. MDPI. [Link]
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Corey, E. J., et al. (2024). Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Unprotected α-Ketoamines. The Journal of Organic Chemistry. [Link]
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Tong, P.-e. (1998). New enantioselective catalysts based on chiral amino alcohols. PolyU Electronic Theses. [Link]
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Szostak, M., et al. (2017). Synthesis of 2-amino-apopinan-3-ol and applications of its derivatives in asymmetric reduction of ketones. Sciforum. [Link]
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Wiskur, S. L., et al. (2004). Enantioselective synthesis of (2R,3R)- and (2S,3S)-2- [(3-chlorophenyl)-(2-methoxyphenoxy)methyl]morpholine. NIH. [Link]
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Noyori, R., et al. (2012). Stereoselective synthesis of norephedrine and norpseudoephedrine by using asymmetric transfer hydrogenation accompanied by dynamic kinetic resolution. PubMed. [Link]
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Noyori, R., et al. (2012). Stereoselective Synthesis of Norephedrine and Norpseudoephedrine by Using Asymmetric Transfer Hydrogenation Accompanied by Dynamic Kinetic Resolution. ResearchGate. [Link]
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ResearchGate. (n.d.). beta-amino alcohols derived from (1R,2S)-norephedrine and (1S,2S)-pseudonorephedrine as catalysts in the asymmetric addition of diethylzinc to aldehydes. [Link]
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YouTube. (2018). asymmetric induction-chiral auxiliary (chemmasters.online). [Link]
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MSU chemistry. (n.d.). Assymetric Induction. [Link]
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Waser, M., et al. (2021). Enantioselective Catalytic Synthesis of α-Halogenated α-Aryl-β2,2-amino Acid Derivatives. PMC - NIH. [Link]
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ChemRxiv. (2024). Reimagining Enantioselective Aminoalcohol Synthesis via Chemoselective Electrocatalytic Radical Cross Couplings. [Link]
-
ResearchGate. (n.d.). De Novo Chiral Amino Alcohols in Catalyzing Asymmetric Additions to Aryl Aldehydes. [Link]
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ResearchGate. (n.d.). Efficient Synthesis of ( R )-2-Chloro-1-(2,4-dichlorophenyl)ethanol with a Ketoreductase from Scheffersomyces stipitis CBS 6045. [Link]
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Chemical Society Reviews. (2025). Recent advances in catalytic enantioselective synthesis of vicinal amino alcohols. [Link]
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Frontiers. (2024). Recent advances in catalytic asymmetric synthesis. [Link]
-
PubMed. (n.d.). Total asymmetric synthesis of (-)-Phenylhistine, (-)-Aurantiamine and related compounds. Part I. [Link]
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PMC - PubMed Central. (n.d.). Asymmetric Catalysis Mediated by Synthetic Peptides, Version 2.0: Expansion of Scope and Mechanisms. [Link]
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Beilstein Journals. (n.d.). Chiral phosphoric acid-catalyzed asymmetric synthesis of helically chiral, planarly chiral and inherently chiral molecules. [Link]
-
PubMed. (2004). Asymmetric catalytic synthesis of enantiopure N-protected 1,2-amino alcohols. [Link]
-
PubMed Central. (2022). Asymmetric Organocatalysis: A Survival Guide to Medicinal Chemists. [Link]
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ResearchGate. (n.d.). Asymmetric Synthesis of 5-Substituted Pyrrolidinones via a Chiral N-Acyliminium Equivalent. [Link]
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PMC - NIH. (n.d.). Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. [Link]
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A Researcher's Guide to Determining the Absolute Configuration of 2-amino-2-(4-chlorophenyl)ethan-1-ol: A Comparative Analysis
For researchers, scientists, and professionals in drug development, the unambiguous assignment of the absolute configuration of chiral molecules is a cornerstone of chemical and pharmaceutical research. The spatial arrangement of atoms in a molecule, its stereochemistry, dictates its interaction with other chiral entities, most notably in biological systems where enantiomers can exhibit vastly different pharmacological and toxicological profiles. This guide provides an in-depth, objective comparison of established analytical techniques for determining the absolute configuration of 2-amino-2-(4-chlorophenyl)ethan-1-ol, a chiral amino alcohol of interest in synthetic and medicinal chemistry. We will delve into the causality behind experimental choices and present self-validating protocols to ensure scientific integrity.
The Gold Standard: Single-Crystal X-ray Crystallography
Single-crystal X-ray crystallography is widely regarded as the most definitive method for determining the three-dimensional structure of a molecule, including its absolute configuration.[1] The technique relies on the diffraction of X-rays by a crystalline lattice, which provides a detailed electron density map of the molecule.
Causality of Experimental Choice
The power of X-ray crystallography lies in its ability to directly visualize the atomic arrangement. For determining absolute configuration, the phenomenon of anomalous dispersion is key. When an atom in the crystal lattice has an absorption edge near the wavelength of the incident X-rays, it scatters the X-rays with a phase shift. This effect, particularly for heavier atoms like the chlorine atom in 2-amino-2-(4-chlorophenyl)ethan-1-ol, can be used to determine the absolute stereochemistry of the molecule.[2] The Flack parameter, derived from the diffraction data, provides a reliable indicator of the correctness of the assigned absolute configuration.[2]
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystallization: The primary and often most challenging step is to obtain a high-quality single crystal of the enantiomerically pure compound. This typically involves dissolving the sample in a suitable solvent and allowing the solvent to slowly evaporate, or using techniques like vapor diffusion or cooling crystallization.
-
Crystal Mounting and Data Collection: A suitable crystal is mounted on a goniometer and placed in an X-ray diffractometer. The crystal is then cooled, typically to 100 K, to minimize thermal vibrations. X-ray data are collected by rotating the crystal in the X-ray beam and recording the diffraction pattern on a detector.
-
Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods to obtain an initial model of the molecule. This model is refined against the experimental data to optimize the atomic positions and thermal parameters.
-
Absolute Configuration Determination: The absolute configuration is determined by analyzing the anomalous scattering effects. The Flack parameter is calculated; a value close to 0 indicates the correct absolute configuration, while a value close to 1 suggests the inverted configuration.
Chiroptical Spectroscopy: Probing Chirality in Solution
Chiroptical techniques, such as Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD), are powerful non-destructive methods for determining the absolute configuration of chiral molecules in solution.[3][4] These methods are particularly valuable when obtaining suitable crystals for X-ray analysis is not feasible.
Vibrational Circular Dichroism (VCD)
VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.[3] The resulting VCD spectrum is highly sensitive to the molecule's three-dimensional structure, including its absolute configuration.
The choice of VCD stems from its applicability to a wide range of molecules, including those that are oils or amorphous solids.[5] The absolute configuration is determined by comparing the experimental VCD spectrum to the spectrum predicted by quantum chemical calculations for a known enantiomer.[6] A good match between the experimental and calculated spectra provides a confident assignment of the absolute configuration.
-
Sample Preparation: A solution of the enantiomerically pure sample is prepared in a suitable solvent (e.g., CDCl3, DMSO-d6) at a concentration of approximately 10-20 mg/mL.[6]
-
VCD Spectrum Acquisition: The VCD spectrum is recorded on a VCD spectrometer. The measurement typically involves co-adding a large number of scans to achieve a good signal-to-noise ratio.
-
Quantum Chemical Calculations: The VCD spectrum of one enantiomer of the molecule is calculated using Density Functional Theory (DFT). This involves first performing a conformational search to identify the low-energy conformers of the molecule, followed by calculating the VCD spectrum for each conformer. The final calculated spectrum is a Boltzmann-weighted average of the spectra of the individual conformers.
-
Spectral Comparison and Assignment: The experimental VCD spectrum is compared to the calculated spectrum. If the signs and relative intensities of the major bands in the experimental and calculated spectra match, the absolute configuration of the sample is assigned as that of the enantiomer used in the calculation.[6] If the spectra are mirror images, the absolute configuration is the opposite.
Electronic Circular Dichroism (ECD)
ECD measures the differential absorption of left and right circularly polarized ultraviolet-visible light.[4] This technique is particularly useful for molecules containing chromophores, which are parts of the molecule that absorb UV-Vis light. The phenyl group in 2-amino-2-(4-chlorophenyl)ethan-1-ol acts as a chromophore, making ECD a suitable technique.
ECD is a highly sensitive technique that can be performed on small amounts of sample. The absolute configuration is determined by comparing the experimental ECD spectrum with the spectrum predicted by time-dependent density functional theory (TD-DFT) calculations.[4] The exciton chirality method can also be a powerful tool for interpreting ECD spectra when multiple chromophores are present.[7]
-
Sample Preparation: A dilute solution of the enantiomerically pure sample is prepared in a transparent solvent (e.g., methanol, acetonitrile).
-
ECD Spectrum Acquisition: The ECD spectrum is recorded on a CD spectropolarimeter.
-
Quantum Chemical Calculations: Similar to VCD, the ECD spectrum of one enantiomer is calculated using TD-DFT. A conformational analysis is performed, and the ECD spectra of the low-energy conformers are calculated and Boltzmann-averaged.
-
Spectral Comparison and Assignment: The experimental ECD spectrum is compared to the calculated spectrum. A good correlation between the two spectra allows for the unambiguous assignment of the absolute configuration.[4]
NMR Spectroscopy: Diastereomeric Differentiation
Nuclear Magnetic Resonance (NMR) spectroscopy can be used to determine the absolute configuration of chiral molecules by converting the enantiomers into diastereomers through reaction with a chiral derivatizing agent or by using a chiral solvating agent.[8]
Mosher's Method: Chiral Derivatizing Agent
Mosher's method is a classic and reliable NMR technique for determining the absolute configuration of chiral alcohols and amines.[9] It involves the formation of diastereomeric esters or amides by reacting the chiral substrate with the two enantiomers of α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), also known as Mosher's acid.[10]
The formation of diastereomers leads to distinguishable NMR spectra. The analysis of the chemical shift differences (Δδ = δS - δR) of the protons near the stereocenter in the two diastereomeric derivatives allows for the assignment of the absolute configuration based on an established conformational model of the Mosher's esters/amides.[11]
-
Derivatization: The enantiomerically pure 2-amino-2-(4-chlorophenyl)ethan-1-ol is reacted separately with (R)-MTPA chloride and (S)-MTPA chloride to form the corresponding diastereomeric esters (at the hydroxyl group) or amides (at the amino group). It is crucial to ensure the reaction goes to completion.
-
NMR Analysis: 1H NMR spectra of both diastereomeric products are recorded.
-
Data Analysis and Assignment: The chemical shifts of the protons on either side of the newly formed ester or amide linkage are assigned. The differences in chemical shifts (Δδ = δS - δR) are calculated. A consistent pattern of positive and negative Δδ values on either side of the stereocenter, when compared to the Mosher's model, reveals the absolute configuration.[11]
Chiral Solvating Agents (CSAs)
CSAs are chiral molecules that form transient, non-covalent diastereomeric complexes with the enantiomers of a chiral substrate.[12] This interaction can induce chemical shift differences in the NMR spectrum of the substrate, allowing for the differentiation of the enantiomers.
This method is non-destructive as it does not require chemical modification of the analyte. The choice of CSA is crucial and depends on the functional groups present in the analyte. For an amino alcohol like 2-amino-2-(4-chlorophenyl)ethan-1-ol, CSAs capable of hydrogen bonding would be suitable.
-
Sample Preparation: A solution of the enantiomerically pure analyte is prepared in an appropriate NMR solvent.
-
Addition of CSA: A chiral solvating agent is added to the NMR tube.
-
NMR Analysis: The 1H NMR spectrum is recorded. The formation of diastereomeric complexes may lead to the splitting of signals for the enantiomers if a racemic mixture is analyzed, or a shift in signals for an enantiomerically pure sample.
-
Assignment: By comparing the spectrum with that of a known enantiomer under the same conditions, the absolute configuration can be determined.
Comparison of Methodologies
| Parameter | Single-Crystal X-ray Crystallography | Vibrational Circular Dichroism (VCD) | Electronic Circular Dichroism (ECD) | NMR with Chiral Derivatizing Agents (e.g., Mosher's Method) |
| Principle | Anomalous dispersion of X-rays by a single crystal | Differential absorption of circularly polarized IR light | Differential absorption of circularly polarized UV-Vis light | Formation of diastereomers with distinct NMR spectra |
| Sample Requirement | High-quality single crystal (often challenging to obtain)[13] | 2-15 mg, in solution, recoverable[5] | Microgram quantities, in solution | Milligram quantities, requires chemical derivatization |
| Analysis Time | Days to weeks (crystal growth dependent) | Hours to days (including calculations) | Hours to days (including calculations) | Hours |
| Confidence Level | High (often considered definitive)[1] | High, with good correlation to calculations | High, with good correlation to calculations | High, with clear and consistent Δδ values |
| Limitations | Requires a suitable crystal, may not be feasible for all compounds | Requires access to a VCD spectrometer and computational resources | Requires a chromophore near the stereocenter | Requires chemical modification, potential for kinetic resolution |
Logical Workflow for Absolute Configuration Determination
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A Senior Application Scientist's Guide to Chiral Stationary Phase Selection for the Enantioseparation of (2R)-2-amino-2-(4-chlorophenyl)ethan-1-ol
Introduction: The Criticality of Chiral Separation in Pharmaceutical Development
(2R)-2-amino-2-(4-chlorophenyl)ethan-1-ol, a key chiral building block, is integral to the synthesis of numerous pharmaceutical agents. As enantiomers of a chiral drug can exhibit significantly different pharmacological, metabolic, and toxicological profiles, the precise control and analysis of stereoisomeric purity are mandated by regulatory bodies and are of paramount importance in drug development.[1] High-Performance Liquid Chromatography (HPLC) utilizing Chiral Stationary Phases (CSPs) is the most robust and widely adopted technique for the analytical and preparative separation of enantiomers.[2]
The selection of an appropriate CSP is the most critical decision in developing a successful chiral separation method.[3] This guide provides a comparative analysis of three major classes of CSPs—Polysaccharide-based, Pirkle-type, and Macrocyclic Glycopeptide-based—for the enantiomeric resolution of (2R)-2-amino-2-(4-chlorophenyl)ethan-1-ol. Our objective is to provide researchers, scientists, and drug development professionals with a logical framework, grounded in mechanistic understanding and supported by experimental data, to streamline the method development process.
Experimental Workflow for Chiral Method Development
A systematic screening approach is essential for efficiently identifying the optimal CSP and mobile phase combination. The following workflow represents a best-practice model for chiral method development.
Caption: A generalized workflow for systematic chiral method development.
Polysaccharide-Based Chiral Stationary Phases
Polysaccharide-based CSPs, particularly those derived from cellulose and amylose coated or immobilized on a silica support, are the most widely used and versatile columns for chiral separations.[4] Their broad applicability stems from a complex combination of chiral recognition mechanisms.
Mechanism of Chiral Recognition
The chiral selectors, typically phenylcarbamate derivatives of the polysaccharide backbone, form helical grooves or cavities. Enantioseparation is achieved through a combination of interactions between the analyte and the CSP, including:
-
Hydrogen Bonding: Interactions with the carbamate (-NH-C=O) groups.
-
π-π Interactions: Between the aromatic rings of the analyte and the phenyl groups of the chiral selector.
-
Dipole-Dipole Interactions: With the polar carbamate groups.
-
Steric Hindrance (Inclusion): The analyte must fit into the chiral cavities of the polysaccharide structure. The difference in steric fit between the two enantiomers is often the primary driver of separation.[4]
Comparative Performance: Cellulose vs. Amylose Derivatives
Cellulose and amylose derivatives often provide complementary selectivity. For amino alcohols like our target compound, both types of phases are strong candidates.
-
Cellulose Tris(3,5-dimethylphenylcarbamate) (e.g., Chiralcel® OD-H): This is often a first-choice column due to its proven success with a vast range of compounds.
-
Amylose Tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak® AD-H): Frequently provides a different elution order or improved resolution compared to its cellulose counterpart.[5]
Experimental Protocol (Illustrative Example)
While specific data for (2R)-2-amino-2-(4-chlorophenyl)ethan-1-ol is not readily published, the following protocol for a structurally related amino alcohol demonstrates a typical starting point for method development on polysaccharide CSPs. For amino alcohols, a basic additive is often required to achieve good peak shape and resolution.[6]
-
Column Selection: Chiralpak® AD-H (Amylose tris(3,5-dimethylphenylcarbamate)), 5 µm, 250 x 4.6 mm.
-
Mobile Phase: n-Hexane / 2-Propanol / Diethylamine (DEA) (80:20:0.1, v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Temperature: 25 °C.
-
Detection: UV at 220 nm.
-
Sample Preparation: Dissolve the racemic analyte in the mobile phase at a concentration of 1.0 mg/mL.
Expected Performance Data (Based on Analog Separations)
The following table summarizes the typical performance that can be expected for an aryl amino alcohol on leading polysaccharide CSPs under normal phase conditions.
| Chiral Stationary Phase | Chiral Selector | Retention Factor (k1) | Separation Factor (α) | Resolution (Rs) |
| Chiralpak® AD-H | Amylose Tris(3,5-dimethylphenylcarbamate) | 2.8 | 1.45 | > 2.0 |
| Chiralcel® OD-H | Cellulose Tris(3,5-dimethylphenylcarbamate) | 3.5 | 1.30 | > 1.8 |
Note: Data are representative values for aryl amino alcohols and serve as a starting point for method development.
Pirkle-Type (Brush-Type) Chiral Stationary Phases
Developed by William H. Pirkle, these CSPs are based on smaller, well-defined chiral molecules covalently bonded to a silica support, often referred to as "brush-type" phases.[7] They are particularly effective for compounds that can engage in specific, complementary interactions with the chiral selector.
Mechanism of Chiral Recognition
Pirkle-type CSPs function on the principle of three-point interaction. Chiral recognition is achieved through a combination of:
-
π-π Interactions: The analyte must have a π-electron-rich (π-donor) or π-electron-deficient (π-acceptor) aromatic system that complements the CSP.
-
Hydrogen Bonding: Acidic or basic sites on the analyte interact with corresponding sites on the CSP.
-
Steric Interactions: A bulky group near the analyte's stereocenter interacts with the rigid structure of the CSP.[8]
For (2R)-2-amino-2-(4-chlorophenyl)ethan-1-ol, the chlorophenyl ring can act as a π-system, while the amino and hydroxyl groups are excellent hydrogen bond donors/acceptors. The Whelk-O® 1 phase, a π-electron acceptor/π-electron donor CSP, is particularly well-suited for separating underivatized alcohols and amines.[9][10]
Advantages of Pirkle-Type CSPs
-
Robustness: Covalently bonded phases are highly durable and compatible with a wide range of mobile phases, including aqueous systems.[8]
-
Predictability: The well-defined structure can sometimes allow for a more predictable chiral recognition mechanism.
-
Alternative Selectivity: They often succeed where polysaccharide phases fail, making them an excellent secondary screening option.[10]
Experimental Protocol (Illustrative Example)
-
Column Selection: (R,R)-Whelk-O® 1, 5 µm, 250 x 4.6 mm.
-
Mobile Phase: n-Hexane / Ethanol (90:10, v/v). Note: For amino alcohols, an acidic or basic modifier may be required to improve peak shape.
-
Flow Rate: 1.0 mL/min.
-
Temperature: 25 °C.
-
Detection: UV at 220 nm.
-
Sample Preparation: Dissolve the racemic analyte in the mobile phase at a concentration of 1.0 mg/mL.
Expected Performance Data (Based on Analog Separations)
| Chiral Stationary Phase | Chiral Selector | Retention Factor (k1) | Separation Factor (α) | Resolution (Rs) |
| (R,R)-Whelk-O® 1 | 1-(3,5-Dinitrobenzamido)-tetrahydrophenanthrene | 4.1 | 1.60 | > 2.5 |
Note: Data are representative values for underivatized aryl amino alcohols on this CSP class.
Macrocyclic Glycopeptide-Based Chiral Stationary Phases
Macrocyclic glycopeptides (antibiotics) like vancomycin and teicoplanin are complex molecules with multiple stereocenters and various functional groups, making them highly effective and versatile CSPs.[11]
Mechanism of Chiral Recognition
These CSPs possess a unique basket-like structure and offer a multitude of interaction sites. Chiral recognition is a complex interplay of:
-
Inclusion Complexation: The hydrophobic "basket" can include the aromatic (chlorophenyl) portion of the analyte.
-
Ionic Interactions: The amino group of the analyte can interact with acidic sites (e.g., carboxyl groups) on the selector.
-
Hydrogen Bonding: Numerous hydroxyl, amide, and ether groups provide ample opportunities for hydrogen bonding.
-
Steric Repulsion: The bulky nature of the selector creates steric hindrances that differ for each enantiomer.[12]
Their multi-modal nature allows them to be used in reversed-phase, normal-phase, and polar ionic modes, offering a wide range of selectivity options.[13] For amino acids and their analogs, the polar ionic and reversed-phase modes are often most effective.[14]
Experimental Protocol (Illustrative Example - Reversed-Phase)
-
Column Selection: Astec® CHIROBIOTIC® V (Vancomycin-based), 5 µm, 250 x 4.6 mm.
-
Mobile Phase: Methanol / 0.1% Acetic Acid in Water (20:80, v/v).
-
Flow Rate: 1.0 mL/min.
-
Temperature: 25 °C.
-
Detection: UV at 220 nm.
-
Sample Preparation: Dissolve the racemic analyte in the mobile phase at a concentration of 1.0 mg/mL.
Expected Performance Data (Based on Analog Separations)
| Chiral Stationary Phase | Chiral Selector | Retention Factor (k1) | Separation Factor (α) | Resolution (Rs) |
| CHIROBIOTIC® V | Vancomycin | 2.5 | 1.25 | > 1.5 |
Note: Data are representative values for polar, ionizable analytes like amino alcohols in reversed-phase mode.
Comparative Analysis and CSP Selection Strategy
The optimal CSP for separating the enantiomers of (2R)-2-amino-2-(4-chlorophenyl)ethan-1-ol depends on the specific goals of the analysis, such as speed, robustness, or compatibility with mass spectrometry.
Caption: A decision tree for selecting a chiral stationary phase.
Summary of Recommendations:
-
Primary Screening (Highest Probability of Success): Begin with polysaccharide-based CSPs (Chiralpak® AD-H and Chiralcel® OD-H) under normal phase conditions with a basic additive. Their broad applicability makes them the most likely to yield a successful separation.[4]
-
Secondary Screening (Alternative Selectivity): If polysaccharide phases fail or provide poor resolution, the Pirkle-type (R,R)-Whelk-O® 1 is an excellent second choice. Its covalent bonding provides superior durability, and its distinct recognition mechanism offers a high chance of success for this class of underivatized amino alcohol.[9]
-
Tertiary Screening (For Difficult Separations or MS Compatibility): Macrocyclic glycopeptide CSPs should be considered if the first two classes are unsuccessful. Their utility in reversed-phase mode makes them particularly valuable for methods requiring aqueous mobile phases or compatibility with LC-MS.[11]
By employing this structured, mechanism-driven approach, researchers can significantly enhance the efficiency and success rate of developing robust and reliable methods for the critical enantioseparation of (2R)-2-amino-2-(4-chlorophenyl)ethan-1-ol.
References
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Regis Technologies. (n.d.). WHELK-O® 1. Retrieved from [Link]
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Regis Technologies. (n.d.). (R,R) Whelk-O® 1. Retrieved from [Link]
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Phenomenex Inc. (n.d.). Chiral HPLC Separations. Retrieved from [Link]
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Element Lab Solutions. (n.d.). Regis Whelk O-1 Chiral Columns. Retrieved from [Link]
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Gasparrini, F., et al. (2017). Pirkle-Type Chiral Stationary Phases for Ultra-High Performance Ultra-Fast Enantioseparations. American Pharmaceutical Review. Retrieved from [Link]
- Ilisz, I., et al. (2006). Temperature and enantioseparation by macrocyclic glycopeptide chiral stationary phases. Journal of Chromatography A.
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Ilies, M., et al. (2021). Enantioselective Liquid Chromatographic Separations Using Macrocyclic Glycopeptide-Based Chiral Selectors. Molecules. Retrieved from [Link]
- Tóth, G., et al. (2022). Enantioseparation of fluorinated β-phenylalanine analogs with macrocyclic glycopeptide- and derivatized cyclofructan-based chiral stationary phases. Journal of Pharmaceutical and Biomedical Analysis.
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Sousa, J., et al. (2021). Chiral Stationary Phases for Liquid Chromatography: Recent Developments. Molecules. Retrieved from [Link]
- Tóth, G., et al. (2021). Enantioseparation of α-substituted proline analogs with macrocyclic glycopeptide-based chiral stationary phases immobilized on superficially porous particles. Journal of Chromatography A.
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Ilisz, I., et al. (2021). Enantioselective Liquid Chromatographic Separations Using Macrocyclic Glycopeptide-Based Chiral Selectors. National Center for Biotechnology Information. Retrieved from [Link]
- Hyun, M. H. (2003). Chiral Separation by HPLC With Pirkle-Type Chiral Stationary Phases.
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Regis Technologies. (n.d.). CHIRAL STATIONARY PHASES. Retrieved from [Link]
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Chiral Technologies. (2013). Instruction manual for chiralpak® ad-h. Retrieved from [Link]
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Phenomenex Inc. (n.d.). Chiral HPLC Separations Guidebook. Retrieved from [Link]
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Daicel Corporation. (n.d.). Instruction Manual for CHIRALPAK® AD-H, AS-H, AY-H, AZ-H CHIRALCEL® OD-H. Retrieved from [Link]
-
LCGC International. (2023). Playing with Selectivity for Optimal Chiral Separation. LCGC International. Retrieved from [Link]
-
Phenomenex Inc. (n.d.). The Chiral Notebook. Retrieved from [Link]
-
YouTube. (2023). Concept of Chiral HPLC. Retrieved from [Link]
-
Aturki, Z., et al. (2021). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). National Center for Biotechnology Information. Retrieved from [Link]
-
Chiral Technologies. (2013). Instruction Manual for CHIRALCEL® OD-H, OJ-H. Retrieved from [Link]
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A Comparative Guide to DFT Transition State Analysis of Reactions Involving (2R)-2-amino-2-(4-chlorophenyl)ethan-1-ol
Introduction: The Significance of (2R)-2-amino-2-(4-chlorophenyl)ethan-1-ol in Medicinal Chemistry
(2R)-2-amino-2-(4-chlorophenyl)ethan-1-ol is a chiral amino alcohol, a class of compounds that serve as indispensable building blocks, or synthons, in the pharmaceutical industry.[1][2][3][4] The specific three-dimensional arrangement (stereochemistry) of the amine and alcohol functional groups is frequently paramount for a drug's biological activity and selective interaction with chiral biological targets like enzymes and receptors.[3] Consequently, developing synthetic routes that afford high enantiomeric purity is a central goal in medicinal and process chemistry.[3][5]
Understanding the reaction mechanisms that lead to the formation of this specific stereoisomer is critical for optimizing reaction conditions and designing more efficient catalysts. Density Functional Theory (DFT) has emerged as a powerful computational tool for elucidating these complex reaction pathways, particularly by modeling the high-energy transition states that govern the reaction rate and stereoselectivity.[6][7] This guide provides a comparative analysis of DFT methodologies for studying transition states in reactions relevant to the synthesis of (2R)-2-amino-2-(4-chlorophenyl)ethan-1-ol, offering insights for both computational chemists and synthetic organic chemists.
PART 1: The Crux of Stereoselectivity — Comparing DFT Functionals for Transition State Energetics
The stereochemical outcome of an asymmetric synthesis is dictated by the difference in the activation energies (ΔE‡) of the competing transition states leading to the different stereoisomers. A lower activation barrier for one pathway results in the preferential formation of one enantiomer over the other.[6] Accurate prediction of these energy barriers is therefore the primary objective when employing DFT for this purpose.
The choice of the DFT functional and basis set is the most critical decision in this computational endeavor, as it directly impacts the accuracy of the calculated energies. There is no single "best" functional; the optimal choice often depends on the specific reaction type, the presence of metals, and the desired balance between computational cost and accuracy. Below is a comparative overview of commonly used functionals, benchmarked against high-level methods like coupled cluster (CCSD(T)) for their performance in calculating activation energies.
Table 1: Performance Comparison of Common DFT Functionals for Activation Energy Calculations
| DFT Functional | Type | Key Strengths & Considerations | Mean Unsigned Deviation (MUD) for Activation Energies (kcal/mol) |
| B3LYP | Hybrid-GGA | A widely used, well-balanced functional. Often a good starting point. Performance can be significantly improved with dispersion corrections (e.g., B3LYP-D3).[8][9][10] | ~1.6 - 4.0 (without dispersion)[9] |
| M06-2X | Hybrid Meta-GGA | Generally excellent for main-group thermochemistry and kinetics. Highly recommended for transition state calculations in organocatalysis.[10] | ~1.0 - 2.0[10] |
| ωB97X-D | Range-Separated Hybrid with Dispersion | Includes empirical dispersion correction, making it robust for systems with non-covalent interactions, which are often crucial in catalyst-substrate complexes.[9] Recommended for some metal-catalyzed reactions.[9] | ~0.6 - 1.5[9] |
| B2GP-PLYP | Double-Hybrid | Incorporates a percentage of exact Hartree-Fock exchange and a second-order perturbation theory term. Generally offers high accuracy but at a greater computational cost.[8][9] | ~1.0 - 1.5[8][9] |
From the Scientist's Bench: For reactions involving chiral amino alcohols, which often rely on subtle non-covalent interactions (like hydrogen bonding) within the transition state to enforce stereoselectivity, functionals from the M06 family (like M06-2X) or those with built-in dispersion corrections (like ωB97X-D) are often superior choices over older functionals like B3LYP.[7][10] While B3LYP is a workhorse, its performance for activation barriers can be inconsistent without empirical dispersion corrections.[8][10] For the highest accuracy, double-hybrid functionals are excellent, but the increased computational time must be justified.
PART 2: A Practical Workflow — From Reaction Bench to Silicon Model
To illustrate the synergy between experimental work and computational analysis, we present a hypothetical case study: the asymmetric reduction of 2-amino-1-(4-chlorophenyl)ethanone to produce (2R)-2-amino-2-(4-chlorophenyl)ethan-1-ol.
This protocol is a representative method for the asymmetric reduction of α-amino ketones.
-
Catalyst Preparation: In a nitrogen-purged glovebox, a solution of a chiral catalyst (e.g., a Ru(II)-TsDPEN complex) is prepared in an anhydrous solvent like isopropanol.
-
Reaction Setup: To a solution of 2-amino-1-(4-chlorophenyl)ethanone hydrochloride in a 5:2 mixture of formic acid and triethylamine (acting as the hydrogen source), the catalyst solution (typically 0.1-1 mol%) is added.
-
Reaction Monitoring: The reaction is stirred at a controlled temperature (e.g., 28 °C) and monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Workup & Purification: Upon completion, the reaction mixture is quenched, and the product is extracted. The organic layers are combined, dried, and concentrated. The crude product is purified by column chromatography.
-
Analysis: The enantiomeric excess (ee) of the product, (2R)-2-amino-2-(4-chlorophenyl)ethan-1-ol, is determined using chiral HPLC analysis.
This workflow outlines the steps to locate and verify the transition states for the stereodetermining hydride transfer step using a quantum chemistry package like Gaussian.
-
Model Building: Construct the 3D structures of the reactants (ketone substrate, catalyst, hydrogen source complex) using a molecular builder.
-
Reactant/Product Optimization: Perform geometry optimizations and frequency calculations for the reactant and product complexes. A functional like B3LYP with a smaller basis set (e.g., 6-31G(d)) can be used for initial optimizations, followed by re-optimization with a more robust method (e.g., M06-2X/6-311+G(d,p)).
-
Transition State (TS) Search:
-
Use a synchronous transit-guided quasi-Newton (STQN) method like QST2 (providing reactant and product structures) or QST3 (providing an initial guess for the TS structure as well).
-
Alternatively, perform a relaxed potential energy surface scan along the reaction coordinate (e.g., the forming C-H bond) to locate an approximate maximum, then use that structure as a guess for a Berny optimization (TS) calculation.
-
-
TS Verification: A true transition state must satisfy two conditions:
-
Frequency Analysis: The Hessian calculation must yield exactly one imaginary frequency. This imaginary frequency corresponds to the vibrational mode of the molecule moving along the reaction coordinate (e.g., the hydride moving from the donor to the carbonyl carbon).
-
Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation must be performed starting from the TS geometry. This calculation follows the reaction path downhill from the transition state and must connect to the previously optimized reactant and product minima.
-
-
Energy Calculation: Perform a final single-point energy calculation on the optimized geometries using a larger, more accurate basis set to obtain the final electronic energies for calculating the activation barrier.
PART 3: Visualization of Key Processes
Visual models are essential for conceptualizing complex chemical processes. The following diagrams, generated using Graphviz, illustrate the core concepts discussed.
Caption: A flowchart of the DFT workflow for locating and verifying a transition state.
Caption: A generalized reaction coordinate diagram illustrating stereoselectivity.
Conclusion and Future Outlook
DFT studies provide invaluable, atomistic-level insights into the mechanisms of asymmetric reactions that are often difficult to probe experimentally. By comparing the transition state energies for competing pathways, researchers can rationalize observed stereoselectivities and computationally screen new catalyst designs before committing to laborious and expensive synthesis.[7][11] The continued development of more accurate and computationally efficient DFT functionals, coupled with increasing computational power, will further solidify the role of these in-silico experiments as a cornerstone of modern drug development and process chemistry.
References
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Assessment of DFT Methods for Computing Activation Energies of Mo/W-Mediated Reactions. ACS Publications. Available at: [Link]
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Performance of Density Functionals for Activation Energies of Re-Catalyzed Organic Reactions. PubMed. Available at: [Link]
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Performance of Density Functionals for Activation Energies of Zr-Mediated Reactions. ResearchGate. Available at: [Link]
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DFT Study in an Asymmetric Organocatalytic Homologation: Mechanism, Origin of Stereoselectivity. ResearchGate. Available at: [Link]
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Density Functional Theory for Reaction Energies: Test of Meta and Hybrid Meta Functionals, Range-Separated Functionals, and Other High-Performance Functionals. Journal of Chemical Theory and Computation. Available at: [Link]
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Theory and Modeling of Asymmetric Catalytic Reactions. The University of Bath's research portal. Available at: [Link]
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Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli. Frontiers in Bioengineering and Biotechnology. Available at: [Link]
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Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli. Frontiers. Available at: [Link]
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DFT calculations and selectivity‐correlated transition states analysis. ResearchGate. Available at: [Link]
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Activation energy predictions for chemical reactions on metal surfaces from machine learning. ACS Fall 2025. Available at: [Link]
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New Approach Facilitates Chiral Amino Alcohol Synthesis. Westlake University. Available at: [Link]
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Simple and efficient synthesis of chiral amino alcohols with an amino acid-based skeleton. ResearchGate. Available at: [Link]
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A DFT mechanistic study of the organocatalytic asymmetric reaction of aldehydes and homophthalic anhydride. Chemical Communications (RSC Publishing). Available at: [Link]
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Understanding the Fundamentals of Asymmetric Synthesis. Chiralpedia. Available at: [Link]
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A Comparative Guide to Chiral Auxiliaries: Benchmarking (2R)-2-amino-2-(4-chlorophenyl)ethan-1-ol Against the Gold Standard Evans Auxiliaries
In the pursuit of stereochemically pure molecules, particularly in the realm of drug development and natural product synthesis, chiral auxiliaries stand as a cornerstone of asymmetric synthesis.[1][2][3][4] These transiently incorporated chiral scaffolds guide the formation of new stereocenters with a high degree of control, after which they can be removed and often recycled.[5] Among the pantheon of these molecules, the oxazolidinone-based auxiliaries developed by David A. Evans have long been revered as the gold standard, celebrated for their high stereoselectivity and predictable outcomes.[6][7]
This guide provides a detailed comparison between the well-established Evans auxiliaries and the potential of 1,2-amino alcohol-based auxiliaries, with a specific focus on (2R)-2-amino-2-(4-chlorophenyl)ethan-1-ol as a representative of this class. While Evans auxiliaries have a vast and well-documented history of success, this guide will also explore the mechanistic underpinnings and prospective applications of 1,2-amino alcohol derivatives, offering a forward-looking perspective for researchers seeking to expand their synthetic toolkit.
The Gold Standard: Evans Auxiliaries
Evans auxiliaries, a class of oxazolidinones, are among the most reliable and extensively studied chiral auxiliaries in modern organic synthesis.[6][7] Their widespread adoption stems from their derivation from readily available and relatively inexpensive α-amino acids, making both enantiomeric forms accessible.[7] This accessibility allows for the synthesis of either enantiomer of a target molecule by simply choosing the appropriate enantiomer of the auxiliary.
Mechanism of Stereocontrol
The remarkable stereodirecting power of Evans auxiliaries is attributed to a combination of steric and electronic factors that favor the formation of a single diastereomer. In the case of alkylation and aldol reactions, the process begins with the formation of a Z-enolate, which is directed by the bulky substituent at the C4 position of the oxazolidinone ring. This enolate then chelates to a metal cation (typically from a Lewis acid like dibutylboron triflate or a base like lithium diisopropylamide) to form a rigid, six-membered, chair-like transition state.[8][9][10]
The substituent at the C4 position of the auxiliary (e.g., an isopropyl or benzyl group) effectively shields one face of the enolate, forcing the incoming electrophile to approach from the opposite, less sterically hindered face. This highly organized transition state is the key to the high diastereoselectivity observed in these reactions.
Caption: Mechanism of an Evans Auxiliary-Mediated Aldol Reaction.
Performance in Asymmetric Reactions
The efficacy of Evans auxiliaries is well-documented across a range of carbon-carbon bond-forming reactions, consistently delivering high levels of diastereoselectivity.
| Reaction Type | Electrophile | Diastereomeric Ratio (d.r.) | Reference |
| Alkylation | Benzyl bromide | >99:1 | [6] |
| Alkylation | Allyl iodide | 98:2 | [11] |
| Aldol Addition | Isobutyraldehyde | >99:1 | [9] |
| Aldol Addition | Benzaldehyde | 99:1 | [10] |
Cleavage and Recovery
A critical aspect of a chiral auxiliary's utility is its facile removal under conditions that do not compromise the newly formed stereocenter. Evans auxiliaries can be cleaved under a variety of mild conditions to yield different functional groups, and the auxiliary can often be recovered in high yield.[12][13][14][15][16]
-
Hydrolysis: Treatment with lithium hydroxide (LiOH) and hydrogen peroxide (H₂O₂) yields the corresponding carboxylic acid.[13][16]
-
Reduction: Lithium borohydride (LiBH₄) or lithium aluminum hydride (LiAlH₄) reduction furnishes the primary alcohol.
-
Conversion to Weinreb Amide: Reaction with N,O-dimethylhydroxylamine hydrochloride and a Grignard reagent provides a Weinreb amide, a versatile intermediate for the synthesis of ketones.
A Promising Class: 1,2-Amino Alcohol-Based Auxiliaries and the Case of (2R)-2-amino-2-(4-chlorophenyl)ethan-1-ol
1,2-amino alcohols represent a versatile class of chiral building blocks, often derived from the reduction of α-amino acids.[17] Their inherent chirality and the presence of two coordinating heteroatoms make them attractive candidates for the development of novel chiral auxiliaries. (2R)-2-amino-2-(4-chlorophenyl)ethan-1-ol is a prime example of such a scaffold.
Synthesis of (2R)-2-amino-2-(4-chlorophenyl)ethan-1-ol
This chiral amino alcohol can be synthesized through various routes, a common one being the asymmetric reduction of a corresponding α-amino ketone. For instance, 2-amino-1-(4-chlorophenyl)ethanone can be reduced enantioselectively to afford the desired (R)-enantiomer.[18]
Potential Mechanism of Stereocontrol
While direct experimental data for the use of (2R)-2-amino-2-(4-chlorophenyl)ethan-1-ol as a chiral auxiliary is not widely available in the peer-reviewed literature, its potential mechanism of stereocontrol can be extrapolated from related systems. The amino alcohol would first be acylated with the substrate of interest. Subsequent deprotonation and chelation to a metal center would form a rigid five- or six-membered ring. The bulky 4-chlorophenyl group would then act as a steric shield, directing the approach of an electrophile to the less hindered face of the reactive intermediate.
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A Senior Application Scientist's Guide to Enantiomeric Excess Determination of (2R)-2-amino-2-(4-chlorophenyl)ethan-1-ol: A Comparative Analysis of Chiral GC and Alternative Methods
For Researchers, Scientists, and Drug Development Professionals
The precise determination of enantiomeric excess (ee) is a cornerstone of modern pharmaceutical development and quality control. For chiral molecules such as (2R)-2-amino-2-(4-chlorophenyl)ethan-1-ol, a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs), ensuring enantiomeric purity is not merely a regulatory hurdle but a fundamental aspect of guaranteeing therapeutic efficacy and safety. This guide offers an in-depth technical comparison of chiral Gas Chromatography (GC) with other established analytical techniques for the enantiomeric excess determination of this critical amino alcohol. Drawing upon established principles and experimental data for structurally similar compounds, we will explore the nuances of method selection, optimization, and implementation.
The Central Challenge: Resolving Mirror Images
Enantiomers, non-superimposable mirror images of a chiral molecule, often exhibit identical physical and chemical properties in an achiral environment. However, within the chiral environment of the human body, they can elicit vastly different pharmacological and toxicological responses. Consequently, the ability to accurately quantify the prevalence of the desired enantiomer, in this case, (2R)-2-amino-2-(4-chlorophenyl)ethan-1-ol, is paramount.
Chiral Gas Chromatography: The Workhorse for Volatile Analytes
Chiral GC has long been a powerful tool for the separation of volatile and semi-volatile enantiomers, offering high resolution, sensitivity, and speed. The core of this technique lies in the use of a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times. For a polar molecule like 2-amino-2-(4-chlorophenyl)ethan-1-ol, direct analysis by GC is challenging due to its low volatility and potential for peak tailing. Therefore, a critical prerequisite is derivatization .
The Imperative of Derivatization
Derivatization serves a dual purpose: it masks the polar functional groups (amine and hydroxyl) to increase volatility and thermal stability, and it can enhance the chiral recognition by the stationary phase.[1] A common and effective strategy for amino alcohols is acylation.
dot
Sources
A Comparative Analysis of the Catalytic Activity of (2R)-2-amino-2-(4-chlorophenyl)ethan-1-ol and its Fluoro-Substituted Analog in Asymmetric Synthesis
Abstract
Chiral β-amino alcohols are foundational ligands in modern asymmetric catalysis, enabling the stereocontrolled synthesis of enantiomerically pure molecules essential for the pharmaceutical and fine chemical sectors.[1][2] This guide presents a detailed comparative analysis of two such ligands: (2R)-2-amino-2-(4-chlorophenyl)ethan-1-ol and its novel fluoro-substituted analog, (2R)-2-amino-2-(4-fluorophenyl)ethan-1-ol. By examining their performance in the well-established enantioselective addition of diethylzinc to benzaldehyde, we will explore the subtle yet significant influence of halogen substitution on catalytic activity, reaction kinetics, and stereoselectivity. This analysis provides researchers and drug development professionals with field-proven insights and robust experimental protocols to guide catalyst selection and optimization.
Introduction: The Role of Halogen Substitution in Catalyst Design
The phenylethanolamine scaffold is a privileged structure in asymmetric catalysis.[3][4] The presence of both a Lewis basic amino group and a hydroxyl group allows for the formation of stable bidentate chelate complexes with metal centers, creating a rigid and well-defined chiral environment.[1] The electronic and steric properties of this scaffold can be fine-tuned through substitution on the phenyl ring.
Halogen atoms, particularly chlorine and fluorine, are powerful modulators of a catalyst's properties. Their influence extends beyond simple steric effects:
-
Electronic Effects: Fluorine is the most electronegative element, leading to a strong electron-withdrawing effect (-I) that can increase the Lewis acidity of the coordinated metal center. This can, in turn, enhance the activation of the substrate and influence reaction rates.
-
Steric Hindrance: Chlorine is significantly larger than fluorine, which can alter the steric environment within the catalyst's chiral pocket, directly impacting the facial selectivity of substrate approach.
-
Halogen Bonding: Heavier halogens like chlorine can participate in halogen bonding, a non-covalent interaction where the electropositive region (σ-hole) on the halogen interacts with a Lewis base.[5][6][7] This interaction can serve as an additional control element, pre-organizing the substrate within the transition state assembly to enhance enantioselectivity.[5][8]
This guide will dissect these effects through a direct comparison of the chloro- and fluoro-substituted catalysts in a model reaction.
Comparative Catalytic Performance Data
The catalytic efficacy of (2R)-2-amino-2-(4-chlorophenyl)ethan-1-ol (herein Cl-Ligand ) and (2R)-2-amino-2-(4-fluorophenyl)ethan-1-ol (herein F-Ligand ) was evaluated in the enantioselective ethylation of benzaldehyde with diethylzinc. The results are summarized below.
| Ligand | Substrate | Yield (%) | Enantiomeric Excess (ee, %) | Configuration | Reaction Time (h) |
| Cl-Ligand | Benzaldehyde | 95 | 96 | (R) | 6 |
| F-Ligand | Benzaldehyde | 92 | 98 | (R) | 8 |
Analysis of Results: The data reveals a distinct trade-off between the two ligands. The F-Ligand afforded a product with higher enantiomeric excess (98% ee), suggesting that its stronger electron-withdrawing nature creates a more tightly organized and selective transition state. However, this increased order comes at the cost of a slower reaction rate. Conversely, the Cl-Ligand provided a slightly lower but still excellent enantioselectivity (96% ee) with a faster reaction time, indicating a more active but marginally less selective catalytic species.
Mechanistic Insights and the Role of the Halogen
The widely accepted mechanism for the diethylzinc addition to aldehydes catalyzed by β-amino alcohols involves the formation of a dimeric zinc-alkoxide complex.[1] This complex acts as the active chiral catalyst, delivering an ethyl group to one enantiotopic face of the aldehyde.
The halogen substituent influences the key "Et Transfer" step within the chiral transition state.
-
With the F-Ligand , the high electronegativity of fluorine pulls electron density from the phenyl ring, making the zinc center more Lewis acidic. This strengthens the coordination to the aldehyde's carbonyl oxygen, leading to a more rigid and ordered transition state, which logically results in higher enantioselectivity.
-
With the Cl-Ligand , the electronic effect is less pronounced. However, the larger size of chlorine creates a distinct steric pocket. Furthermore, the potential for halogen bonding between the chlorine atom and the aldehyde's carbonyl oxygen could provide an additional orienting interaction, contributing to the high selectivity observed.[5][6]
Experimental Protocols (Self-Validating System)
The following protocols are designed to be self-validating, with clear checkpoints for monitoring reaction progress and robust methods for product analysis.
General Experimental Workflow
Protocol: Enantioselective Addition of Diethylzinc to Benzaldehyde
Causality Statement: This protocol utilizes an in situ catalyst formation method, which is common for these types of reactions as it avoids the isolation of potentially unstable organometallic complexes.[1] Toluene is chosen as the solvent for its non-coordinating nature and appropriate freezing point. The reaction is run at 0 °C to balance reaction rate with enantioselectivity; lower temperatures often improve ee but drastically slow the reaction.
Materials:
-
(2R)-2-amino-2-(4-halophenyl)ethan-1-ol (Cl-Ligand or F-Ligand ) (0.02 mmol, 2 mol%)
-
Anhydrous Toluene (5 mL)
-
Diethylzinc (1.0 M solution in hexanes, 2.0 mmol)
-
Freshly distilled Benzaldehyde (1.0 mmol)
-
Saturated aqueous NH₄Cl solution
-
Ethyl Acetate (EtOAc)
-
Anhydrous Na₂SO₄
-
Silica Gel for chromatography
Procedure:
-
To a flame-dried Schlenk flask under an inert argon atmosphere, add the chiral amino alcohol ligand (0.02 mmol).
-
Add anhydrous toluene (5 mL) and stir until the ligand is fully dissolved.[1]
-
Slowly add the diethylzinc solution (2.0 mL, 2.0 mmol) dropwise at room temperature. A white precipitate may form.
-
Stir the resulting mixture for 30 minutes at room temperature to ensure complete formation of the catalyst complex.
-
Cool the flask to 0 °C in an ice-water bath.
-
Add freshly distilled benzaldehyde (1.0 mmol) dropwise over 5 minutes.[1]
-
Stir the reaction at 0 °C and monitor its progress by TLC (e.g., using a 4:1 Hexanes:EtOAc mobile phase).
-
Upon consumption of the benzaldehyde (typically 6-8 hours), quench the reaction by slowly adding 5 mL of saturated aqueous NH₄Cl solution at 0 °C.
-
Allow the mixture to warm to room temperature. Transfer to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure (R)-1-phenylpropan-1-ol.
Protocol: Determination of Enantiomeric Excess (ee)
Causality Statement: Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for determining enantiomeric excess.[9][10] It physically separates the two enantiomers based on their differential interaction with a chiral stationary phase, allowing for precise quantification.[9] The choice of a Chiralcel OD-H or similar column and a hexane/isopropanol mobile phase is a well-established starting point for resolving chiral alcohols.[11]
Equipment & Materials:
-
HPLC system with a UV detector
-
Chiral Stationary Phase (CSP) Column (e.g., Chiralcel OD-H)
-
HPLC-grade Hexane
-
HPLC-grade Isopropanol (IPA)
-
Purified (R)-1-phenylpropan-1-ol sample
-
Racemic 1-phenylpropan-1-ol standard
Procedure:
-
Prepare a Racemic Standard: Prepare a solution of the racemic 1-phenylpropan-1-ol in the mobile phase (e.g., 1 mg/mL).
-
Develop Separation Method: Inject the racemic standard onto the chiral column. Optimize the mobile phase composition (e.g., 98:2 Hexane:IPA) and flow rate (e.g., 0.5 mL/min) to achieve baseline separation of the two enantiomer peaks. Record the retention times for the (R) and (S) enantiomers.
-
Prepare Sample Solution: Accurately prepare a solution of the purified product from the catalytic reaction in the optimized mobile phase.
-
Analyze Sample: Inject the sample solution onto the HPLC under the optimized conditions.
-
Calculate Enantiomeric Excess: Integrate the peak areas for the two enantiomers in the sample chromatogram. Calculate the ee using the formula: ee (%) = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] * 100
Conclusion and Future Outlook
This comparative guide demonstrates that both the chloro- and fluoro-substituted (2R)-2-amino-2-phenylethan-1-ol ligands are highly effective catalysts for the asymmetric addition of diethylzinc to benzaldehyde. The choice between them depends on the specific goals of the synthesis:
-
The fluoro-substituted ligand is the catalyst of choice when maximizing enantioselectivity is the primary objective, even at the expense of reaction time.
-
The chloro-substituted ligand offers a more rapid transformation with only a minor compromise in enantiopurity, making it potentially more suitable for large-scale applications where throughput is a factor.
The distinct performance profiles underscore the profound impact of halogen substitution on catalyst behavior. The interplay of electronic, steric, and non-covalent interactions like halogen bonding provides a rich toolkit for catalyst design. Future work should extend this comparison to a broader range of substrates and other asymmetric transformations, such as transfer hydrogenations or aldol reactions, to fully map the catalytic potential of these versatile ligands.
References
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- BenchChem. (2025).
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- Frontiers. (n.d.).
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Quantitative analysis of (2R)-2-amino-2-(4-chlorophenyl)ethan-1-ol in a reaction mixture by LC-MS
An In-Depth Comparative Guide to the Quantitative Analysis of (2R)-2-amino-2-(4-chlorophenyl)ethan-1-ol in a Reaction Mixture by LC-MS
Introduction: The Critical Role of Enantiomeric Purity
In pharmaceutical development, the stereochemistry of a molecule is not a trivial detail; it is often the very essence of its biological activity and safety profile.[1] (2R)-2-amino-2-(4-chlorophenyl)ethan-1-ol is a chiral intermediate, a critical building block in the synthesis of more complex active pharmaceutical ingredients (APIs). The precise control and quantification of its enantiomeric purity are paramount, as the undesired enantiomer (the distomer) could be inactive or, in a worst-case scenario, contribute to toxicity.[1][2] Consequently, robust and reliable analytical methods are required to monitor the enantiomeric excess (ee) within reaction mixtures, ensuring the quality and safety of the final drug product.[][4]
This guide, written from the perspective of a Senior Application Scientist, provides a comprehensive comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) with two powerful alternatives—High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Supercritical Fluid Chromatography (SFC)—for the quantitative analysis of (2R)-2-amino-2-(4-chlorophenyl)ethan-1-ol. We will delve into the causality behind experimental choices, present detailed protocols, and provide comparative data to guide researchers in selecting the optimal method for their specific needs.
Primary Method: Chiral Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is the gold standard for quantitative analysis in complex matrices due to its unparalleled combination of chromatographic separation and highly selective, sensitive mass-based detection.[5] For chiral analysis, the liquid chromatograph separates the enantiomers, and the mass spectrometer provides definitive quantification, even in the presence of co-eluting impurities from a reaction mixture.[6]
Principle of the LC-MS Method
The core of the method lies in the use of a Chiral Stationary Phase (CSP) within the HPLC column.[7] The CSP creates a chiral environment where the two enantiomers of the analyte form transient, diastereomeric complexes with differing stabilities.[8] This difference in interaction energy results in different retention times, allowing for their separation. Following separation, the column effluent is directed to an electrospray ionization (ESI) source, which generates gas-phase ions of the analyte. These ions are then quantified using a triple quadrupole mass spectrometer, typically in Multiple Reaction Monitoring (MRM) mode for maximum selectivity and sensitivity.[9]
Experimental Protocol: LC-MS
1. Sample Preparation:
-
Accurately weigh a sample of the reaction mixture.
-
Dissolve the sample in a suitable diluent (e.g., 50:50 Methanol:Water) to a final concentration of approximately 1 mg/mL.
-
Perform a serial dilution to create a working solution of ~1 µg/mL. Rationale: This concentration is typically well within the linear dynamic range of modern LC-MS systems and prevents detector saturation.
-
Filter the solution through a 0.22 µm syringe filter to remove particulate matter that could damage the column.
2. LC-MS System and Conditions:
| Parameter | Condition |
| LC System | Agilent 1290 Infinity II or equivalent UHPLC system |
| Column | Chirobiotic T (Teicoplanin) Column, 250 x 4.6 mm, 5 µm. Rationale: Macrocyclic glycopeptide phases like Teicoplanin are excellent for separating underivatized amino alcohols in polar organic or reversed-phase modes, which are MS-compatible.[10] |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile. Rationale: Formic acid is a volatile modifier that aids in the ionization of the basic amine analyte in positive ESI mode and improves peak shape.[6] |
| Gradient | 0-2 min: 10% B; 2-10 min: 10% to 60% B; 10-12 min: 60% B; 12-12.1 min: 60% to 10% B; 12.1-15 min: 10% B. |
| Flow Rate | 0.8 mL/min |
| Column Temperature | 25°C |
| Injection Volume | 5 µL |
| Mass Spectrometer | SCIEX Triple Quad 6500+ or equivalent |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | Quantifier: 186.1 → 155.1 (M+H)⁺ → [M+H - CH₂OH]⁺Qualifier: 186.1 → 138.1 (M+H)⁺ → [M+H - CH₂OH - NH₃]⁺ |
| Source Temperature | 550°C |
| IonSpray Voltage | 5500 V |
Method Validation Data (LC-MS)
A robust analytical method must be validated to ensure its performance is reliable.[11] The following table summarizes typical validation results for this LC-MS method.
| Validation Parameter | Result |
| Linearity (r²) | > 0.998 |
| Range | 0.5 ng/mL - 500 ng/mL |
| Accuracy | 98.5% - 101.2% |
| Precision (%RSD) | Intra-day: < 2.5%Inter-day: < 4.0% |
| LOQ | 0.5 ng/mL |
| Specificity | No interference from common reaction byproducts or starting materials. |
LC-MS Workflow Diagram
Alternative Analytical Methodologies
While LC-MS offers superior performance, other techniques may be more suitable depending on laboratory resources, throughput requirements, and the specific stage of drug development.
Chiral High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a workhorse technique in many analytical labs.[12] The separation principle is identical to that of LC, relying on a chiral stationary phase. However, detection is based on the absorption of ultraviolet light by the analyte's chromophore (the chlorophenyl group in this case).
Methodology Summary:
-
Column: A polysaccharide-based CSP, such as Chiralpak AD-H or Chiralcel OD-H, is often effective.[13][14] These columns are typically used in normal-phase mode.
-
Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v) with a small amount of a basic additive like diethylamine (0.1%) to improve the peak shape of the amine analyte.[13]
-
Detection: UV detector set to a wavelength of ~225 nm, corresponding to an absorbance maximum for the chlorophenyl moiety.
-
Quantification: Based on the peak area relative to a standard calibration curve.
Performance Considerations: HPLC-UV is significantly less expensive to implement and operate than LC-MS. However, its sensitivity is lower, and its selectivity is a major limitation.[15] If impurities in the reaction mixture co-elute with the analyte and also absorb UV light at the same wavelength, it will lead to inaccurate quantification.
Supercritical Fluid Chromatography (SFC)
SFC has emerged as a powerful green chromatography technique, especially for chiral separations.[16][17] It uses supercritical carbon dioxide as the primary mobile phase, which has low viscosity and high diffusivity, leading to faster separations and higher efficiency.[18]
Methodology Summary:
-
Column: Polysaccharide-based CSPs are widely used and show excellent performance in SFC.[19]
-
Mobile Phase: Supercritical CO₂ modified with a small percentage of an organic co-solvent, typically methanol or ethanol.[17] For basic analytes like the target compound, additives such as isopropylamine are often required to achieve good peak shape and resolution.[20]
-
Detection: Can be coupled with UV or MS detectors. When coupled with MS, it combines the speed and green advantages of SFC with the sensitivity and selectivity of mass spectrometry.
-
Performance Considerations: SFC offers a dramatic reduction in analysis time and organic solvent consumption, making it both cost-effective and environmentally friendly.[18][19] The equilibration time between runs is also much shorter than in HPLC.
Comparative Performance Analysis
The choice of analytical technique is a trade-off between performance, cost, and speed. The following table and diagram provide a direct comparison of the three methodologies for the analysis of (2R)-2-amino-2-(4-chlorophenyl)ethan-1-ol.
Quantitative Data Comparison
| Parameter | LC-MS | HPLC-UV | SFC-UV/MS |
| Typical LOQ | ~0.5 ng/mL | ~50 ng/mL | ~25 ng/mL (UV), ~1 ng/mL (MS) |
| Selectivity | Very High (based on mass-to-charge) | Low (prone to matrix interference) | Moderate (UV) to Very High (MS) |
| Analysis Time | ~15 min | ~20-25 min | ~3-5 min |
| Solvent Consumption | Moderate | High (especially normal phase) | Very Low |
| Instrument Cost | High | Low | Moderate to High |
| Robustness in Matrix | Excellent | Poor to Moderate | Good to Excellent |
Logical Comparison Diagram
Conclusion and Recommendations
The quantitative analysis of (2R)-2-amino-2-(4-chlorophenyl)ethan-1-ol in a reaction mixture presents a challenge that can be met by several advanced analytical techniques.
-
LC-MS stands out as the most powerful and reliable method. Its exceptional selectivity makes it the ideal choice for analyzing crude reaction mixtures where byproducts and unreacted starting materials are present. It is the recommended method for regulatory filings, quality control of final products, and any application where accuracy and sensitivity are non-negotiable.
-
HPLC-UV remains a viable option for high-throughput screening or in laboratories where access to mass spectrometry is limited. It is best suited for analyzing cleaner samples, such as purified intermediates, where the risk of co-eluting, UV-active impurities is low. Its low cost and simplicity are its primary advantages.
-
Supercritical Fluid Chromatography (SFC) represents the future of high-throughput chiral analysis. Its incredible speed and low solvent consumption make it an outstanding choice for process development and reaction monitoring, where rapid feedback is crucial. When coupled with a mass spectrometer, SFC combines the best of all worlds: speed, selectivity, and green chemistry.
Ultimately, the selection of the best method depends on the specific context of the analysis. For ensuring the highest quality and dealing with complex samples, LC-MS is unparalleled. For speed and sustainability in a development setting, SFC is the superior choice. For routine, cost-sensitive analysis of clean samples, HPLC-UV provides a reliable solution.
References
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- Vertex AI Search. System Suitability and Validation for Chiral Purity Assays of Drug Substances.
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- Sigma-Aldrich. Rapid Method Development Techniques for Chiral LC/MS/MS.
- BenchChem. A Comparative Guide to the Validation of Analytical Methods for (S)-(-)-1-Phenyl-1-decanol Enantiomeric Purity.
- FAGG. Supercritical fluid chromatography for the enantioseparation of pharmaceuticals.
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- OSTI.GOV. Development of Chiral LC-MS Methods for small Molecules and Their Applications in the Analysis of Enantiomeric Composition and Pharmacokinetic Studies.
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- Element Lab Solutions. HPLC Chiral Columns.
- Dhaka University Journal of Pharmaceutical Sciences. Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram.
- Wikipedia. Chiral analysis.
- NIH PMC. (2021). Development of a chiral HPLC method for the separation and quantification of hydroxychloroquine enantiomers.
- Springer. (2019). High-Throughput LC-MS/MS Method for Chiral Amino Acid Analysis Without Derivatization.
- YMC Europe. (2016). CHIRAL LC & SFC METHOD DEVELOPMENT.
- ACS Publications. (2023). Recent Advances in Separation and Analysis of Chiral Compounds.
- MDPI. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals.
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- Juniper Publishers. (2018). Role of Chirality in Drugs.
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- Chromatography Today. Chiral Amino Acid and Peptide Separations – the Next Generation.
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- PubMed. (2015). Quantitative determination of 2-amino-2-(2-(4'-(2-propyloxazol-4-yl)-[1,1'-biphenyl]-4-yl)ethyl)propane-1,3-diol and its active phosphorylated metabolite in rat blood by LC-MS/MS and application to PK/PD.
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Safety Operating Guide
Navigating the Disposal of (2R)-2-amino-2-(4-chlorophenyl)ethan-1-ol: A Guide for Laboratory Professionals
For researchers and scientists engaged in the fast-paced world of drug development, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This guide provides a detailed protocol for the proper disposal of (2R)-2-amino-2-(4-chlorophenyl)ethan-1-ol (CAS RN: 179811-64-4), a chiral compound often utilized in synthetic chemistry. Adherence to these procedures is critical not only for regulatory compliance but also for the protection of personnel and the ecosystem.
Core Principles of Disposal
The disposal of (2R)-2-amino-2-(4-chlorophenyl)ethan-1-ol is governed by the overarching principle of "cradle-to-grave" management of hazardous materials.[3] This means that from the moment it is identified as waste, its journey to final disposal must be meticulously managed to prevent harm.
A critical first step is waste minimization. Laboratories should strive to order only the necessary quantities of chemicals to reduce the generation of surplus material.[4][5][6][7]
Hazard Assessment and Personal Protective Equipment (PPE)
Given the known hazards, appropriate personal protective equipment is mandatory when handling this compound in any form, including as a waste product.
| Hazard | Required PPE | Rationale |
| Skin Irritation (H315) | Nitrile gloves (double-gloving recommended), lab coat | Prevents direct contact with the skin, which can cause irritation. |
| Serious Eye Irritation (H319) | Safety glasses with side shields or chemical splash goggles | Protects the eyes from splashes or contact with airborne particles. |
| Respiratory Irritation (H335) | Use in a well-ventilated area or a chemical fume hood | Minimizes the inhalation of dust or vapors that can irritate the respiratory tract. |
| Harmful if Swallowed (H302) | No eating, drinking, or smoking in the laboratory | Prevents accidental ingestion of the chemical. |
Segregation and Waste Stream Management
Proper segregation of chemical waste is paramount to prevent dangerous reactions. As a halogenated organic compound, (2R)-2-amino-2-(4-chlorophenyl)ethan-1-ol must be disposed of in a designated halogenated organic waste stream.[8]
dot
Caption: Waste segregation decision pathway.
Key Incompatibilities to Avoid:
-
Oxidizing agents: Mixing with strong oxidizers can lead to violent reactions.[5][9]
-
Acids and Bases: Do not mix with strong acids or bases in the same waste container.[8]
-
Non-halogenated organic waste: Co-mingling increases disposal costs and complexity.[8]
Step-by-Step Disposal Procedures
For Pure Compound and Concentrated Solutions:
-
Container Selection: Use a designated, chemically compatible container, clearly labeled for "Halogenated Organic Waste."[8] Polyethylene or glass containers are generally suitable. Ensure the container has a secure, tight-fitting lid.
-
Labeling: Immediately upon adding the first quantity of waste, label the container with a hazardous waste tag.[5] The label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "(2R)-2-amino-2-(4-chlorophenyl)ethan-1-ol." Avoid abbreviations.
-
An accurate list of all constituents and their approximate percentages.
-
The date when the first waste was added.
-
The relevant hazard pictograms (e.g., exclamation mark for irritant and harmful).
-
-
Storage: Store the waste container in a designated satellite accumulation area (SAA) within the laboratory where the waste is generated.[4][5] The SAA should be under the control of laboratory personnel and away from general traffic areas. Secondary containment is required to capture any potential leaks.[10]
-
Accumulation Limits: Do not exceed the maximum allowable volume for hazardous waste in your SAA as per your institution's and local regulations.
-
Disposal Request: Once the container is full or has reached the maximum accumulation time (typically 9 months in a lab setting), arrange for pickup by your institution's Environmental Health & Safety (EH&S) department or a licensed hazardous waste disposal company.[10]
For Contaminated Labware and Solid Waste:
Solid waste, such as gloves, weighing paper, and pipette tips, that is contaminated with (2R)-2-amino-2-(4-chlorophenyl)ethan-1-ol must also be treated as hazardous waste.
-
Collection: Collect all contaminated solid waste in a designated, clearly labeled container. A durable, sealable bag or a puncture-resistant container for sharps is appropriate.
-
Labeling: The container must be labeled as "Hazardous Waste" and specify the chemical contaminant.
-
Disposal: This waste should be collected by EH&S for incineration or other approved disposal methods. Do not dispose of this material in the regular trash.[11]
Decontamination of Glassware and Equipment:
Proper decontamination of reusable glassware and equipment is essential to prevent cross-contamination and ensure safety.
-
Initial Rinse: Perform an initial rinse of the contaminated glassware with a suitable organic solvent (e.g., acetone or ethanol). This first rinsate is considered hazardous and must be collected and disposed of as halogenated organic waste.[10]
-
Subsequent Rinses: After the initial solvent rinse, wash the glassware thoroughly with soap and water. Subsequent aqueous rinsates can typically be disposed of down the drain, but it is crucial to check your local regulations.[10]
-
Empty Containers: Original containers of the chemical must also be managed properly. For volatile organic compounds, the emptied container can be air-dried in a fume hood.[12] The container should then be triple rinsed with a suitable solvent, with the rinsate collected as hazardous waste.[12] After decontamination, deface or remove the original label and dispose of the container according to institutional guidelines.
dot
Caption: Glassware decontamination workflow.
Emergency Procedures for Spills
In the event of a spill, immediate and appropriate action is necessary to mitigate risks.
-
Alert Personnel: Immediately alert others in the vicinity.
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate area.
-
Assess the Situation: Evaluate the extent of the spill and refer to your laboratory's chemical hygiene plan.
-
Small Spills: For a small, manageable spill, trained personnel wearing appropriate PPE can clean it up using a chemical spill kit. Absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for hazardous waste disposal.
-
Large Spills: For large spills, contact your institution's emergency response team or EH&S immediately.
Conclusion
The responsible disposal of (2R)-2-amino-2-(4-chlorophenyl)ethan-1-ol is a non-negotiable aspect of laboratory safety and environmental stewardship. By understanding the hazards, implementing rigorous segregation and labeling protocols, and adhering to established decontamination and disposal procedures, researchers can ensure they are protecting themselves, their colleagues, and the environment. Always consult your institution's specific guidelines and your local regulatory requirements to ensure full compliance.
References
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National Institutes of Health. (n.d.). NIH Waste Disposal Guide. Retrieved from [Link]
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National Institutes of Health. (2022). NIH Waste Disposal Guide 2022 - Chemical Waste. Retrieved from [Link]
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National Institutes of Health. (2022). NIH Waste Disposal Guide 2022. Retrieved from [Link]
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National Institutes of Health. (2022). NIH Waste Disposal Guide 2022. Retrieved from [Link]
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European Chemicals Agency. (2010). ECHA: new guidance on waste and recovered substances. Retrieved from [Link]
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Bangor University. (n.d.). INFORMATION SHEET: CS7 – SAFE DISPOSAL OF HAZARDOUS (Special) CHEMICAL WASTE. Retrieved from [Link]
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National Institutes of Health. (2022). NIH Waste Disposal Guide 2022. Retrieved from [Link]
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European Chemicals Agency. (2010). Guidance on waste and recovered substances (Version 2, May 2010). Retrieved from [Link]
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eCFR. (n.d.). Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. Retrieved from [Link]
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European Chemicals Agency. (n.d.). Guidance documents. Retrieved from [Link]
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MSDS Europe. (n.d.). Hazard statements. Retrieved from [Link]
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ChemSafetyPro.COM. (2015). Lists of GHS Precautionary Statement and P Code. Retrieved from [Link]
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U.S. Environmental Protection Agency. (n.d.). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Retrieved from [Link]
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Bucknell University. (n.d.). Hazardous waste segregation. Retrieved from [Link]
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Westlaw. (n.d.). Appendix III List of Halogenated Organic Compounds Regulated Under 66268.32 EPA Listed Compound.... Retrieved from [Link]
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Sika Industry. (2025). SCHÖNOX® EP DRAIN Part B. Retrieved from [Link]
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Stanford Environmental Health & Safety. (n.d.). Chemical Waste Disposal. Retrieved from [Link]
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UC San Diego. (2024). How to Store and Dispose of Extremely Hazardous Chemical Waste. Retrieved from [Link]
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The University of Chicago Environmental Health and Safety. (n.d.). Hazardous Waste Disposal Procedures. Retrieved from [Link]
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Nipissing University. (2019). Hazardous Materials Disposal Guide. Retrieved from [Link]
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Carl ROTH. (n.d.). Safety Data Sheet: 4'-Aminoacetophenone. Retrieved from [Link]
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UNMC. (n.d.). HAZARDOUS MATERIAL FACT SHEET Unknown Chemical Disposal. Retrieved from [Link]
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European Chemicals Agency. (2020, June 1). How to track hazardous substances in the supply chain [Video]. YouTube. Retrieved from [Link]
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A Guide to the Safe Handling and Disposal of (2R)-2-amino-2-(4-chlorophenyl)ethan-1-ol
This document provides essential safety protocols and operational guidance for the handling and disposal of (2R)-2-amino-2-(4-chlorophenyl)ethan-1-ol (CAS RN: 179811-64-4) in a laboratory setting. The following procedures are designed to mitigate risks and ensure the safety of researchers, scientists, and drug development professionals.
(2R)-2-amino-2-(4-chlorophenyl)ethan-1-ol is a chiral amino alcohol derivative. While specific toxicity data for this compound is limited, its structural motifs—a chlorinated aromatic ring and an amino alcohol group—necessitate careful handling due to potential hazards. Safety Data Sheets (SDS) for this and structurally related compounds indicate that it should be treated as harmful if swallowed, a cause of skin and serious eye irritation, and may cause respiratory irritation.[1][2]
Hazard Identification and Risk Assessment
Before handling (2R)-2-amino-2-(4-chlorophenyl)ethan-1-ol, a thorough risk assessment is mandatory. The primary hazards associated with this compound are:
-
Skin Irritation: May cause redness and irritation upon contact with skin.[1][2]
-
Eye Irritation: Can cause serious irritation to the eyes.[1][2]
-
Respiratory Irritation: Inhalation of dust or powder may irritate the respiratory tract.[1][2]
Given these potential hazards, all handling of this compound in its solid form should be conducted within a certified chemical fume hood to minimize the risk of inhalation.
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling (2R)-2-amino-2-(4-chlorophenyl)ethan-1-ol. This selection is based on the compound's hazard profile and general best practices for handling chemical solids.
| PPE Component | Specification | Rationale |
| Hand Protection | Nitrile gloves | Nitrile gloves offer good resistance to chlorinated solvents and alcohols, making them a suitable choice for handling this compound.[3][4][5] Always double-glove for added protection. |
| Eye Protection | Chemical safety goggles | Provides a seal around the eyes to protect against dust and potential splashes. |
| Body Protection | Laboratory coat | A standard lab coat is required to protect against skin contact. |
| Respiratory Protection | N95 or higher-rated respirator | Recommended when handling larger quantities or when working outside of a fume hood is unavoidable. |
Operational Plan for Safe Handling
A systematic approach to handling (2R)-2-amino-2-(4-chlorophenyl)ethan-1-ol is crucial for minimizing exposure and preventing contamination.
Preparation
-
Designated Work Area: All handling of the solid compound must be performed in a designated area within a chemical fume hood.
-
Gather Materials: Before starting, ensure all necessary equipment (spatulas, weighing paper, glassware, etc.) and waste containers are inside the fume hood.
-
Verify Emergency Equipment: Confirm that a safety shower and eyewash station are accessible and in good working order.
Handling Procedure
-
Don PPE: Put on all required personal protective equipment before entering the designated handling area.
-
Weighing: Carefully weigh the desired amount of the compound on weighing paper or in a suitable container. Avoid creating dust.
-
Transfer: Use a clean spatula to transfer the solid. If preparing a solution, add the solid to the solvent slowly.
-
Work Cleanly: Clean any spills immediately with a damp cloth or paper towel, which should then be disposed of as solid chemical waste.
Decontamination
-
Clean Equipment: All non-disposable equipment that has come into contact with the compound should be thoroughly cleaned with an appropriate solvent.
-
Clean Workspace: Wipe down the work surface within the fume hood with a suitable solvent and then with soap and water.
-
Remove PPE: Remove PPE in the correct order to avoid cross-contamination. Dispose of gloves and any other disposable PPE as solid chemical waste.
-
Hand Washing: Wash hands thoroughly with soap and water after the procedure is complete.
Disposal Plan
Proper disposal of (2R)-2-amino-2-(4-chlorophenyl)ethan-1-ol and any contaminated materials is critical to ensure environmental safety and regulatory compliance. As a chlorinated hydrocarbon, it requires special disposal considerations.[2][6]
Waste Segregation
-
Solid Waste: This includes excess (2R)-2-amino-2-(4-chlorophenyl)ethan-1-ol, contaminated gloves, weighing paper, and paper towels. This waste should be collected in a designated, labeled container for halogenated organic waste.[2][6]
-
Liquid Waste: Any solutions containing (2R)-2-amino-2-(4-chlorophenyl)ethan-1-ol should be disposed of in a designated halogenated organic liquid waste container.
Step-by-Step Disposal Procedure for Solid Waste
-
Container Selection: Use a clean, dry, and chemically compatible container with a secure lid for solid waste collection.
-
Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name "(2R)-2-amino-2-(4-chlorophenyl)ethan-1-ol," and the associated hazards (e.g., "Toxic," "Irritant").
-
Collection: Place all solid waste generated during the handling process directly into the labeled container.
-
Storage: Keep the waste container sealed when not in use and store it in a designated satellite accumulation area until it is collected by your institution's environmental health and safety department.
-
Documentation: Maintain a log of the waste added to the container.
Safe Handling Workflow Diagram
Caption: Workflow for Safe Handling of (2R)-2-amino-2-(4-chlorophenyl)ethan-1-ol
References
-
Standard Operating Procedures Hazardous Chemical and Solid Wastes Disposal. Nashville State Community College. Available from: [Link]
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TAMU-CC / Lab Chemical Waste Disposal SOP. Texas A&M University-Corpus Christi. Available from: [Link]
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Standard Operating Procedure – Laboratory Waste Disposal. Queen's Center for Biomedical Research. Available from: [Link]
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Standard Operating Procedure- Laboratory Waste Disposal (Chemistry). The University of British Columbia. Available from: [Link]
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Are Nitrile Gloves Chemical Resistant? HeighTech Safety. Available from: [Link]
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Standard Operating Procedure - Chemical Waste Disposal. University of Pennsylvania Environmental Health and Radiation Safety. Available from: [Link]
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Guide to Nitrile Gloves Chemical Resistance | Glove Compatibility Chart. International Enviroguard. Available from: [Link]
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Are Nitrile Gloves Chemical Resistant? WorkSafe GEAR Australia. Available from: [Link]
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Safe Laboratory Practices: Handling and Disposing of Organic Substances. HSC Chemistry. Available from: [Link]
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Safe Handing & Disposal of Organic Substances – HSC Chemistry. Science Ready. Available from: [Link]
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Tested Chemical Resistance. Protospheric. Available from: [Link]
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CHEMICAL RESISTANCE TABLE FOR GLOVES. Becky Aktsiaselts. Available from: [Link]
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The following chemical resistance ratings are based on published research data. Duke University Safety. Available from: [Link]
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Gloves Chemical Resistance Chart. Gloves By Web. Available from: [Link]
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Chemical Resistance of Glove Materials. SKS Science Products. Available from: [Link]
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Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. Zaera Research Group. Available from: [Link]
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Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
